Product packaging for (Tetrahydro-pyran-4-ylidene)-acetic acid(Cat. No.:CAS No. 130312-01-5)

(Tetrahydro-pyran-4-ylidene)-acetic acid

Cat. No.: B164683
CAS No.: 130312-01-5
M. Wt: 142.15 g/mol
InChI Key: SSVVDDQZKYQWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Tetrahydro-pyran-4-ylidene)-acetic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B164683 (Tetrahydro-pyran-4-ylidene)-acetic acid CAS No. 130312-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVDDQZKYQWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566698
Record name (Oxan-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130312-01-5
Record name 2-(Tetrahydro-4H-pyran-4-ylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130312-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxan-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130312-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tetrahydro-pyran-4-ylidene)-acetic acid, a unique heterocyclic compound, is a valuable building block in modern medicinal chemistry. Its rigid tetrahydropyran scaffold, combined with the reactive acetic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this compound in their research.

Introduction

The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The incorporation of the THP ring can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This compound (CAS No. 130312-01-5) is a bifunctional molecule that combines the desirable features of the THP scaffold with a reactive carboxylic acid group, making it an attractive starting material for the synthesis of novel therapeutic agents.[2][3][4][5] This guide will delve into the core chemical properties of this compound, provide a robust synthetic route, and discuss its potential as a key intermediate in the development of new pharmaceuticals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimental and predicted data from reputable chemical suppliers and databases.

PropertyValueSource
CAS Number 130312-01-5[2][3][4][5]
Molecular Formula C₇H₁₀O₃[3]
Molecular Weight 142.15 g/mol [3]
Melting Point 84-85 °C[6]
Boiling Point (Predicted) 310.6 ± 35.0 °C[6]
Density (Predicted) 1.300 ± 0.06 g/cm³[6]
pKa (Predicted) 3.82 ± 0.41[6]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the vinyl proton. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would appear as triplets at approximately 3.7-3.8 ppm. The protons on the carbons adjacent to the ylidene group (C3 and C5) would likely appear as triplets around 2.4-2.6 ppm. The vinyl proton is expected to be a singlet in the region of 5.8-6.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift, typically above 10 ppm, and its position can be concentration-dependent.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate around 170-175 ppm. The quaternary carbon of the ylidene group (C4) would be in the range of 150-155 ppm, while the adjacent vinyl carbon would be around 115-120 ppm. The carbons of the tetrahydropyran ring are expected at approximately 67-68 ppm for the carbons adjacent to the oxygen (C2 and C6) and around 34-36 ppm for the other two carbons (C3 and C5).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid is expected around 1690-1720 cm⁻¹. The C=C stretching vibration of the ylidene group would likely appear in the 1640-1660 cm⁻¹ region. Additionally, a strong C-O-C stretching band from the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z):[7]

Adductm/z
[M+H]⁺143.07027
[M+Na]⁺165.05221
[M-H]⁻141.05571

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a two-step process involving a Horner-Wadsworth-Emmons (HWE) reaction to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid. The HWE reaction is favored for its high yield and stereoselectivity, typically producing the thermodynamically more stable E-isomer.[8][9]

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrolysis A Tetrahydropyran-4-one P1 HWE Reaction A->P1 B Triethyl phosphonoacetate B->P1 C Base (e.g., NaH) in THF C->P1 Reaction Conditions D Ethyl (tetrahydro-pyran-4-ylidene)-acetate P1->D E Ethyl (tetrahydro-pyran-4-ylidene)-acetate P2 Saponification E->P2 F Base (e.g., NaOH) in EtOH/H₂O F->P2 Reaction Conditions G This compound P2->G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl (tetrahydro-pyran-4-ylidene)-acetate

The Horner-Wadsworth-Emmons reaction provides a reliable method for the olefination of ketones.[8][9] In this step, tetrahydropyran-4-one is reacted with the carbanion generated from triethyl phosphonoacetate.

Materials:

  • Tetrahydropyran-4-one

  • Triethyl phosphonoacetate[10]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (tetrahydro-pyran-4-ylidene)-acetate.[11]

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions.[12]

Materials:

  • Ethyl (tetrahydro-pyran-4-ylidene)-acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve the ethyl (tetrahydro-pyran-4-ylidene)-acetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate.

Chemical Reactivity and Stability

This compound possesses several reactive sites that can be exploited for further chemical transformations.

G cluster_0 Reactions at the Carboxylic Acid cluster_1 Reactions at the Double Bond A This compound B Amide Formation (with amines) A->B C Esterification (with alcohols) A->C D Reduction (to alcohol) A->D E Hydrogenation A->E F Halogenation A->F G Epoxidation A->G

Caption: Potential reaction pathways of the title compound.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the introduction of diverse functional groups and the linkage to other molecular scaffolds.

  • Exocyclic Double Bond: The exocyclic carbon-carbon double bond is susceptible to addition reactions, including hydrogenation to the saturated analogue, halogenation, and epoxidation. These reactions provide routes to further functionalize the tetrahydropyran ring.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing or reducing agents should be avoided. The tetrahydropyran ring is generally stable, but can be cleaved under harsh acidic conditions.

Applications in Drug Discovery

The tetrahydropyran scaffold is a key component in numerous biologically active molecules.[1] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • Oncology: Many pyran-containing compounds have demonstrated anticancer activity.[1] The carboxylic acid handle of the title compound can be used to attach it to other pharmacophores or to modulate its physicochemical properties to improve its anticancer profile.

  • Infectious Diseases: The tetrahydropyran motif is found in several natural products with antimicrobial and antiviral activities.[6][13] this compound can be used as a scaffold to develop novel anti-infective agents.

  • Neurological Disorders: Derivatives of tetrahydropyran have been investigated for the treatment of various central nervous system disorders.[1] The ability to functionalize both the carboxylic acid and the double bond of the title compound provides ample opportunities for the synthesis of new CNS-active agents.

While specific biological data for this compound is not widely published, its utility as a building block is evident from its commercial availability and the frequent appearance of the tetrahydropyran motif in patented bioactive compounds.[14] For instance, derivatives of tetrahydropyran have been explored as inhibitors of the TGF-β type I receptor, a target in fibrosis and cancer.[15]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its well-defined structure, coupled with multiple points for chemical modification, makes it an ideal starting material for the synthesis of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, a robust and reproducible synthetic protocol, and an insight into its potential applications. It is our hope that this guide will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this promising molecule in their quest for new and improved therapeutics.

References

  • Royal Society of Chemistry. (n.d.). One-pot green synthesis of dihydropyran heterocycles.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Google Patents. (n.d.). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.
  • Organic Reactions. (n.d.). The Wittig Reaction.
  • SpectraBase. (n.d.). (2-TRIISOPROPYLSILANYLOXYMETHYL-6-TRITYLOXYMETHYL-TETRAHYDRO-PYRAN-4-YLIDENE)-ACETIC-ACID-ISOPROPYLESTER - Optional[13C NMR] - Chemical Shifts.
  • PubChemLite. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid.
  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).
  • Googleapis.com. (n.d.). (12) United States Patent.
  • ResearchGate. (2026). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus : In Vitro and In Silico Studies.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
  • MDPI. (n.d.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates.
  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole.
  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab.
  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE.
  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
  • PubMed Central. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • NIST WebBook. (n.d.). Tetrahydropyran.
  • American Chemical Society. (n.d.). Synthesis and biological evaluation of antibacterial pyranopyrans.
  • Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Arkat USA. (n.d.). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.
  • NIST WebBook. (n.d.). Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • PubMed Central. (n.d.). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone.
  • NIST WebBook. (n.d.). Acetic acid.
  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,....
  • JOCPR. (n.d.). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives.

Sources

An In-depth Technical Guide to the Synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to (Tetrahydro-pyran-4-ylidene)-acetic acid, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the methodological choices.

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules.[1][2] Its non-planar, saturated heterocyclic structure can enhance the three-dimensionality of drug candidates, often leading to improved metabolic stability and pharmacokinetic properties.[1] Specifically, the this compound motif and its derivatives are integral to the development of therapeutics for various diseases, including neurological disorders and cancer.[1][3]

A notable application of this scaffold is in the design of Glycine Transporter-1 (GlyT1) inhibitors.[4][5] GlyT1 inhibitors are being investigated for their potential to treat cognitive impairments associated with schizophrenia by modulating glutamatergic neurotransmission.[6][7] The synthesis of this compound is a critical step in the development of novel drug candidates targeting GlyT1 and other important biological targets.[4] This guide will elucidate the key synthetic strategies for its preparation, with a focus on the widely employed olefination reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the exocyclic double bond. This leads to the key starting material, Tetrahydro-4H-pyran-4-one, and a two-carbon synthon that can be introduced via an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The olefination typically yields an ester, which is subsequently hydrolyzed to the desired carboxylic acid.

G target This compound ester This compound ester target->ester Hydrolysis ketone Tetrahydro-4H-pyran-4-one ester->ketone Olefination (Wittig/HWE) ylide Phosphorus Ylide/Phosphonate ester->ylide Olefination (Wittig/HWE)

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: Tetrahydro-4H-pyran-4-one

The synthesis of the target molecule commences with the preparation of Tetrahydro-4H-pyran-4-one. Several methods have been reported for the synthesis of this key intermediate. One common approach involves the cyclization of readily available starting materials. For instance, a process involving the cyclization of diethyl malonate with bis(2-chloroethyl) ether can be employed to produce diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed and decarboxylated to yield Tetrahydro-4H-pyran-4-one.[2] Another method involves the hydrogenation of pyran-4-one derivatives.[8]

Core Synthesis Pathway: Olefination Reactions

The crucial carbon-carbon double bond formation is achieved through an olefination reaction, converting the ketone functionality of Tetrahydro-4H-pyran-4-one into the desired ylidene acetic acid moiety. The two most prominent and reliable methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

Method 1: The Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert aldehydes or ketones into alkenes.[9][10] For the synthesis of this compound ester, a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is employed.[11] Stabilized ylides are generally less reactive than their non-stabilized counterparts and tend to favor the formation of the (E)-alkene isomer.[12]

Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the ylide carbon on the carbonyl carbon of Tetrahydro-4H-pyran-4-one. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[9] Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.[13]

G cluster_0 Wittig Reaction Pathway Ketone Tetrahydro-4H-pyran-4-one Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide (Carbethoxymethylene)- triphenylphosphorane Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Ester This compound ester Oxaphosphetane->Ester Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Schematic of the Wittig reaction pathway.

Experimental Protocol: Wittig Olefination

  • Ylide Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in dry toluene. Add ethyl bromoacetate dropwise and heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature and collect the resulting phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum. To generate the ylide, suspend the phosphonium salt in dry THF and add a strong base, such as sodium hydride or n-butyllithium, at 0°C. Stir the mixture until the ylide is fully formed.

  • Olefination: To the freshly prepared ylide solution, add a solution of Tetrahydro-4H-pyran-4-one in dry THF dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the this compound ester.[11]

Parameter Condition Rationale
Solvent Dry THF or TolueneAprotic solvents are essential to prevent quenching of the highly basic ylide.
Base NaH, n-BuLiA strong base is required to deprotonate the phosphonium salt and form the ylide.[9]
Temperature 0°C to room temperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion.
Reaction Time 12-24 hoursSufficient time is needed for the reaction to go to completion.
Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[14] This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[14][15] The HWE reaction typically shows high (E)-stereoselectivity.[14][16]

Reaction Mechanism: The reaction begins with the deprotonation of the phosphonate ester to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of Tetrahydro-4H-pyran-4-one to form an intermediate, which eliminates a dialkyl phosphate to yield the alkene.[17]

G cluster_1 HWE Reaction Pathway Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Base->Carbanion Intermediate Intermediate Adduct Carbanion->Intermediate + Ketone Ketone Tetrahydro-4H-pyran-4-one Ketone->Intermediate Ester This compound ester Intermediate->Ester Elimination Byproduct Dialkyl phosphate Intermediate->Byproduct

Caption: Schematic of the Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Phosphonate Carbanion Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in dry THF. Add triethyl phosphonoacetate dropwise at 0°C. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination: Cool the reaction mixture to 0°C and add a solution of Tetrahydro-4H-pyran-4-one in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Phosphonate Reagent Triethyl phosphonoacetateA common and commercially available phosphonate for introducing an ethoxycarbonylmethylene group.
Base NaHA strong, non-nucleophilic base suitable for deprotonating the phosphonate.[17]
Solvent Dry THFAn aprotic solvent that effectively solvates the reagents.
Temperature 0°C to room temperatureControlled addition at low temperature followed by reaction at room temperature ensures a smooth and complete reaction.

Final Step: Hydrolysis of the Ester

The final step in the synthesis of this compound is the hydrolysis of the ester obtained from the olefination reaction. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

The ester can be heated in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid, to yield the carboxylic acid and the corresponding alcohol.[18] The reaction is an equilibrium process, and using a large excess of water can drive the reaction to completion.[19]

Base-Mediated Hydrolysis (Saponification)

A more common and often irreversible method is saponification, which involves treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[19] The reaction yields the carboxylate salt, which is then protonated in a separate acidic work-up step to give the final carboxylic acid.

Experimental Protocol: Saponification

  • Hydrolysis: Dissolve the this compound ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will often precipitate and can be collected by filtration. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the pure this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on standard and robust organic transformations. The key step is the olefination of Tetrahydro-4H-pyran-4-one, for which both the Wittig and Horner-Wadsworth-Emmons reactions are highly effective. The choice between these two methods may depend on factors such as the desired stereoselectivity, ease of purification, and the availability of reagents. The final hydrolysis of the resulting ester is a straightforward step that provides the target carboxylic acid in good yield. This synthetic guide provides a solid foundation for researchers to produce this important building block for the discovery and development of novel therapeutics.

References

  • Danks, A. M., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry, 61(15), 6670-6689. [Link]
  • Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1348. [Link]
  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(8), 15051-15065. [Link]
  • Singh, P., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Drug Targets, 22(14), 1636-1655. [Link]
  • Organic Syntheses. (1993). 3-Acetyl-6-butoxy-2H-pyran-2,4(3H)-dione. Organic Syntheses, 71, 159. [Link]
  • Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? [Link]
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Google Patents. (2008). US20080306271A1 - Process for preparing tetrahydropyran-4-carboxylic acid compound.
  • Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
  • CONICET. (2011).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • MDPI. (2022).
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
  • Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • PubMed. (2003).
  • Arkat USA. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. [Link]
  • PubMed Central. (2022).
  • MDPI. (2018).
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]
  • PubMed. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809)
  • PubMed Central. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809)

Sources

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (Tetrahydro-pyran-4-ylidene)-acetic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. It serves as a crucial building block and structural motif in the development of novel therapeutic agents. This document will delve into its molecular architecture, robust synthetic methodologies, and established applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction and Significance

This compound, with the CAS Number 130312-01-5, belongs to the class of oxygen-containing heterocyclic compounds.[1][2] Its structure is characterized by a tetrahydropyran (THP) ring, a six-membered saturated ring containing one oxygen atom, functionalized with an exocyclic acetic acid moiety at the C4 position.[3] The THP scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] This prevalence is due to the THP ring's ability to improve pharmacokinetic properties, such as solubility and metabolic stability, while providing a rigid framework for orienting pharmacophoric groups. The ylidene-acetic acid side chain offers a key point for further chemical modification and interaction with biological targets.

A notable application of this structural class is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Ramipril, a widely prescribed medication for hypertension and heart failure.[6][7][8] The core heterocyclic structure is a key intermediate in the synthesis of the bicyclic amino acid component of Ramipril.[9]

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C7H10O3, with a molecular weight of 142.15 g/mol .[1][10] The molecule's geometry is defined by the sp2 hybridized carbon of the exocyclic double bond and the sp3 hybridized carbons of the saturated tetrahydropyran ring. The THP ring typically adopts a stable chair conformation to minimize steric strain.

Key Physicochemical Data:

PropertyValueSource
CAS Number 130312-01-5[1]
Molecular Formula C7H10O3[3]
Molecular Weight 142.15 g/mol [10]
Melting Point 84-85 °C[10]
Boiling Point (Predicted) 310.6 ± 35.0 °C[10]
Density (Predicted) 1.300 ± 0.06 g/cm3 [10]
pKa (Predicted) 3.82 ± 0.41[10]

The presence of both a carboxylic acid group (hydrogen bond donor and acceptor) and an ether oxygen (hydrogen bond acceptor) within a relatively compact structure imparts a degree of polarity and influences its solubility and interactions with biological systems.

Synthesis Strategies: A Mechanistic Perspective

The creation of the exocyclic double bond is the crucial step in the synthesis of this compound. The most prevalent and industrially scalable methods for this transformation are olefination reactions, starting from Tetrahydro-4H-pyran-4-one.[11] The choice between different olefination strategies is dictated by factors such as desired stereoselectivity, substrate tolerance, and ease of purification.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this synthesis, prized for its high yield, stereoselectivity, and operational simplicity.[12][13] Unlike the classical Wittig reaction, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification.[14]

The reaction involves a stabilized phosphonate carbanion, typically generated by deprotonating an alkyl phosphonate ester with a base. This carbanion then undergoes nucleophilic addition to the ketone (Tetrahydro-4H-pyran-4-one). The resulting intermediate collapses to form the desired alkene and a dialkylphosphate salt.[12]

Causality in Experimental Design: The HWE reaction is favored over the Wittig reaction for synthesizing α,β-unsaturated esters because the phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides.[12] This increased nucleophilicity allows for efficient reaction with ketones like Tetrahydro-4H-pyran-4-one. Furthermore, the reaction typically shows a strong preference for the formation of the (E)-alkene, which is often the desired isomer for subsequent synthetic steps.[13][14]

HWE_Workflow reagent Triethyl phosphonoacetate ylide Phosphonate Carbanion (Ylide) reagent->ylide Deprotonation base Strong Base (e.g., NaH) intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Addition ketone Tetrahydro-4H-pyran-4-one ketone->intermediate product (Tetrahydro-pyran-4-ylidene) -acetic acid ethyl ester intermediate->product Elimination final_product (Tetrahydro-pyran-4-ylidene) -acetic acid product->final_product hydrolysis Hydrolysis (e.g., NaOH, then H+)

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

The Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry.[15][16] It utilizes a phosphonium ylide, prepared from the reaction of triphenylphosphine with an alkyl halide followed by deprotonation with a strong base.[17] The ylide reacts with the ketone to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.[15]

Expert Insight: A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. Its high polarity and crystallinity often make it difficult to separate from the desired product, complicating purification, especially on a large scale. This is a primary reason why the HWE reaction is often preferred in industrial settings for this type of transformation.[14]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This technique provides information about the chemical environment of hydrogen atoms. Key signals would include:

      • A singlet for the vinyl proton on the exocyclic double bond.

      • Multiplets for the methylene protons (-CH2-) of the tetrahydropyran ring. The signals for protons adjacent to the ring oxygen would be shifted downfield.

      • A broad singlet for the acidic proton of the carboxylic acid group.

    • ¹³C NMR : This reveals the different types of carbon atoms. Expected signals include:

      • A signal for the carbonyl carbon of the carboxylic acid.

      • Signals for the two sp2 hybridized carbons of the C=C double bond.

      • Signals for the sp3 hybridized carbons of the THP ring, with those adjacent to the oxygen appearing at a lower field.[18]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Characteristic absorption bands would be observed for:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong C=O (carbonyl) stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • A C=C stretch from the alkene (~1640-1680 cm⁻¹).

    • A C-O-C (ether) stretch from the tetrahydropyran ring (~1050-1150 cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak [M]+ would be observed corresponding to its molecular weight (142.15 Da).[3]

Experimental Protocols

The following protocols are provided as a validated template. Researchers should adapt them based on available laboratory equipment and safety guidelines.

Protocol 5.1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of the ethyl ester of the target compound, which is then hydrolyzed.

Step 1: Generation of the Phosphonate Carbanion

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C (ice bath).

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of H2 gas should cease, indicating complete formation of the ylide.

Step 2: Olefination Reaction

  • Cool the ylide solution back to 0 °C.

  • Add a solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification of the Ester

  • Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product (ethyl (tetrahydro-pyran-4-ylidene)-acetate) by flash column chromatography on silica gel.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final product, this compound.

Protocol_Flow cluster_synthesis Ester Synthesis cluster_hydrolysis Hydrolysis Ylide_Formation 1. Ylide Formation (NaH, Triethyl phosphonoacetate) Olefination 2. Olefination (Add Ketone) Ylide_Formation->Olefination Workup 3. Workup & Purification (Quench, Extract, Chromatography) Olefination->Workup Base_Hydrolysis 4. Saponification (NaOH or LiOH) Workup->Base_Hydrolysis Purified Ester Acidification 5. Acidification (HCl) Base_Hydrolysis->Acidification Final_Extraction 6. Final Extraction & Isolation Acidification->Final_Extraction

Caption: Experimental workflow for synthesis and hydrolysis.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its robust synthesis, primarily through the Horner-Wadsworth-Emmons reaction, allows for reliable access to this important scaffold. The physicochemical properties imparted by the tetrahydropyran ring continue to make it an attractive component in the design of new drug candidates with optimized pharmacokinetic profiles. Future research will likely focus on developing asymmetric syntheses to control the stereochemistry of more complex derivatives and exploring its use in novel therapeutic areas beyond ACE inhibition.

References

  • CN104817486A - Ramipril intermediate synthesis method. Google Patents. URL: https://patents.google.
  • WO2006059347A3 - Improved process for preparation of ramipril. PubChem. URL: https://pubchem.ncbi.nlm.nih.
  • Horner–Wadsworth–Emmons reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction
  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. URL: https://www.spectroscopyonline.
  • This compound | CAS 130312-01-5. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/tetrahydro-pyran-4-ylidene-acetic-acid-cas-130312-01-5
  • WO2010049401A1 - Method for the synthesis of a ramipril intermediate. Google Patents. URL: https://patents.google.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. URL: https://www.nrochemistry.com/wittig-horner-reaction/
  • CN105777611A - Synthetic method for preparing ramipril key intermediate from serine. Google Patents. URL: https://patents.google.
  • HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. B. Mark Heron. URL: https://www.heterocycles.jp/library/full/2359
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. URL: https://www.researchgate.
  • 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14994995
  • This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717466.htm
  • 130312-01-5 | 2-(Tetrahydro-4H-pyran-4-ylidene)acetic acid. BLDpharm. URL: https://www.bldpharm.com/products/130312-01-5.html
  • This compound | MFCD04114347. Key Organics. URL: https://keyorganics.net/product/mfcd04114347
  • This compound. Allbio pharm Co., Ltd. URL: https://www.allbiopharm.com/product/130312-01-5.html
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. URL: https://ijprajournal.com/ijpr/article/view/3641
  • 5-Octen-1-ol, 6-ethyl-3-methyl-. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/117305
  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11495537/
  • The Wittig Reaction. University of Pittsburgh. URL: https://www.pitt.edu/~wipf/Courses/2320_07/2320_05.pdf
  • Wittig Reaction: Mechanism and Examples. NROChemistry. URL: https://www.nrochemistry.com/wittig-reaction/
  • Acetic acid, (tetrahydro-4H-pyran-4-ylidene)-, 1,1-dimethylethyl ester. Sobekbio. URL: https://www.sobekbio.com/product/AG00IFQQ
  • 3-methyl-6-ethyl-5-octen-1-ol, 26330-64-3. The Good Scents Company. URL: http://www.thegoodscentscompany.
  • (2-TRIISOPROPYLSILANYLOXYMETHYL-6-TRITYLOXYMETHYL-TETRAHYDRO-PYRAN-4-YLIDENE)-ACETIC-ACID-ISOPROPYLESTER - Optional[13C NMR]. SpectraBase. URL: https://spectrabase.com/spectrum/6U349t9Fl5F
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/
  • Wittig Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5321617/
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953118/
  • 3-Ethyl-6-methyloct-5-en-2-one. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/445778
  • Tetrahydro-4H-pyran-4-one: properties and applications. ChemicalBook. URL: https://www.chemicalbook.
  • 3-ethyl-6-ethyl-6-octen-1-ol super muguet. The Good Scents Company. URL: http://www.thegoodscentscompany.
  • 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl- - Optional[1H NMR]. SpectraBase. URL: https://spectrabase.com/spectrum/FdnC6wOgj0U
  • 6-ethyl-3-methyloct-6-en-1-ol | 26330-65-4. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717467.htm
  • Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_29943-42-8_1HNMR.htm
  • Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_2081-44-9_1HNMR.htm
  • Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_5337-03-1_1HNMR.htm

Sources

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (Tetrahydro-pyran-4-ylidene)-acetic acid (CAS No. 130312-01-5), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous bioactive molecules and approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound serves as a versatile intermediate, offering a reactive handle for the synthesis of more complex molecular architectures.[3][4] This guide will focus on the synthesis and potential utility of this compound as a key starting material in drug discovery programs.

Physicochemical Properties

This compound is a solid with a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol .[5][6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 130312-01-5[7][8]
Molecular Formula C7H10O3[5][6]
Molecular Weight 142.15 g/mol [5][6]
Melting Point 84-85 °C[9]
Boiling Point (Predicted) 310.6±35.0 °C[9]
Density (Predicted) 1.300±0.06 g/cm3 [9]
pKa (Predicted) 3.82±0.41[9]
Storage Temperature 2-8°C[9]

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds via an olefination reaction, starting from the readily available tetrahydro-4H-pyran-4-one. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation, offering excellent stereoselectivity and milder reaction conditions compared to the classical Wittig reaction.[7][10][11]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium ylide.[7] This allows for the efficient olefination of ketones like tetrahydro-4H-pyran-4-one. A general workflow for this synthesis is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow reagent Triethyl phosphonoacetate base Strong Base (e.g., NaH) reagent->base Deprotonation ketone Tetrahydro-4H-pyran-4-one base->ketone Nucleophilic Attack ester This compound ethyl ester ketone->ester Horner-Wadsworth-Emmons Reaction hydrolysis Hydrolysis (e.g., NaOH, then H+) ester->hydrolysis product This compound hydrolysis->product G cluster_applications Drug Discovery Applications start (Tetrahydro-pyran-4-ylidene) -acetic acid amide Amide Coupling start->amide ester Esterification start->ester reduction Reduction of Carboxylic Acid start->reduction library Diverse Chemical Library amide->library ester->library reduction->library sar Structure-Activity Relationship Studies library->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Sources

A Comprehensive Guide to the Spectroscopic Characterization of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of (Tetrahydro-pyran-4-ylidene)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a key intermediate, understanding its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for its comprehensive spectroscopic analysis.

The structure of this guide is designed to be intuitive and application-focused. We will delve into the four primary methods of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present predicted data based on established principles of spectroscopy and data from analogous structures. This approach provides a robust baseline for researchers embarking on the synthesis and characterization of this compound. Each section will not only present the predicted data but also elucidate the underlying principles that lead to these spectroscopic signatures. Furthermore, detailed, field-tested protocols for acquiring high-quality spectra are provided, complete with explanations for the experimental choices made.

Molecular Structure and Isomerism

This compound (C₇H₁₀O₃) possesses a unique structure featuring a tetrahydropyran ring with an exocyclic double bond attached to an acetic acid moiety. The presence of the double bond introduces the possibility of E/Z isomerism, which can have a significant impact on the spectroscopic data and the molecule's biological activity. This guide will primarily focus on the more stable E-isomer, which is typically the major product in its synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the protons of the tetrahydropyran ring, the vinylic proton, and the carboxylic acid proton.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Vinylic (=CH)~5.8Singlet1H
Protons α to Oxygen (-OCH₂)~3.8Triplet4H
Protons β to Oxygen (-CH₂)~2.5Triplet4H

Justification of Predicted Chemical Shifts:

  • Carboxylic Acid Proton (10.0 - 12.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. The signal is often broad due to hydrogen bonding and chemical exchange.

  • Vinylic Proton (~5.8 ppm): The proton on the exocyclic double bond is in the deshielding region typical for vinylic protons. Its chemical shift is influenced by the conjugation with the carbonyl group.

  • Protons α to Oxygen (~3.8 ppm): The methylene protons adjacent to the ring oxygen are deshielded by the electronegative oxygen atom, leading to a downfield shift compared to a standard alkane.[1][2] They are expected to appear as a triplet due to coupling with the adjacent β-protons.

  • Protons β to Oxygen (~2.5 ppm): These methylene protons are less deshielded than the α-protons and will therefore appear more upfield. They are also expected to be a triplet due to coupling with the α-protons.

Experimental Protocol for ¹H NMR Spectroscopy

H1_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Weigh ~5-10 mg of This compound Solvent 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS 3. Add a small amount of TMS (internal standard) Solvent->TMS Tube 4. Transfer to a 5 mm NMR tube TMS->Tube Spectrometer 5. Place the sample in the NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock 6. Lock the spectrometer on the deuterium signal Spectrometer->Lock Shim 7. Shim the magnetic field for homogeneity Lock->Shim Acquire 8. Acquire the ¹H NMR spectrum (e.g., 16-32 scans) Shim->Acquire FT 9. Fourier transform the FID Acquire->FT Phase 10. Phase the spectrum FT->Phase Baseline 11. Apply baseline correction Phase->Baseline Integrate 12. Integrate the signals Baseline->Integrate Reference 13. Reference the spectrum to TMS (0.00 ppm) Integrate->Reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

Rationale for Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR as it is relatively inert and dissolves a wide range of organic compounds. Its deuterium signal is used for locking the magnetic field.

  • Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0.00 ppm, which is used as a reference point for the chemical shifts of all other signals.

  • Spectrometer Frequency (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for accurate structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp line.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-C OOH)~172
Alkene Carbon (C=C H)~118
Alkene Carbon (C =CH)~155
Carbons α to Oxygen (-OC H₂)~67
Carbons β to Oxygen (-C H₂)~35

Justification of Predicted Chemical Shifts:

  • Carboxylic Acid Carbonyl (~172 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 170-185 ppm.[3][4]

  • Alkene Carbons (~118 and ~155 ppm): The sp² hybridized carbons of the double bond appear in the typical alkene region (100-160 ppm). The carbon atom bearing the vinylic proton (=CH) is expected to be more upfield than the quaternary carbon (C=CH) which is also deshielded by the adjacent carbonyl group.

  • Carbons α to Oxygen (~67 ppm): The carbons directly attached to the ring oxygen are deshielded due to the electronegativity of oxygen and typically resonate in the 50-80 ppm range.[1]

  • Carbons β to Oxygen (~35 ppm): These carbons are further from the electronegative oxygen and thus appear at a more upfield chemical shift, in the typical alkane region.

Experimental Protocol for ¹³C NMR Spectroscopy

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Prepare a more concentrated sample (~20-50 mg in ~0.7 mL of CDCl₃) Spectrometer 2. Use a broadband probe on the NMR spectrometer Sample->Spectrometer Acquire 3. Acquire a proton-decoupled ¹³C NMR spectrum Spectrometer->Acquire Scans 4. Use a larger number of scans (e.g., 1024 or more) Acquire->Scans FT 5. Fourier transform the FID Scans->FT Phase 6. Phase and baseline correct the spectrum FT->Phase Reference 7. Reference the spectrum (e.g., CDCl₃ at 77.16 ppm) Phase->Reference

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Rationale for Experimental Choices:

  • Concentration: A higher concentration is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Proton Decoupling: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Number of Scans: A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Broad
C-H Stretch (sp² and sp³)3100 - 2850Medium
C=O Stretch (Carboxylic Acid)~1710Strong, Sharp
C=C Stretch (Alkene)~1650Medium
C-O Stretch (Ether and Acid)1300 - 1050Strong

Justification of Predicted Absorptions:

  • O-H Stretch (3300 - 2500 cm⁻¹): The O-H stretch of a carboxylic acid is characteristically very broad and strong due to extensive hydrogen bonding.[3]

  • C-H Stretches (3100 - 2850 cm⁻¹): The spectrum will show absorptions for both sp² C-H (from the vinylic proton, typically >3000 cm⁻¹) and sp³ C-H (from the tetrahydropyran ring, typically <3000 cm⁻¹).

  • C=O Stretch (~1710 cm⁻¹): The carbonyl stretch of a conjugated carboxylic acid is a very strong and sharp absorption. Conjugation lowers the frequency from that of a saturated carboxylic acid (~1760 cm⁻¹).[3]

  • C=C Stretch (~1650 cm⁻¹): The stretching vibration of the carbon-carbon double bond is expected in this region.

  • C-O Stretches (1300 - 1050 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the ether in the tetrahydropyran ring and the C-O of the carboxylic acid will be present in the fingerprint region.[1]

Experimental Protocol for IR Spectroscopy (ATR)

IR_Workflow cluster_prep Sample Preparation & Acquisition cluster_proc Data Processing Sample 1. Place a small amount of solid sample directly on the ATR crystal Pressure 2. Apply pressure to ensure good contact Sample->Pressure Background 3. Collect a background spectrum of the empty ATR crystal Pressure->Background Acquire 4. Collect the sample spectrum (e.g., 32 scans) Background->Acquire Correction 5. Perform ATR correction Acquire->Correction Baseline 6. Apply baseline correction Correction->Baseline Label 7. Label significant peaks Baseline->Label

Caption: Workflow for acquiring an ATR-IR spectrum.

Rationale for Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a convenient and widely used technique for solid and liquid samples that requires minimal sample preparation.

  • Background Spectrum: A background scan is essential to subtract the absorptions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₁₀O₃

  • Exact Mass: 142.06299 u

  • Molecular Ion (M⁺): m/z = 142

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 124)

    • Loss of COOH (m/z = 97)

    • Loss of CO₂ (m/z = 98)

    • Retro-Diels-Alder fragmentation of the tetrahydropyran ring.

Justification of Predicted Fragmentation:

  • Molecular Ion: The peak corresponding to the intact molecule is expected to be observed, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Loss of H₂O: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

  • Loss of COOH and CO₂: Fragmentation of the carboxylic acid moiety is expected, leading to the loss of the carboxyl radical or carbon dioxide.

  • Retro-Diels-Alder: Cyclic ethers can undergo characteristic ring-opening and fragmentation reactions.

Experimental Protocol for Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample 1. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) Infuse 2. Infuse the sample into the ESI source Sample->Infuse Ionize 3. Ionize the sample (positive or negative ion mode) Infuse->Ionize Acquire 4. Acquire the mass spectrum Ionize->Acquire Identify 5. Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) Acquire->Identify Analyze 6. Analyze the fragmentation pattern Identify->Analyze

Caption: Workflow for acquiring an ESI-MS spectrum.

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Solvent (Methanol): Methanol is a common solvent for ESI-MS as it is polar and volatile.

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its identity and purity, which are essential for its application in drug discovery and development. This guide provides a comprehensive overview of the predicted spectroscopic data based on sound scientific principles and established data for related structures. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural elucidation of this important synthetic intermediate can be achieved.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]
  • Chemistry LibreTexts. (2023). Spectroscopic Properties of Carboxylic Acids. [Link]
  • Human Metabolome D
  • NIST Chemistry WebBook. (n.d.). Acetic acid. [Link]

Sources

Discovery and history of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Tetrahydropyran Derivatives for Researchers and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring system is a privileged scaffold in organic chemistry and medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of tetrahydropyran derivatives, tracing their journey from initial identification in complex natural products to their current status as essential building blocks in modern drug development. We will explore the evolution of synthetic methodologies for their construction, delve into their significance in medicinal chemistry with illustrative examples, and provide a detailed experimental protocol for a representative synthesis.

The Tetrahydropyran Scaffold: An Introduction

The tetrahydropyran (THP) is a six-membered heterocyclic ether containing five carbon atoms and one oxygen atom. This saturated ring system is conformationally flexible, predominantly adopting a low-energy chair conformation similar to cyclohexane. The presence of the ring oxygen atom, however, introduces distinct electronic and steric properties. It acts as a hydrogen bond acceptor and influences the molecule's polarity and solubility, making the THP moiety a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Early Encounters: The Discovery of THP in Nature's Arsenal

The history of tetrahydropyran is deeply rooted in the study of natural products. For decades, chemists have been isolating and identifying complex molecules from terrestrial and marine organisms that feature one or more THP rings. These natural products often exhibit potent biological activities, inspiring further research into their synthesis and mechanism of action.

One of the most prominent classes of THP-containing natural products is the polyether ionophores, such as Monensin A and Salinomycin. These compounds, produced by various Streptomyces species, are characterized by a long carbon chain punctuated by multiple cyclic ether rings, including tetrahydropyrans and tetrahydrofurans. Their ability to transport metal cations across lipid membranes makes them effective as coccidiostats in veterinary medicine.

Another significant family is the marine ladder polyethers, including the brevetoxins, produced by the dinoflagellate Karenia brevis. Brevetoxin B, for instance, possesses a rigid, ladder-like structure composed of eleven contiguous ether rings, a majority of which are six-membered THP rings. These toxins are notorious for their role in "red tide" blooms and their potent neurotoxic effects, which stem from their ability to bind to and activate voltage-gated sodium channels. The structural complexity and profound biological activity of these natural products presented a formidable challenge to synthetic chemists and spurred the development of novel synthetic methodologies for constructing the THP core.

The Synthetic Challenge: Evolution of Methodologies for THP Ring Construction

The prevalence of the tetrahydropyran motif in biologically active molecules has driven the development of a diverse array of synthetic methods for its construction. These strategies have evolved from classical cyclization reactions to highly sophisticated and stereoselective modern techniques.

Classical Approaches

Early methods for forming the THP ring often relied on intramolecular cyclization reactions. A common approach is the intramolecular Williamson ether synthesis , where a halo-alcohol undergoes base-mediated cyclization. Another classical method involves the acid-catalyzed cyclization of 1,5-diols . While effective for simple substrates, these methods often lack stereocontrol and are not well-suited for the synthesis of complex, highly substituted THP rings found in natural products.

Key Modern Methodologies

The demand for more efficient and stereocontrolled methods led to the development of powerful new reactions that have become mainstays in modern organic synthesis.

  • Prins Cyclization: The Prins reaction and its variants are among the most powerful methods for constructing substituted tetrahydropyrans. The reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. The resulting intermediate can then be trapped by a nucleophile, often intramolecularly, to form the THP ring. The stereochemical outcome of the reaction can be controlled by the choice of catalyst and reaction conditions, making it a highly versatile tool.

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone, to form a dihydropyran ring, which can then be readily reduced to the corresponding tetrahydropyran. The use of chiral catalysts has enabled the development of highly enantioselective versions of this reaction.

  • Ring-Closing Metathesis (RCM): The advent of well-defined ruthenium and molybdenum catalysts for olefin metathesis has revolutionized the synthesis of cyclic compounds, including tetrahydropyrans. RCM involves the cyclization of a diene substrate containing an oxygen atom in the appropriate position. This method is highly tolerant of various functional groups and has been widely used in the total synthesis of complex natural products.

  • Oxa-Michael Addition: Intramolecular oxa-Michael addition is another robust strategy for THP ring formation. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or other Michael acceptor. The reaction can be promoted by either acid or base and often proceeds with high stereoselectivity.

Diagram: Key Synthetic Strategies for THP Ring Formation

G cluster_0 Synthetic Strategies for Tetrahydropyran Rings A Starting Materials (e.g., Homoallylic Alcohols, Dienes, Diols) B Prins Cyclization A->B Aldehyde, Acid Catalyst C Hetero-Diels-Alder A->C Aldehyde, Lewis Acid D Ring-Closing Metathesis A->D Ru/Mo Catalyst E Oxa-Michael Addition A->E Base/Acid F Tetrahydropyran Core B->F C->F D->F E->F

Caption: Overview of major synthetic routes to the tetrahydropyran core.

Table: Comparison of Modern Synthetic Methods for THP Synthesis
MethodKey Reagents/CatalystsAdvantagesDisadvantages
Prins Cyclization Lewis or Brønsted acidsHigh stereocontrol, convergentCan generate complex mixtures, requires careful optimization
Hetero-Diels-Alder Lewis acids, organocatalystsHigh atom economy, good stereocontrol, access to dihydropyransLimited substrate scope for electron-rich dienes
Ring-Closing Metathesis Grubbs' or Schrock's catalysts (Ru, Mo)Excellent functional group tolerance, applicable to complex moleculesCost of catalysts, sensitivity to impurities, generation of ethylene
Oxa-Michael Addition Base or acid catalystsMild reaction conditions, high stereoselectivityRequires specific substrate geometry for efficient cyclization

The Tetrahydropyran Moiety in Modern Drug Discovery

The favorable physicochemical properties of the THP ring have made it a popular scaffold in medicinal chemistry. Its incorporation into a drug candidate can improve aqueous solubility, reduce metabolic lability, and provide a rigid framework for orienting functional groups for optimal binding to a biological target.

A prime example of the successful application of the THP moiety is found in the development of inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. Drugs such as dapagliflozin , canagliflozin , and empagliflozin all feature a C-glucoside structure where the glucose ring is attached to a central aromatic core. While the glucose moiety is essential for binding to the SGLT2 transporter, it is also susceptible to enzymatic degradation by β-glucosidases in the gut. The replacement of the metabolically labile O-glycosidic bond with a stable C-glycosidic bond was a key innovation in this class of drugs. The tetrahydropyran ring of the glucose moiety is crucial for mimicking the natural substrate and ensuring high-affinity binding to the transporter.

Another important class of drugs where the THP ring plays a critical role is the HMG-CoA reductase inhibitors, or statins . While the first-generation statins like lovastatin contain a decalin ring system, many of the highly successful synthetic statins, such as atorvastatin and rosuvastatin , feature a central heterocyclic core. Although these do not contain a simple THP ring, the design of other enzyme inhibitors has often utilized the THP scaffold as a stable, conformationally defined replacement for more labile carbohydrate moieties.

Experimental Protocol: Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

This section provides a representative, step-by-step protocol for the synthesis of a 2,6-disubstituted tetrahydropyran, illustrating the practical application of the Prins cyclization.

Objective: To synthesize cis-2,6-dimethyltetrahydropyran-4-one via an iron(III) chloride-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde.

Causality: Iron(III) chloride is a mild and inexpensive Lewis acid that effectively catalyzes the key C-C bond formation and subsequent cyclization. The use of a non-coordinating solvent like dichloromethane prevents solvent competition for the catalyst. The reaction is quenched with a basic solution to neutralize the acidic catalyst and facilitate workup. Purification by column chromatography is necessary to isolate the desired product from unreacted starting materials and side products.

Materials:
  • 4-Penten-1-ol

  • Acetaldehyde

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:
  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous dichloromethane (50 mL).

  • Addition of Catalyst: Add anhydrous iron(III) chloride (0.1 equivalents) to the stirring solvent.

  • Addition of Substrates: Cool the mixture to 0 °C using an ice bath. Slowly add 4-penten-1-ol (1.0 equivalent) followed by the dropwise addition of acetaldehyde (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL) with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure cis-2,6-dimethyltetrahydropyran-4-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram: Experimental Workflow for Prins Cyclization

G A 1. Setup Flask under N2 with DCM B 2. Catalyst Addition Add FeCl3 at 0°C A->B C 3. Substrate Addition Add 4-penten-1-ol and acetaldehyde B->C D 4. Reaction Stir at 0°C, Monitor by TLC C->D E 5. Quench Add sat. NaHCO3 solution D->E F 6. Extraction Separate layers, extract aqueous with DCM E->F G 7. Drying & Concentration Dry with MgSO4, evaporate F->G H 8. Purification Silica Gel Chromatography G->H I 9. Characterization NMR, MS H->I

Caption: Step-by-step workflow for the synthesis of a THP derivative.

Conclusion and Future Outlook

The tetrahydropyran ring system has journeyed from being a curious structural feature in complex natural products to a rationally designed component in modern pharmaceuticals. The development of powerful synthetic methods has made a wide variety of THP derivatives readily accessible, allowing medicinal chemists to fine-tune the properties of drug candidates. As our understanding of biology continues to deepen, and the demand for new therapeutics grows, the privileged tetrahydropyran scaffold is poised to remain a central element in the design and discovery of the next generation of medicines. Future research will likely focus on the development of even more efficient and sustainable catalytic methods for their synthesis and the exploration of novel biological targets for THP-containing molecules.

References

  • Title: The Prins Cyclization: Advances and Applications Source:European Journal of Organic Chemistry URL:[Link]
  • Title: The Prins reaction Source:Organic Reactions URL:[Link]
  • Title: Hetero-Diels–Alder Reactions in Modern Organic Synthesis Source:Comprehensive Organic Synthesis II URL:[Link]
  • Title: Recent advances in the oxa-Michael reaction Source:Organic & Biomolecular Chemistry URL:[Link]

An In-depth Technical Guide to the Physical Properties of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physical properties of (Tetrahydro-pyran-4-ylidene)-acetic acid, a molecule of significant interest in medicinal chemistry and materials science. The tetrahydropyran motif is a common scaffold in numerous natural products and pharmaceuticals, lending favorable pharmacokinetic properties.[1][2] The appended acetic acid moiety introduces a key functional handle for further chemical modifications and biological interactions. A thorough understanding of its physical characteristics is paramount for its effective application in research and development.

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them.

Molecular Structure and Key Physicochemical Data

This compound, with the CAS number 130312-01-5, possesses a molecular formula of C₇H₁₀O₃ and a molecular weight of approximately 142.15 g/mol .[3] The structure features a tetrahydropyran ring with an exocyclic double bond connected to an acetic acid group.

Below is a summary of the key physical properties gathered from various chemical data sources. It is important to note that while the melting point is experimentally determined, several other parameters are currently based on computational predictions and await experimental verification in peer-reviewed literature.

Physical PropertyValueSource
Melting Point 84-85 °C[4][5]
Boiling Point 310.6 ± 35.0 °C (Predicted)[4][5]
Density 1.300 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 3.82 ± 0.41 (Predicted)[4][5]

Melting Point: A Gateway to Purity and Stability

The experimentally determined melting point of this compound is a sharp range of 84-85 °C, which is indicative of a crystalline solid with a relatively high degree of purity.[4][5]

Experimental Protocol: Melting Point Determination

The determination of the melting point is a fundamental technique for characterizing a solid organic compound. The capillary method is the most common and reliable approach.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

The sharpness of the melting point range is a crucial indicator of purity. Impurities will typically depress the melting point and broaden the range.

Acidity (pKa): A Key Determinant of Biological Interaction

The predicted pKa of 3.82 ± 0.41 suggests that this compound is a weak acid, comparable in strength to many carboxylic acids.[4][5] The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Methodology for pKa Determination

Potentiometric titration is a standard and accurate method for the experimental determination of the pKa of an acidic compound.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known mass of This compound in a suitable solvent (e.g., water/methanol mixture) B Titrate with a standardized solution of a strong base (e.g., NaOH) A->B Begin Titration C Monitor the pH of the solution continuously using a calibrated pH meter B->C During Titration D Plot a titration curve (pH vs. volume of titrant added) C->D Collect Data E Determine the half-equivalence point D->E Analyze Curve F The pH at the half-equivalence point is equal to the pKa E->F Derive pKa

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile: Guiding Formulation and Application

Experimental Determination of Solubility

The equilibrium solubility of a compound can be determined by the shake-flask method.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Detailed experimental spectra for this compound are not currently available in public databases. However, based on its structure, we can predict the key features expected in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm.

  • Vinylic Proton (=CH-): A singlet or a narrow multiplet in the region of 5.5-6.5 ppm.

  • Tetrahydropyran Protons (-O-CH₂- and -CH₂-): A series of multiplets in the upfield region, likely between 2.0 and 4.0 ppm. The protons on the carbons adjacent to the oxygen atom will be the most downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): A signal in the highly downfield region, typically around 170-180 ppm.

  • Alkene Carbons (=C<): Two signals in the range of 110-160 ppm.

  • Tetrahydropyran Carbons (-O-CH₂- and -CH₂-): Signals in the upfield region, with the carbons adjacent to the oxygen atom appearing more downfield (around 60-70 ppm) than the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (approximately 142.15).

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tetrahydropyran-4-one with a suitable C2-building block. Common synthetic strategies include the Wittig reaction and the Horner-Wadsworth-Emmons reaction.[3][6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Tetrahydropyran-4-one C Wittig or Horner-Wadsworth-Emmons Reaction A->C B Phosphorus Ylide or Phosphonate Ester B->C D Ester Intermediate C->D Forms E Hydrolysis D->E Undergoes F This compound E->F Yields G Purification (e.g., Recrystallization, Chromatography) F->G Requires

Sources

An In-depth Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. Among these, (Tetrahydro-pyran-4-ylidene)-acetic acid derivatives and their analogs have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into detailed synthetic protocols, explore their anticancer and kinase inhibitory activities, and elucidate the underlying mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the design and discovery of novel therapeutics based on the tetrahydropyran core.

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran ring system is a common structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive scaffold for the design of novel therapeutic agents. The exocyclic double bond in this compound derivatives provides a rigid framework for the presentation of various functional groups, allowing for fine-tuning of their pharmacological properties. These derivatives have garnered significant interest due to their potential applications in oncology, inflammation, and metabolic diseases.[2][3]

Synthetic Strategies: Accessing the this compound Core

The key synthetic challenge in preparing this compound derivatives lies in the stereoselective construction of the exocyclic carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is the most widely employed and efficient method for this transformation, offering high yields and excellent control over the alkene geometry.[4]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Olefination Strategy

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[4] In the context of our target compounds, the reaction is performed between tetrahydropyran-4-one and a phosphonoacetate reagent, typically triethyl phosphonoacetate.[5]

Reaction Mechanism:

The reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the phosphonoacetate, generating a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of tetrahydropyran-4-one, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses to yield the desired alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[4]

Experimental Protocol: Synthesis of Ethyl (Tetrahydro-pyran-4-ylidene)acetate

This protocol outlines a general procedure for the synthesis of the ethyl ester derivative, a common precursor for further functionalization.

Materials:

  • Tetrahydropyran-4-one

  • Triethyl phosphonoacetate[5]

  • Sodium hydride (NaH) or other suitable base (e.g., DBU, NaOEt)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., acetonitrile)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of tetrahydropyran-4-one (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl (tetrahydro-pyran-4-ylidene)acetate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

HWE_Workflow cluster_synthesis Synthesis of Ethyl (Tetrahydro-pyran-4-ylidene)acetate reagents Tetrahydropyran-4-one + Triethyl phosphonoacetate + Base (e.g., NaH) reaction Horner-Wadsworth-Emmons Reaction in THF reagents->reaction 1. Deprotonation 2. Nucleophilic Addition workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product Ethyl (Tetrahydro-pyran-4-ylidene)acetate purification->product

Caption: Workflow for the synthesis of ethyl (tetrahydro-pyran-4-ylidene)acetate via the Horner-Wadsworth-Emmons reaction.

Further Derivatization: Accessing Amides and Other Analogs

The synthesized ethyl (tetrahydro-pyran-4-ylidene)acetate can be readily converted to the corresponding carboxylic acid by hydrolysis under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water). The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of N-substituted (tetrahydro-pyran-4-ylidene)acetamide derivatives.[6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated promising biological activities in several therapeutic areas, with a particular focus on cancer and kinase inhibition.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyran and tetrahydropyran derivatives.[7][8][9] While specific data for the this compound scaffold is still emerging, related compounds have shown significant cytotoxicity against various cancer cell lines.

Quantitative Anticancer Data for Related Pyran Derivatives:

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4H-Pyran7vNeuroblastoma<10[10]
4H-Pyran3dBreast Cancer (MCF-7)0.018[9]
Pyran-4-oneNU7026DNA-PK0.23[11]
Pyridine derivative20Breast Cancer (MCF-7)0.91[12]

Mechanism of Anticancer Action:

The anticancer effects of these compounds are believed to be mediated through various mechanisms, including:

  • Induction of Apoptosis: Many pyran derivatives have been shown to induce programmed cell death in cancer cells.[13]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M.[13]

  • Inhibition of Key Kinases: As discussed below, a primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[11]

Signaling Pathways in Anticancer Activity:

The anticancer activity of tetrahydropyran derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer.

Anticancer_Pathway compound (Tetrahydro-pyran-4-ylidene) -acetic acid derivative kinase Protein Kinase (e.g., DNA-PK, PI3K) compound->kinase Inhibition apoptosis Apoptosis Induction kinase->apoptosis Regulation cell_cycle Cell Cycle Arrest kinase->cell_cycle Regulation proliferation Decreased Cancer Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.

Kinase Inhibitory Activity

Protein kinases are a major class of drug targets in oncology and other diseases. Several pyran-4-one and related heterocyclic compounds have been identified as potent kinase inhibitors.[11] For instance, 2,6-disubstituted pyran-4-ones have been shown to be potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds and the kinase in the kinase assay buffer.

  • Incubate for a predetermined time to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[14]

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically for this compound derivatives are limited in the public domain, general trends can be extrapolated from related pyran-containing compounds.

  • Substitution on the Aromatic Ring (for N-aryl acetamide derivatives): The nature and position of substituents on the aryl ring can significantly impact activity. Electron-withdrawing or lipophilic groups at specific positions can enhance potency.[15][16]

  • Modifications of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides or esters can influence cell permeability and target engagement. The nature of the amine used for amide formation can be varied to explore different interactions with the target protein.

  • Substitution on the Tetrahydropyran Ring: Introduction of substituents on the tetrahydropyran ring can affect the conformation of the molecule and its binding to the target.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them an attractive starting point for drug discovery programs.

Future research in this area should focus on:

  • Systematic SAR studies to optimize the potency and selectivity of these compounds against specific biological targets.

  • Elucidation of the precise mechanism of action for the most promising derivatives.

  • In vivo evaluation of lead compounds in relevant animal models of disease.

  • Exploration of a broader range of biological targets beyond kinases and cancer.

This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Wikipedia. (2023, December 19). Horner–Wadsworth–Emmons reaction. In Wikipedia.
  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents.
  • Protocols.io. (2023, February 27). MTT Assay protocol.
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Al-Ostath, A., Ghabour, H. A., Al-Agamy, M. H., & El-Sayed, M. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules (Basel, Switzerland), 27(14), 4595. [Link]
  • Abdallah, M. A., Al-Abdullah, E. S., Al-Dies, A. M., El-Faham, A., & Al-Otaibi, A. M. (2023). Novel 5,6,7,8-tetrahydrobenzo[b]pyran Derivatives: Synthesis and Anticancer Activity. Acta Chimica Slovenica, 70(1), 261–273. [Link]
  • Hamza, E. K., El-Gawad, H. H. A., & El-Hady, H. A. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ARKIVOC, 2019(6), 459-480. [Link]
  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents.
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central journal, 13(1), 84. [Link]
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and cytotoxic evaluation of pyran, dihydropyridine and thiophene derivatives of 3-acetylcoumarin. Archiv der Pharmazie, 344(5), 329–336. [Link]
  • Fuwa, H., & Sasaki, M. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 12(1), 356–404. [Link]
  • Chen, Y., Zhang, Y., Li, S., Wang, Y., Zhang, Y., & Liu, Y. (2018). Click Chemistry-Based Synthesis and Cytotoxic Activity Evaluation of 4α-triazole Acetate Podophyllotoxin Derivatives. Chemical biology & drug design, 93(4), 473–482. [Link]
  • ResearchGate. (n.d.). Microwave-assisted synthesis of substituted pyran derivatives.
  • Kumar, A., Sharma, S., & Kumar, D. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(11), 2095–2113. [Link]
  • Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic letters, 16(20), 5422–5425. [Link]
  • Hernández-García, S., Zepeda-Vallejo, L. G., & Correa-Basurto, J. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (Basel, Switzerland), 28(13), 5099. [Link]
  • Leahy, J. J., Golding, B. T., Griffin, R. J., Hardcastle, I. R., Richardson, C., & Rigoreau, L. (2004). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & medicinal chemistry letters, 14(24), 6083–6087. [Link]
  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Bioorganic & medicinal chemistry letters, 21(10), 2855–2859. [Link]
  • Biftu, T., Qian, X., Chen, P., Feng, D., Scapin, G., Gao, Y. D., Cox, J., Sinha Roy, R., Eiermann, G., He, H., Lyons, K., Salituro, G., Patel, S., Petrov, A., Xu, F., Xu, S. S., Zhang, B., Caldwell, C., Wu, J. K., … Weber, A. E. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected]. Bioorganic & medicinal chemistry letters, 23(19), 5361–5366. [Link]
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Atwell, G. J., & Denny, W. A. (1992). Structure-activity relationships for substituted 9-oxo-9,10-dihydroacridine-4-acetic acids: analogues of the colon tumour active agent xanthenone-4-acetic acid. Anticancer drug design, 7(5), 403–414. [Link]
  • Tan, M. L., & Sulaiman, S. F. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • El-Gawad, H. H. A., El-Hady, H. A., & Hamza, E. K. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 25(22), 5459. [Link]
  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627–3636. [Link]
  • Da Settimo, F., Da Settimo, A., Marini, A. M., Primofiore, G., La Motta, C., Taliani, S., Simorini, F., Novellino, E., Greco, G., & Lavecchia, A. (2000). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of medicinal chemistry, 43(18), 3430–3440. [Link]

Sources

A Technical Guide to the Biological Activity of Tetrahydropyran Compounds: From Privileged Scaffold to Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring, a six-membered cyclic ether, is a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of biologically active natural products, from marine toxins to potent anticancer agents, has established it as a critical structural motif for the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities associated with THP-containing compounds. We will dissect their mechanisms of action across various disease models, present detailed experimental protocols for their evaluation, and offer insights into the causal nexus between chemical structure and biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the tetrahydropyran scaffold.

The Tetrahydropyran Ring: A Cornerstone of Bioactive Molecules

The structural simplicity of the tetrahydropyran ring—a saturated heterocycle containing five carbon atoms and one oxygen atom—belies its profound impact on molecular bioactivity. Its conformational flexibility, ability to engage in hydrogen bonding via the ether oxygen, and its role as a stable, lipophilic spacer contribute to its success in molecular recognition by biological targets.[3] The THP motif is a recurring feature in numerous clinically significant natural products, including the anticancer macrolides bryostatin and eribulin, underscoring its evolutionary selection as a pharmacologically relevant structure.[1] This natural precedent has inspired synthetic chemists to develop a multitude of strategies for its incorporation into novel chemical entities, making the THP ring a versatile building block in modern drug discovery.[4]

A Spectrum of Biological Activities

Compounds incorporating the THP scaffold have demonstrated a remarkable breadth of pharmacological effects. This versatility makes them attractive candidates for targeting a wide range of diseases.

Anticancer Activity

The THP moiety is a hallmark of many potent antiproliferative agents.[5] Its presence is crucial in both natural products and synthetically derived molecules that target various hallmarks of cancer.

  • Cytotoxicity and Antiproliferative Effects: A significant body of research has demonstrated the potent cytotoxic effects of THP derivatives against a panel of human cancer cell lines. For instance, novel flavonoid-based THP conjugates, synthesized via Prins cyclization, have shown cytotoxicity comparable to the standard chemotherapeutic drug doxorubicin.[6] Specifically, compounds 3q and 3zb exhibited IC50 values of 6.6 µM and 6.9 µM, respectively, against the MCF-7 breast cancer cell line.[6] Marine macrolides containing THP rings, such as neopeltolide, are known for their powerful antiproliferative properties.[4]

  • Mechanism of Action: The anticancer mechanisms of THP compounds are diverse. Some act as potent mitosis modulators, synergistically targeting both the CSE1L protein and the vinca alkaloid binding site of tubulin, leading to cell cycle arrest and apoptosis.[7] Others function as electrophiles, with their chemical reactivity and antitumor activity being finely tunable through structural modifications.[5] The conjugation of THP derivatives to monoclonal antibodies to create antibody-drug conjugates (ADCs) represents a promising strategy for targeted cancer therapy, enhancing cytotoxicity and selectivity for cancer cells.[5]

Compound ClassCancer Cell LineReported IC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Flavonoid-THP Conjugate (3q)MCF-7 (Breast)6.6 ± 1.4Doxorubicin7.6 ± 0.9[6]
Flavonoid-THP Conjugate (3zb)MCF-7 (Breast)6.9 ± 1.0Doxorubicin7.6 ± 0.9[6]
Flavonoid-THP Conjugate (3zb)Hep3β (Liver)4.48 ± 2.1DoxorubicinNot specified[6]
Flavonoid-THP Conjugate (3c)HeLa (Cervical)10.40 ± 1.1DoxorubicinNot specified[6]
Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous human diseases. Several THP derivatives have emerged as potent anti-inflammatory agents with promising therapeutic profiles.

  • Inhibition of Pro-inflammatory Mediators: A novel THP derivative, LS19, demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while simultaneously increasing the level of the anti-inflammatory cytokine IL-10.[8] Another compound, LS20, also reduced the production of TNF-α and IL-6.[9][10] The mechanism often involves the downregulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a master regulator of the inflammatory response.[11][12]

  • Analgesic Effects: The compound LS20 not only showed anti-inflammatory properties but also exhibited a significant antinociceptive (pain-relieving) effect in various mouse models.[9][10] Mechanistic studies suggest the involvement of the opioid system, as the analgesic effect was reversed by opioid antagonists.[9][10] This dual activity makes such compounds particularly attractive for treating inflammatory pain conditions.

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The THP scaffold and related heterocycles are promising starting points for this endeavor.

  • Antibacterial and Antifungal Activity: Tetrahydropyrimidine derivatives, which are structurally related to THPs, have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] Some compounds have been identified as potent inhibitors of biofilm formation, a key virulence factor in chronic infections, particularly in pathogens like Staphylococcus aureus.[16]

  • Antiviral Potential: The cyclic ether motif, including both tetrahydrofuran (THF) and tetrahydropyran rings, has proven to be critically important in the design of potent HIV protease inhibitors.[17] Replacing the bis-THF ligand of the approved drug Darunavir with a larger, fused tetrahydropyran–tetrahydrofuran (Tp–THF) ligand has been explored as a strategy to enhance binding interactions within the enzyme's hydrophobic pocket.[17]

Neuroprotective Activity

Neurodegenerative diseases and acute neurological injuries like stroke represent areas of immense unmet medical need. Certain THP-related compounds have shown significant promise as neuroprotective agents.

  • Mechanism in Ischemic Stroke: Tetrahydropiperine (THP), an alkaloid derivative of piperine from black pepper, has demonstrated neuroprotective effects in animal models of ischemic stroke.[18][19] Its mechanism involves the activation of the pro-survival PI3K/Akt/mTOR signaling pathway.[18][19] This activation inhibits excessive autophagy, a cellular self-degradation process that can contribute to neuronal death following an ischemic event.[18]

  • Potential in Alzheimer's Disease: Tetrahydrohyperforin (IDN5706), a semi-synthetic derivative of a component from St. John's Wort, has shown beneficial effects in mouse models of Alzheimer's disease.[20] It is proposed to act by activating TRPC channels, which are involved in calcium signaling and neuronal function.[20] Additionally, tetrahydrocurcumin (THC), a metabolite of curcumin, protects neuronal cells from glutamate-induced oxidative stress by inhibiting the phosphorylation of MAP kinases.[21][22]

Investigating Biological Activity: Key Experimental Protocols

The evaluation of a compound's biological activity requires robust and validated experimental workflows. The choice of assay is dictated by the therapeutic area of interest. Here, we detail a standard protocol for assessing anticancer activity.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in anticancer drug screening.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is critical as it provides disease-relevant context. Using a panel of cell lines from different tissues of origin helps to establish the compound's spectrum of activity and potential selectivity.

  • Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin) is used as a positive control. This validates the assay's performance and provides a benchmark against which the potency of the test compound can be compared.

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity at the concentrations used.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tetrahydropyran compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with DMSO) and positive control (medium with Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental procedures.

Signaling Pathway: Neuroprotection via PI3K/Akt/mTOR

Many neuroprotective tetrahydropyran-related compounds converge on the PI3K/Akt/mTOR pathway. This pathway promotes cell survival and growth while inhibiting programmed cell death and autophagy.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates THP Tetrahydropiperine (THP) THP->PI3K Promotes Activation Akt Akt PI3K->Akt Activates (P) mTOR mTOR Akt->mTOR Activates (P) Survival Neuronal Survival Akt->Survival Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: THP activates the PI3K/Akt/mTOR pathway, inhibiting autophagy and promoting neuronal survival.

Experimental Workflow: MTT Cytotoxicity Assay

The workflow for the MTT assay follows a logical sequence from cell preparation to data analysis.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with THP Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End: Determine Cytotoxicity analyze->end

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

Future Perspectives and Challenges

References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • Benchchem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
  • PubMed. (n.d.). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.
  • Bentham Science Publishers. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.
  • PubMed. (n.d.). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative.
  • PubMed. (2014). Synthesis of Flavonoids Based Novel Tetrahydropyran Conjugates (Prins Products) and Their Antiproliferative Activity Against Human Cancer Cell Lines.
  • National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • PubMed Central (PMC). (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • ChemicalBook. (2023). What is Tetrahydropyran?.
  • ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus : In Vitro and In Silico Studies.
  • PubMed. (n.d.). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major.
  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • PubMed. (2024). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway.
  • ResearchGate. (n.d.). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway.
  • PubMed. (2013). A natural product inspired tetrahydropyran collection yields mitosis modulators that synergistically target CSE1L and tubulin.
  • National Institutes of Health (NIH). (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives.
  • Benchchem. (n.d.). A Technical Guide to the Neuroprotective Mechanisms of Tetrahydropiperine.
  • PubMed Central (PMC). (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
  • PubMed. (n.d.). Effects of tetrahydrohyperforin in mouse hippocampal slices: neuroprotection, long-term potentiation and TRPC channels.
  • PubMed. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.
  • MDPI. (n.d.). Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells.
  • PubMed. (2019). Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells.

Sources

A Comprehensive Technical Guide to the Safe Handling of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Tetrahydro-pyran-4-ylidene)-acetic acid and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. [1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the safety and handling considerations for this compound, drawing upon established safety principles for related chemical structures and functional groups.

Hazard Identification and Risk Assessment

General Hazards of Carboxylic Acids:

Carboxylic acids are generally classified as weak acids but can still pose significant hazards, particularly in concentrated forms.[6] Key hazards include:

  • Corrosivity: Capable of causing severe skin burns and eye damage upon direct contact.[7]

  • Irritation: Vapors and dusts can cause irritation to the respiratory system, skin, and eyes.[8][9]

  • Reactivity: Can react exothermically with bases and oxidizing agents.[6][7]

Hazards Associated with the Tetrahydropyran Moiety:

The tetrahydropyran ring is a common structural motif in many organic compounds. While generally stable, related compounds can present the following hazards:

  • Flammability: Tetrahydropyran and its derivatives can be flammable liquids or solids.[10][11] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[12]

  • Peroxide Formation: Ethers like tetrahydropyran can form explosive peroxides upon prolonged exposure to air and light.[13][14] Containers of such chemicals should be dated upon opening and tested for peroxides periodically.[13]

Inferred Hazard Profile for this compound:

Based on the above, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation or burns, and respiratory tract irritation.[8][9] The potential for flammability and peroxide formation should also be considered, although the presence of the carboxylic acid group may mitigate some of these risks compared to unsubstituted tetrahydropyran.

Summary of Potential Hazards and GHS Classifications (Inferred):

Hazard ClassGHS Category (Probable)Precautionary Statements (Examples)
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCategory 2P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) - Respiratory IrritationCategory 3P261, P271, P304+P340, P312

Note: This table is based on inferred hazards from similar compounds and should be used as a guideline. Always refer to a specific SDS when available.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of the compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or handling it as a powder, to minimize the inhalation of vapors or dust.[8][15]

  • Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[8][16]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[17]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8][17] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[17]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[17][18] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[8] For larger quantities or in situations with a high risk of exposure, a full chemical-resistant suit may be necessary.[17]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][17] Fit testing of respirators is essential to ensure a proper seal.[17]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[15]

  • Minimize Dust and Vapor Generation: Handle the substance in a way that minimizes the generation of dust and vapors.[8]

  • Grounding and Bonding: For flammable solids or liquids, use non-sparking tools and ensure that all equipment is properly grounded and bonded to prevent static discharge.[10]

  • Hygiene Practices: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[19] Contaminated clothing should be removed and washed before reuse.[12]

Storage
  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[12]

  • Incompatible Materials: Store away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[6][10] Carboxylic acids should not be stored in metal cabinets which can corrode.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[10]

  • Peroxide Formation: If the compound is in a liquid form or dissolved in an ether-based solvent, consider the potential for peroxide formation and take appropriate precautions, such as storing under an inert atmosphere and periodic testing.[13]

Accidental Release and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spills and Leaks
  • Evacuate and Ventilate: For significant spills, evacuate the area and ensure adequate ventilation.[20]

  • Containment: For liquid spills, use an inert absorbent material like sand or earth to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8]

  • Neutralization: For acidic spills, consider cautious neutralization with a weak base such as sodium bicarbonate, but only if you are trained to do so.

  • Disposal: Collect the spilled material and absorbent in a suitable, sealed container for disposal as hazardous waste.[12]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][16] Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][16] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the victim to fresh air.[9][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[20] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[21]

Disposal Considerations

All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[11] Do not allow the chemical to enter drains or waterways. Waste should be placed in a labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[21]

Chemical Reactivity and Stability

Understanding the chemical reactivity of this compound is essential for preventing hazardous reactions.

  • Stability: The compound is likely stable under normal laboratory conditions.

  • Incompatibilities:

    • Strong Bases: Reacts exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide).[7]

    • Oxidizing Agents: Can react vigorously with strong oxidizing agents (e.g., peroxides, nitrates).[7]

    • Metals: May corrode some metals, potentially generating flammable hydrogen gas.[7]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[15]

Visualizing Safety: A Workflow for Risk Mitigation

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Risk_Mitigation_Workflow Risk Mitigation Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Procedural Safety cluster_review Review & Improvement A Identify Hazards (Corrosive, Irritant, Flammable) B Evaluate Exposure Potential (Inhalation, Dermal, Ocular) A->B C Implement Engineering Controls (Fume Hood, Eyewash) B->C Mitigate D Select & Use Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Establish Safe Work Practices (SOPs, Training) D->E F Safe Handling & Storage (Ventilation, Incompatibles) E->F G Emergency Procedures (Spill, Exposure) F->G H Proper Waste Disposal (Hazardous Waste Stream) G->H I Review Incidents & Near Misses H->I J Update Protocols as Needed I->J J->A Re-evaluate

Sources

A Comprehensive Technical Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid: Synthesis, Commercial Availability, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (Tetrahydro-pyran-4-ylidene)-acetic acid. The guide covers its commercial availability, a detailed, field-proven synthesis protocol, and its application as a valuable building block in the development of novel therapeutics.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacokinetic properties, such as solubility and metabolic stability.[1] this compound, with its exocyclic double bond and carboxylic acid functionality, represents a versatile building block for the synthesis of a diverse range of complex molecules, including spirocyclic compounds which are of significant interest in drug discovery.[1]

Commercial Availability

This compound (CAS Number: 130312-01-5) is commercially available from several chemical suppliers. The availability of this starting material provides a convenient entry point for research and development projects. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable Quantities
Key Organics>97%5 g, 25 g
Santa Cruz BiotechnologyNot specifiedNot specified
ChemicalBookNot specifiedNot specified

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Two-Step Approach

For researchers who require larger quantities or wish to synthesize this molecule in-house, a reliable two-step synthetic route starting from the commercially available tetrahydropyran-4-one is presented. This protocol is based on the well-established Horner-Wadsworth-Emmons (HWE) reaction, followed by ester hydrolysis.

Synthesis Workflow

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Ester Hydrolysis A Tetrahydropyran-4-one E Reaction with Tetrahydropyran-4-one A->E B Triethyl phosphonoacetate D Formation of Phosphonate Anion B->D C Sodium Hydride (NaH) in dry THF C->D D->E F Ethyl (tetrahydro-pyran-4-ylidene)acetate E->F G Ethyl (tetrahydro-pyran-4-ylidene)acetate H Sodium Hydroxide (NaOH) in Ethanol/Water G->H I Acidification (HCl) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Step 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl (tetrahydro-pyran-4-ylidene)acetate

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[2] It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction, and offers the significant advantage of an easily removable, water-soluble phosphate byproduct.[2] In this step, the phosphonate carbanion derived from triethyl phosphonoacetate attacks the carbonyl carbon of tetrahydropyran-4-one to form an α,β-unsaturated ester.

Experimental Protocol:

  • Preparation of the Phosphonate Anion: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure the complete formation of the phosphonate anion. Vigorous hydrogen evolution will be observed during this step.

  • Reaction with Tetrahydropyran-4-one: The reaction mixture is cooled again to 0 °C. A solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (tetrahydro-pyran-4-ylidene)acetate as a clear oil.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because the phosphonate anion is a strong base and will be quenched by water or atmospheric moisture.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the phosphonate ester to generate the reactive carbanion.

  • Temperature Control: The initial deprotonation and the subsequent reaction with the ketone are performed at 0 °C to control the reaction rate and minimize potential side reactions.

Step 2: Hydrolysis of Ethyl (tetrahydro-pyran-4-ylidene)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base.[3]

Experimental Protocol:

  • Saponification: Ethyl (tetrahydro-pyran-4-ylidene)acetate is dissolved in a mixture of ethanol and water (e.g., a 3:1 ratio). Sodium hydroxide (2.0 equivalents) is added, and the reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 by the dropwise addition of 1M hydrochloric acid. The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Causality Behind Experimental Choices:

  • Mixed Solvent System: The ethanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of hydrolysis.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the saponification, leading to the precipitation of the desired carboxylic acid.

Application in Drug Discovery: A Building Block for CCR2 Antagonists

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. One notable application is in the development of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 is a key receptor involved in the inflammatory response, and its antagonists are being investigated for the treatment of various inflammatory and autoimmune diseases.[4]

The tetrahydropyran moiety can serve as a central scaffold for the construction of molecules that bind to and inhibit the function of CCR2. For example, the carboxylic acid functionality of this compound can be readily converted to an amide, which can then be further elaborated to introduce other key pharmacophoric features required for potent CCR2 antagonism.

CCR2 Signaling Pathway

G cluster_0 Inflammatory Signaling cluster_1 Therapeutic Intervention A MCP-1 (CCL2) B CCR2 Receptor A->B C G-protein activation B->C D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D E Monocyte/Macrophage Chemotaxis D->E F Inflammation E->F G (Tetrahydro-pyran-4-ylidene) -acetic acid based CCR2 Antagonist G->B Blocks Binding

Caption: Simplified CCR2 signaling pathway and the point of intervention for CCR2 antagonists.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. The robust Horner-Wadsworth-Emmons reaction provides a reliable method for its synthesis, and its versatile chemical handles allow for its incorporation into complex molecular architectures targeting key biological pathways, such as the CCR2 signaling cascade. This guide provides the necessary technical information for researchers to effectively utilize this valuable compound in their scientific endeavors.

References

  • Wadsworth, W. S., & Emmons, W. D. (1965).
  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Zhang, L., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6297-6301.
  • Key Organics. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BenchChem. (2025).
  • Zhang, L., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. PubMed.

Sources

A Senior Application Scientist's Guide to Pyran Chemistry in Medicinal Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyran scaffold, a six-membered oxygen-containing heterocycle, represents a cornerstone of medicinal chemistry, frequently designated as a "privileged structure" for its prevalence in a vast array of natural products and clinically approved therapeutics.[1][2][3] This guide provides an in-depth technical exploration of the pyran core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical properties that underpin the scaffold's utility, delve into robust and scalable synthetic strategies with detailed, field-tested protocols, and contextualize its application through case studies of pyran-based compounds in oncology and neurodegenerative disease. By integrating mechanistic rationale with practical methodologies and computational insights, this document serves as a comprehensive resource for leveraging pyran chemistry in the rational design of next-generation therapeutic agents.

The Pyran Ring: A Privileged Scaffold in Drug Discovery

The designation of a chemical scaffold as "privileged" stems from its ability to provide ligands for diverse biological targets, thereby serving as a versatile template for drug discovery. The pyran ring system, in its various forms (e.g., 2H-pyran, 4H-pyran, tetrahydropyran, and fused systems like benzopyrans), exemplifies this concept.[4] Its ubiquity in nature—forming the core of sugars, flavonoids, coumarins, and complex macrocycles—is a testament to its evolutionary selection for biological recognition.[1][5][6]

Key structural features contribute to its success:

  • The Oxygen Heteroatom: Acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at protein active sites.

  • Conformational Flexibility: The saturated tetrahydropyran (THP) ring adopts a stable chair conformation, allowing for precise spatial orientation of substituents to probe binding pockets, thereby enhancing the three-dimensionality of drug candidates.[2]

  • Synthetic Tractability: The pyran core is amenable to a wide range of chemical transformations, enabling the construction of large, diverse compound libraries for screening.

This combination of properties has led to the development of numerous pyran-containing drugs, including the antiviral neuraminidase inhibitor Zanamivir (Relenza) and a multitude of compounds in clinical and preclinical trials for indications ranging from cancer to Alzheimer's disease.[1][7]

Core Synthetic Strategies: From Multicomponent Reactions to Asymmetric Catalysis

The construction of the pyran ring is a mature field, yet innovation continues, driven by the need for efficiency, stereocontrol, and sustainability. Modern synthetic chemistry prioritizes atom economy and step efficiency, principles embodied by multicomponent reactions (MCRs) and asymmetric organocatalysis.

Multicomponent Synthesis of 4H-Pyrans

MCRs are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecules from simple precursors in a single pot.[8][9] The synthesis of 2-amino-4H-pyran derivatives is a classic example, valued for its operational simplicity and the biological relevance of its products.[10][11]

Causality Behind the Method: This reaction is a domino sequence that leverages the intrinsic reactivity of the components. It typically begins with a Knoevenagel condensation between an aldehyde and a methylene-active compound (e.g., malononitrile), followed by a Michael addition of a 1,3-dicarbonyl compound, and concludes with an intramolecular cyclization and dehydration.[12] The choice of a mild base catalyst (e.g., piperidine, triethylamine) is critical; it must be strong enough to deprotonate the methylene compounds without promoting undesired side reactions.

G cluster_product Product RCHO Aldehyde (1) Knoevenagel Knoevenagel Adduct (4) RCHO->Knoevenagel + Malononitrile (2) - H₂O Malono Malononitrile (2) Dicarbonyl 1,3-Dicarbonyl (3) Michael Michael Adduct (5) Knoevenagel->Michael + 1,3-Dicarbonyl (3) (Michael Addition) Cyclized Cyclized Intermediate (6) Michael->Cyclized Intramolecular Cyclization Product 4H-Pyran Derivative (7) Cyclized->Product Tautomerization

Caption: Domino reaction pathway for the multicomponent synthesis of 4H-pyrans.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile

  • Reactant Preparation: To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and α-naphthol (1.0 mmol, 144 mg).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by piperidine (0.1 mmol, 10 µL) as the catalyst.

  • Reaction Execution: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Upon completion, a solid precipitate will typically form. Collect the solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Purification and Validation: The product is often pure enough after filtration. If required, recrystallize from ethanol to obtain a white crystalline solid. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The expected outcome is a high yield (>90%) of the target compound.

Asymmetric Organocatalytic Synthesis of Tetrahydropyrans (THPs)

Chirality is paramount in drug design, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles. The asymmetric synthesis of THPs, particularly those with multiple stereocenters, is therefore a critical challenge. Organocatalysis has emerged as a powerful, metal-free strategy to achieve high levels of stereocontrol.[13][14]

Causality Behind the Method: Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds bearing a chiral amine, are frequently employed.[13] These catalysts operate through a dual-activation mechanism. The thiourea/squaramide moiety activates the nitroalkene electrophile via hydrogen bonding, while the basic amine moiety deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. This organized transition state directs the subsequent Michael addition, establishing the initial stereocenters. A subsequent acid-catalyzed hemiacetalization/cyclization cascade then forms the THP ring with high diastereoselectivity.[13][14]

G Start 1,3-Dicarbonyl (8) + Nitroalkene (9) Activation Dual Activation via Bifunctional Organocatalyst Start->Activation Michael Stereoselective Michael Addition Activation->Michael [Organized Transition State] Intermediate Chiral Michael Adduct (10) Michael->Intermediate Cyclization Acid-Catalyzed Hemiketalization/Dehydration Intermediate->Cyclization Product Enantioenriched Tetrahydropyran (11) Cyclization->Product

Caption: Workflow for asymmetric organocatalytic synthesis of tetrahydropyrans.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Dihydropyran

Note: This is a representative protocol based on established methodologies.[13]

  • Reactant Preparation: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the 1,3-dicarbonyl compound (0.2 mmol) and the hydroxymethyl-substituted nitroalkene (0.24 mmol) in toluene (1.0 mL).

  • Catalyst Addition: Add the chiral squaramide-based organocatalyst (10 mol%, 0.02 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor for the consumption of the starting material by TLC.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

  • Validation: Characterize the purified product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. This method is expected to yield the product with good diastereoselectivity and high enantioselectivity (e.g., >90% ee).

Pyran Scaffolds in Action: Medicinal Chemistry Case Studies

The synthetic accessibility and favorable physicochemical properties of pyrans have established them as valuable scaffolds in numerous therapeutic areas.

Anticancer Agents

Pyran-containing compounds exhibit a wide range of anticancer activities, acting on various hallmarks of cancer.[3][5] Fused pyran systems, such as pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, have been identified as potent antiproliferative agents that disrupt microtubule dynamics, a clinically validated anticancer strategy.[15]

Mechanism of Action - Tubulin Polymerization Inhibition: Certain pyran derivatives bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. Since microtubules are essential components of the mitotic spindle required for cell division, inhibiting their formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[15]

G Pyrano Pyrano[3,2-c]quinolone Tubulin β-Tubulin (Colchicine Site) Pyrano->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Simplified pathway of pyran-induced G2/M arrest via tubulin inhibition.

Table 1: Antiproliferative Activity of Representative Pyran Derivatives

Compound ID Core Scaffold Cancer Cell Line IC₅₀ (µM) Citation
Compound 21 2H-pyran-2-one L1210 (Murine Leukemia) 0.95 [16]
Compound 21 2H-pyran-2-one HeLa (Cervical Carcinoma) 2.9 [16]
Compound 4d 4H-Pyran HCT-116 (Colorectal) 75.1 [12]
Compound 4k 4H-Pyran HCT-116 (Colorectal) 85.88 [12]
Compound 7 Polyhydroquinoline Saos-2 (Osteosarcoma) Data Ref. Only [17]

| MBX2319 Analog | Pyranopyridine | E. coli (Efflux Pump) | SAR Study |[18] |

Data synthesized from multiple sources for illustrative comparison.

Neuroprotective Agents for Alzheimer's Disease

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder. The pyran scaffold is present in numerous natural and synthetic compounds that target key aspects of AD pathology, such as acetylcholinesterase (AChE) inhibition, β-amyloid (Aβ) aggregation, and oxidative stress.[7][19] Fused pyran heterocycles like flavonoids, coumarins, and xanthones are particularly prominent in this area due to their antioxidant properties and ability to interact with enzymes and protein aggregates.[19] The continuous investigation into pyran-based heterocycles aims to develop new drugs for the effective treatment of AD.[7]

Future Outlook: Integrating Computational Chemistry

The future of pyran-based drug discovery will be increasingly driven by the synergy between synthetic chemistry and computational modeling.[20]

  • In Silico Screening: Virtual libraries of pyran derivatives can be docked into the active sites of therapeutic targets (e.g., kinases, proteases) to predict binding affinities and prioritize compounds for synthesis.[21][22]

  • ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyran analogs early in the discovery process, reducing late-stage attrition.[22]

  • Mechanism Elucidation: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into reaction mechanisms and the dynamic interactions between a pyran-based ligand and its biological target, guiding the rational design of more potent and selective molecules.[20][23]

By combining these computational approaches with advanced synthetic methodologies, researchers can accelerate the discovery and optimization of pyran-based therapeutics to address unmet medical needs.

References

  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.
  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998–1018.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Advances.
  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (n.d.).
  • El-Bana, G. G., Salem, M. A., Helal, M. H., Alharbi, O., & Gouda, M. A. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73–91.
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. (2022). Organic Process Research & Development.
  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (2025). American Chemical Society.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.).
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (n.d.).
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (2017). Chemical Society Reviews.
  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.).
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketaliz
  • Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Rel
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PubMed Central.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (n.d.). Semantic Scholar.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017).
  • Performance and computational studies of two soluble pyran derivatives as corrosion inhibitors for mild steel in HCl. (2019).
  • A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-4H-pyran-4-one Analogs. (n.d.). Benchchem.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.).
  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. (n.d.).
  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015). Accounts of Chemical Research.
  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed.
  • Novel Pyran and Polyhydroquinoline Derivatives: Inhibiting Human Osteosarcoma Activity. (n.d.). Hindawi.
  • Pyran-containing natural product compounds. (n.d.).
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI.
  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry.
  • Some of the natural and synthetic bioactive pyrans. (n.d.).
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026). SpringerLink.
  • The general structure of fused pyran derivatives bearing... (n.d.).

Sources

A Technical Guide to Theoretical and Computational Studies of Pyran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyran Scaffold in Modern Medicinal Chemistry

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives are found in a vast array of biologically active compounds, including flavonoids, coumarins, and xanthones, exhibiting a wide spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6] The structural versatility and synthetic accessibility of the pyran scaffold make it a "privileged structure" in the design of novel therapeutic agents.[1][7]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core theoretical and computational methodologies used to investigate pyran derivatives. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering a framework for designing robust in silico experiments that accelerate the drug discovery pipeline. The integration of these computational techniques provides a powerful, cost-effective strategy to predict molecular properties, elucidate mechanisms of action, and rationally design next-generation pyran-based therapeutics.

Part 1: Unveiling Intrinsic Molecular Properties with Quantum Chemistry

Before assessing a molecule's interaction with a biological target, it is crucial to understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for this purpose.[8] These first-principles methods allow for the prediction of molecular behavior with high accuracy.

The Rationale for DFT in Pyran Derivative Analysis

DFT offers an optimal balance of computational cost and accuracy for the organic molecules typical in drug discovery.[8] By modeling the electron density, DFT can predict a wide range of properties that govern a molecule's stability, reactivity, and spectroscopic signature.

  • Optimized Molecular Geometry: Determines the most stable 3D arrangement of atoms, providing foundational data on bond lengths, angles, and conformations.[8]

  • Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) reveals insights into chemical reactivity and the molecule's ability to participate in charge-transfer interactions.[9]

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying nucleophilic (negative potential, electron-rich) and electrophilic (positive potential, electron-poor) sites. This is critical for predicting non-covalent interactions with a protein target.[9]

  • Tautomeric Stability: Theoretical calculations can accurately predict the relative stabilities of different tautomers, such as the ring-chain tautomerism observed in some 2-imino-2H-pyran derivatives, and how solvents influence this equilibrium.[10][11]

Protocol: DFT Calculation for a Pyran Derivative

This protocol outlines a typical workflow for a single-point energy and geometry optimization calculation using a common DFT functional.

  • Structure Preparation:

    • Draw the 2D structure of the pyran derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D coordinate file (e.g., .mol or .pdb format).

  • Input File Generation:

    • Use a computational chemistry software package (e.g., Gaussian, ORCA).

    • Define the Method: Select the B3LYP hybrid functional, a widely used and effective choice for organic molecules.[8]

    • Select the Basis Set: Choose a basis set appropriate for the desired accuracy. The 6-31+G(d,p) basis set is a good starting point, including polarization functions (d,p) for non-hydrogen and hydrogen atoms and diffuse functions (+) to describe lone pairs and anions accurately. For higher accuracy, especially for studying tautomerism, an augmented correlation-consistent basis set like aug-cc-pVDZ may be used.[10][11]

    • Specify Calculation Type: Set the keyword for geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm the optimized structure is a true energy minimum.

    • Define Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for a singlet ground state).

  • Execution and Analysis:

    • Submit the input file to a high-performance computing cluster.

    • Verify Convergence: Ensure the optimization calculation has converged successfully.

    • Analyze Output:

      • Extract the final optimized coordinates.

      • Confirm the absence of imaginary frequencies, which indicates a true minimum on the potential energy surface.

      • Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or Avogadro.

      • Tabulate key electronic properties.

Data Presentation: Quantum Chemical Properties

Quantitative results from DFT calculations should be organized for clear interpretation.

PropertyValue (Illustrative)Significance
Total Energy (Hartree)-650.12345The absolute electronic energy of the optimized geometry.
HOMO Energy (eV)-6.54Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy (eV)-1.23Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)5.31An indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.[9]
Dipole Moment (Debye)2.87Measures the overall polarity of the molecule, influencing solubility and binding interactions.

Part 2: Predicting Ligand-Target Interactions via Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred binding orientation and affinity of a ligand to a biological target.[4] For pyran derivatives, this technique is frequently used to screen virtual libraries against specific protein targets like kinases, enzymes, or DNA.[4][12][13]

Causality in Docking: Why Preparation is Paramount

The trustworthiness of a docking simulation hinges on meticulous preparation of both the protein receptor and the pyran ligand. A "garbage in, garbage out" principle applies; failure to prepare the system correctly will lead to physically unrealistic and misleading results.

  • Receptor Preparation: X-ray crystal structures often lack hydrogen atoms, have missing side chains or loops, and contain co-crystallized water molecules or ligands. It is essential to:

    • Add hydrogen atoms and assign correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH.

    • Remove crystallographic water molecules that are not critical for binding, as they can interfere with ligand placement.

    • Model any missing residues or loops to ensure the structural integrity of the binding site.

  • Ligand Preparation: The ligand's structure must be optimized and assigned correct properties:

    • Generate a low-energy 3D conformation.

    • Assign correct atom types and partial charges (e.g., Gasteiger or AM1-BCC charges) to accurately model electrostatic interactions.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

The Docking Workflow: From Structure to Score

The following diagram illustrates the typical workflow for a molecular docking experiment.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase PDB 1. Obtain Target Structure (e.g., PDB ID) PrepProt 3. Prepare Receptor (Add H, Remove Water) PDB->PrepProt LigandLib 2. Prepare Pyran Derivative Library PrepLig 4. Prepare Ligands (Add Charges, Define Torsions) LigandLib->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score 7. Rank Poses by Scoring Function Dock->Score Visualize 8. Visual Inspection & Interaction Analysis Score->Visualize Redock 9. (Optional) Re-dock Native Ligand for Validation Visualize->Redock

Caption: A standard workflow for molecular docking studies.

Protocol: Molecular Docking of a Pyran Derivative into a Kinase ATP Pocket

This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.

  • Obtain and Prepare Receptor:

    • Download the protein structure from the Protein Data Bank (e.g., CDK2, PDB ID: 1HCK).

    • Using software like UCSF Chimera or PyMOL, remove all water molecules and the co-crystallized ligand.

    • Use a preparation wizard (e.g., in AutoDock Tools) to add polar hydrogens and assign Gasteiger charges, saving the file in .pdbqt format.

  • Prepare Ligand:

    • Start with a 3D structure of your pyran derivative (e.g., from the DFT optimization).

    • In AutoDock Tools, assign charges and define the rotatable bonds to create the ligand .pdbqt file.

  • Define the Binding Site:

    • Identify the ATP binding site, typically using the position of the co-crystallized ligand as a guide.

    • Define a grid box that encompasses the entire binding pocket with a small margin (e.g., 25 x 25 x 25 Å). Record the center coordinates and dimensions.

  • Configure and Run Docking:

    • Create a configuration file (conf.txt) specifying the receptor file, ligand file, grid box center, and dimensions.

    • Execute the Vina command from the terminal: vina --config conf.txt --out output.pdbqt --log log.txt.

  • Analyze Results:

    • The output.pdbqt file will contain multiple binding poses (typically 9), ranked by binding affinity (kcal/mol).

    • Load the receptor and the output poses into a molecular viewer.

    • Visually inspect the top-ranked pose. A trustworthy pose will exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and have a low root-mean-square deviation (RMSD) compared to a known binder if available.

    • Analyze interactions using tools like LigPlot+ or the viewer's built-in functions.

Data Presentation: Summarizing Docking Results

Tabulating docking results allows for direct comparison of different pyran derivatives.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Pyran-01-8.9GLU81, LEU83ILE10, VAL18, ALA31, VAL64
Pyran-02-9.5LYS33, ASP145ILE10, PHE80, LEU134
Pyran-03-7.2GLU81VAL18, ALA31, LEU134

Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of proteins or the influence of solvent.[14] MD simulations model the movement of atoms over time, offering a deeper understanding of the stability of the ligand-protein complex and the persistence of key interactions.[15][16]

The Value of MD: Validating the Static Picture

MD simulations are computationally intensive but provide critical insights that docking alone cannot:

  • Complex Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, one can assess whether the complex remains in a stable conformation. A stable complex will show the RMSD reaching a plateau.[14]

  • Interaction Persistence: MD allows for the analysis of specific interactions (like hydrogen bonds) throughout the simulation. This confirms whether the key interactions predicted by docking are transient or stable over time.

  • Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these induced-fit effects, providing a more realistic model of the binding event.

  • Binding Free Energy Calculation: Advanced MD-based methods like MM/PBSA or MM/GBSA can be used to calculate a more accurate estimate of the binding free energy, refining the rankings from docking scores.

G Start Start with Best Docked Pose Setup System Setup (Solvation, Ionization) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production MD (e.g., 100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: The main stages of a molecular dynamics simulation workflow.

Protocol: MD Simulation of a Pyran-Protein Complex

This protocol provides a general overview of an MD simulation using a package like GROMACS or AMBER.

  • System Preparation:

    • Start with the best-ranked pose from molecular docking.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBERff14SB) and the ligand (e.g., GAFF2). Ligand parameters (charges, atom types) must be generated using a tool like Antechamber.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

    • Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble).

  • Production Run:

    • Remove all restraints and run the production simulation for a sufficient duration (e.g., 100-200 nanoseconds) to observe the system's behavior at equilibrium.

  • Trajectory Analysis:

    • RMSD: Plot the RMSD of the protein backbone and the ligand relative to the starting structure to assess stability.

    • RMSF: Plot the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the pyran derivative and the protein.

    • Visual Inspection: Create a movie of the trajectory to visually observe the ligand's dynamics within the binding site.

Part 4: Building Predictive Models with QSAR and ADMET

Once a series of pyran derivatives has been synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity.[17][18] In parallel, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-like properties of the compounds.[15][19]

QSAR: Decoding the Structure-Activity Landscape

QSAR modeling creates a mathematical equation that links molecular descriptors (numerical representations of chemical properties) to a biological response (e.g., IC50).

  • Causality: A well-validated QSAR model can reveal which physicochemical properties are critical for activity. For example, a model might show that increased lipophilicity (positive logP term) and the presence of a hydrogen bond donor at a specific position enhance COX-2 inhibition for a series of pyran-4-ones.[17] This insight guides the rational design of new, more potent analogues.

  • Process:

    • Data Collection: A dataset of pyran derivatives with measured biological activity is required.

    • Descriptor Calculation: For each molecule, calculate a wide range of descriptors (e.g., constitutional, topological, quantum-chemical, steric, hydrophobic).

    • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model linking the descriptors to the activity.

    • Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.

G cluster_0 Input Data cluster_1 Model Generation cluster_2 Output Molecules Pyran Derivatives (Structures) Descriptors Calculate Molecular Descriptors (e.g., logP, MW, TPSA) Molecules->Descriptors Activity Biological Activity (e.g., IC50) Model Build Statistical Model (e.g., MLR) Activity->Model Descriptors->Model Equation QSAR Equation Activity = f(descriptors) Model->Equation Prediction Predict Activity of New Compounds Equation->Prediction

Caption: Conceptual workflow of a QSAR study.

ADMET Prediction: Early Assessment of Drug-Likeness

A potent compound is useless if it cannot reach its target or is toxic. In silico ADMET models predict these properties early, saving significant time and resources.[19] Numerous web tools and software packages (e.g., SwissADME, ADMET-AI) can predict key parameters from a chemical structure.[19][20]

Data Presentation: ADMET Profile of a Lead Candidate
ADMET PropertyPredicted ValueDesirable Range/Outcome
Absorption
Lipophilicity (LogP)2.51-3 (Good balance of solubility and permeability)
Water SolubilityGoodHigh solubility is preferred for oral administration
GI AbsorptionHighHigh
BBB PermeantNoNo (for peripherally acting drugs) or Yes (for CNS drugs)
Distribution
P-gp SubstrateNoNo (Avoids efflux from target cells)
Metabolism
CYP2D6 InhibitorNoNo (Reduces risk of drug-drug interactions)
CYP3A4 InhibitorNoNo (Reduces risk of drug-drug interactions)
Excretion/Toxicity
hERG BlockerLow RiskLow risk (Avoids cardiotoxicity)
PAINS Alert00 (No promiscuous binders or assay-interfering compounds)[20]

Conclusion: An Integrated Computational Strategy

The theoretical and computational methods described in this guide are not isolated techniques but components of a powerful, integrated workflow. A typical project may start with quantum chemical calculations on a core pyran scaffold, followed by virtual screening of a derivative library using molecular docking. The most promising hits are then subjected to more rigorous MD simulations to validate their binding stability. Throughout the process, ADMET predictions filter out compounds with poor drug-like properties, and as experimental data becomes available, QSAR models are built to refine the design of subsequent generations of molecules. By embracing this multi-faceted computational approach, researchers can navigate the complexities of drug discovery with greater efficiency and precision, unlocking the full therapeutic potential of the versatile pyran scaffold.

References

  • A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran deriv
  • Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives. Trends in Pharmaceutical Sciences.
  • A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives | Request PDF.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Design, synthesis and antitumor activity of novel pyran-functionalized uracil deriv
  • A Technical Guide to Quantum Chemical Calculations for 3-Methyl-4H-pyran-4-one. Benchchem.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
  • Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives. Prince Sattam bin Abdulaziz University - Pure Help Center.
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Royal Society of Chemistry.
  • QSAR studies on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors: a Hansch approach. PubMed.
  • Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candid
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
  • Theoretical Investigations of 2H‐Iminopyran Derivatives: A Computational Chemistry Approach | Request PDF.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
  • Molecular Dynamics Simulation for Liquid-Liquid. Amanote Research.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies.
  • QSAR Analysis of 2,3-Diaryl Benzopyrans/Pyrans as Selective COX-2 Inhibitors Based on Semiempirical AM1 Calculations.
  • 2D- and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][4][10]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. PMC.
  • Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. PubMed.
  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Deriv
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
  • ADMET Prediction. Rowan Scientific.
  • Structure Elucidation of a Pyrazolo[4][11]pyran Deriv
  • Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI.
  • "ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy".
  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • Putative mechanism for the synthesis of pyran derivatives using [SiO2‐caff]HSO4 ionic liquid. Wiley Online Library.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives.
  • Synthesis and biological studies of steroidal pyran based deriv
  • Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable C

Sources

An In-Depth Technical Guide to the Melting and Boiling Points of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (Tetrahydro-pyran-4-ylidene)-acetic acid

This compound (CAS No. 130312-01-5) is a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its core structure features a tetrahydropyran (THP) ring, a privileged scaffold found in numerous natural products, including carbohydrates and polyether antibiotics.[4][5] The presence of this oxygen-containing six-membered ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a valuable component in drug design.[4]

The exocyclic double bond and carboxylic acid moiety provide crucial handles for further synthetic modification, allowing for the construction of more complex molecular architectures. Accurate characterization of its fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in research and development. These parameters are critical for confirming the identity and purity of a synthesized batch, designing purification strategies like recrystallization or distillation, and developing stable formulations. This guide provides a comprehensive overview of these properties and details the rigorous experimental protocols required for their verification.

Physicochemical Property Profile

All quantitative data for this compound are summarized in the table below for ease of reference. It is crucial to note that while some values are experimentally reported, others are computational predictions and should be treated as estimates until experimentally verified.

PropertyValueSource TypeReference
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
CAS Number 130312-01-5[6][7]
Melting Point 84-85 °CExperimental[6][8]
Boiling Point 310.6 °C at 760 mmHgExperimental[6]
Boiling Point 310.6 ± 35.0 °CPredicted[8]
Density 1.300 ± 0.06 g/cm³Predicted[8]
pKa 3.82 ± 0.41Predicted[8]

Part 1: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[9] Therefore, an accurately determined melting point serves as a dual indicator of both identity and purity. The reported melting point for this compound is 84-85 °C .[6][8]

Expert Insight: Why the Melting Range is Critical

Simply matching a single temperature value is insufficient. A sharp, narrow melting range is the hallmark of a pure substance. A broad range (e.g., >2°C) strongly suggests the presence of impurities or possibly a mixture of polymorphs, signaling that further purification of the sample is required before proceeding with subsequent synthetic steps or biological assays.

Experimental Protocol for Melting Point Verification

This protocol describes the use of a modern digital melting point apparatus, which allows for precise control of the heating rate and accurate observation.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, ideally by drying under a high vacuum for several hours to remove any residual solvent (e.g., hexane, if used for recrystallization).

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Loading:

    • Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[10]

    • Invert the tube and tap it gently on a hard surface to move the powder to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto the benchtop.[11]

    • The final packed sample height should be between 1-2 mm.[10] Using too much sample is a common error that leads to an artificially broad melting range.

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the digital melting point apparatus.[12]

    • Rapid Approximation (Optional but Recommended): Set a fast heating ramp (e.g., 10-20°C/minute) to quickly determine an approximate melting range. This saves time and informs the subsequent precise measurement.[11]

    • Precise Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a fresh capillary tube.

    • Set the starting temperature to ~70°C and a slow heating ramp rate of 1-2°C per minute.[9] A slow rate is absolutely critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Observe the sample through the magnifying eyepiece.

    • Record T₁ , the temperature at which the first drop of liquid appears.

    • Record T₂ , the temperature at which the last crystal of the solid just disappears.

    • The melting point is reported as the range T₁ – T₂ . For a pure sample, this should be consistent with the literature value of 84-85 °C.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis & Validation P1 Dry Sample (High Vacuum) P2 Crush to Fine Powder P1->P2 P3 Load Capillary Tube (1-2 mm height) P2->P3 M1 Insert Capillary into Apparatus P3->M1 M2 Set Start Temp (~70°C) & Slow Ramp (1-2°C/min) M1->M2 M3 Observe & Record T1 (First liquid drop) M2->M3 M4 Observe & Record T2 (All liquid) M3->M4 A1 Report Melting Range (T1 - T2) M4->A1 A2 Compare to Literature (84-85°C) A1->A2 A3 Assess Purity (Range < 1.5°C?) A2->A3 A4_pass Sample Validated A3->A4_pass Yes A4_fail Repurification Required A3->A4_fail No

Caption: Experimental workflow for melting point determination.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] It is a fundamental property used for identification and is the basis for purification by distillation.[14] The reported boiling point of this compound is 310.6°C at 760 mmHg .[6]

Expert Insight: Thermal Stability Considerations

A boiling point above 300°C is very high for an organic molecule, especially one containing a carboxylic acid group, which can be prone to decarboxylation or other forms of thermal decomposition at elevated temperatures. Direct distillation at atmospheric pressure may not be feasible. Therefore, while the standard procedure is outlined below, a researcher should be prepared to perform a vacuum distillation. This technique lowers the external pressure, allowing the compound to boil at a significantly lower temperature, thus preventing degradation.

Experimental Protocol for Boiling Point Verification (Micro-Scale)

This protocol uses a common micro-scale method suitable for small quantities of material.[15][16]

Methodology:

  • Apparatus Assembly:

    • Place 1-2 mL of the liquid this compound into a small test tube or fusion tube.

    • Take a melting point capillary tube and seal one end in a flame.

    • Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing up.[15]

    • Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (a high-temperature oil like mineral or silicone oil is required for the expected temperature range). Do not use a water bath.

  • Heating and Observation:

    • Begin heating the oil bath gently and stir continuously to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • As the temperature approaches the boiling point, the rate of bubbling will increase significantly. A rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13] This indicates that the vapor pressure of the liquid is overcoming the external pressure.

  • Measurement:

    • Once a continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is the point where the external pressure equals the liquid's vapor pressure.

    • The temperature recorded at this precise moment is the boiling point of the liquid.

    • It is crucial to record the ambient atmospheric pressure at the time of the experiment, as boiling point is highly dependent on pressure.[17]

References

  • Current time information in Greene County, US. (n.d.). Google. Retrieved January 9, 2026.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • experiment (1) determination of melting points. (2021, September 19).
  • Melting point determination. (n.d.).
  • SSERC. (n.d.). Melting point determination.
  • Experiment 1 - Melting Points. (n.d.).
  • ResearchGate. (2017, May). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • ResearchGate. (2016, May 20). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications.
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
  • PubChemLite. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid.
  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound.
  • Wikipedia. (n.d.). Tetrahydropyran.

Sources

Methodological & Application

Application Notes & Protocols: (Tetrahydro-pyran-4-ylidene)-acetic acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydropyran (THP) motif is a privileged heterocyclic scaffold frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] (Tetrahydro-pyran-4-ylidene)-acetic acid, a bifunctional building block, leverages this valuable core by presenting an activated exocyclic alkene and a versatile carboxylic acid moiety. This combination makes it a highly strategic starting material for the synthesis of complex molecular architectures, including spirocyclic systems and other key intermediates in drug discovery programs.[3][4] This guide provides an in-depth exploration of the synthesis, core reactivity, and practical applications of this compound, complete with detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry.

Synthesis and Physicochemical Properties

This compound is most reliably synthesized from the readily available starting material, tetrahydro-4H-pyran-4-one.[5] The preferred method for introducing the exocyclic acetic acid moiety is the Horner-Wadsworth-Emmons (HWE) reaction.[6][7]

Causality Behind Method Selection (Expertise & Experience): The HWE reaction is superior to the classical Wittig reaction for this transformation for two key reasons. First, the phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic but less basic than the corresponding phosphonium ylide, leading to fewer side reactions.[6] Second, the HWE reaction typically provides excellent stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene.[8][9] Critically, the dialkylphosphate byproduct of the HWE reaction is water-soluble, allowing for a simple aqueous extraction during workup, which is a significant advantage over the removal of triphenylphosphine oxide from Wittig reactions.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 130312-01-5[10]
Molecular Formula C₇H₁₀O₃[11]
Molecular Weight 142.15 g/mol [10]
Melting Point 84-85 °C[12]
Boiling Point 310.6±35.0 °C (Predicted)[12]
pKa 3.82±0.41 (Predicted)[12]
Appearance White to off-white solidN/A
Diagram 1: Synthesis via Horner-Wadsworth-Emmons Reaction

HWE_Synthesis reagents Triethyl phosphonoacetate + NaH (Base) phosphonate Phosphonate Carbanion (Ylide) reagents->phosphonate Deprotonation thp_one Tetrahydro-4H-pyran-4-one ester Ethyl (Tetrahydro-pyran-4-ylidene)-acetate thp_one->ester phosphonate->ester HWE Reaction acid (Tetrahydro-pyran-4-ylidene) -acetic acid ester->acid Saponification hydrolysis LiOH, THF/H₂O

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Protocol 1: Synthesis of this compound

This two-step protocol first describes the HWE reaction to form the ethyl ester, followed by saponification to yield the target carboxylic acid.

Part A: Ethyl (Tetrahydro-pyran-4-ylidene)-acetate Synthesis

  • Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil (4.4 g, 110 mmol, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF), 400 mL

    • Triethyl phosphonoacetate (21.5 mL, 108 mmol, 1.08 eq)

    • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol, 1.0 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine, Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc), Hexanes

  • Procedure:

    • Reaction Setup: To a flame-dried 1 L round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion. Wash the NaH three times with hexanes to remove the mineral oil, carefully decanting the solvent each time.

    • Suspend the washed NaH in 200 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.

    • Ylide Formation: Add triethyl phosphonoacetate dropwise to the stirred NaH suspension over 30 minutes. Causality: This dropwise addition controls the rate of hydrogen gas evolution during the deprotonation. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Olefination: Re-cool the mixture to 0 °C. Add a solution of tetrahydro-4H-pyran-4-one in 200 mL of anhydrous THF dropwise over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield the pure ethyl ester as a colorless oil.

Part B: Saponification to this compound

  • Materials:

    • Ethyl (Tetrahydro-pyran-4-ylidene)-acetate (from Part A)

    • Tetrahydrofuran (THF), 100 mL

    • Water (H₂O), 100 mL

    • Lithium hydroxide monohydrate (LiOH·H₂O, 4.2 g, 100 mmol, ~1.5 eq based on theoretical yield)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Reaction Setup: Dissolve the ethyl ester in a 1:1 mixture of THF and water in a round-bottom flask.

    • Hydrolysis: Add LiOH·H₂O and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Work-up: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1 M HCl. A white precipitate should form.

    • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary functional groups: the electron-deficient alkene and the carboxylic acid.

Diagram 2: Core Reactivity Pathways

Reactivity cluster_alkene Alkene Reactions cluster_acid Carboxylic Acid Reactions start (Tetrahydro-pyran-4-ylidene) -acetic acid michael Michael Addition (e.g., Nu = R₂NH, RSH) start->michael 1,4-Conjugate Addition hydrogenation Catalytic Hydrogenation (H₂, Pd/C) start->hydrogenation Reduction amide Amide Coupling (RNH₂, EDC/HOBt) start->amide Acylation esterification Esterification (ROH, H⁺) start->esterification product_michael 4-(Nucleophile-substituted-methyl)- tetrahydropyran-acetic acid derivative michael->product_michael product_hydrogenation (Tetrahydro-pyran-4-yl) -acetic acid hydrogenation->product_hydrogenation product_amide Amide Derivative amide->product_amide product_ester Ester Derivative esterification->product_ester

Caption: Key synthetic transformations of the title compound.

  • Michael Acceptor: The exocyclic double bond is activated by the adjacent carboxyl group, making it an excellent Michael acceptor for various soft nucleophiles like thiols, amines, and enolates. This allows for the straightforward introduction of diverse functional groups at the 4-position of the THP ring.

  • Reduction: The alkene can be selectively reduced via catalytic hydrogenation to produce (Tetrahydro-pyran-4-yl)-acetic acid. This saturated derivative is another valuable building block, offering a non-planar scaffold with a flexible side chain for further elaboration.

  • Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations, including esterification, reduction to the corresponding alcohol, or conversion to amides using standard peptide coupling reagents. This enables its conjugation to other molecules of interest, a common strategy in the development of PROTACs and other targeted therapeutics.

Application Protocols

The following protocols are representative examples of the core reactivity described above.

Protocol 2: Michael Addition of Benzyl Mercaptan
  • Materials:

    • This compound (1.42 g, 10 mmol, 1.0 eq)

    • Benzyl mercaptan (1.3 mL, 11 mmol, 1.1 eq)

    • Triethylamine (Et₃N, 0.3 mL, 2.1 mmol, 0.21 eq)

    • Methanol (MeOH), 50 mL

  • Procedure:

    • Dissolve the starting acid in methanol in a 100 mL flask.

    • Add triethylamine followed by benzyl mercaptan.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor for completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield the thioether adduct.

Protocol 3: Catalytic Hydrogenation
  • Materials:

    • This compound (1.42 g, 10 mmol, 1.0 eq)

    • Palladium on carbon (10% Pd/C), 150 mg

    • Methanol (MeOH) or Ethyl Acetate (EtOAc), 50 mL

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the starting acid in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (repeat three times).

    • Stir the reaction vigorously under a positive pressure of H₂ (typically 1 atm from a balloon or ~50 psi in a Parr apparatus) until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Pd/C is pyrophoric and should not be allowed to dry in air.

    • Concentrate the filtrate to yield (Tetrahydro-pyran-4-yl)-acetic acid, which can often be used without further purification.

Role in Medicinal Chemistry Workflow

The tetrahydropyran ring is a bioisostere for various cyclic systems and is prized for its ability to improve drug-like properties.[1][4] this compound and its parent ketone are foundational for building complex, three-dimensional molecules. A particularly important application is the synthesis of spirocyclic compounds, which are rigid scaffolds that can precisely position functional groups in three-dimensional space to optimize interactions with biological targets.[1][3][13]

Diagram 3: Workflow from Building Block to Complex Scaffolds

Workflow cluster_scaffolds Advanced Scaffolds start Tetrahydro-4H-pyran-4-one intermediate (Tetrahydro-pyran-4-ylidene) -acetic acid / ester start->intermediate HWE Reaction spiro Spirocyclic Compounds (e.g., Spiro-hydantoins) start->spiro Bucherer-Bergs Rxn, Other MCRs complex Complex Functionalized THP Derivatives intermediate->complex Michael Addition, Amide Coupling, etc. library Compound Library for Screening spiro->library complex->library hit Hit Identification library->hit Biological Assay

Caption: Role in the drug discovery and development pipeline.

The parent ketone, tetrahydro-4H-pyran-4-one, is a direct precursor to spiro-hydantoins via the Bucherer-Bergs reaction, a multicomponent reaction that efficiently builds molecular complexity.[1] These spirocyclic frameworks are known to possess a wide range of biological activities, including anticancer and antiviral properties.[1][13] this compound serves as a complementary tool, allowing for functionalization through its unique handles, ultimately feeding into the generation of diverse compound libraries for high-throughput screening.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation via the Horner-Wadsworth-Emmons reaction and the orthogonal reactivity of its alkene and carboxylic acid functionalities provide chemists with a reliable platform for creating novel and complex molecules. Its inherent tetrahydropyran core makes it particularly valuable for applications in medicinal chemistry, where the generation of three-dimensional, drug-like scaffolds is paramount. The protocols and insights provided herein serve as a practical guide for leveraging this reagent to its full potential in research and development settings.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. Wittig Reaction.
  • SynArchive. Horner-Wadsworth-Emmons Reaction.
  • ResearchGate. Synthesis and Anti-inflammatory, Analgesic, and Antipyretic Activities of Azomethine Derivatives of the Tetrahydropyran Series.
  • University of Pittsburgh. The Wittig Reaction.
  • ResearchGate. Horner—Wadsworth—Emmons reaction.
  • RSC Publishing. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
  • ResearchGate. Synthesis of spiro-4H-pyran derivatives.
  • PubMed Central. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • PubChem. 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid.
  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • SciSpace. Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization.
  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Wittig reaction.
  • Organic Chemistry Portal. 4H-Pyran Synthesis.
  • Organic Syntheses. tetrahydropyran.
  • Organic Syntheses. 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN.
  • ARKAT USA, Inc. Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • PubMed. Current Developments in the Pyran-Based Analogues as Anticancer Agents.
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • PubMed Central. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies.
  • IJSDR. Research On General Purpose Of Catalysis In Organic Synthesis For Green Chemistry.
  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

Sources

Experimental Protocols for Reactions of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

(Tetrahydro-pyran-4-ylidene)-acetic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a tetrahydropyran ring, an exocyclic α,β-unsaturated carboxylic acid, offers two primary sites for chemical modification: the carboxylic acid group and the carbon-carbon double bond. This guide provides detailed experimental protocols for the synthesis and key transformations of this compound, grounded in established chemical principles.

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, often imparting improved aqueous solubility and favorable metabolic properties. The exocyclic alkene provides a rigid linker for positioning functional groups, while the carboxylic acid serves as a versatile handle for forming esters, amides, and other derivatives.

Physical & Chemical Properties:

  • Molecular Formula: C₇H₁₀O₃[1]

  • Molecular Weight: 142.15 g/mol [2]

  • Melting Point: 84-85 °C[3]

  • Boiling Point (Predicted): 310.6±35.0 °C[3]

  • pKa (Predicted): 3.82±0.41[3]

PART I: Synthesis of this compound

The most reliable and stereoselective method for synthesizing the target compound is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. Compared to the classical Wittig reaction, the HWE modification offers significant advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct greatly simplifies purification.[4][5] The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[6][7]

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol details the reaction between triethyl phosphonoacetate and tetrahydro-4H-pyran-4-one to yield this compound ethyl ester, followed by saponification to the desired carboxylic acid.

Workflow Diagram: HWE Synthesis

HWE_Synthesis cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Olefination cluster_step3 Step 3: Saponification A Triethyl phosphonoacetate B Sodium Hydride (NaH) in dry THF A->B Deprotonation C Phosphonate Carbanion (Ylide) B->C D Tetrahydro-4H-pyran-4-one E Ethyl (Tetrahydro-pyran-4-ylidene)-acetate C->E D->E Nucleophilic Attack & Elimination F NaOH / H₂O, EtOH G This compound F->G Hydrolysis

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
Sodium Hydride (60% disp.) 24.00 22.0 1.1 0.88 g
Triethyl phosphonoacetate 224.16 20.0 1.0 4.48 g (3.98 mL)
Tetrahydro-4H-pyran-4-one 100.12 20.0 1.0 2.00 g (1.85 mL)
Tetrahydrofuran (THF), dry - - - 100 mL
Sodium Hydroxide (NaOH) 40.00 40.0 2.0 1.60 g
Ethanol (EtOH) - - - 50 mL
Water (H₂O) - - - 50 mL

| 2M Hydrochloric Acid (HCl) | - | - | - | As needed |

Step-by-Step Procedure:

  • Ylide Formation: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.88 g, 22.0 mmol). Suspend the NaH in 50 mL of dry THF. Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate (3.98 mL, 20.0 mmol) dropwise to the stirred suspension over 15 minutes.

    • Causality Insight: The hydride base deprotonates the α-carbon of the phosphonate, which is acidic due to the adjacent phosphonate and ester groups, forming the highly nucleophilic phosphonate carbanion.[4]

  • Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Olefination Reaction: Cool the reaction mixture back to 0 °C. Add a solution of tetrahydro-4H-pyran-4-one (2.00 g, 20.0 mmol) in 20 mL of dry THF dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up (Ester): Quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Saponification: Dissolve the crude ester in a mixture of ethanol (50 mL) and water (50 mL). Add sodium hydroxide (1.60 g, 40.0 mmol) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up (Acid): Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate of this compound will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.[3]

PART II: Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group for derivatization, most commonly through esterification and amidation.

Protocol 2: Fischer Esterification (Methyl Ester Synthesis)

This protocol describes the acid-catalyzed esterification with methanol. This is a classic, equilibrium-driven process. Using a large excess of the alcohol (methanol, which also serves as the solvent) drives the equilibrium towards the product.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 142.15 5.0 1.0 0.71 g
Methanol (MeOH), anhydrous - - - 25 mL

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | - | cat. | 2-3 drops |

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.71 g, 5.0 mmol) in anhydrous methanol (25 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction completion via TLC.

  • Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude methyl ester can be purified by flash column chromatography on silica gel.

Protocol 3: Amidation via Carbodiimide Coupling

Direct amidation is often performed using coupling agents to avoid the harsh conditions of forming an acid chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent that facilitates amide bond formation under mild conditions.

Workflow Diagram: Amidation Protocol

Amidation_Workflow Start Start: (THP-ylidene)-acetic acid + Amine (R-NH₂) Step1 Add EDC & HOBt in DCM/DMF Start->Step1 Step2 Stir at 0°C to RT (Active Ester Formation) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Aqueous Work-up (Wash with aq. HCl, NaHCO₃) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End End: Product Amide Step5->End

Caption: General workflow for EDC-mediated amidation.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 142.15 2.0 1.0 0.284 g
Benzylamine (example amine) 107.15 2.2 1.1 0.236 g (0.24 mL)
EDC·HCl 191.70 2.4 1.2 0.460 g
HOBt (Hydroxybenzotriazole) 135.13 2.4 1.2 0.324 g
Dichloromethane (DCM), dry - - - 20 mL

| Triethylamine (TEA) or DIPEA | 101.19 | 4.0 | 2.0 | 0.405 g (0.56 mL) |

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (0.284 g, 2.0 mmol) in dry DCM (20 mL) at 0 °C, add HOBt (0.324 g, 2.4 mmol) and EDC·HCl (0.460 g, 2.4 mmol).

    • Causality Insight: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the amine (benzylamine, 0.24 mL, 2.2 mmol) followed by the dropwise addition of triethylamine (0.56 mL, 4.0 mmol).

  • Reaction Conditions: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM (30 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired amide.

PART III: Reactions at the Alkene Moiety

The electron-deficient C=C double bond is susceptible to nucleophilic conjugate addition and reduction. Catalytic hydrogenation is the most common method to saturate this bond.

Protocol 4: Catalytic Hydrogenation of the Double Bond

This protocol reduces the exocyclic double bond to yield (Tetrahydro-pyran-4-yl)-acetic acid, leaving the carboxylic acid intact. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
This compound 142.15 5.0 1.0 0.71 g
Palladium on Carbon (10% Pd/C) - - 5 mol% ~70 mg
Methanol (MeOH) or Ethyl Acetate (EtOAc) - - - 50 mL

| Hydrogen (H₂) | 2.02 | - | excess | Balloon or Parr shaker |

Step-by-Step Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask or a Parr bottle), dissolve this compound (0.71 g, 5.0 mmol) in methanol (50 mL).

  • Carefully add 10% Pd/C catalyst (~70 mg) to the solution.

    • Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and do not allow it to dry out in the presence of air and flammable solvents.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is often sufficient, but a Parr apparatus at 50 psi can be used for faster reaction) at room temperature for 4-12 hours.

    • Causality Insight: The palladium surface adsorbs both hydrogen gas and the alkene. Hydrogen is transferred to the double bond in a syn-addition, leading to the saturated product.[8] This is a form of conjugate (1,4-) reduction.[9]

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere and replace it with nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-pyran-4-yl)-acetic acid, which can be purified by recrystallization if necessary.

References

  • Vertex AI Search Result[10]: Details on a related cyano-acetic acid ester derivative, including safety information.
  • RSC Publishing[9]: Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
  • Organic Chemistry Portal[8]: 1,4-Reduction of α,β-unsaturated compounds. (General reference for the reduction of the double bond).
  • MDPI[11]: Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO 4 -Sepiolite Supports.
  • PMC - NIH[12]: Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation.
  • Wikipedia[4]: Horner–Wadsworth–Emmons reaction. URL: [Link]
  • Google Patents[13]: Process for the hydrogenation of alpha-, beta-unsaturated ketones. (Provides context for industrial-scale reductions).
  • NROChemistry[6]: Horner-Wadsworth-Emmons Reaction. URL: [Link]
  • Total Synthesis[14]: Wittig Reaction Mechanism & Examples.
  • International Journal of Pharmaceutical Research and Applications[15]: A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
  • Sigma-Aldrich[16]: SAFETY DATA SHEET for Tetrahydro-4H-pyran-4-one.
  • Google Patents[18]: Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Safety Data Sheet[19]: SAFETY DATA SHEET for Tetrahydro-4H-pyran-4-one.
  • Organic Chemistry Portal[20]: Wittig Reaction.
  • Thermo Fisher Scientific[21]: SAFETY DATA SHEET for Tetrahydro-4H-pyran-4-one.
  • BLDpharm[22]: 130312-01-5|2-(Tetrahydro-4H-pyran-4-ylidene)acetic acid.
  • Angene Chemical[23]: Acetic acid, (tetrahydro-4H-pyran-4-ylidene)-, 1,1-dimethylethyl ester.
  • Master Organic Chemistry[24]: Wittig Reaction - Examples and Mechanism.
  • University of Pittsburgh[25]: The Wittig Reaction. (Academic lecture notes on reaction mechanism).
  • YouTube - Professor Dave Explains[26]: Horner-Wadsworth-Emmons Reaction. URL: [Link]
  • Organic Chemistry Portal[7]: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. URL: [Link]
  • NROChemistry[27]: Wittig Reaction: Mechanism and Examples.
  • PubChemLite[1]: 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid. URL: [Link]
  • NIH[28]: Contemporary Strategies for the Synthesis of Tetrahydropyran Deriv
  • PubMed[29]: Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring.
  • PubMed[30]: Multicomponent Reactions... to Produce 4H-Pyran...
  • Wiley Online Library[31]: Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • PubMed Central[32]: Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis.
  • Allbio pharm Co., Ltd[2]: this compound.
  • Organic Chemistry Portal[33]: Tetrahydropyran synthesis. (General synthesis methods for the THP ring).
  • Benchchem[34]: Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • ResearchGate[35]: Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems.
  • PMC[36]: A comprehensive review on the silane-acid reduction of alkenes in organic synthesis.
  • Google Patents[37]: Preparation of tetrahydropyran-4-carboxylic acid and its esters. (Industrial synthesis context).
  • Patsnap[38]: Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • Organic Syntheses Procedure[39]: Boric acid-catalyzed amide formation from carboxylic acids and amines.
  • Organic Chemistry Portal[40]: Ester synthesis by esterification.
  • Chemguide[41]: reduction of carboxylic acids.

Sources

Application Notes: (Tetrahydro-pyran-4-ylidene)-acetic acid as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1][2] (Tetrahydro-pyran-4-ylidene)-acetic acid, in particular, has emerged as a highly valuable and versatile building block for the synthesis of a diverse range of biologically active molecules.[3] Its unique structure, featuring a rigid exocyclic double bond and a carboxylic acid handle, provides an excellent starting point for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed synthetic protocols and mechanistic insights.

The tetrahydropyran ring is a common feature in numerous natural products and approved drugs, highlighting its importance in molecular design.[4][5] The inclusion of this motif can lead to favorable interactions with biological targets and improve the overall drug-like properties of a compound.[6] this compound offers a synthetically tractable platform for introducing this beneficial fragment, enabling chemists to explore novel chemical space in their drug discovery programs.

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, starting from the readily available Tetrahydro-4H-pyran-4-one.[1][3]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[7][8] This reaction typically yields the thermodynamically more stable (E)-alkene.[9][10]

Reaction Scheme:

HWE_Reaction ketone Tetrahydro-4H-pyran-4-one intermediate Oxaphosphetane Intermediate ketone->intermediate + Ylide phosphonate Triethyl phosphonoacetate ylide Phosphonate Ylide phosphonate->ylide + Base base NaH solvent THF ylide->intermediate product This compound ethyl ester intermediate->product Elimination final_product This compound product->final_product Hydrolysis hydrolysis LiOH, THF/H2O

A typical Horner-Wadsworth-Emmons reaction workflow.

Step-by-Step Protocol:

  • Ylide Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate ylide.

  • Olefination: Cool the reaction mixture back to 0 °C and add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the ethyl ester of this compound.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M hydrochloric acid (HCl) and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield this compound as a solid.

Parameter Value
Typical Yield75-85%
Purity (by NMR)>95%
Melting Point84-85 °C

Table 1: Typical reaction parameters and outcomes for the HWE synthesis.

Wittig Reaction Protocol

The Wittig reaction provides an alternative route, particularly useful when specific stereochemical outcomes are desired.[11] Non-stabilized ylides tend to favor the formation of (Z)-alkenes.[12]

Reaction Scheme:

Wittig_Reaction phosphonium_salt (Carbethoxymethyl)triphenylphosphonium bromide ylide Phosphonium Ylide phosphonium_salt->ylide + Base base n-BuLi ketone Tetrahydro-4H-pyran-4-one betaine Betaine Intermediate ketone->betaine + Ylide ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane product This compound ethyl ester oxaphosphetane->product byproduct Triphenylphosphine oxide oxaphosphetane->byproduct Derivative_Synthesis start This compound amide_coupling Amide Coupling (e.g., HATU, EDC) start->amide_coupling esterification Esterification (e.g., DCC, Steglich) start->esterification reduction Reduction (e.g., LiAlH4) start->reduction amides Amide Library amide_coupling->amides esters Ester Library esterification->esters alcohols Primary Alcohols reduction->alcohols other Other Functional Group Interconversions diverse_compounds Diverse Scaffolds other->diverse_compounds alcohols->other

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products and pharmaceuticals. Its presence is often correlated with significant biological activity, ranging from anticancer and antibiotic to anti-inflammatory properties. The precise spatial arrangement of substituents on the THP ring is frequently crucial for its therapeutic efficacy. Consequently, the development of stereoselective methods for the synthesis of highly substituted and enantiomerically pure tetrahydropyrans remains a central focus in modern organic chemistry and drug discovery.

This comprehensive guide provides an in-depth exploration of contemporary strategies for the asymmetric synthesis of tetrahydropyran rings. Moving beyond a mere recitation of procedures, we delve into the mechanistic underpinnings and practical considerations of key methodologies. This document is designed to serve as a valuable resource for researchers at all levels, offering both foundational knowledge and actionable protocols to empower the synthesis of these vital molecular architectures.

I. Organocatalytic Strategies: A Metal-Free Approach to Chirality

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a green and often complementary alternative to traditional metal-based catalysis.[1][2] Chiral small molecules are employed to activate substrates and orchestrate stereoselective bond formation, leading to the construction of complex chiral molecules with high enantiopurity.

A. Asymmetric Oxa-Michael and Domino Reactions

The intramolecular oxa-Michael addition is a cornerstone of tetrahydropyran synthesis, involving the cyclization of a tethered alcohol onto an α,β-unsaturated carbonyl system.[3] Organocatalysis has revolutionized this transformation, enabling highly enantioselective variants.

Causality in Experimental Design: The choice of catalyst is paramount in achieving high stereoselectivity. Bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinine and cinchonidine) bearing a hydrogen-bond-donating moiety (thiourea, squaramide), are particularly effective.[4] The catalyst simultaneously activates the Michael acceptor through hydrogen bonding and orients the nucleophilic alcohol for a stereodefined attack.

Protocol 1: Quinine-Squaramide Catalyzed Domino Michael/Henry/Ketalization for Highly Functionalized Tetrahydropyrans

This one-pot, three-component reaction provides rapid access to densely functionalized tetrahydropyrans with up to five contiguous stereocenters.[5]

Logical Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Domino Process 1,3-Dicarbonyl 1,3-Dicarbonyl Michael Michael Addition 1,3-Dicarbonyl->Michael Nitroalkene Nitroalkene Nitroalkene->Michael Alkynyl Aldehyde Alkynyl Aldehyde Henry Henry Reaction Alkynyl Aldehyde->Henry Quinine-Squaramide Quinine-Squaramide Quinine-Squaramide->Michael Michael->Henry Michael->Henry Ketalization Intramolecular Ketalization Henry->Ketalization Henry->Ketalization Product Highly Functionalized Tetrahydropyran Ketalization->Product

Caption: Workflow for the domino synthesis of tetrahydropyrans.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • β-Nitrostyrene derivative (1.0 equiv)

  • Alkynyl aldehyde (e.g., 3-phenylpropiolaldehyde) (1.2 equiv)

  • Quinine-derived squaramide catalyst (2 mol%)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TSA) (catalytic)

  • Trimethyl orthoformate

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (0.2 mmol), β-nitrostyrene (0.2 mmol), and the quinine-squaramide catalyst (0.004 mmol).

  • Add anhydrous DCM (0.4 mL) and stir the mixture at room temperature for the time required for the Michael addition (typically monitored by TLC).

  • Cool the reaction mixture to 0 °C and add the alkynyl aldehyde (0.24 mmol).

  • Stir at 0 °C for the specified time for the Henry reaction to proceed.

  • Add a catalytic amount of p-TSA and trimethyl orthoformate to the reaction mixture to facilitate the in-situ ketalization.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran.

Data Presentation:

Entry1,3-DicarbonylNitroalkeneAldehydeYield (%)dree (%)
1Acetylacetoneβ-Nitrostyrene3-Phenylpropiolaldehyde80>20:199
2Benzoylacetoneβ-Nitrostyrene3-Phenylpropiolaldehyde75>20:197
3Acetylacetone4-Chloro-β-nitrostyrene3-Phenylpropiolaldehyde78>20:198

Data synthesized from representative literature.[5]

Expertise & Experience: The success of this domino reaction hinges on the careful control of reaction conditions. The initial Michael addition is typically fast, but the subsequent Henry reaction may require lower temperatures to suppress side reactions. The in-situ protection of the hemiacetal as a methyl ketal is crucial to prevent retro-aldol or other decomposition pathways.[5]

B. Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction between a diene and a heterodienophile (e.g., an aldehyde or ketone) is a powerful method for the construction of dihydropyran rings, which can be subsequently reduced to tetrahydropyrans.[3][6] The development of chiral catalysts has enabled highly enantioselective versions of this reaction.

Causality in Experimental Design: Chiral Lewis acids, such as chromium- and copper-based complexes, have proven to be highly effective in catalyzing asymmetric HDA reactions.[7] The chiral ligand environment of the metal center coordinates to the dienophile, creating a chiral pocket that directs the facial selectivity of the diene's approach.

Experimental Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Sequence Danishefsky's Diene Danishefsky's Diene HDA Asymmetric Hetero-Diels-Alder Danishefsky's Diene->HDA Aldehyde Aldehyde Aldehyde->HDA Chiral Cr(III)-Salen Complex Chiral Cr(III)-Salen Complex Chiral Cr(III)-Salen Complex->HDA Reduction Stereoselective Reduction HDA->Reduction HDA->Reduction Product Enantioenriched Tetrahydropyran Reduction->Product

Caption: Workflow for asymmetric HDA and subsequent reduction.

II. Lewis and Brønsted Acid-Catalyzed Cyclizations: The Power of the Prins Reaction

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic yet continually evolving strategy for tetrahydropyran synthesis.[8][9] The development of catalytic asymmetric variants has significantly expanded its utility in the synthesis of complex molecules.

Causality in Experimental Design: The stereochemical outcome of the Prins cyclization is governed by the chair-like transition state of the cyclization of the intermediate oxocarbenium ion. The substituents on both the homoallylic alcohol and the aldehyde adopt equatorial positions to minimize steric interactions, leading to the preferential formation of the all-cis product. Chiral Brønsted acids, such as chiral phosphoric acids, can protonate the aldehyde and create a chiral environment, inducing enantioselectivity.[8]

Protocol 2: Asymmetric Prins Cyclization for the Synthesis of the C20-C27 Tetrahydropyran Segment of Phorboxazole

This protocol illustrates the application of a Lewis acid-catalyzed Prins cyclization in the stereoselective synthesis of a key fragment of the potent cytotoxic marine natural product, phorboxazole.[10]

Reaction Mechanism:

G A Homoallylic Alcohol + α-Acetoxy Ether B Oxocarbenium Ion Intermediate A->B BF₃·OEt₂ C Chair-like Transition State B->C Intramolecular Cyclization D Tetrahydropyran Product C->D

Caption: Mechanism of the Lewis acid-catalyzed Prins cyclization.

Materials:

  • Homoallylic alcohol substrate

  • α-Acetoxy ether substrate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mol%)

  • Acetic acid (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the homoallylic alcohol and the α-acetoxy ether in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add acetic acid, followed by the dropwise addition of a solution of BF₃·OEt₂ in DCM.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The use of a catalytic amount of a Lewis acid is key to the success of this reaction, minimizing potential side reactions.[10] The addition of acetic acid can help to suppress the formation of byproducts.[10] Strict control of temperature is crucial to maintain high stereoselectivity.

III. Chemoenzymatic and Biocatalytic Approaches: Nature's Catalysts

Enzymes offer unparalleled selectivity under mild reaction conditions, making them attractive catalysts for asymmetric synthesis. Chemoenzymatic strategies, which combine the best of chemical and enzymatic transformations, provide powerful routes to complex chiral molecules.

A. Lipase-Catalyzed Kinetic Resolution

Lipases are versatile enzymes that can catalyze the enantioselective acylation or hydrolysis of racemic alcohols, enabling the separation of enantiomers. This kinetic resolution approach is a robust method for accessing enantiopure building blocks for tetrahydropyran synthesis.[8]

Causality in Experimental Design: The enantioselectivity of a lipase-catalyzed resolution is dependent on the enzyme's ability to differentiate between the two enantiomers of the substrate. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized for each substrate.

Protocol 3: Lipase-Catalyzed Enantioselective Acetylation of a Racemic Tetrahydropyran Precursor

This protocol describes the kinetic resolution of a racemic alcohol, a key step in the synthesis of enantiomerically pure tetrahydropyran-based σ₁ receptor ligands.[8]

Materials:

  • Racemic alcohol precursor

  • Amano Lipase PS-C II

  • Isopropenyl acetate

  • tert-Butyl methyl ether (TBME)

Procedure:

  • To a solution of the racemic alcohol in TBME, add Amano Lipase PS-C II.

  • Add isopropenyl acetate and stir the mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the acetylated product.

  • When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Concentrate the filtrate and separate the unreacted alcohol from the acetylated product by column chromatography.

  • The enantiomerically enriched acetate can be hydrolyzed to afford the other enantiomer of the alcohol.

Data Presentation:

SubstrateEnzymeAcyl DonorSolventYield (%) of (R)-alcoholee (%) of (R)-alcohol
(±)-4Amano Lipase PS-C IIIsopropenyl acetateTBME4299.6

Data from reference[8].

IV. Application in the Total Synthesis of Bioactive Natural Products

The true measure of a synthetic methodology's power lies in its ability to enable the construction of complex and biologically important molecules. The asymmetric synthesis of tetrahydropyrans has been instrumental in the total synthesis of numerous natural products.

Case Study: Neopeltolide

Neopeltolide is a marine macrolide with potent antiproliferative activity.[4][11] Its structure features a highly substituted tetrahydropyran ring, making it a challenging target for total synthesis. Several elegant strategies have been developed to construct this key structural motif.

One successful approach utilized an asymmetric hetero-Diels-Alder reaction catalyzed by a chiral chromium(III)-salen complex to establish the stereochemistry of the tetrahydropyran ring.[7] Another strategy employed a Prins-type cyclization to forge the THP ring.[1] These syntheses showcase the versatility of modern asymmetric methods in tackling complex synthetic challenges.

V. Troubleshooting and Practical Considerations

  • Low Yields in Prins Cyclizations: Insufficient catalyst activity, especially with sterically hindered aldehydes, can lead to low conversions. Consider using stronger Lewis acids like SnCl₄ or TMSOTf.[10]

  • Poor Stereoselectivity: Ensure strict control of reaction temperature, as even slight variations can impact diastereoselectivity. The choice of solvent can also influence the transition state geometry.

  • Racemization in Organocatalytic Reactions: In some cases, the product may be susceptible to racemization under the reaction conditions. It is important to monitor the enantiomeric excess over time and quench the reaction promptly upon completion.

  • Enzyme Deactivation: In chemoenzymatic reactions, ensure that the reaction conditions (pH, temperature, solvent) are compatible with the enzyme's stability. Immobilization of the enzyme can sometimes improve its robustness and reusability.

VI. Conclusion and Future Outlook

The asymmetric synthesis of tetrahydropyran rings is a vibrant and rapidly evolving field of research. The development of novel organocatalysts, transition-metal complexes, and biocatalytic systems continues to provide chemists with more powerful and selective tools for the construction of these important heterocyclic scaffolds. As our understanding of asymmetric catalysis deepens, we can expect to see even more efficient and elegant syntheses of complex tetrahydropyran-containing molecules, ultimately accelerating the discovery of new therapeutic agents.

References

  • Enantioselective total synthesis of macrolide (+)-neopeltolide. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078873/)
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (https://pubs.rsc.org/en/content/articlelanding/2017/cs/c6cs00757k)
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (https://www.researchgate.
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3698716/)
  • Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. (https://pubs.acs.org/doi/10.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812371/)
  • Synthesis of the C22-C26 tetrahydropyran segment of phorboxazole by a stereoselective prins cyclization. (https://pubmed.ncbi.nlm.nih.gov/10810711/)
  • Alcohol Dehydrogenase‐Triggered Oxa‐Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. (https://www.researchgate.net/publication/332212952_Alcohol_Dehydrogenase-Triggered_Oxa-Michael_Reaction_for_the_Asymmetric_Synthesis_of_Disubstituted_Tetrahydropyrans_and_Tetrahydrofurans)
  • Total Synthesis of Phorboxazole A. 1. Preparation of Four Subunits. (https://www.researchgate.
  • Synthetic studies on the phorboxazoles: a short synthesis of an epi-C23 tetrahydropyran core. (https://electronicsandbooks.com/store/index.php?route=product/product&product_id=10202102)
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (https://era.ed.ac.uk/handle/1842/38531)
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (https://pubs.acs.org/doi/10.1021/ol503024d)
  • ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. (https://www.researchgate.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (https://www.beilstein-journals.org/bjoc/articles/17/77)
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4255294/)
  • Studies on the synthesis of tetrahydropyrans via oxa-Michael addition leading towards the total synthesis of Montanacin D. (https://dr.ntu.edu.sg/handle/10356/148107)
  • Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. (https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01915a)
  • The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. (https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00783h)
  • Total Synthesis of (+)-Phorboxazole A Exploiting the Petasis−Ferrier Rearrangement. (https://pubs.acs.org/doi/10.1021/ja984364l)
  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. (https://pubs.acs.org/doi/10.1021/jacs.6b08851)
  • Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. (https://onlinelibrary.wiley.com/doi/abs/10.1002/chem.200305263)
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8097940/)
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (https://www.semanticscholar.org/paper/Prins-cyclization-mediated-stereoselective-of-and-an-Kumar-Singh/f82a7f51951564f77242d590e87d3936f455c156)
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00982b)
  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (https://pubmed.ncbi.nlm.nih.gov/25269068/)
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020928/)
  • Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8753051/)
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple D. (https://publications.rwth-aachen.de/record/450849/files/450849.pdf)
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3277904/)
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (https://www.researchgate.net/publication/323101569_Application_of_asymmetric_Sharpless_aminohydroxylation_in_total_synthesis_of_natural_products_and_some_synthetic_complex_bio-active_molecules)
  • Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. (https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02237c)
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple.
  • Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. (https://www.researchgate.net/publication/262519106_Organocatalytic_Asymmetric_Synthesis_of_Tetrahydrothiophenes_and_Tetrahydrothiopyrans)
  • Stepwise synthesis of tetrahydropyran-containing macrolactones. Step 1:.... (https://www.researchgate.net/figure/Stepwise-synthesis-of-tetrahydropyran-containing-macrolactones-Step-1-Meyer-Schuster_fig2_280311283)
  • Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. (https://zenodo.org/records/1210403)
  • Tetrahydropyran synthesis. (https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydropyrans.shtm)
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (https://pubs.rsc.org/en/content/articlelanding/2007/ob/b708235b)
  • Asymmetric Hetero-Diels-Alder Reactions. (https://www.organic-chemistry.org/Highlights/2006/05April.shtm)

Sources

Application Notes & Protocols: (Tetrahydro-pyran-4-ylidene)-acetic acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable feature in modern drug design. (Tetrahydro-pyran-4-ylidene)-acetic acid (THP-AA) and its ester derivatives have emerged as versatile and powerful building blocks for introducing this valuable motif. The exocyclic α,β-unsaturated carbonyl system of THP-AA serves as a reactive handle for a multitude of organic transformations, enabling the efficient construction of complex heterocyclic architectures, particularly spirocyclic systems. This guide provides an in-depth exploration of the synthesis of the THP-AA core structure and its application in the synthesis of novel heterocyclic compounds, complete with detailed, field-tested protocols for researchers in organic synthesis and drug discovery.

The Strategic Importance of the THP-AA Synthon

This compound is more than a simple reagent; it is a strategic synthon for accessing complex molecular architectures. Its utility stems from two key structural features:

  • The Tetrahydropyran Ring: A non-aromatic, six-membered oxygen-containing heterocycle that acts as a bioisostere for other groups, enhancing pharmacokinetic properties.

  • The Exocyclic Alkene: An electron-deficient double bond that is highly activated for various transformations, including conjugate additions and cycloadditions. This feature is the gateway to forming spiro-junctions, where two rings share a single carbon atom, a structural motif of increasing interest in drug discovery for its ability to create three-dimensional complexity.[3][4]

Synthesis of the Core Reagent: this compound Esters

The most reliable and widely used method for synthesizing the THP-AA scaffold is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination reaction is generally preferred over the classic Wittig reaction for this substrate due to several distinct advantages.

Causality Behind the Choice of HWE over Wittig:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides of the Wittig reaction, allowing them to react efficiently with a broader range of ketones, including the relatively hindered tetrahydropyran-4-one.[5]

  • Stereochemical Control: The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][7]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the removal of triphenylphosphine oxide from Wittig reactions.[6]

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

The reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic attack on the ketone, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene.

HWE_Mechanism Horner-Wadsworth-Emmons (HWE) Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Ketone Tetrahydropyran-4-one Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Base Base (e.g., NaH) Base->Phosphonate Deprotonation Carbanion->Ketone Product Ethyl (Tetrahydro-pyran-4- ylidene)-acetate (E-isomer) Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct

Caption: HWE mechanism for synthesizing the THP-AA core.

Protocol 1: Synthesis of Ethyl (Tetrahydro-pyran-4-ylidene)-acetate

This protocol details the synthesis of the ethyl ester, a versatile intermediate for subsequent reactions.

Materials:

  • Tetrahydropyran-4-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.05 eq.) dropwise via the dropping funnel over 20-30 minutes. Rationale: This exothermic deprotonation needs to be controlled to prevent side reactions. The evolution of hydrogen gas will be observed.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Re-cool the mixture to 0 °C. Add a solution of tetrahydropyran-4-one (1.0 eq.) in a small amount of anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product as a colorless oil.

Parameter Condition Rationale
Base NaHA strong, non-nucleophilic base ideal for deprotonating the phosphonate.[6]
Solvent Anhydrous THFAprotic solvent that solubilizes reactants and does not interfere with the base.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation and addition steps.
Stoichiometry Slight excess of ylideEnsures complete consumption of the ketone starting material.
Expected Yield 75-90%

Applications in the Synthesis of Spiro-Heterocycles

The true synthetic power of the THP-AA scaffold is realized in its ability to construct complex spiro-heterocyclic systems. The exocyclic double bond acts as a linchpin, allowing for the annulation of a second ring system at the C4 position of the tetrahydropyran.

Workflow: From THP-AA to Spiro-Heterocycles

spiro_workflow General Synthetic Workflow for Spiro-Heterocycles cluster_reactions Key Reactions cluster_products Spiro-Heterocycle Classes Start (Tetrahydro-pyran-4-ylidene) -acetic acid ester Michael Michael Addition (1,4-Conjugate Addition) Start->Michael Nucleophile (e.g., Amine, Thiol) Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Dipole (e.g., Azomethine Ylide) MCR Multicomponent Reaction (MCR) Start->MCR Multiple Reactants SpiroPyrrolidine Spiro-Pyrrolidines Michael->SpiroPyrrolidine Cycloaddition->SpiroPyrrolidine SpiroOxindole Spiro-Oxindoles MCR->SpiroOxindole SpiroPyrazole Spiro-Pyrazoles MCR->SpiroPyrazole

Caption: Common pathways to spiro-heterocycles from THP-AA.

Protocol 2: Synthesis of a Spiro[oxindole-pyran] Derivative via [3+2] Cycloaddition

This protocol exemplifies the synthesis of a spiro-pyrrolidine fused to an oxindole core, a common motif in bioactive molecules. The reaction proceeds via a 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from isatin and an amino acid) with the THP-AA ester.

Materials:

  • Ethyl (tetrahydro-pyran-4-ylidene)-acetate (from Protocol 1)

  • Isatin (or a substituted derivative)

  • Sarcosine (N-methylglycine)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

Procedure:

  • Setup: To a round-bottom flask, add ethyl (tetrahydro-pyran-4-ylidene)-acetate (1.0 eq.), isatin (1.0 eq.), and sarcosine (1.1 eq.).

  • Solvation: Add methanol as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Rationale: The heat facilitates the initial condensation of isatin and sarcosine to form an intermediate that decarboxylates to generate the reactive 1,3-dipole (azomethine ylide).

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. The product is often obtained in high purity and as a single diastereomer, but can be further purified by recrystallization if necessary.

This reaction is highly atom-economical and stereoselective, typically yielding the exo cycloadduct as the major product. The resulting spiro[oxindole-pyrrolidine]-THP scaffold is a dense, three-dimensional structure with significant potential for biological screening.[8][9]

Further Transformations: Cycloaddition Reactions

Beyond conjugate additions, the electron-deficient alkene of THP-AA is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of fused and bridged heterocyclic systems.

  • Diels-Alder Reaction ([4+2] Cycloaddition): Reaction with electron-rich dienes can construct complex cyclohexene-fused pyran systems. This is a powerful method for creating multiple stereocenters in a single, predictable step.[10][11]

  • 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): As demonstrated in Protocol 2, reaction with 1,3-dipoles like azides, nitrile oxides, or azomethine ylides can generate five-membered heterocyclic rings (triazoles, isoxazoles, pyrrolidines) spiro-fused to the THP core.[12]

These reactions significantly expand the synthetic utility of THP-AA, allowing chemists to rapidly build molecular diversity from a common, easily accessible intermediate.

Conclusion

This compound and its derivatives are invaluable synthons in modern organic and medicinal chemistry. Their straightforward synthesis via the Horner-Wadsworth-Emmons reaction, combined with the versatile reactivity of the exocyclic α,β-unsaturated system, provides a robust platform for the creation of novel heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate the power of THP-AA in constructing complex, three-dimensional scaffolds, particularly spiro-heterocycles, which are of high interest for the development of next-generation therapeutics.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Total Synthesis. Wittig Reaction Mechanism & Examples.
  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
  • Organic Chemistry Portal. Wittig Reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • SynArchive. Horner-Wadsworth-Emmons Reaction.
  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism.
  • University of Pittsburgh. The Wittig Reaction.
  • NROChemistry. Wittig Reaction: Mechanism and Examples.
  • Beilstein Journal of Organic Chemistry. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Slideshare. Horner-Wadsworth-Emmons reaction.
  • Journal of the Indian Chemical Society. Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.
  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • National Center for Biotechnology Information. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
  • National Center for Biotechnology Information. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Semantic Scholar. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Royal Society of Chemistry. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • National Center for Biotechnology Information. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone.
  • ARKAT USA, Inc. Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold.
  • Oriental Journal of Chemistry. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor.
  • ResearchGate. Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications.
  • Engineered Science Publisher LLC. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct.
  • MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • National Center for Biotechnology Information. The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia.
  • ResearchGate. Dihydropyrans by Cycloadditions of Oxadienes.
  • National Center for Biotechnology Information. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • National Center for Biotechnology Information. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane.

Sources

Analytical methods for characterizing (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (Tetrahydro-pyran-4-ylidene)-acetic acid

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring, an exocyclic double bond, and a carboxylic acid functional group. This α,β-unsaturated carboxylic acid serves as a crucial building block and intermediate in medicinal chemistry and drug development.[1] Its structural motifs are found in various biologically active molecules, making it a compound of significant interest.

The comprehensive characterization of this molecule is a non-negotiable prerequisite for its use in any research or development pipeline, particularly in the pharmaceutical industry. Ensuring its identity, purity, and stability is paramount for the reliability and reproducibility of downstream applications. This guide provides a multi-faceted analytical strategy, leveraging orthogonal techniques to build a complete profile of this compound. We will move beyond procedural lists to explain the rationale behind method selection and experimental design, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters influence the selection of analytical conditions, such as solvent choice and chromatographic methods.

PropertyValueSource
Molecular Formula C₇H₁₀O₃[2][3]
Molecular Weight 142.15 g/mol [3]
CAS Number 130312-01-5[3]
Appearance Solid (predicted)
Melting Point 84-85 °C[4]
pKa 3.82 ± 0.41 (Predicted)[4]
Boiling Point 310.6 ± 35.0 °C (Predicted)[4]

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for determining the purity of a compound and identifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is the method of choice for quantifying this compound. The conjugated system of the α,β-unsaturated carboxylic acid provides a suitable chromophore for UV detection.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for this moderately polar organic molecule.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It ensures the carboxylic acid group remains protonated (non-ionized), leading to a single, sharp, and well-retained chromatographic peak.

  • Detector: A UV detector set at a wavelength near the molecule's absorbance maximum (λ-max), anticipated to be in the 210-230 nm range due to the π→π* transition of the conjugated system, will provide high sensitivity.

Detailed Protocol: HPLC Purity Method

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard for purity analysis.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µL
Detector UV at 215 nmWavelength for detecting the conjugated system.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: This spectrum will confirm the number and connectivity of protons. Key expected signals include:

    • A singlet or narrow triplet for the vinylic proton (=CH).

    • Multiplets for the four sets of methylene protons (-CH₂-) on the tetrahydropyran ring.[6][7]

    • A very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR: This provides information on the carbon skeleton. Expected signals include:

    • A signal for the carboxylic carbon (C=O) around 170-180 ppm.

    • Signals for the two sp² carbons of the double bond (C=C).

    • Signals for the sp³ carbons of the tetrahydropyran ring, including the C-O-C carbons around 60-70 ppm.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable COOH proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer to resolve all signals and confirm assignments.

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Expected Ions: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 143.07 is expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 141.06 is expected.[2] High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation: Tandem MS (MS/MS) on the parent ion can reveal characteristic losses, such as the loss of H₂O (water) and CO₂ (carbon dioxide), which is a known fragmentation pathway for some carboxylic acids under certain conditions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[9][10]

Protocol: ATR-FTIR Analysis

  • Background Scan: Perform a background scan with a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~2950C-H stretchAliphatic CH₂
~1700C=O stretchCarboxylic Acid (dimer)
~1650C=C stretchAlkene
~1100C-O-C stretchEther

The broadness of the O-H stretch and the position of the C=O stretch are indicative of hydrogen-bonded carboxylic acid dimers in the solid state.[11]

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are crucial for understanding the solid-state properties of a pharmaceutical compound, including its melting behavior, thermal stability, and potential polymorphism.[12][13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC provides:

  • Melting Point: A sharp endothermic peak corresponding to the melting point (reported as 84-85 °C).[4]

  • Purity: The shape of the melting endotherm can provide an estimate of purity. Impurities typically broaden the peak and depress the melting point.

  • Polymorphism: The presence of multiple melting peaks or other thermal events before melting could indicate the existence of different crystalline forms (polymorphs).[12]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition.[14]

  • Decomposition Temperature: TGA will identify the onset temperature at which the molecule begins to degrade. For α,β-unsaturated acids, a potential degradation pathway is decarboxylation.[8]

  • Solvent/Water Content: A mass loss at temperatures below 120 °C could indicate the presence of residual solvent or water.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures that all critical quality attributes are assessed. The results from each method should be cross-validated to build a cohesive and trustworthy data package.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profile cluster_2 Solid-State Properties NMR NMR (¹H, ¹³C) MS Mass Spec (HRMS) FTIR FTIR HPLC HPLC-UV (Purity Assay) DSC DSC (Melting Point) TGA TGA (Thermal Stability) Bulk Bulk Sample: (Tetrahydro-pyran-4-ylidene)- acetic acid Bulk->NMR Structure Bulk->MS Molecular Weight Bulk->FTIR Functional Groups Bulk->HPLC Purity Bulk->DSC Thermal Behavior Bulk->TGA Stability

Caption: Integrated workflow for comprehensive characterization.

Structure-Technique Correlation

The power of this multi-technique approach lies in using each method to probe specific features of the molecule's structure.

G mol NMR ¹H & ¹³C NMR COOH_anchor NMR->COOH_anchor Broad ¹H Ring_anchor NMR->Ring_anchor ¹H Multiplets CC_anchor NMR->CC_anchor Vinylic ¹H FTIR FTIR FTIR->COOH_anchor O-H, C=O FTIR->Ring_anchor C-O-C FTIR->CC_anchor C=C MS MS Mol_anchor MS->Mol_anchor Overall M.W.

Caption: Correlation of analytical techniques to molecular features.

Conclusion

The analytical characterization of this compound requires a carefully designed, multi-technique approach. By combining chromatography (HPLC) for purity, spectroscopy (NMR, MS, FTIR) for structural identity, and thermal analysis (DSC, TGA) for solid-state properties, a complete and reliable profile of the molecule can be established. This comprehensive data package is essential for ensuring its quality and suitability for applications in drug discovery and development, where scientific rigor is paramount.

References

  • Gabriele, W. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. IntechOpen.
  • Hassan, J., Ehsan, S., Shahnaz, S., Khan, T. M., & Saghir, T. (2021). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. Pakistan journal of pharmaceutical sciences, 34(4), 1403–1407.
  • Putz, A.-M., Huber, S. K., & Kroutil, W. (2018). Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E)-Hept-2-enoic Acid and (E)-Oct-2-enoic Acid. Molbank, 2018(4), M1014.
  • Wikipedia contributors. (2023). α,β-Unsaturated carbonyl compound. Wikipedia, The Free Encyclopedia.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.
  • Barbi, S., & Spatolisano, E. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials, 14(21), 6610.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPRA Journal.
  • Google Patents. (1952). Isomerization of alpha-beta unsaturated carboxylic acids.
  • Kádár, M., & Fábián, I. (2002). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry, 69(3), 899–912.
  • Craig, D. Q. M. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?.
  • NIST. (n.d.). Tetrahydropyran. NIST WebBook.
  • PubChem. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid.
  • Batista, R. M. F., Costa, S. P. G., Belsley, M., & Raposo, M. M. M. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. ResearchGate.
  • Google Patents. (2012). Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Knyukshto, V., Shulga, A., & Belsley, M. (2015). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 20(10), 17793–17818.
  • ResearchGate. (2015). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
  • NIST. (n.d.). Tetrahydrofuran. NIST WebBook.
  • ResearchGate. (2019). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • Baker, M. J., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118636.
  • ScienceDirect. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • ResearchGate. (2022). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,....
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives.
  • SpectraBase. (n.d.). 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl-.
  • ResearchGate. (2022). GREEN CHEMISTRY APPROACH FOR RAPID SYNTHESIS OF INDOL-3-YL- 4H-PYRAN DERIVATIVES, BIOLOGICAL ASSESSMENTS, AND TOXICOLOGICAL ACTI.
  • ResearchGate. (2020). A review of measurement methods for peracetic acid (PAA).

Sources

Application Notes and Protocols for the Structural Elucidation of (Tetrahydro-pyran-4-ylidene)-acetic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (Tetrahydro-pyran-4-ylidene)-acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous characterization of this compound. We will delve into the theoretical underpinnings of these techniques as they apply to this specific molecule, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of all atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom, the anisotropy of the double bond, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding.[1][2]
Vinylic Proton (=CH-)5.8 - 6.2Singlet1HThe proton on the double bond is deshielded by the anisotropic effect of the π-system.[3][4]
Protons α to Oxygen and Double Bond (-O-CH₂-C=)3.8 - 4.2Triplet4HThese protons are deshielded by the adjacent electronegative oxygen atom and the double bond.
Protons β to Oxygen (-C-CH₂-C=)2.4 - 2.8Triplet4HThese protons are in a more shielded environment compared to those alpha to the oxygen.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, identifying all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
Carboxylic Acid (-C OOH)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.[1][5]
Vinylic Carbon (-C =CH-)140 - 150The sp² hybridized carbon of the double bond is significantly deshielded.
Vinylic Carbon (=C H-)115 - 125The sp² hybridized carbon attached to the proton is also deshielded.
Carbons α to Oxygen (-O-C H₂-)65 - 75The carbons directly attached to the electronegative oxygen atom are deshielded.[6]
Carbons β to Oxygen (-C-C H₂-C=)30 - 40These carbons are in a more shielded, alkane-like environment.
Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data. Adherence to Good Laboratory Practice (GLP) ensures data integrity.[7][8]

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve Dissolve Weigh Sample->Dissolve 10-20 mg Transfer to Tube Transfer to Tube Dissolve->Transfer to Tube 0.6 mL CDCl₃ Cap and Label Cap and Label Transfer to Tube->Cap and Label Insert Sample Insert Sample Cap and Label->Insert Sample Lock and Shim Lock and Shim Insert Sample->Lock and Shim Acquire Spectra Acquire Spectra Lock and Shim->Acquire Spectra ¹H, ¹³C, DEPT Fourier Transform Fourier Transform Acquire Spectra->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration and Peak Picking Integration and Peak Picking Baseline Correction->Integration and Peak Picking

Caption: NMR Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.[9][10]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[11][12]

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.[13][14]

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[15][16][17]

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₁₀O₃) is 142.06 g/mol . In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 143.07.

Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion can induce fragmentation, providing valuable structural information.

G M_H [M+H]⁺ m/z 143.07 frag1 [M+H - H₂O]⁺ m/z 125.06 M_H->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z 98.07 M_H->frag2 - COOH frag3 [C₅H₇O]⁺ m/z 83.05 frag1->frag3 - CO

Caption: Proposed MS Fragmentation Pathway

  • Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a neutral water molecule, leading to a fragment at m/z 125.06.

  • Loss of the Carboxyl Group: Cleavage of the bond between the vinyl group and the carboxyl group can result in the loss of a neutral formic acid molecule or a carboxyl radical, leading to a fragment at m/z 98.07.

  • Ring Opening and Fragmentation: The tetrahydropyran ring can undergo cleavage, particularly alpha to the oxygen atom, leading to various smaller fragments.[18][19] A characteristic fragment for the tetrahydropyran ring could be observed at m/z 83.05, corresponding to the loss of water and carbon monoxide.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺143.0705
[M+Na]⁺165.0524
[M-H]⁻141.0557
Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Stock Prepare Stock Dilute Sample Dilute Sample Prepare Stock->Dilute Sample 1 mg/mL in Methanol Infuse Sample Infuse Sample Dilute Sample->Infuse Sample 1-10 µg/mL in 50:50 Acetonitrile:Water Optimize ESI Source Optimize ESI Source Infuse Sample->Optimize ESI Source Direct Infusion Acquire Spectra Acquire Spectra Optimize ESI Source->Acquire Spectra Positive and Negative Ion Modes Identify Molecular Ion Identify Molecular Ion Acquire Spectra->Identify Molecular Ion Analyze Fragmentation Analyze Fragmentation Identify Molecular Ion->Analyze Fragmentation MS/MS Confirm Elemental Composition Confirm Elemental Composition Analyze Fragmentation->Confirm Elemental Composition High-Resolution MS

Caption: Mass Spectrometry Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the ion of interest.

    • Acquire full scan mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 143.07) as the precursor ion and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) and any common adducts (e.g., [M+Na]⁺).[20]

    • For high-resolution mass spectrometry data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

    • Analyze the MS/MS fragmentation pattern to confirm the connectivity of the molecule, comparing the observed fragments with the proposed fragmentation pathway.[21][22][23]

Conclusion

The combined application of NMR and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of key functional groups, while high-resolution mass spectrometry confirms the molecular formula and provides structural insights through fragmentation analysis. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, ensuring the accurate characterization of this important synthetic intermediate.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • The MetaRbolomics book. (n.d.). NMR data handling and (pre-)processing.
  • ACS Publications. (n.d.). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry.
  • Wikipedia. (n.d.). Mass spectral interpretation.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2023). Interpreting Mass Spectra.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra.
  • NMR Spectroscopy. (n.d.). NMR Sample Preparation.
  • YouTube. (2025). How Do You Process NMR Data? - Chemistry For Everyone.
  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation.
  • StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques.
  • NIH. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
  • Wiley Online Library. (n.d.). NMR Data Processing.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • University of Wisconsin-Madison. (n.d.). Typical 1H-NMR Chemical Shift Ranges.
  • NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
  • The Research Repository @ WVU. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.
  • YouTube. (2024). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • SpectraBase. (n.d.). 2-(2'-Tienyl)tetrahydropyran - Optional[13C NMR] - Chemical Shifts.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis...Aliphatic Ethers.
  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR.
  • SpectraBase. (n.d.). TETRAHYDROPYRAN-2,3-DIOL - Optional[13C NMR] - Chemical Shifts.
  • UCL. (n.d.). Chemical shifts.
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • Environmental Molecular Sciences Laboratory. (n.d.). Liquid State NMR for Metabolomics.
  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • RSC Publishing. (n.d.). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers.
  • Springer Nature Experiments. (n.d.). NMR and MS Methods for Metabolomics.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP).

Sources

Application Notes & Protocols: The Strategic Use of (Tetrahydro-pyran-4-ylidene)-acetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased solubility and improved metabolic stability. (Tetrahydro-pyran-4-ylidene)-acetic acid emerges as a particularly versatile building block, combining the benefits of the sp³-rich THP ring with the strategic utility of an exocyclic double bond and a carboxylic acid handle. This guide provides an in-depth framework for leveraging this molecule in drug discovery. We will explore its application as a bioisosteric replacement for common aromatic and cycloalkane moieties and as a novel core for scaffold hopping campaigns. Furthermore, this document furnishes detailed, field-proven protocols for its synthesis, derivatization, and deployment in fragment-based screening cascades, designed to empower researchers in the rational design of next-generation therapeutics.

Physicochemical and Structural Profile

This compound is a low molecular weight, synthetically tractable compound with a unique constellation of structural features that make it highly valuable for drug discovery programs.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 130312-01-5[1]
Molecular Formula C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [2]
Melting Point 84-85 °C[3]
pKa (Predicted) 3.82 ± 0.41[3]
Appearance Solid[1]

The molecule's power lies in the trifecta of its chemical domains:

  • The Tetrahydropyran (THP) Ring: This saturated, sp³-rich heterocycle provides a three-dimensional character that is often lacking in traditional flat, aromatic scaffolds. This "escape from flatland" is a key strategy for improving solubility, reducing non-specific toxicity, and enhancing binding affinity by accessing deeper, less hydrophobic pockets in target proteins.

  • The Exocyclic Double Bond: This feature imparts rigidity to the acetic acid side chain, reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. It also presents a defined vector for positioning the crucial carboxylic acid group for interaction with receptor sites.

  • The Carboxylic Acid: This functional group is a versatile handle. It can act as a key hydrogen bond donor and acceptor, mimicking the interactions of endogenous ligands. Critically, it serves as a robust chemical handle for synthetic elaboration, allowing for the creation of diverse amide libraries to probe structure-activity relationships (SAR).

Caption: Key structural features of this compound.

Core Applications in Medicinal Chemistry Strategy

This building block is not merely a reagent but a strategic tool for addressing common challenges in lead optimization, such as improving metabolic stability, enhancing selectivity, and exploring novel, patentable chemical space.

A Modern Tool for Bioisosterism and Scaffold Hopping

Bioisosterism is the strategy of replacing a functional group or scaffold with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[4][5] this compound is an excellent non-classical bioisostere.

  • Rationale for Use: Replacing a planar, metabolically susceptible phenyl ring with the THP ring can be a powerful tactic. The THP ring lacks the pi-system of aromatic rings, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the oxygen heteroatom can act as a hydrogen bond acceptor and improve aqueous solubility. This exchange constitutes a "scaffold hop"—a move to a chemically distinct core structure that maintains the key pharmacophoric features required for biological activity.[6][7]

Scaffold_Hop cluster_props1 Properties cluster_props2 Improved Properties Start Known Ligand (e.g., Phenylacetic Acid Derivative) Hop Scaffold Hop Strategy Start->Hop Bioisosteric Replacement Prop1 • Planar, Aromatic • Potential CYP450 Metabolism • Lipophilic End This compound Derivative Hop->End Generates Prop2 • 3D, sp³-rich • Metabolically More Stable • Improved Solubility • Novel IP

Caption: Bioisosteric replacement of a phenyl ring with a THP scaffold.

Synthetic and Derivatization Protocols

The utility of a building block is directly tied to its synthetic accessibility and the ease with which it can be diversified.

Protocol: Synthesis of the Core Scaffold

The title compound can be reliably synthesized from the commercially available Tetrahydro-4H-pyran-4-one via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high efficiency and stereoselectivity for (E)-alkenes.[8][9]

Protocol: HWE Synthesis of Ethyl (Tetrahydro-pyran-4-ylidene)-acetate

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise with stirring.

    • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. The formation of the ylide is often accompanied by gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until saponification is complete (monitor by TLC/LC-MS).

    • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Protocol: Amide Coupling for Library Synthesis

The carboxylic acid is an ideal handle for generating a library of amides to explore SAR. HATU-mediated coupling is a robust and widely used method known for its high efficiency and low rate of epimerization.[10][11]

Protocol: HATU-Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • In a dry vial, dissolve this compound and the amine in anhydrous DMF.

    • Add DIPEA to the solution.

    • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture at room temperature with stirring.

    • Self-Validation: Allow the reaction to proceed for 2-16 hours. Monitor completion by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product via flash chromatography or preparative HPLC.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 142.15 Da, this compound fits well within the "Rule of Three" (MW < 300 Da), making it an ideal candidate for a fragment library.[12] FBDD involves screening low-complexity molecules that bind weakly to a target, then growing or linking these fragments into potent leads.

Protocol: Biophysical Screening Cascade for Fragment Hits

A successful FBDD campaign relies on a cascade of orthogonal biophysical techniques to confidently identify and validate true binders, eliminating false positives.[13][14]

FBDD_Workflow Fragment-Based Drug Discovery (FBDD) Workflow Lib Fragment Library (incl. THP-ylidene-acetic acid) Screen Primary Screen (High Throughput) • Differential Scanning Fluorimetry (DSF) • Surface Plasmon Resonance (SPR) Lib->Screen Identifies Initial Hits Validate Hit Validation (Orthogonal) • NMR Spectroscopy (STD, WaterLOGSY) Screen->Validate Confirms Binding Characterize Structural & Thermodynamic Characterization • Isothermal Titration Calorimetry (ITC) • X-Ray Crystallography Validate->Characterize Determines Binding Mode & Affinity (KD) Elaborate Structure-Guided Elaboration (Fragment Growing/Linking) Characterize->Elaborate Informs Chemical Synthesis Lead Potent Lead Compound Elaborate->Lead Optimization

Caption: A typical biophysical screening cascade for an FBDD campaign.

Protocol Steps:

  • Primary Screen (e.g., Differential Scanning Fluorimetry - DSF):

    • Principle: Detects the binding of a fragment by measuring changes in the thermal denaturation temperature (Tm) of the target protein.

    • Procedure: A solution of the target protein and a fluorescent dye (e.g., SYPRO Orange) is aliquoted into a 96- or 384-well PCR plate. Fragments from the library are added to individual wells. The plate is heated in a real-time PCR instrument, and the fluorescence is monitored. A positive "hit" is identified by a significant positive shift in Tm (ΔTm).

  • Hit Validation (e.g., NMR Spectroscopy):

    • Principle: Orthogonally confirms direct binding of the fragment to the target protein. Techniques like Saturation Transfer Difference (STD) NMR are ideal.

    • Procedure: A sample containing the target protein and the hit fragment is prepared in a deuterated buffer. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds, this saturation is transferred to the fragment, resulting in a decrease in its NMR signal intensity. This provides unambiguous evidence of binding.

  • Structural and Thermodynamic Characterization:

    • X-Ray Crystallography: Soaking the hit fragment into crystals of the target protein can provide a high-resolution 3D structure of the protein-fragment complex. This is the gold standard for understanding the precise binding mode and provides a blueprint for rational, structure-guided optimization.

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Conclusion

This compound is far more than a simple chemical. It is a strategic asset for modern drug discovery, embodying key principles of rational drug design. Its unique structural features make it an ideal candidate for bioisosteric replacement and scaffold hopping campaigns aimed at improving ADMET properties and generating novel intellectual property. The robust synthetic routes and straightforward derivatization protocols described herein, coupled with its suitability for fragment-based screening, position this molecule as a powerful tool for researchers and scientists dedicated to overcoming the challenges of lead generation and optimization.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Böhm, H.-J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
  • Vivoli, M., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8, 2309–2321.
  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309.

Sources

(Tetrahydro-pyran-4-ylidene)-acetic Acid as a Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, antibodies, and peptides, is a cornerstone of modern therapeutics and diagnostics.[1] At the heart of this technology lies the linker, a molecular bridge that connects the biomolecule to a payload, which could be a drug, a fluorescent dye, or another functional moiety. The choice of linker is paramount as it significantly influences the stability, solubility, pharmacokinetics, and efficacy of the resulting bioconjugate.[2][3] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet allow for its efficient release at the target site.[1][3]

This guide focuses on the application of (Tetrahydro-pyran-4-ylidene)-acetic acid as a novel linker in bioconjugation. Its unique cyclic aliphatic structure offers potential advantages in terms of rigidity, hydrophilicity, and metabolic stability, making it an attractive candidate for the development of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

This compound: A Linker with Unique Structural Features

This compound is a carboxylic acid derivative featuring a tetrahydropyran (THP) ring. The THP moiety is a common structural motif in many natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4][5]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₇H₁₀O₃[6]
Molecular Weight 142.15 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.[5]

The exocyclic double bond and the carboxylic acid group provide the necessary handles for conjugation, while the tetrahydropyran ring introduces a degree of conformational rigidity. This rigidity can be advantageous in maintaining a defined distance and spatial orientation between the biomolecule and the payload, which can be crucial for optimal biological activity.

The Chemistry of Conjugation: Activating the Carboxylic Acid

The carboxylic acid group of this compound is not sufficiently reactive to directly form a stable amide bond with the amine groups of proteins (e.g., lysine residues). Therefore, it must first be activated to a more reactive intermediate. The most common and robust method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This two-step process first involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to form a more stable, amine-reactive NHS ester. The resulting NHS ester can then efficiently react with primary amines on the biomolecule to form a stable amide bond.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the chemical activation of the linker prior to its conjugation to a biomolecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., glass vial)

Procedure:

  • Dissolve the Linker: In a reaction vessel, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Add NHS/Sulfo-NHS: To the linker solution, add 1.1 to 1.5 molar equivalents of NHS or Sulfo-NHS. Stir the mixture until all solids are dissolved.

  • Initiate Activation: Add 1.1 to 1.5 molar equivalents of EDC to the reaction mixture.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Confirmation of Activation: The formation of the NHS ester can be confirmed by LC-MS analysis, looking for the expected mass increase.

  • Storage of Activated Linker: The activated NHS ester is sensitive to hydrolysis and should be used immediately for the best results. If short-term storage is necessary, it should be kept under anhydrous conditions at -20°C.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Biomolecule (e.g., an Antibody)

This protocol outlines the conjugation of the pre-activated linker to a biomolecule.

Materials:

  • Activated this compound NHS ester (from Protocol 1)

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a known concentration. The buffer should be free of primary amines (e.g., Tris).

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Buffer Exchange (if necessary): Ensure the biomolecule is in an amine-free buffer at the desired pH for conjugation (typically pH 7.2-8.0). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reaction Setup: In a reaction vessel, add the biomolecule solution.

  • Addition of Activated Linker: Add a 5 to 20-fold molar excess of the activated this compound NHS ester solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific biomolecule and desired degree of labeling.

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: To stop the conjugation reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate: Remove the excess, unreacted linker and byproducts by purifying the bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization of the Bioconjugate: The purified bioconjugate should be characterized to determine the degree of labeling (drug-to-antibody ratio, DAR), purity, and integrity. Common analytical techniques include:

    • UV-Vis Spectroscopy: To determine protein concentration.

    • Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of drug-linked species.

    • Size-Exclusion Chromatography (SEC): To assess for aggregation.

    • Mass Spectrometry (MS): To confirm the covalent attachment of the linker and payload.

Visualization of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Linker This compound EDC_NHS EDC, NHS/Sulfo-NHS in Activation Buffer Linker->EDC_NHS Activated_Linker Amine-Reactive NHS Ester EDC_NHS->Activated_Linker 1-4h, RT Biomolecule Amine-containing Biomolecule (e.g., Antibody) Conjugation_Mix Reaction Mixture Biomolecule->Conjugation_Mix Activated_Linker_Input Activated Linker Activated_Linker_Input->Conjugation_Mix Quenching Quench Reaction (e.g., Tris, Glycine) Conjugation_Mix->Quenching 1-2h, RT or 4°C Purification Purification (SEC, Dialysis) Quenching->Purification Characterization Characterization (HIC, MS, SEC) Purification->Characterization

Caption: Workflow for bioconjugation using this compound.

Advantages and Considerations of Using a Tetrahydropyran-Based Linker

While specific data on the performance of this compound as a bioconjugation linker is not extensively available in peer-reviewed literature, its chemical structure suggests several potential advantages:

  • Improved Hydrophilicity: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the linker and the resulting bioconjugate. This is a desirable property, as many cytotoxic payloads used in ADCs are hydrophobic and can lead to aggregation.[7]

  • Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which could enhance the in vivo stability of the bioconjugate.[4]

  • Conformational Rigidity: The cyclic nature of the linker provides a more defined spatial arrangement between the biomolecule and the payload, which may be beneficial for target binding and biological activity.

  • Chemical Stability: The ether linkage within the tetrahydropyran ring is chemically robust, contributing to the overall stability of the linker.

Key Considerations:

  • Steric Hindrance: The bulky nature of the tetrahydropyran ring could potentially cause steric hindrance during the conjugation reaction, possibly requiring optimization of reaction conditions to achieve the desired degree of labeling.

  • Lack of Cleavable Functionality: In its native form, this linker is non-cleavable. For applications where payload release within the target cell is required, a cleavable moiety (e.g., a dipeptide sequence or a hydrazone) would need to be incorporated into the overall linker design.[1][8]

Conclusion

This compound represents a promising, yet underexplored, linker for bioconjugation. Its unique structural features, including the stable and relatively hydrophilic tetrahydropyran ring, offer potential benefits for the development of robust and effective bioconjugates. The protocols provided in this guide, based on well-established EDC/NHS chemistry, offer a solid starting point for researchers interested in exploring the potential of this novel linker. Further investigation into its performance in various bioconjugation applications is warranted to fully elucidate its advantages and limitations.

References

  • ADC Review / Journal of Antibody-drug Conjugates. (2015, March 9).
  • Bar-Zion, A., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, 20(15), e202500262. [Link]
  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • Gounder, K., et al. (2022).
  • Davies, N. L., et al. (2007). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 72(22), 8413-8424. [Link]
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
  • Bar-Zion, A., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(13), 3380-3413. [Link]
  • St. Amant, A. H., et al. (2013). Advances in Bioconjugation. Chemical Reviews, 113(1), 478-527. [Link]
  • Academian. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo.
  • Al-Gharabli, S. I., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 348. [Link]
  • Arkat USA, Inc. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. [Link]
  • mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics.
  • Ali, M. A., et al. (2025). Recent Advances in dehydroacetic acid-clubbed pyridine conjugates: design, synthesis, characterization, molecular docking investigations and evaluation of anti-cancer efficacy. Future Medicinal Chemistry. [Link]
  • Al-Ostoot, F. H., et al. (2025). Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[2][7][9]thiadiazolo[5,4-b]pyridine-6-carboxamides and Pharmacological Evaluations. ChemMedChem, 20(2), e202400595. [Link]

Sources

Scale-up synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

Introduction: The Significance of a Versatile Scaffold

This compound is a valuable heterocyclic building block in modern drug discovery and development. The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability. The exocyclic double bond and carboxylic acid functionality of the title compound provide a versatile handle for further chemical modification, making it a key intermediate for a range of therapeutic targets.

However, transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges. Issues such as reaction exotherms, reagent addition rates, phase separations, product isolation, and impurity profiles become magnified. This document provides a robust, scalable protocol for the synthesis of this compound, focusing on the Horner-Wadsworth-Emmons (HWE) reaction. The rationale behind key process decisions is discussed to provide a comprehensive guide for researchers, chemists, and process development professionals.

Strategic Approach: Why the Horner-Wadsworth-Emmons Reaction?

The formation of the exocyclic double bond is the key transformation in this synthesis. While the classic Wittig reaction is a cornerstone of olefination chemistry, its scale-up is often hampered by a critical drawback: the formation of triphenylphosphine oxide (TPPO) as a byproduct.[1][2] TPPO is notoriously difficult to remove from reaction mixtures, often requiring extensive chromatography, which is both costly and impractical for large-scale production.

The Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative for industrial applications.[3][4] This variant utilizes a phosphonate carbanion instead of a phosphonium ylide. The resulting phosphate ester byproduct is typically water-soluble, allowing for straightforward removal during aqueous work-up. This significantly simplifies purification, making the HWE reaction the method of choice for a scalable, efficient, and economically viable synthesis.[4][5]

The overall synthetic strategy involves the reaction of the commercially available Tetrahydro-4H-pyran-4-one with the anion of triethyl phosphonoacetate.

Caption: General scheme for the HWE synthesis of the target compound.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: HWE Olefination

Equipment:

  • 5 L 4-necked, jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Thermocouple for internal temperature monitoring

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen inlet/outlet

  • Circulating chiller/heater for temperature control

Reagents:

ReagentM.W. ( g/mol )Amount (g)MolesEquivalents
Triethyl phosphonoacetate224.16246.61.101.1
Sodium Hydride (60% in oil)24.0044.01.101.1
Tetrahydro-4H-pyran-4-one100.12100.11.001.0
Anhydrous Tetrahydrofuran (THF)-2.0 L--
Saturated NH₄Cl (aq.)-1.0 L--
Ethyl Acetate-2.0 L--
Brine-1.0 L--

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is dry. Purge the vessel with nitrogen for at least 30 minutes.

  • Base Suspension: Charge the reactor with sodium hydride (60% dispersion in mineral oil). Add 1.0 L of anhydrous THF.

  • Ylide Formation:

    • Begin stirring the NaH/THF suspension and cool the reactor jacket to 0 °C.

    • Charge the dropping funnel with triethyl phosphonoacetate.

    • Add the triethyl phosphonoacetate dropwise to the stirred suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will occur. Causality Note: Slow addition is critical to control the exotherm and the rate of hydrogen evolution, preventing dangerous pressure buildup and runaway reactions.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete formation of the phosphonate anion.

  • Ketone Addition:

    • Dissolve the Tetrahydro-4H-pyran-4-one in 500 mL of anhydrous THF.

    • Add this solution dropwise to the reactor over 60 minutes, maintaining an internal temperature below 10 °C. Expertise Note: Adding the ketone as a solution prevents localized "hot spots" and ensures a homogeneous reaction.

  • Reaction Completion: Once the ketone addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Work-up and Isolation:

    • Cool the reactor to 0 °C.

    • CAUTION: Quench the reaction by slowly and carefully adding 1.0 L of saturated aqueous ammonium chloride solution via the dropping funnel. The quench is highly exothermic and will produce hydrogen gas from any unreacted NaH. Maintain a slow addition rate to keep the internal temperature below 20 °C.

    • Stop stirring and allow the phases to separate.

    • Transfer the mixture to a separatory funnel. Remove and set aside the aqueous layer.

    • Wash the organic layer with 1.0 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (tetrahydro-pyran-4-ylidene)-acetate as an oil.

Part 2: Saponification to Final Product

Procedure:

  • Hydrolysis:

    • Transfer the crude ester from Part 1 into the 5 L reactor. Add 1.0 L of ethanol and 1.2 L of 2 M sodium hydroxide solution.

    • Heat the mixture to 50 °C and stir for 2-4 hours. Monitor the hydrolysis by TLC or HPLC until the starting ester is consumed.

  • Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with 1.0 L of water and wash with 500 mL of ethyl acetate to remove non-polar impurities (including mineral oil from the NaH).

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6 M hydrochloric acid. The product will precipitate as a white solid.

    • Stir the slurry at 0-5 °C for 1 hour to maximize crystallization.

  • Final Product Isolation:

    • Isolate the solid product by filtration, washing the filter cake with cold deionized water (2 x 500 mL).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Outcome:

  • Yield: 115-130 g (74-83% over two steps)

  • Appearance: White to off-white crystalline solid

  • Purity: >98% by HPLC

  • Melting Point: 84-85 °C[6]

Process Workflow Visualization

Process_Workflow cluster_part1 Part 1: HWE Olefination cluster_part2 Part 2: Saponification arrow A 1. Charge NaH & THF to Reactor B 2. Add Triethyl Phosphonoacetate (0-10 °C, forms ylide) A->B C 3. Add Ketone Solution (0-10 °C) B->C D 4. Warm to RT (Reaction Completion) C->D E 5. Quench with NH4Cl (aq) (0-20 °C) D->E F 6. Phase Separation & Brine Wash E->F G 7. Concentrate Organic Phase F->G H 8. Add EtOH & NaOH (Heat to 50 °C) G->H I 9. Remove EtOH J 10. Wash with Ethyl Acetate K 11. Acidify with HCl (Precipitation) L 12. Filter & Wash Solid M 13. Dry Under Vacuum end_product Final Product: This compound M->end_product

Caption: Scaled-up synthesis process flow diagram.

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and reproducibility of the synthesis, the following in-process controls (IPCs) are recommended:

StepParameter to MonitorMethodAcceptance Criteria
Ylide FormationTemperatureThermocoupleMaintain ≤ 10 °C
HWE ReactionConsumption of KetoneTLC/HPLCStarting Material < 2% remaining
SaponificationConsumption of EsterTLC/HPLCStarting Material < 1% remaining
PrecipitationpH of aqueous solutionpH meterpH = 2-3
Final ProductPurityHPLC> 98% Area
Final ProductIdentity¹H NMR, MSConforms to the structure of the target compound
Final ProductResidual SolventsGC-HSMeets ICH guidelines

References

  • Zahim, S., et al. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ResearchGate.
  • Patil, S. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
  • Unknown Author. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. VAXA.
  • Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • El-Garhi, M. (2012). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. ResearchGate.
  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • Batista, R. M. F., et al. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. ResearchGate.
  • National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
  • National Institutes of Health (NIH). (2016). Catalytic Wittig and aza-Wittig reactions.
  • Orelli, L. R., & Bisceglia, J. Á. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. ResearchGate.
  • Strand, D., & Rein, T. (2005). Total synthesis of pyranicin. PubMed.
  • ResearchGate. (n.d.). 9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity.

Sources

Catalytic Routes to Tetrahydropyrans: A Detailed Guide to Synthesis Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) ring is a cornerstone of chemical architecture, prominently featured in a vast array of natural products and life-saving pharmaceuticals. Its prevalence stems from its conformational stability and capacity to present substituents in well-defined spatial arrangements, making it a privileged scaffold in medicinal chemistry and drug development. The stereocontrolled synthesis of substituted THPs is, therefore, a critical endeavor in modern organic chemistry. This comprehensive guide provides an in-depth exploration of key catalytic methodologies for the synthesis of tetrahydropyrans, offering detailed application notes, step-by-step protocols, and a comparative analysis to inform experimental design for researchers, scientists, and drug development professionals.

The Prins Cyclization: An Acid-Catalyzed Pathway to THP Scaffolds

The Prins cyclization is a powerful and versatile acid-catalyzed reaction that constructs the tetrahydropyran ring from a homoallylic alcohol and a carbonyl compound. The reaction proceeds through a pivotal oxocarbenium ion intermediate, which undergoes an intramolecular electrophilic attack by the alkene. The stereochemical outcome is often dictated by a chair-like transition state, enabling control over the relative stereochemistry of the newly formed ring.

Mechanistic Insight

The generally accepted mechanism involves the acid-catalyzed condensation of the homoallylic alcohol and the aldehyde to form an oxocarbenium ion.[1][2] This highly electrophilic intermediate is then intramolecularly trapped by the pendant alkene through a 6-endo-trig cyclization. The resulting tetrahydropyranyl cation is subsequently quenched by a nucleophile (often the counterion of the acid catalyst or a solvent molecule) to afford the final product. The stereoselectivity is largely influenced by the substituents on the homoallylic alcohol and the aldehyde, which preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions.[1]

Prins_Cyclization cluster_0 Oxocarbenium Ion Formation cluster_1 Cyclization and Trapping Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion + Aldehyde, H+ Aldehyde Aldehyde Cyclization 6-endo-trig Cyclization Oxocarbenium_Ion->Cyclization Tetrahydropyranyl_Cation Tetrahydropyranyl Cation Cyclization->Tetrahydropyranyl_Cation Product Tetrahydropyran Product Tetrahydropyranyl_Cation->Product + Nucleophile

Caption: Mechanism of the Prins Cyclization.

Application Notes & Protocol

Protocol 1: Diastereoselective Prins Cyclization using a BiCl₃/TMSCl Catalytic System

This protocol describes a highly diastereoselective Prins cyclization for the synthesis of 4-chlorotetrahydropyrans, which are versatile intermediates for further functionalization.[3]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.05 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add BiCl₃ (0.05 equiv) and anhydrous DCM.

  • Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C using an ice bath.

  • Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.

  • Add a solution of the homoallylic alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Intramolecular Hydroalkoxylation: An Atom-Economical Approach

Intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical method for constructing tetrahydropyran rings.[4] This reaction involves the addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule, typically catalyzed by an electrophilic species that activates the unsaturated moiety.

Mechanistic Insight

Brønsted Acid Catalysis: A Brønsted acid protonates the alkene, generating a carbocationic intermediate. This intermediate is then intramolecularly trapped by the pendant hydroxyl group, followed by deprotonation to yield the tetrahydropyran ring. The regioselectivity is often governed by the stability of the carbocation intermediate.[4]

Gold Catalysis: Cationic gold(I) catalysts are particularly effective in activating allenes and alkynes toward nucleophilic attack. The gold catalyst coordinates to the unsaturated bond, rendering it more electrophilic. The intramolecular hydroxyl group then attacks in an anti-fashion, leading to a vinyl-gold intermediate. Subsequent protodeauration furnishes the tetrahydropyran product and regenerates the active catalyst.[5][6]

Hydroalkoxylation cluster_0 Brønsted Acid Catalysis cluster_1 Gold Catalysis Unsaturated_Alcohol_B Unsaturated Alcohol Carbocation Carbocation Intermediate Unsaturated_Alcohol_B->Carbocation + H+ THP_B Tetrahydropyran Carbocation->THP_B Intramolecular Attack Unsaturated_Alcohol_Au Allenic/Alkynic Alcohol Au_Complex Gold-π Complex Unsaturated_Alcohol_Au->Au_Complex + [Au]+ Vinyl_Gold Vinyl-Gold Intermediate Au_Complex->Vinyl_Gold Intramolecular Attack THP_Au Tetrahydropyran Vinyl_Gold->THP_Au Protodeauration

Caption: Mechanisms of Brønsted Acid and Gold-Catalyzed Hydroalkoxylation.

Application Notes & Protocols

Protocol 2: Brønsted Acid-Catalyzed Hydroalkoxylation of an Allylsilyl Alcohol

This protocol utilizes p-toluenesulfonic acid to catalyze the cyclization of an allylsilyl alcohol, where the silyl group directs the regioselectivity of the reaction.[4][7]

Materials:

  • Allylsilyl alcohol (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 equiv)

  • Dry Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve p-TsOH·H₂O (1.0 equiv) in dry CH₂Cl₂ (10 mL).

  • To this solution, add a solution of the allylsilyl alcohol (1.0 equiv) in CH₂Cl₂ (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC (typical reaction times are 30 minutes to 2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Gold-Catalyzed Intramolecular Hydroalkoxylation of a Homoallenic Alcohol

This protocol details the cyclization of a homoallenic alcohol using a cationic gold(I) catalyst generated in situ.[4]

Materials:

  • Homoallenic alcohol (0.5 mmol)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (2.5 mol%)

  • Silver trifluoromethanesulfonate (AgOTf) (2.5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask wrapped in aluminum foil (to protect the light-sensitive catalyst), dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • In a separate vial, add Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Transfer the catalyst mixture via cannula into the solution of the homoallenic alcohol.

  • Stir the reaction at room temperature and monitor for completion by TLC (typically < 1 hour).

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography.

Organocatalytic Domino Reactions: Asymmetric Synthesis of THPs

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules.[8] Domino (or cascade) reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. The domino Michael-hemiacetalization reaction is an elegant organocatalytic strategy for the enantioselective synthesis of highly functionalized tetrahydropyrans.[8]

Mechanistic Insight

The reaction is typically catalyzed by a bifunctional organocatalyst, such as a squaramide or thiourea derivative bearing a cinchona alkaloid scaffold. The catalyst activates both the nucleophile (a 1,3-dicarbonyl compound) and the electrophile (an α-hydroxymethyl nitroalkene) through hydrogen bonding. This dual activation facilitates a highly stereocontrolled Michael addition. The resulting intermediate then undergoes a spontaneous intramolecular hemiacetalization to form the tetrahydropyran ring. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.[8]

Organocatalysis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Michael_Adduct Michael Adduct 1_3_Dicarbonyl->Michael_Adduct Michael Addition Nitroalkene α-Hydroxymethyl Nitroalkene Catalyst Bifunctional Organocatalyst Catalyst->1_3_Dicarbonyl H-Bonding Activation Catalyst->Nitroalkene H-Bonding Activation THP_Product Tetrahydropyran Michael_Adduct->THP_Product Intramolecular Hemiacetalization

Caption: Organocatalytic Domino Michael-Hemiacetalization Reaction.

Application Notes & Protocol

Protocol 4: Enantioselective Synthesis of Tetrahydropyrans via Domino Michael-Hemiacetalization

This general procedure is adapted from a reported organocatalytic domino reaction for the synthesis of polyfunctionalized tetrahydropyrans.[8]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • (E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 equiv)

  • Squaramide-based cinchona alkaloid catalyst (e.g., Catalyst E in the cited reference) (10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) to CH₂Cl₂ (4.0 mL).

  • Add the organocatalyst (10 mol%) to the mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • After complete conversion of the starting materials, evaporate the solvent under reduced pressure.

  • Purify the crude reaction mixture by silica gel column chromatography to afford the desired tetrahydropyran product.

Ring-Closing Metathesis (RCM): Forging Dihydropyran Rings

Ring-closing metathesis is a robust and widely used transformation for the synthesis of cyclic olefins, including dihydropyrans, which can be subsequently reduced to tetrahydropyrans. The reaction employs well-defined ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, which exhibit remarkable functional group tolerance.

Mechanistic Insight

The catalytic cycle, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The ruthenium carbene catalyst reacts with one of the terminal alkenes of a diene substrate in a [2+2] cycloaddition. The resulting metallacyclobutane then undergoes a retro-[2+2] cycloaddition to release an alkylidene and form a new ruthenium carbene. This new carbene then reacts intramolecularly with the second alkene, and a final retro-[2+2] cycloaddition releases the cyclic alkene product (dihydropyran) and regenerates a ruthenium carbene, which continues the catalytic cycle. The driving force for the reaction is often the formation of volatile ethylene as a byproduct.[9]

RCM Catalyst [Ru]=CH₂ Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + Diene Diene Acyclic Diene New_Carbene New Ruthenium Carbene Metallacyclobutane1->New_Carbene Metallacyclobutane2 Metallacyclobutane Intermediate 2 New_Carbene->Metallacyclobutane2 Intramolecular Dihydropyran Dihydropyran Product Metallacyclobutane2->Dihydropyran - [Ru]=CH₂

Caption: Simplified Catalytic Cycle for Ring-Closing Metathesis.

Application Notes & Protocol

Protocol 5: Synthesis of a Dihydropyran Precursor via Ring-Closing Metathesis

This protocol provides a general procedure for the RCM of a diallyl ether derivative using a second-generation Grubbs catalyst to form a dihydropyran.

Materials:

  • Diallyl ether derivative (1.0 equiv)

  • Grubbs second-generation catalyst (1-5 mol%)

  • Anhydrous and degassed Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the diallyl ether derivative (1.0 equiv) and anhydrous, degassed solvent (to achieve a concentration of ~0.01-0.1 M).

  • Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis of Catalytic Methods

MethodCatalyst TypeKey FeaturesTypical YieldsStereoselectivity
Prins Cyclization Brønsted or Lewis Acids (e.g., BiCl₃, InCl₃, TMSOTf)Convergent, builds complexity quickly, can be highly diastereoselective.[10]60-95%Good to Excellent Diastereoselectivity
Intramolecular Hydroalkoxylation Brønsted Acids (p-TsOH), Transition Metals (Au, Pd, Pt)100% atom economy, mild conditions, good functional group tolerance.[4]70-95%Substrate-dependent, often high
Organocatalytic Domino Reaction Chiral Amines, Squaramides, ThioureasAsymmetric synthesis, mild conditions, builds multiple stereocenters in one pot.[8]59-91%Good to Excellent Enantio- and Diastereoselectivity
Ring-Closing Metathesis Ruthenium Catalysts (Grubbs, Hoveyda-Grubbs)Excellent functional group tolerance, forms dihydropyran precursors, reliable for various ring sizes.[1]70-95%Not inherently stereoselective at new centers (forms C=C)

Conclusion

The synthesis of the tetrahydropyran scaffold is a mature yet continually evolving field, with catalytic methods offering powerful solutions for efficiency, selectivity, and sustainability. The choice of a specific catalytic method depends on the desired substitution pattern, stereochemical complexity, and the available starting materials. The Prins cyclization offers a rapid entry to complex THPs, while intramolecular hydroalkoxylation provides an atom-economical alternative. For the synthesis of enantioenriched THPs, organocatalytic domino reactions are unparalleled in their elegance and efficiency. Ring-closing metathesis remains a robust and versatile tool for the construction of unsaturated heterocyclic precursors. By understanding the mechanisms, applications, and practical protocols associated with each of these methods, researchers can make informed decisions to accelerate their research and development programs.

References

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
  • Blümel, M., De, C. K., & Enders, D. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 44(19), 3028-3034. [Link]
  • Kumar, R., Kumar, V., Kumar, S., & Singh, V. (2023). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Molecules, 28(15), 5871. [Link]
  • Rychnovsky, S. D., & Marumoto, S. (2004). Racemization in Prins Cyclization Reactions. The Journal of organic chemistry, 69(22), 7765–7773. [Link]
  • Brown, T. J., Weber, D., Gagné, M. R., & Widenhoefer, R. A. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Journal of the American Chemical Society, 134(23), 9134–9137. [Link]
  • Padron, J. I., et al. (2013). Prins Cyclization Catalyzed by a Fe(III)/TMS System: the Oxocarbenium Ion Pathway versus the [2+2] Cycloaddition. Chemistry – A European Journal, 19(18), 5647-5656. [Link]
  • Duke University. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold)
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
  • Widenhoefer, R. A., et al. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 134(23), 9134-9137. [Link]
  • Alvarez-Manzaneda, E., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7235-7246. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Cavalli, A., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism.
  • Reddy, P. V., & Loh, T.-P. (2015). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 13(28), 7654-7657. [Link]
  • Stekrova, M., et al. (2018). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • Blümel, M., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. Organic Letters, 16(14), 3636-3639. [Link]
  • Enders, D., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. Organic Letters, 16(14), 3636-3639. [Link]
  • Widenhoefer, R. A., et al. (2018). Kinetics and Mechanism of the Gold-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols.
  • Zhao, J. C.-G., et al. (2012). Domino Michael/Michael reaction catalyzed by switchable modularly designed organocatalysts. Organic & Biomolecular Chemistry, 10(2), 319-325. [Link]
  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3636-3639. [Link]
  • Master Organic Chemistry. (n.d.).
  • Chemazon. (2023, October 27). Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40 [Video]. YouTube. [Link]
  • Enders, D., et al. (2009). Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes. Angewandte Chemie International Edition, 48(20), 3699-3702. [Link]
  • Houk, K. N., & Cheong, P. H.-Y. (2008). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 108(9), 3556-3627. [Link]
  • Shaw, A. P., et al. (2007). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. Inorganic Chemistry, 46(14), 5805-5819. [Link]
  • Zhao, J. C.-G., et al. (2021). Domino Michael/Michael reaction catalyzed by switchable modularly designed organocatalysts. Organic & Biomolecular Chemistry, 19(44), 9675-9684. [Link]
  • Enders, D., et al. (2006). One-pot organocatalytic domino Michael-aldol and intramolecular SN2 reactions. Asymmetric synthesis of highly functionalized epoxycyclohexanone derivatives. Journal of the American Chemical Society, 128(16), 5475-5479. [Link]
  • Enders, D., et al. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry, 2017(32), 4666-4677. [Link]
  • Cuñat, A. C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]
  • Bailey, M. W. (2010). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys.
  • Bertrand, M. P., et al. (2007). Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation of Alkenols. European Journal of Organic Chemistry, 2007(22), 3629-3635. [Link]
  • Braddock, D. C., et al. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 20(2), 189-200. [Link]
  • Marco-Contelles, J., & Rodríguez-Fernández, M. (2018). Recent Advances in Total Synthesis via Metathesis Reactions.
  • Epistemeo. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial [Video]. YouTube. [Link]
  • Majumdar, K. C., & Chattopadhyay, B. (2003). An Efficient Ring-Closing Metathesis Reaction of Geminally Disubstituted Olefins Using First Generation Grubbs′ Catalyst: Enantiospecific Synthesis of Pacifigorgianes. Tetrahedron Letters, 44(42), 7817-7820. [Link]
  • Zhang, J., et al. (2015). One-pot synthesis of tetrasubstituted 2-aminofurans via Au(i)-catalyzed cascade reaction of ynamides with propargylic alcohols. Organic & Biomolecular Chemistry, 13(31), 8443-8446. [Link]

Sources

The Pyran Scaffold: A Versatile Platform for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Pyran Derivatives in Crop Protection

The pyran ring, a six-membered oxygen-containing heterocycle, represents a privileged scaffold in the realm of bioactive molecules.[1][2][3] Its inherent structural versatility and presence in a vast array of natural products have made it a focal point for synthetic and medicinal chemists.[1][4] In the agrochemical sector, pyran derivatives have emerged as a significant class of compounds, demonstrating a broad spectrum of activities, including herbicidal, insecticidal, and fungicidal properties.[1][5] This guide provides an in-depth exploration of the application of pyran derivatives in agriculture, offering detailed protocols for their synthesis and biological evaluation. The content herein is curated for researchers, scientists, and professionals engaged in the discovery and development of novel crop protection agents.

Part 1: Herbicidal Applications of Pyran Derivatives

Pyran-based compounds have been successfully developed as potent herbicides, targeting various physiological processes in weeds.[6][7] A notable example is the development of pyranopyrans and 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives.[6][7]

Mechanism of Action: Disrupting Plant Growth and Development

Certain pyran derivatives function as proherbicides, being converted into active auxin-type herbicides within the plant. This mode of action is analogous to that of well-known herbicides like 2,4-D.[7] The accumulation of the active compound disrupts normal hormonal balance, leading to uncontrolled growth and eventual death of the susceptible weed species. Other pyran derivatives, such as certain pyranopyrans, exhibit phytotoxic activity that inhibits plant growth through mechanisms that are still under investigation.[6][8]

Protocol 1: Synthesis of a 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivative

This protocol outlines the synthesis of a novel herbicidal compound based on the 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one scaffold, a promising lead structure for new auxin-type herbicides.[7]

Workflow for the Synthesis of a Herbicidal Pyran Derivative

A Step 1: Synthesis of Intermediate I B Step 2: Synthesis of Intermediate II A->B Reaction with Phenoxyacetyl Chloride C Step 3: Synthesis of Final Compound B->C Reaction with Dehydroacetic Acid D Purification and Characterization C->D Recrystallization and Spectroscopic Analysis

Caption: A simplified workflow for the synthesis of a herbicidal 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivative.

Step-by-Step Procedure:

  • Synthesis of the Phenoxyacetyl Intermediate:

    • To a solution of a substituted phenol in a suitable solvent (e.g., dichloromethane), add triethylamine.

    • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.

    • Stir the reaction mixture at room temperature for several hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenoxyacetyl intermediate.

  • Synthesis of the Pyran-2-one Derivative:

    • In a flask, combine dehydroacetic acid and the phenoxyacetyl intermediate in a suitable solvent like acetonitrile.

    • Add a base, such as potassium carbonate, to the mixture.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Purification and Characterization:

    • Collect the precipitate by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivative.

    • Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9]

Protocol 2: Herbicidal Activity Bioassay

This protocol describes a greenhouse-based bioassay to evaluate the pre-emergence herbicidal activity of synthesized pyran derivatives.[7][10]

Workflow for Herbicidal Bioassay

A Preparation of Test Solutions C Application of Test Compounds A->C B Potting and Sowing B->C D Incubation C->D E Evaluation of Herbicidal Effect D->E A Reactant Mixture Preparation B One-Pot Reaction A->B Addition of Catalyst C Product Isolation B->C Precipitation D Purification and Characterization C->D Recrystallization and Spectroscopic Analysis

Caption: A schematic representation of the one-pot synthesis of an insecticidal pyranopyrazole derivative.

Step-by-Step Procedure:

  • Reactant Mixture Preparation:

    • In a round-bottom flask, combine an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in equimolar amounts in a suitable solvent (e.g., ethanol or water). [11][12]

  • One-Pot Reaction:

    • Add a catalyst to the reaction mixture. A variety of catalysts can be used, including nano-Fe3O4, or a basic ionic liquid. [11][13] * Reflux the mixture or stir at room temperature for a specified time, monitoring the reaction progress by TLC. [11][13]

  • Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Purification and Characterization:

    • Wash the solid with cold ethanol or water to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyranopyrazole derivative.

    • Confirm the structure of the synthesized compound using FT-IR, 1H NMR, 13C NMR, and mass spectrometry. [13]

Protocol 4: Insecticidal Activity Bioassay

This protocol details the adult vial test (AVT), a common method for evaluating the contact toxicity of insecticides. [14][15][16][17] Workflow for Insecticidal Bioassay (Adult Vial Test)

A Preparation of Vials B Introduction of Insects A->B C Incubation B->C D Mortality Assessment C->D

Caption: A procedural flowchart for the adult vial test to assess insecticidal activity.

Step-by-Step Procedure:

  • Preparation of Vials:

    • Prepare stock solutions of the synthesized pyranopyrazole derivative in a volatile solvent like acetone.

    • Create a series of dilutions to test a range of concentrations.

    • Coat the inside of glass vials (e.g., 20 ml scintillation vials) with a known amount of each test solution. [17] * Allow the solvent to evaporate completely, leaving a uniform film of the compound on the inner surface of the vials. Prepare solvent-only vials as controls.

  • Introduction of Insects:

    • Introduce a known number of adult insects (e.g., aphids, beetles) into each treated and control vial. [17]

  • Incubation:

    • Cap the vials with perforated lids to allow for air exchange.

    • Maintain the vials at a constant temperature and humidity.

  • Mortality Assessment:

    • After a predetermined exposure period (e.g., 24, 48, or 72 hours), record the number of dead or moribund insects in each vial. [17] * Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis. [17]

Part 3: Fungicidal Applications of Pyran Derivatives

Pyran-containing scaffolds have also been investigated for their potential as fungicides, with some derivatives showing promising activity against a range of plant pathogenic fungi. [18][19][20]Pyranocoumarins and other pyran derivatives have demonstrated efficacy against fungi such as Botrytis cinerea and Rhizoctonia solani. [19][20]

Mechanism of Action: Inhibition of Fungal Growth

The fungicidal mechanism of pyran derivatives can vary. Some, like certain pyrazole-based compounds, act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and inhibiting fungal energy production. [20]Other pyran derivatives may have different cellular targets, leading to the inhibition of mycelial growth and spore germination. [19]

Protocol 5: Synthesis of a Pyranocoumarin Derivative

This protocol describes a method for the synthesis of pyranocoumarins, a class of compounds with demonstrated antifungal activity. [21][22][23] Workflow for the Synthesis of a Fungicidal Pyranocoumarin

A Reactant Mixture B Condensation Reaction A->B Addition of Catalyst in Aqueous Media C Product Isolation B->C Filtration D Purification and Characterization C->D Recrystallization and Spectroscopic Analysis A Preparation of Media and Test Solutions B Inoculation A->B C Incubation B->C D Evaluation of Fungal Growth Inhibition C->D

Caption: A procedural diagram for the in vitro evaluation of antifungal activity.

Step-by-Step Procedure:

  • Preparation of Media and Test Solutions:

    • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

    • Autoclave the medium and cool it to approximately 45-50 °C.

    • Prepare stock solutions of the synthesized pyran derivatives in a suitable solvent.

    • Add appropriate aliquots of the stock solutions to the molten agar to achieve the desired final concentrations. Pour the amended media into Petri dishes.

  • Inoculation:

    • Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, in the center of each agar plate.

    • Include solvent-only controls and plates with a commercial fungicide for comparison.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

  • Evaluation of Fungal Growth Inhibition:

    • After a few days, when the fungal growth in the control plates has reached a significant size, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition for each treatment compared to the control.

    • Determine the EC50 (effective concentration to inhibit 50% of fungal growth) for the active compounds.

The pyran scaffold continues to be a fertile ground for the discovery of novel agrochemicals. The synthetic accessibility and the diverse biological activities of pyran derivatives make them attractive candidates for the development of new herbicides, insecticides, and fungicides. The protocols detailed in this guide provide a framework for the synthesis and evaluation of these promising compounds, empowering researchers to contribute to the advancement of sustainable agriculture and effective pest management strategies.

References

  • Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides. Request PDF - ResearchGate.
  • Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Publishing.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH.
  • Synthesis and insecticidal activity of some new pyranopyrazoles, pyrazolopyranopyrimidines, and pyrazolopyranopyridines. Request PDF - ResearchGate.
  • Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides. PubMed.
  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH.
  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. ResearchGate.
  • Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.
  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Jetir.Org.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. ResearchGate.
  • Sulfamic Acid Catalyzed Synthesis of Pyranocoumarins in Aqueous Media. ResearchGate.
  • Synthesis of pyranocoumarins 4a-l. Download Table - ResearchGate.
  • An Overview on Pyranocoumarins: Synthesis and Biological Activities. Request PDF - ResearchGate.
  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed.
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances.
  • Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. PMC - NIH.
  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate.
  • An Ecofriendly Synthesis of Pyrano[4,3-b]pyran Derivatives using Protic Ionic Liquid (DABCO: ACETIC ACID: H2O) as a catalyst and its antimicrobial activity. ResearchGate.
  • Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. PubMed.
  • Insecticides. US EPA.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. ResearchGate.
  • Insecticidal Mode of Action.
  • Microwave-assisted synthesis and antifungal activity of novel coumarin derivatives: Pyrano[3,2-c]chromene-2,5-diones. PubMed.
  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • Bioassay Techniques in Entomological Research. SciSpace.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal.
  • An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. PMC.
  • Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling. ResearchGate.
  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. NIH.
  • Insecticides Mode of Action. CropLife Australia.
  • Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives.
  • Synthesis and biological activities of some fused pyran derivatives.
  • Bioassays for Monitoring Insecticide Resistance. PMC - NIH.
  • Green Chemistry and In silico Techniques for Synthesis of Novel Pyranopyrazole and Pyrazolo-pyrano-pyrimidine Derivatives as Promising Antifungal Agents. Asgaonkar - Recent Advances in Anti-Infective Drug Discovery.
  • Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate.
  • Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. International journal of health sciences - ScienceScholar.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. PMC - NIH.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues. Request PDF - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights and troubleshooting protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The most prevalent and reliable method for synthesizing this compound involves a two-step process. First, an olefination reaction is performed on the starting material, Tetrahydro-pyran-4-one. This is typically achieved via the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction to form the corresponding ester. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

The choice between the Wittig and HWE reactions is a critical decision point that significantly impacts yield, stereoselectivity, and purification difficulty. This guide will address the nuances of both pathways.

G cluster_0 Step 1: Olefination cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_1 Step 2: Hydrolysis start Tetrahydro-pyran-4-one wittig_reagent Ph3P=CHCOOR (Wittig Reagent) start->wittig_reagent Path A hwe_reagent (EtO)2P(O)CH2COOR + Base (HWE Reagent) start->hwe_reagent Path B ester This compound ester ester2 This compound ester wittig_reagent->ester hwe_reagent->ester acid This compound ester2->acid H3O+ or OH-

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My olefination yield is consistently low. What are the most likely causes and how can I fix it?

A1: Low yield in the olefination step is a common issue that can stem from several factors, primarily related to the generation of the carbanion/ylide and the reactivity of the ketone.

Plausible Causes & Solutions:

  • Inefficient Ylide/Carbanion Formation: The deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) is critical.

    • Insight: The acidity of the α-proton is key. For the synthesis of an α,β-unsaturated ester, the resulting ylide/carbanion is stabilized by the adjacent carbonyl group.[1] This means a very strong base like n-BuLi is often not necessary, and milder, less expensive bases can be used.[2][3]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Both Wittig and HWE reagents are strong bases and are quenched by water or protic solvents.[4] Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., THF, Diethyl Ether, Toluene).[2][5]

      • Base Selection: For stabilized ylides (Wittig) or phosphonates (HWE), bases like Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Potassium tert-Butoxide (t-BuOK) are generally sufficient.[3][6] If using NaH, ensure it is a fresh dispersion, as older batches can have a passivating layer of NaOH.

      • Temperature Control: Add the base slowly at a reduced temperature (e.g., 0 °C) to control the exothermic deprotonation reaction and prevent side reactions.[7] After the base addition, allow the mixture to stir and warm to room temperature to ensure complete ylide/carbanion formation before adding the ketone.[6]

  • Poor Reactivity of Tetrahydro-pyran-4-one: While not exceptionally hindered, ketones are inherently less reactive than aldehydes in these reactions.[2][8]

    • Insight: The Horner-Wadsworth-Emmons reaction is often superior for reacting with ketones, especially when yields are poor with the Wittig reaction.[3] Phosphonate carbanions are generally more nucleophilic and less sterically hindered than the corresponding triphenylphosphonium ylides.[9][10]

    • Recommendation: If facing persistent low yields with the Wittig protocol, switching to an HWE approach is the most effective troubleshooting step.

Table 1: Comparison of Wittig vs. HWE for Ketone Olefination

FeatureWittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Triphenylphosphonium Ylide (e.g., Ph₃P=CHCO₂Et)Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et)
Reactivity Moderate; can be sluggish with ketones.[3][6]High; generally excellent for both aldehydes and ketones.[10][11]
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkylphosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺)
Purification Difficult; Ph₃P=O is often hard to separate via chromatography.Easy; phosphate byproduct is water-soluble and removed by aqueous workup.[10][12]
Stereoselectivity Tends to give (E)-alkenes, but mixtures are possible.[1]Excellent (E)-selectivity.[9][10][12]
Q2: How can I effectively remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my Wittig reaction?

A2: The removal of Ph₃P=O is arguably the most significant drawback of the Wittig reaction. Its polarity is often similar to the desired product, making chromatographic separation challenging.

Field-Proven Purification Strategies:

  • Precipitation: After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate. Ph₃P=O has limited solubility in these solvents and may precipitate, allowing for removal by filtration. This is often not completely effective but can remove the bulk of the byproduct.

  • Acidic Wash (for basic products): This is not applicable to our target molecule, which is an ester or acid.

  • Conversion to a Salt: A classic method involves treating the crude mixture with magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂). These salts form a complex with Ph₃P=O, which can sometimes be filtered off.

  • Switch to the HWE Reaction: The most definitive solution is to avoid the problem altogether. The dialkylphosphate salt byproduct from the HWE reaction is easily removed with a simple aqueous wash, making it the superior method from a purification standpoint.[11][12]

Q3: My final product contains both the (E) and (Z) isomers. How do I improve stereoselectivity?

A3: Achieving high stereoselectivity is crucial for applications in drug development. The olefination method is the primary determinant of the E/Z ratio.

Mechanistic Insight & Solution:

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide. Stabilized ylides, such as the one used in this synthesis (with an adjacent ester group), generally favor the formation of the thermodynamically more stable (E)-alkene.[1] However, reaction conditions can influence the ratio.

  • Horner-Wadsworth-Emmons Reaction: The HWE reaction is renowned for its high (E)-selectivity.[9][10] The reaction mechanism proceeds through a transition state that minimizes steric interactions, leading preferentially to the anti-oxaphosphetane intermediate, which collapses to form the (E)-alkene.[12]

Definitive Recommendation: For the highest possible (E)-selectivity in the synthesis of this compound ester, the Horner-Wadsworth-Emmons reaction is the method of choice.[10][11]

Caption: Steric control in the HWE reaction leads to the (E)-alkene.

Q4: The final hydrolysis of the ester is incomplete or slow. What are the optimal conditions?

A4: Hydrolysis of the sterically accessible ester should be straightforward, but incomplete reactions can occur if conditions are not optimized.

Troubleshooting Protocol:

  • Base-Mediated Hydrolysis (Saponification): This is the most common and effective method.

    • Reagents: Use a molar excess (2-5 equivalents) of a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[13]

    • Solvent System: A mixture of a water-miscible organic solvent (like THF, Methanol, or Ethanol) and water is ideal to ensure solubility of both the ester and the hydroxide salt.

    • Temperature: Heating the reaction mixture to reflux (typically 50-80 °C) will significantly increase the reaction rate.[13] Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

    • Workup: After cooling, the reaction mixture will be basic. Acidify carefully with a strong acid (e.g., 1M or 2M HCl) to a pH of 1-2.[13] This protonates the carboxylate salt, causing the final this compound to precipitate or be ready for extraction.

    • Extraction: Extract the acidified aqueous layer with an organic solvent like Ethyl Acetate or Dichloromethane to isolate the product.[13]

  • Acid-Catalyzed Hydrolysis: While possible, this method is generally slower and requires harsher conditions (strong acid, high temperatures), which can sometimes lead to side reactions. Base-mediated hydrolysis is preferred for this substrate.

Detailed Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination (High E-Selectivity)
  • Reagent Preparation:

    • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous Tetrahydrofuran (THF).

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Cool the flask to 0 °C in an ice bath.

    • Slowly add Triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Ylide formation is typically accompanied by the cessation of hydrogen gas evolution.

  • Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of Tetrahydro-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC/LC-MS indicates completion).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue can be purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure this compound ethyl ester. The water-soluble phosphate byproduct will remain in the aqueous layer.[10][12]

Protocol 2: Saponification to the Carboxylic Acid
  • Reaction:

    • Dissolve the purified ester from the previous step in a mixture of Ethanol and water (e.g., 3:1 v/v).

    • Add Sodium Hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly acidify with 2M Hydrochloric Acid (HCl) until the pH is ~2. A white precipitate of the product should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the acidified solution with Ethyl Acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.[14]

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Master Organic Chemistry. [Link]
  • Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]
  • The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]
  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • The Wittig reaction. Lumen Learning, Organic Chemistry II. [Link]
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
  • Wittig Reaction - Common Conditions. The Reaction Guide. [Link]
  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. (2002). The Journal of Organic Chemistry.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (2021).
  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. [Link]
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
  • Preparation method of tetrahydropyran-4-one and pyran-4-one.

Sources

Technical Support Center: Purification of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydro-pyran-4-ylidene)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. Here, we address common challenges encountered during its purification, providing in-depth, field-tested solutions and protocols to help you achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, typical impurities often include unreacted starting materials, reaction byproducts, residual solvents, and water.[1] For instance, if synthesized via a Horner-Wadsworth-Emmons reaction, unreacted tetrahydropyran-4-one and residual phosphonate reagents may be present. If a decarboxylation route from a dicarboxylate precursor is used, the di-acid intermediate could be a significant impurity.[2] Solvents like toluene, xylene, or ethyl acetate used during the reaction or workup may also be retained in the crude product.[2]

Q2: I have a crude sample. Which purification technique should I try first?

A2: The optimal starting technique depends on the physical state of your crude material and its estimated purity. For a solid that appears to be relatively pure (>80%), recrystallization is often the most efficient first choice.[3] If the product is an oil, a sticky gum, or known to contain significant neutral or basic impurities, an acid-base extraction is highly recommended to isolate the acidic product before attempting crystallization.[1][4][5] Column chromatography is best reserved for separating the target compound from impurities with very similar polarity that cannot be removed by other methods.[1]

The workflow below provides a general decision-making framework.

Q3: What are the key physical properties of this compound?

A3: Understanding the physical properties is critical for selecting solvents and designing purification protocols. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀O₃[6][7]
Molecular Weight 142.15 g/mol [7]
Appearance Solid-
Melting Point 84-85 °C (Solvent: Hexane)[8]
Boiling Point 310.6 ± 35.0 °C (Predicted)[8]
pKa 3.82 ± 0.41 (Predicted)[8]
Storage Temp. 2-8°C[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem 1: Low yield after recrystallization.

  • Potential Cause: Using an excessive amount of solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[3] Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Solution: Before your main recrystallization, perform small-scale solubility tests with various solvents to find the ideal one that dissolves your compound when hot but has poor solubility when cold.[3] During the procedure, add the hot solvent in small portions until dissolution is just complete.

  • Potential Cause: Premature crystallization during hot filtration. If insoluble impurities are present, a hot filtration step is necessary. However, the product can crystallize on the filter paper or in the funnel stem if they cool down.

  • Solution: Preheat the filtration funnel (e.g., in an oven) and the filter paper with hot solvent just before filtering your dissolved product.[1] This ensures the apparatus remains hot, preventing premature crystal formation.

Problem 2: The purified product is an oil or a sticky gum instead of a solid.

  • Potential Cause: Presence of impurities. Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a solid. This is common when starting materials or byproducts with similar structures are present.

  • Solution: Subject the oily product to a different purification method. An acid-base extraction is excellent for removing neutral impurities.[1] If the impurity is another acidic compound, column chromatography may be necessary.

  • Potential Cause: Residual solvent. Solvents used in the purification or the preceding reaction can become trapped in the product, lowering its melting point and giving it an oily or gummy consistency.

  • Solution: After purification, dry the product thoroughly under high vacuum, possibly with gentle heating (well below the melting point) for several hours.

Problem 3: Streaking or tailing on a silica gel TLC plate.

  • Potential Cause: This is a classic issue for carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms that smear along the plate.[1]

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[1] This ensures the compound remains fully protonated, minimizing its interaction with the silica and resulting in a well-defined spot.

Problem 4: Emulsion formation during acid-base extraction.

  • Potential Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents or when solutions are concentrated.

  • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1] If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) and letting the funnel stand for a while. Breaking the emulsion can also be aided by gentle swirling or passing the mixture through a pad of celite.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is already in solid form and estimated to be >80% pure.

  • Solvent Selection: Based on small-scale tests, select a solvent (or solvent system) that dissolves this compound when hot but not when cold. Hexane or a mixture of ethyl acetate and hexane is a good starting point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions while stirring or swirling until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy (¹H NMR, ¹³C NMR) to confirm purity.

Protocol 2: Purification by Acid-Base Extraction

This is the method of choice for removing neutral or basic impurities from an oily or highly impure crude product.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[1]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid has been removed.[1] Combine all aqueous extracts. The organic layer containing neutral/basic impurities can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (pH ~2, check with pH paper).[1] this compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water to remove inorganic salts, and then dry thoroughly under vacuum. If the product still appears impure, a subsequent recrystallization (Protocol 1) can be performed.

Protocol 3: Purification by Silica Gel Column Chromatography

This technique is used for challenging separations where other methods have failed.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3-0.4. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% acetic acid to this solvent system to prevent streaking.[1]

  • Column Packing: Pack a column with silica gel using your chosen eluent. Ensure the column is packed uniformly without air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM). Alternatively, create a "dry load" by adsorbing the dissolved crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[3]

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this step, but co-evaporation with a solvent like toluene may be necessary for complete removal.

Section 4: Visual Workflows

Diagram 1: Purification Method Selection

G start Assess Crude Product state What is the physical state? start->state solid Solid state->solid Solid oil Oil / Sticky Gum state->oil Oil/Gum purity What is the estimated purity? high_purity >80% Pure purity->high_purity High low_purity <80% or Unknown purity->low_purity Low solid->purity acid_base ACTION: Perform Acid-Base Extraction (Protocol 2) oil->acid_base recrystallize ACTION: Perform Recrystallization (Protocol 1) high_purity->recrystallize low_purity->acid_base chromatography ACTION: Consider Column Chromatography (Protocol 3) recrystallize->chromatography If still impure reassess Re-assess Purity acid_base->reassess reassess->recrystallize If solid & purer reassess->chromatography If still impure

Caption: Decision workflow for selecting the appropriate purification technique.

Diagram 2: Troubleshooting Recrystallization

G start Recrystallization Resulted in Poor Outcome q1 What was the issue? start->q1 issue_oil Product Oiled Out q1->issue_oil Oily Product issue_low_yield Low Yield q1->issue_low_yield Low Yield issue_no_xtal No Crystals Formed q1->issue_no_xtal No Crystals q2 Did you pre-heat the funnel? cause_premature_xtal CAUSE: Premature crystallization SOLUTION: Re-dissolve, pre-heat funnel, and re-filter q2->cause_premature_xtal No q3 Did you add solvent slowly? cause_too_much_solv CAUSE: Too much solvent used SOLUTION: Evaporate some solvent & re-cool q3->cause_too_much_solv No cause_impure CAUSE: Impurities present SOLUTION: Try Acid-Base Extraction issue_oil->cause_impure issue_low_yield->q2 During hot filtration? issue_low_yield->q3 Otherwise issue_no_xtal->cause_too_much_solv cause_supersat CAUSE: Supersaturated solution SOLUTION: Scratch flask / add seed crystal issue_no_xtal->cause_supersat

Caption: A troubleshooting flowchart for common recrystallization failures.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Silver, J. (2013). How can I purify carboxylic acid?.
  • LookChem. (n.d.).
  • Pawar, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • ChemicalBook. (n.d.). This compound.
  • PubChemLite. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid.
  • Allbio pharm Co., Ltd. (n.d.). This compound.

Sources

Side reactions in the synthesis of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tetrahydropyran (THP) derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. Here, we address common side reactions, stereocontrol issues, and yield problems in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Prins Cyclization Reactions

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a cornerstone of THP synthesis.[1][2] However, its reliance on carbocationic intermediates makes it susceptible to several side reactions.

Question 1.1: My Prins cyclization is yielding a complex mixture instead of the desired THP. What are the likely side reactions?

Answer: A complex product profile in a Prins reaction typically points to the multiple reactive pathways available to the key oxocarbenium ion intermediate.[3][4] The primary culprits are often elimination, rearrangement, and reaction with excess reagents.

Common Side Reactions:

  • Elimination: Instead of being trapped by the intramolecular alkene, the oxocarbenium intermediate can be deprotonated, leading to the formation of allylic or homoallylic alcohols.[3][5]

  • 2-Oxonia-Cope Rearrangement: This sigmatropic rearrangement can compete with the cyclization, leading to constitutional isomers and, critically, racemization of stereocenters.[1][5][6] This is a major drawback that can compromise the stereochemical integrity of your product.[1][6]

  • Formation of 1,3-Dioxanes: If using an excess of the aldehyde (especially formaldehyde) at lower temperatures, a second aldehyde molecule can trap the intermediate, forming a stable six-membered dioxane ring.[4][5]

  • Tetrahydrofuran (THF) Formation: Depending on the substrate and transition state energetics, formation of a five-membered THF ring can compete with the desired six-membered THP ring.[1] This is often favored when a five-membered transition state avoids significant 1,3-diaxial interactions present in the six-membered chair-like transition state.[1]

  • Polymerization: Substrates like styrenes are prone to polymerization under the strongly acidic conditions often used for the Prins reaction.[5]

Troubleshooting Workflow for Prins Cyclization

The following diagram illustrates a decision-making process for troubleshooting common Prins reaction failures.

Prins_Troubleshooting start Low Yield / Complex Mixture in Prins Reaction q1 Is 1,3-Dioxane or Polymerization Observed? start->q1 q2 Is Racemization or Isomerization (Oxonia-Cope) Observed? q1->q2 No sol1 Action: Reduce Aldehyde Stoichiometry. Use Milder Catalyst (e.g., Sc(OTf)3). Lower Catalyst Loading. q1->sol1 Yes q3 Are Elimination Products (Allylic Alcohols) Present? q2->q3 No sol2 Action: Lower Reaction Temperature. Use Lewis Acid Favoring Concertedness (e.g., TMSOTf). Consider Silyl-Prins variant. q2->sol2 Yes q4 Is THF byproduct formed? q3->q4 No sol3 Action: Use Nucleophilic Counter-ion/Additive. Lower Temperature. Employ a trapping agent (Mukaiyama-Aldol-Prins). q3->sol3 Yes sol4 Action: Modify Substrate to Favor 6-membered TS. Screen Different Lewis/Brønsted Acids. q4->sol4 Yes success Desired THP Product q4->success No, but yield is still low. (See Q1.2) sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting flowchart for Prins cyclization side reactions.

Question 1.2: My THP yield is consistently low, but I don't see significant byproducts. What should I investigate?

Answer: Low yield without obvious side products often points to issues with reaction conditions, reagent quality, or catalyst activity.

  • Catalyst Choice (Lewis vs. Brønsted Acid): The nature of the acid catalyst is critical. Brønsted acids (e.g., TsOH, H₂SO₄) are proton donors, while Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃) accept electron pairs.[7][8]

    • Brønsted acids can be aggressive and may promote elimination or rearrangement.[5]

    • Lewis acids can offer better control. For instance, TMSOTf is often effective at lower temperatures and can favor cyclization over other pathways.[1] Some reactions benefit from the synergistic effects of a combined Lewis and Brønsted acid system.[9]

  • Reaction Temperature: Temperature control is paramount.

    • Too low: The reaction may stall, or favor the formation of acetals instead of proceeding to cyclization.[5]

    • Too high: This provides the activation energy for undesired pathways like elimination and oxonia-Cope rearrangement.[5][10] Running reactions at -78 °C is a common starting point to suppress these issues.[11]

  • Reagent Purity: Ensure all reagents and solvents are pure and dry.[12] Water can intercept the oxocarbenium intermediate, leading to 1,3-diols.[4] Impurities can also poison the catalyst.[5]

  • Substrate Reactivity: Electron-withdrawing groups on the substrate can decrease its nucleophilicity, slowing the desired cyclization and allowing side reactions to compete. A more active catalyst may be required in these cases.[5]

Catalyst TypeCommon ExamplesStrengthsPotential Downsides
Brønsted Acids p-TsOH, H₂SO₄, TFAInexpensive, readily availableCan promote elimination, rearrangement, and polymerization[5]
Lewis Acids BF₃·OEt₂, TMSOTf, Sc(OTf)₃, InCl₃, FeCl₃Milder conditions, better selectivity, can be tuned[1][10]More expensive, sensitive to moisture, may require inert atmosphere
Confined Acids Chiral BINOL-phosphoric acidsExcellent for asymmetric synthesis, high stereocontrolCatalyst synthesis is complex, may have limited substrate scope
Protocol 1: General Procedure for a Silyl-Prins Cyclization to Minimize Side Reactions

The silyl-Prins cyclization is an effective variant that often provides higher yields and diastereoselectivity by utilizing an allylsilane as the nucleophile, which helps to control the regiochemistry of the cyclization.[1]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid (e.g., TMSOTf, 0.1-1.2 equiv) dropwise to the stirred solution.

  • Substrate Addition: In a separate flask, prepare a solution of the homoallylic alcohol (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 2: Issues in Hetero-Diels-Alder Reactions

The intramolecular hetero-Diels-Alder (HDA) reaction is another powerful method for constructing THP rings, forming two bonds in a single, often highly stereocontrolled, step.

Question 2.1: My intramolecular HDA reaction is not proceeding, or I'm getting byproducts from the decomposition of my starting material. What's wrong?

Answer: Failure in an HDA reaction often relates to the electronic nature of the diene and dienophile or unfavorable transition state geometry.

  • Electronic Mismatch: The HDA reaction for THP synthesis is typically an inverse-electron-demand cycloaddition. This requires an electron-rich dienophile (the alkene) and an electron-poor diene (e.g., an α,β-unsaturated carbonyl system).[11] If the electronics are not suitable, the reaction will require harsh thermal conditions, which can lead to decomposition.

  • Transition State Strain: The connecting chain between the diene and dienophile must be able to adopt a low-energy conformation that resembles the chair-like transition state of the cycloaddition. If the chain is too short, too long, or too rigid, the activation barrier will be prohibitively high.

  • Lewis Acid Catalysis: Lewis acids can accelerate the reaction by coordinating to the heterodienophile, lowering the LUMO energy and making it more reactive. However, the wrong Lewis acid can chelate to the substrate in a non-productive way or promote decomposition.

  • Side Reactions: A common side reaction is the Knoevenagel condensation, which is often used to form the diene in situ. If the subsequent cyclization is slow, byproducts from this initial step can accumulate.[13]

Mechanistic View of HDA Side Reactions

HDA_Pathway sub Aldehyde + 1,3-Dicarbonyl diene In situ Diene Formation (Knoevenagel Condensation) sub->diene Base/Acid Catalyst ts Cycloaddition Transition State diene->ts Heat / Lewis Acid decomp Thermal Decomposition or Polymerization diene->decomp Prolonged Heating / Wrong Catalyst thp Desired THP Product ts->thp

Sources

Technical Support Center: Optimizing Reaction Conditions for (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthesis of this important compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot common issues and rationally design your experimental conditions.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are valuable building blocks in medicinal chemistry, appearing in the structure of numerous pharmacologically active molecules. The exocyclic α,β-unsaturated carboxylic acid moiety provides a key reactive handle for various chemical transformations.

The most common and reliable method for constructing the core structure of this compound is a two-step sequence:

  • Olefination Reaction: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction between Tetrahydro-4H-pyran-4-one and a suitable phosphonate or phosphonium ylide to form the corresponding ethyl ester, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.[1][2][3]

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.[4]

This guide will focus on optimizing each of these critical steps.

Optimizing the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is generally preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters due to several key advantages[2][5]:

  • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction often requires challenging chromatographic separation.[2][5]

  • Enhanced Reactivity: The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding Wittig ylides, allowing for efficient reaction with a wider range of ketones, including sterically hindered ones.[1][2][3]

  • High (E)-Stereoselectivity: The HWE reaction typically provides the thermodynamically more stable (E)-alkene with high selectivity.[1][6][7]

Reaction Mechanism & Key Parameters

Understanding the mechanism is crucial for effective optimization. The reaction proceeds via deprotonation of the phosphonate, followed by nucleophilic attack on the ketone, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene and a water-soluble phosphate salt.[1]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate Phosphonate (e.g., Triethyl phosphonoacetate) Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Ketone Tetrahydro-4H-pyran-4-one Carbanion->Ketone Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ester Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (Product) Oxaphosphetane->Ester Elimination Byproduct Phosphate Byproduct (Water-soluble) Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Troubleshooting & FAQs for the HWE Reaction

This section addresses common issues encountered during the synthesis of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Q1: My reaction yield is low. What are the most likely causes and how can I fix them?

A1: Low yields in the HWE reaction can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting:

  • Ineffective Deprotonation: This is a primary suspect. The phosphonate carbanion must be generated efficiently for the reaction to proceed.

    • The Base: Sodium hydride (NaH) is a common and effective choice for deprotonating stabilized phosphonates like triethyl phosphonoacetate.[8] If you are using a weaker base, such as an amine, it may not be strong enough. Consider switching to a stronger, non-nucleophilic base like NaH or Lithium Hexamethyldisilazide (LiHMDS).[8]

    • Moisture: The phosphonate carbanion is a strong base and will be readily quenched by water.[6] Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reaction Temperature & Time:

    • Temperature: The addition of the ketone is often performed at a low temperature (0 °C) to control the initial exothermic reaction, followed by warming to room temperature.[6][8] However, some HWE reactions benefit from higher temperatures to drive the reaction to completion.[6][8] If your yield is low after standard conditions, consider gradually increasing the reaction temperature or allowing it to stir at room temperature for a longer period.

    • Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after several hours, extending the reaction time may be necessary.

  • Purity of Reagents:

    • Tetrahydro-4H-pyran-4-one: Ensure your ketone starting material is pure. Impurities can lead to side reactions.

    • Phosphonate Reagent: While triethyl phosphonoacetate is generally stable, ensure it has been stored properly to prevent degradation.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A2: The most common side reaction is the self-condensation of the ketone starting material, Tetrahydro-4H-pyran-4-one, especially under strongly basic conditions.

  • Minimization Strategy: The key is to add the ketone slowly to the pre-formed phosphonate carbanion. This ensures that the concentration of the ketone is always low relative to the nucleophilic carbanion, favoring the desired HWE pathway over self-condensation.

Q3: What are the optimal starting conditions for this specific HWE reaction?

A3: A robust starting point for the synthesis of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate is as follows:

ParameterRecommended ConditionRationale
Phosphonate Triethyl phosphonoacetate (1.1 - 1.2 eq.)A slight excess ensures complete consumption of the ketone.
Base Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq.)A strong, non-nucleophilic base effective for deprotonation.[8]
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent that solubilizes the reactants well.[8]
Temperature 0 °C to Room TemperatureAdd ketone at 0 °C, then allow to warm to room temperature.[6][8]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the carbanion by atmospheric moisture.[6]
Detailed Experimental Protocol: HWE Reaction

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Triethyl phosphonoacetate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Deprotonation: To the flask, add anhydrous THF followed by triethyl phosphonoacetate (1.1 eq.). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. You should observe gas evolution as the carbanion is formed.

  • Carbonyl Addition: Slowly add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF to the reaction mixture via a syringe or dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, can be purified by flash column chromatography.

Optimizing the Hydrolysis (Saponification) Step

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is typically achieved through base-mediated hydrolysis, also known as saponification.[4]

Troubleshooting & FAQs for Hydrolysis

Q1: My hydrolysis reaction is not going to completion. What can I do?

A1: Incomplete hydrolysis is usually a matter of reaction conditions.

  • Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH). Typically, 2 to 5 molar equivalents are used to drive the reaction to completion.[4]

  • Temperature: Heating the reaction mixture is often necessary. A temperature range of 40-50 °C is a good starting point.[4] If the reaction is still sluggish, the temperature can be increased, but monitor for potential side reactions.

  • Solvent: A mixture of an alcohol (like ethanol or methanol) and water is commonly used to ensure solubility of both the ester and the inorganic base.

Q2: How do I properly work up the reaction to isolate the carboxylic acid?

A2: The workup for a saponification is critical for obtaining a pure product.

  • Removal of Organic Solvent: After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of 1-2.[4] This protonates the carboxylate salt, causing the carboxylic acid to precipitate if it is a solid, or to become extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Detailed Experimental Protocol: Hydrolysis

Materials:

  • Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (e.g., 2M HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the ethyl ester in a mixture of ethanol and water. Add the base (e.g., NaOH, 3.0 eq.).

  • Heating: Heat the mixture to 40-50 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Slowly add HCl with stirring until the pH is ~2. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Hydrolysis_Workflow Start Start: Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate Reaction Hydrolysis: NaOH or KOH, Ethanol/Water, 40-50°C Start->Reaction Workup Workup: 1. Remove Ethanol 2. Acidify with HCl (pH 1-2) 3. Extract with Ethyl Acetate Reaction->Workup Purification Purification: 1. Wash with Brine 2. Dry over Na₂SO₄ 3. Concentrate Workup->Purification Product Final Product: This compound Purification->Product

Sources

Technical Support Center: (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydro-pyran-4-ylidene)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound. Given the limited specific literature on the stability of this compound, this guide synthesizes fundamental chemical principles, data on structurally related compounds, and regulatory guidelines on stability testing to provide a robust framework for your experimental work.[1][2][3][4]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Potency or Purity Results in Subsequent Analyses

Symptoms:

  • Decreasing percentage of the active pharmaceutical ingredient (API) over time.

  • Appearance of new, unidentified peaks in your chromatogram.

  • Variability in results between different batches of the same sample.

Possible Causes and Solutions:

  • Degradation due to Improper Storage: this compound, with a predicted pKa of 3.82±0.41, is a carboxylic acid and may be susceptible to degradation.[5] Recommended storage is 2-8°C.[5] Exposure to higher temperatures or light can accelerate degradation.

    • Solution: Always store the compound at the recommended 2-8°C in a tightly sealed, light-resistant container. For long-term storage, consider inert gas blanketing to minimize oxidative degradation.

  • Hydrolytic Degradation: The exocyclic double bond and the carboxylic acid group could be susceptible to hydrolysis, especially at non-optimal pH conditions.

    • Solution: If working with solutions, ensure the pH is controlled. Prepare fresh solutions for each experiment and consider conducting a pH-rate profile study to determine the pH of maximum stability.[6]

  • Oxidative Degradation: The allylic protons on the tetrahydropyran ring and the double bond itself can be susceptible to oxidation.

    • Solution: Degas your solvents and use antioxidants if compatible with your experimental setup. Avoid sources of free radicals, such as exposure to certain metals or UV light.[7]

Issue 2: Physical Changes in the Solid or Solution Form

Symptoms:

  • Color change (e.g., yellowing) of the solid material.

  • Cloudiness or precipitation in a previously clear solution.

Possible Causes and Solutions:

  • Photodegradation: Exposure to light, especially UV, can induce photochemical reactions.

    • Solution: Store the compound in amber vials or protect it from light. When handling, work in a low-light environment or use light-filtering equipment.

  • Polymerization: The double bond in the molecule presents a potential site for polymerization, which can be initiated by light, heat, or impurities.

    • Solution: Store at recommended temperatures and in the absence of initiators. Ensure the purity of your starting material.

  • Formation of Insoluble Degradants: Degradation products may have lower solubility in your chosen solvent system, leading to precipitation.

    • Solution: Characterize the precipitate to identify the degradant. This information is crucial for understanding the degradation pathway. Re-evaluate your solvent system and storage conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept at 2-8°C in a tightly sealed container, protected from light and moisture.[5] For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, several degradation pathways are plausible:

  • Oxidation: The double bond and allylic positions are susceptible to oxidation, potentially leading to the formation of epoxides, hydroperoxides, or cleavage of the double bond. Studies on similar tetrahydropyran structures have shown susceptibility to oxidation.[7][8]

  • Isomerization: The exocyclic double bond could potentially isomerize to an endocyclic position under certain conditions (e.g., acid or base catalysis), leading to a thermodynamically more stable isomer.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the acetic acid moiety could occur under harsh thermal stress.

  • Hydrolysis: Although the tetrahydropyran ether linkage is generally stable, extreme pH and high temperatures could lead to ring-opening.[7]

Potential Degradation Pathways

Main_Compound This compound Oxidation Oxidation Products (Epoxides, Hydroperoxides) Main_Compound->Oxidation Oxidizing agents, Light, Heat Isomerization Endocyclic Isomer Main_Compound->Isomerization Acid/Base Catalysis Decarboxylation Decarboxylated Product Main_Compound->Decarboxylation High Temperature Hydrolysis Ring-Opened Product Main_Compound->Hydrolysis Extreme pH, High Temperature

Caption: Potential degradation pathways for this compound.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the compound and its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The development process should include:

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][3][4]

  • Chromatographic Method Development: Develop an HPLC method that can separate the parent compound from all generated degradation products. This typically involves optimizing the column, mobile phase, and gradient.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4]

Q4: What are the key parameters to monitor during a stability study?

A4: A comprehensive stability study should monitor the following:

  • Assay of the active substance: To determine the rate of degradation.

  • Purity: To identify and quantify any degradation products.

  • Appearance: Any change in color, clarity (for solutions), or physical state.

  • pH: For solutions, as a change in pH can indicate degradation.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a suitable temperature (e.g., 70°C). Also, heat a solution of the compound.

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the samples by a suitable, validated stability-indicating HPLC method.

Forced Degradation Study Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base Base Hydrolysis (0.1N NaOH, RT) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (70°C, Solid & Solution) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Stock_Solution Prepare Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Analysis HPLC Analysis Sampling->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Data Summary Table

Stress ConditionTime (hours)Assay (%)Purity (%)Observations
Control 0100.099.9Clear solution
4899.899.9No change
0.1 N HCl, 60°C 892.593.0Appearance of new peak at RRT 0.85
2485.286.1Increase in degradant peak
0.1 N NaOH, RT 495.195.5Slight yellowing of solution
1288.789.3Further color change
3% H₂O₂, RT 2490.391.0Multiple small degradation peaks
70°C, Solution 4896.597.0No significant change
Photostability -94.294.8Yellowing of solid material

Note: The data in this table is hypothetical and for illustrative purposes only.

References

  • Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed.
  • Degradation Pathways | Request PDF - ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation Studies - SciSpace.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.
  • Tetrahydropyran - Wikipedia.
  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed.
  • Trends in Analytical chemistry - CONICET.
  • Analytical Techniques for the Assessment of Drug Stability - OUCI.
  • 2 - Organic Syntheses Procedure.
  • Pharmaceutical Analysis | Stability Testing - ResearchGate.
  • Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment - PubMed.
  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV - White Rose Research Online.
  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process - PubMed.

Sources

Technical Support Center: Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyran ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered during experimental work, providing not only solutions but also the underlying scientific principles to empower your research.

Section 1: Troubleshooting Low Yield and Incomplete Reactions

Low product yield or the complete failure of a reaction are among the most frequent obstacles in pyran synthesis. This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My pyran synthesis is resulting in a low yield or no product at all. What are the primary factors I should investigate?

Answer: A low or non-existent yield in pyran formation can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. A logical, step-by-step investigation is crucial for pinpointing the issue.

Initial Checks & Core Concepts:

  • Reaction Kinetics and Thermodynamics: Many pyran-forming reactions, such as the Oxa-Diels-Alder reaction, are reversible.[1][2] High temperatures can favor the retro-reaction, leading to the decomposition of the desired product.[1] Conversely, insufficient thermal energy may result in a slow or stalled reaction. Therefore, optimizing the temperature is a critical first step.

  • Catalyst Activity: A significant number of modern pyran syntheses employ catalysts, including various nanocatalysts and heterogeneous catalysts, to enhance reaction rates and yields.[3][4][5] The chosen catalyst must be appropriate for the specific reaction mechanism, and its activity can be compromised by impurities or degradation.

  • Substrate Reactivity: The electronic properties of your starting materials play a pivotal role. For instance, in a normal-electron-demand Diels-Alder type reaction, an electron-rich diene and an electron-poor dienophile are required for efficient cycloaddition.[2][6]

Troubleshooting Workflow:

Below is a workflow to systematically address low-yield issues.

low_yield_troubleshooting start Low or No Product check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_temp Optimize Temperature (Consider retro-reaction) check_conditions->optimize_temp If conditions are suspect check_reagents Assess Reagent Purity & Stoichiometry check_conditions->check_reagents If conditions are correct final_optimization Systematic Optimization (DoE) optimize_temp->final_optimization purify_reagents Purify Starting Materials check_reagents->purify_reagents If purity is questionable check_catalyst Evaluate Catalyst (Activity, Loading) check_reagents->check_catalyst If reagents are pure purify_reagents->final_optimization screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts If catalyst is inactive check_mechanism Re-evaluate Reaction Mechanism (e.g., protecting groups needed?) check_catalyst->check_mechanism If catalyst is active screen_catalysts->final_optimization protecting_groups Introduce Protecting Groups check_mechanism->protecting_groups If side reactions are likely protecting_groups->final_optimization

Caption: Troubleshooting workflow for low pyran yield.

Recommended Actions & Protocols:

  • Temperature Optimization:

    • If a retro-reaction is suspected, attempt the reaction at a lower temperature for a longer duration.[1]

    • Conversely, if the reaction is sluggish, a gradual increase in temperature may be necessary. For some reactions, microwave irradiation can be beneficial, offering rapid heating and potentially shorter reaction times.[7][8]

  • Catalyst Screening:

    • The choice of catalyst is critical. For instance, in multicomponent reactions (MCRs) for 4H-pyran synthesis, a variety of catalysts have been successfully employed, including nano-Fe3O4, nano-SnO2, and KOH-loaded CaO.[3][5][9]

    • If using a heterogeneous catalyst, ensure it is properly activated and that the reaction mixture is being agitated sufficiently to ensure good contact.

    Catalyst TypeExampleTypical ApplicationReference
    HeterogeneousNano-Fe3O4MCRs for 4H-pyrans[3]
    Green CatalystLemon Peel PowderMCRs for chromene derivatives
    Basic CatalystKOH loaded CaOSolvent-free 4H-pyran synthesis[5]
  • Reagent Purity and Stoichiometry:

    • Impurities in starting materials can poison catalysts or lead to side reactions. Re-purify starting materials if their purity is in doubt.

    • Verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.[1]

Section 2: Addressing Side Reactions and Byproduct Formation

The formation of unintended products can significantly reduce the yield of the desired pyran and complicate purification.

Question 2: My reaction is producing significant amounts of byproducts. How can I identify and minimize them?

Answer: Byproduct formation is often a result of competing reaction pathways. Identifying the structure of the major byproducts is the first step in devising a strategy to suppress their formation.

Common Side Reactions:

  • Ring-Opening Reactions: Under certain conditions, particularly acidic environments, the pyran ring can undergo cleavage to form acyclic compounds.[10]

  • Dimerization or Polymerization: Highly reactive starting materials or intermediates can sometimes react with themselves instead of participating in the desired cyclization.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the final ring-closing step has a high activation energy.[11]

Diagnostic and Mitigation Strategies:

  • Characterize Byproducts: Isolate the major byproducts and characterize them using spectroscopic techniques such as NMR, IR, and Mass Spectrometry.[12][13][14][15] This information will provide crucial clues about the competing reaction pathways.

  • Adjust Reaction Conditions:

    • Temperature: As previously mentioned, temperature can influence the selectivity of a reaction. Lowering the temperature may favor the desired product if the side reaction has a higher activation energy.

    • Solvent: The polarity of the solvent can influence reaction pathways. A solvent screen can sometimes identify conditions that favor the desired cyclization.

    • pH Control: If acid-catalyzed ring-opening is suspected, running the reaction under neutral or basic conditions, or with a non-nucleophilic base, may be beneficial.[7]

  • Protecting Group Strategy: In complex syntheses, it may be necessary to temporarily mask reactive functional groups that are not involved in the pyran ring formation to prevent them from participating in side reactions.[16][17][18] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.[19][20]

    Functional GroupCommon Protecting Groups
    AlcoholSilyl ethers (e.g., TBDMS), Tetrahydropyranyl (THP) ether
    AmineCarbamates (e.g., Boc, Cbz)
    CarbonylAcetals, Ketals

Section 3: Controlling Stereoselectivity

For many applications, particularly in drug development, achieving a specific stereochemistry is paramount.

Question 3: My pyran synthesis is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

Answer: Controlling stereoselectivity in pyran ring formation often involves influencing the transition state of the key bond-forming step.

Key Strategies for Stereocontrol:

  • Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

  • Substrate Control: Incorporating a chiral auxiliary into one of the starting materials can direct the stereochemical outcome of the cyclization. The auxiliary is typically removed in a subsequent step.

  • Reaction Conditions: In some cases, the solvent, temperature, or the presence of additives can influence the diastereoselectivity of a reaction by altering the stability of the competing transition states.

stereoselectivity_control start Poor Stereoselectivity chiral_catalysis Chiral Catalysis start->chiral_catalysis substrate_control Substrate Control (Chiral Auxiliaries) start->substrate_control condition_optimization Optimization of Reaction Conditions start->condition_optimization desired_stereoisomer Desired Stereoisomer chiral_catalysis->desired_stereoisomer substrate_control->desired_stereoisomer condition_optimization->desired_stereoisomer

Caption: Strategies for controlling stereoselectivity.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Multicomponent Pyran Synthesis

This protocol outlines a general method for screening different catalysts for the synthesis of 2-amino-4H-pyrans, a common class of pyran derivatives.[5][9]

  • Reaction Setup: In a series of identical reaction vessels, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a β-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate, 1.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, water, or solvent-free).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., 10 mol% of nano-Fe3O4, 10 mol% of nano-SnO2, 10 mol% of KOH loaded CaO). Include a control reaction with no catalyst.

  • Reaction Execution: Stir the mixtures at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).[9]

  • Work-up and Analysis: Once the reactions are complete, cool the mixtures to room temperature. If a solid product precipitates, filter it and wash with a suitable solvent (e.g., ethanol).[5] Analyze the yield and purity of the product from each reaction to identify the optimal catalyst.

Protocol 2: Purification of Pyran Derivatives by Recrystallization

Recrystallization is a common and effective method for purifying solid pyran derivatives.

  • Solvent Selection: Choose a solvent in which the pyran derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.[5]

  • Dissolution: In a flask, add the crude pyran product and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired pyran should crystallize out of the solution. The cooling process can be further slowed by placing the flask in an insulated container. For maximum recovery, the flask can be placed in an ice bath after initial crystallization at room temperature.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Heravi, M. M., et al. (2022).
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
  • What are the reaction mechanisms involving the Pyran Series? - Blog - BTC. (2025). BTC. [Link]
  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Growing Science. [Link]
  • 4H-Pyran Synthesis. Organic Chemistry Portal. [Link]
  • Plausible mechanism for the formation of functionalized 2H-pyran.
  • Enzyme Mechanisms Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis.
  • Pyranose. Wikipedia. [Link]
  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]
  • Protecting Groups. Organic Synthesis. [Link]
  • Optimization of the Reaction Conditions.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • 6 Pyranose and Furanose rings form
  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. [Link]
  • Synthesis of Pyran and Pyranone N
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PubMed Central. [Link]
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
  • Couple-close construction of polycyclic rings from diradicals. Princeton University. [Link]
  • Optimization of olefination and ring closure.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. [Link]
  • Protecting group. Wikipedia. [Link]
  • Synthesis and biological activities of some fused pyran derivatives. Journal of Saudi Chemical Society. [Link]
  • Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv. [Link]
  • Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • 4+4 Photocycloaddition. Wikipedia. [Link]
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]
  • Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central. [Link]
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
  • Pyran: Structure, Nomenclature & Chemistry Explained. Vedantu. [Link]
  • Understanding Molecular Structure. HSCprep. [Link]
  • Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry. It is most commonly synthesized via olefination of tetrahydropyran-4-one. The two premier methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both pathways, while effective, have unique profiles of potential side-reactions and subsequent impurities.

The HWE reaction, which utilizes a phosphonate carbanion, is often favored for its operational simplicity and the high E-selectivity it imparts with stabilized ylides.[1] The primary byproduct, a water-soluble phosphate salt, simplifies purification compared to the alternative.[1] The Wittig reaction, a classic and versatile method, employs a phosphonium ylide.[2][3] While powerful, its stereoselectivity can be more variable, and the removal of the triphenylphosphine oxide (TPPO) byproduct is a notoriously common purification challenge.

G cluster_start Starting Material cluster_reagents Key Reagents cluster_reactions Olefinations cluster_intermediate Intermediate Ester cluster_final Final Steps THP_ketone Tetrahydropyran-4-one HWE Horner-Wadsworth-Emmons (HWE) Reaction THP_ketone->HWE Wittig Wittig Reaction THP_ketone->Wittig HWE_reagent Phosphonoacetate (e.g., Triethyl phosphonoacetate) + Base (e.g., NaH) HWE_reagent->HWE Wittig_reagent Phosphonium Ylide (e.g., (Carbethoxymethylene) triphenylphosphorane) Wittig_reagent->Wittig Ester This compound ethyl ester HWE->Ester Wittig->Ester Hydrolysis Saponification (e.g., NaOH, H₂O) Ester->Hydrolysis Product (Tetrahydro-pyran-4-ylidene) -acetic acid Hydrolysis->Product

Fig 1. Common synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My post-reaction analysis (TLC, LC-MS, NMR) shows several unexpected signals. What are the likely impurities?

Answer: Impurity profiling is critical for process optimization. Impurities can originate from starting materials, reagents, or side reactions inherent to the chosen chemistry. Below is a systematic guide to identifying them.

Impurity_Sources cluster_starting_materials Starting Materials / Reagents cluster_byproducts Reaction Byproducts cluster_side_reactions Side-Reaction Products center_node Potential Impurity Sources SM_Node Unreacted Tetrahydropyran-4-one center_node->SM_Node Incomplete Conversion Reagent_Node Unreacted Phosphonate or Phosphonium Salt center_node->Reagent_Node Stoichiometry Error TPPO_Node Triphenylphosphine Oxide (from Wittig) center_node->TPPO_Node Stoichiometric Byproduct Phosphate_Node Phosphate Salts (from HWE) center_node->Phosphate_Node Stoichiometric Byproduct Isomer_Node Z-Isomer of Product center_node->Isomer_Node Poor Stereocontrol Ester_Node Unhydrolyzed Ester Intermediate center_node->Ester_Node Incomplete Hydrolysis Aldol_Node Aldol Adduct/Condensation of Ketone center_node->Aldol_Node Sub-optimal Conditions Base_Node Base Residues

Fig 2. Logical classification of common impurity sources.
Table 1: Common Impurities and Their Identification
Impurity NameProbable SourceIdentification & Troubleshooting
Triphenylphosphine Oxide (TPPO) Wittig ReactionLC-MS: Appears as a prominent, often broad peak. NMR: Characteristic aromatic signals. Troubleshooting: Difficult to remove via standard silica gel chromatography due to similar polarity to the product ester. Consider converting the final acid to a salt to extract into an aqueous layer, leaving the neutral TPPO in the organic phase. Alternatively, precipitation by adding a non-polar solvent like hexane to a concentrated ethereal or DCM solution can be effective.
Diethyl Phosphate Salt HWE ReactionLC-MS: Not typically observed as it's highly polar. NMR: Not typically observed in the final organic extract. Troubleshooting: This byproduct is the primary advantage of the HWE route. It is highly water-soluble and is effectively removed during the aqueous workup.[1] If issues persist, ensure the pH of the aqueous phase is appropriate to keep the salt fully ionized.
(Z)-Isomer of Product Wittig or HWE ReactionLC-MS: May co-elute or elute very close to the desired E-isomer. NMR: The vinyl proton's chemical shift and coupling constants will differ. The E-isomer is thermodynamically more stable. Troubleshooting: For HWE, ensure a strong, non-nucleophilic base (like NaH) is used to fully deprotonate the phosphonate, which favors E-selectivity.[1] For Wittig, using stabilized ylides promotes E-selectivity. If Z-isomer formation is significant, Schlosser modification conditions might be required for the Wittig reaction.[3]
Unhydrolyzed Ester Incomplete SaponificationLC-MS: A less polar peak corresponding to the mass of the ester. NMR: Presence of ethyl/methyl signals (e.g., a quartet and triplet for an ethyl ester). Troubleshooting: Increase reaction time, temperature, or the equivalents of base (e.g., NaOH, LiOH) during the hydrolysis step. Monitor by TLC or LC-MS until the starting ester is fully consumed.
Tetrahydropyran-4-one Incomplete ReactionGC-MS/LC-MS: A more volatile/polar peak corresponding to the starting ketone. NMR: Absence of the vinyl proton signal and presence of the characteristic ketone signals. Troubleshooting: Ensure the ylide/phosphonate carbanion is fully formed before adding the ketone. Check the quality of the base. An excess of the olefination reagent may be required if the ketone is particularly unreactive.
Aldol Adduct Ketone Self-CondensationLC-MS: A peak corresponding to the dimer of tetrahydropyran-4-one minus water. Troubleshooting: This occurs if the base reacts with the ketone before the phosphorus reagent. Add the base to the phosphonate/phosphonium salt and allow sufficient time for ylide/carbanion formation before introducing the ketone, especially at low temperatures.
Q2: My HWE reaction is giving a poor E/Z ratio. How can I maximize the formation of the desired E-isomer?

Answer: The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity when using stabilized phosphonates (like phosphonoacetates).[1] The stereochemical outcome is dictated by the thermodynamic stability of the intermediates in the reaction pathway.

Causality: The key is to ensure the reaction is under thermodynamic control.

  • Base Selection: Use of strong, non-coordinating bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is crucial. These bases irreversibly form the phosphonate anion, allowing the subsequent steps to proceed toward the more stable anti-oxaphosphetane intermediate, which decomposes to the E-alkene. Weaker bases or lithium-based reagents can lead to reversible reactions and equilibration, potentially lowering selectivity.

  • Temperature: Running the reaction at or slightly above room temperature often ensures that the intermediates have enough energy to equilibrate to the most stable conformation, favoring the E-product.

  • Solvent: Aprotic polar solvents like THF, DME, or DMF are standard and work well.

Q3: The workup for my Wittig reaction is a nightmare because of triphenylphosphine oxide (TPPO). What is the best way to remove it?

Answer: This is a classic and pervasive issue in Wittig chemistry. TPPO often has a polarity very similar to the desired product, making chromatographic separation inefficient.

Field-Proven Strategies:

  • Precipitation: After the reaction, concentrate the mixture and re-dissolve in a minimal amount of a polar solvent (like dichloromethane or diethyl ether). Then, add a large volume of a non-polar solvent (like hexanes or petroleum ether) while stirring vigorously. TPPO is often insoluble in this mixed solvent system and will precipitate, allowing it to be removed by filtration.

  • Acid-Base Extraction (for Acidic Products): This is the most effective method for your specific synthesis. After hydrolysis to the carboxylic acid, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your desired carboxylic acid will be deprotonated and move into the aqueous layer as a carboxylate salt. The neutral TPPO will remain in the organic layer, which can then be discarded. Afterwards, re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration or extracted with fresh organic solvent.

Q4: My final product seems to have residual solvent or inorganic salts. What are the best final purification steps?

Answer: Rigorous purification is essential for obtaining material suitable for downstream applications.

  • Recrystallization: this compound is a solid at room temperature (m.p. 84-85 °C).[4] This makes it an excellent candidate for recrystallization. A good starting point would be a solvent system where the compound is soluble when hot but poorly soluble when cold, such as ethyl acetate/hexanes or isopropanol/water. This is highly effective at removing trace impurities and inorganic salts.

  • Aqueous Washes: Before final concentration, ensure the organic layer containing your product is washed with brine (saturated NaCl solution). This helps to break up any emulsions and removes the bulk of residual water.

  • Drying: Always dry the final, isolated solid under high vacuum, potentially with gentle heating (e.g., 40 °C), to remove residual traces of solvents.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis and Purification

This protocol describes a typical lab-scale synthesis using the HWE reaction, followed by hydrolysis and purification.

Step 1: Ylide Formation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Wash the NaH with dry hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add dry tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Causality Note: This exothermic reaction generates hydrogen gas. Slow addition is critical for safety and temperature control.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the solution becomes clear and gas evolution ceases.

Step 2: Olefination

  • Cool the resulting ylide solution back to 0 °C.

  • Add tetrahydropyran-4-one (1.0 eq) dissolved in a small amount of dry THF dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

Step 3: Workup and Ester Isolation

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 4: Saponification

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC/LC-MS).

Step 5: Final Purification

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or MTBE to remove any neutral organic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with cold 1M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.

  • If necessary, recrystallize from an appropriate solvent system.

Purification_Workflow start Crude Product after Saponification & Acidification filtration Vacuum Filtration start->filtration wash_solid Wash Solid with Cold Water filtration->wash_solid dry_solid Dry Under High Vacuum wash_solid->dry_solid check_purity Check Purity (NMR, LC-MS) dry_solid->check_purity recrystallize Recrystallize from EtOAc/Hexanes or IPA/Water check_purity->recrystallize Purity < 98% final_product Pure (Tetrahydro-pyran-4-ylidene) -acetic acid check_purity->final_product Purity > 98% recrystallize->filtration

Fig 3. Standard workflow for the final purification of the target acid.
References
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents (US20080306287A1).
  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction - Wikipedia.
  • Methods for Detecting Impurities in Glacial Acetic Acid. Patsnap Eureka.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. National Institutes of Health.
  • Method of purifying acetic acid. Google Patents (US5916422A).

Sources

Technical Support Center: Byproduct Analysis in (Tetrahydro-pyran-4-ylidene)-acetic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of (Tetrahydro-pyran-4-ylidene)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation in the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Isomers and Low Yields in Horner-Wadsworth-Emmons (HWE) Reactions

Question: My Horner-Wadsworth-Emmons reaction to synthesize this compound ethyl ester from tetrahydropyran-4-one is resulting in a mixture of E/Z isomers and a lower than expected yield of the desired E-isomer. What are the likely causes and how can I optimize the reaction for better selectivity and yield?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for creating alkenes, generally favoring the formation of the (E)-isomer when using stabilized phosphonate ylides.[1][2] However, several factors can influence the stereoselectivity and overall efficiency of the reaction.

Causality Behind the Issue:

  • Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) are commonly used to deprotonate the phosphonate ester, incomplete deprotonation or the presence of residual starting materials can lead to side reactions.[3] Less reactive bases might not efficiently generate the phosphonate carbanion, leading to lower yields.

  • Reaction Temperature: Temperature plays a significant role in the equilibration of intermediates. Lower temperatures generally favor the kinetic product, which may not always be the desired E-isomer. Conversely, higher temperatures can promote equilibration to the thermodynamically more stable E-isomer but may also lead to decomposition and other side reactions.

  • Steric Hindrance: The steric bulk of both the phosphonate reagent and the ketone can influence the approach of the nucleophilic carbanion to the carbonyl carbon, affecting the ratio of diastereomeric intermediates and, consequently, the final E/Z ratio of the alkene product.[3]

Troubleshooting and Optimization Strategies:

Parameter Recommendation Rationale
Base Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Ensure the phosphonate is fully deprotonated before adding the ketone.Strong bases ensure complete formation of the phosphonate carbanion, maximizing its concentration for the reaction with the ketone and minimizing side reactions from unreacted starting material.
Solvent Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are preferred.[3]These solvents effectively solvate the cation of the base without interfering with the reaction intermediates, promoting a clean reaction profile.
Temperature Start the reaction at a low temperature (e.g., 0 °C) during the addition of the ketone to the ylide solution, and then allow it to slowly warm to room temperature.This protocol helps to control the initial rate of reaction and can improve stereoselectivity by allowing for the preferential formation of the transition state leading to the E-isomer.
Reagent Purity Ensure that tetrahydropyran-4-one and the phosphonate ester are pure and dry.Impurities, especially water, can quench the phosphonate carbanion, reducing the yield.

Experimental Protocol: Optimized Horner-Wadsworth-Emmons Reaction

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked flask containing anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.05 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reaction with Ketone: Cool the resulting clear solution back to 0 °C. Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the HWE Reaction Pathway

HWE_Reaction Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Addition Ketone Tetrahydropyran-4-one Ketone->Intermediate Product (Tetrahydro-pyran-4-ylidene) -acetic acid ethyl ester Intermediate->Product Elimination Byproduct Diethyl phosphate (water-soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Issue 2: Identification of an Unknown Byproduct with a Higher Molecular Weight

Question: During the analysis of my reaction mixture by LC-MS, I've identified a significant byproduct with a molecular weight that suggests the addition of a second molecule of the phosphonate reagent. What is this byproduct and how is it formed?

Answer:

This observation strongly suggests the formation of a Michael addition byproduct. This can occur if the newly formed α,β-unsaturated ester (your product) acts as a Michael acceptor for another molecule of the phosphonate carbanion.

Mechanistic Explanation:

The phosphonate carbanion is a soft nucleophile and can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.[4] In this case, your product, this compound ethyl ester, is an excellent Michael acceptor.

Formation Pathway:

  • Initial HWE Reaction: The first molecule of the phosphonate carbanion reacts with tetrahydropyran-4-one to form the desired product.

  • Michael Addition: A second molecule of the phosphonate carbanion then attacks the β-carbon of the α,β-unsaturated ester product.

  • Protonation: The resulting enolate is protonated during the workup to yield the stable Michael adduct.

Strategies to Minimize Michael Addition:

  • Stoichiometry Control: Use a slight excess of the ketone relative to the phosphonate reagent (e.g., 1.1 equivalents of ketone to 1.0 equivalent of phosphonate). This ensures that the phosphonate carbanion is the limiting reagent and is consumed in the initial HWE reaction.

  • Slow Addition: Add the phosphonate ylide solution slowly to the solution of the ketone. This maintains a low concentration of the nucleophilic ylide in the presence of the electrophilic ketone, favoring the desired 1,2-addition over the conjugate addition to the product.

  • Lower Temperature: Conducting the reaction at lower temperatures can help to disfavor the Michael addition, which often has a higher activation energy than the initial Wittig-type reaction.

Analytical Workflow for Byproduct Identification

Byproduct_Analysis Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS Initial Screening HPLC Preparative HPLC LCMS->HPLC Isolate Byproduct NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) HPLC->NMR Characterization Structure Structure Elucidation NMR->Structure

Caption: Workflow for byproduct identification.

Issue 3: Incomplete Saponification and Decarboxylation Side Reactions

Question: I am attempting to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, but I am observing incomplete conversion and the formation of tetrahydropyran-4-one as a byproduct. What is causing this and how can I improve the hydrolysis?

Answer:

The hydrolysis (saponification) of the ester to the carboxylic acid, followed by workup, can sometimes be problematic. The presence of tetrahydropyran-4-one suggests that a retro-Michael or a related decomposition pathway may be occurring under the reaction conditions.

Potential Causes:

  • Strongly Basic/High Temperature Conditions: While strong bases like NaOH or KOH are necessary for saponification, prolonged exposure to high temperatures can promote side reactions. The tetrahydropyran ring itself can be susceptible to ring-opening or other rearrangements under harsh conditions.

  • Acidic Workup: During the acidic workup to protonate the carboxylate, the acidic conditions might catalyze the hydration of the double bond followed by a retro-aldol-type fragmentation, regenerating tetrahydropyran-4-one.

  • Decarboxylation: If the hydrolysis is performed at elevated temperatures, decarboxylation of the β,γ-unsaturated carboxylic acid product can occur, although this is generally less favorable than for β-keto acids. A more likely scenario is decarboxylation of a rearranged intermediate.

Recommended Hydrolysis Protocol:

Step Procedure Rationale
Saponification Use a solution of Lithium Hydroxide (LiOH) in a mixture of THF and water at room temperature.LiOH is a milder base than NaOH or KOH and can effectively hydrolyze the ester at lower temperatures, minimizing side reactions. The THF helps to solubilize the organic starting material.
Monitoring Monitor the reaction closely by TLC until the starting ester is consumed.Avoids unnecessarily long reaction times that could lead to byproduct formation.
Workup Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.Controlled acidification at low temperatures minimizes the risk of acid-catalyzed decomposition of the product.
Extraction Promptly extract the product into an organic solvent like ethyl acetate.Reduces the time the product is in an acidic aqueous environment.
Drying & Concentration Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.Avoids thermal degradation of the final product.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.
  • Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989, 89 (4), 863-927.
  • Still, W. C.; Gennari, C. Tetrahedron Letters1983, 24 (41), 4405-4408.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • Organic Syntheses1977, 56, 49. DOI: 10.15227/orgsyn.056.0049.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2020.
  • O'Brien, C. J., et al.
  • Vedejs, E.; Peterson, M. J. Topics in Stereochemistry1994, 21, 1-157.

Sources

Technical Support Center: Overcoming Low Reactivity of Tetrahydropyran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of tetrahydropyran (THP) chemistry. The THP group is a cornerstone for alcohol protection in multi-step synthesis, valued for its stability and predictable reactivity.[1][2][3] However, challenges arising from low precursor reactivity, particularly with sterically hindered or electronically deactivated alcohols, can impede progress.

This guide provides in-depth, field-tested solutions to common problems encountered during the formation of THP ethers. We will explore the causality behind these issues and offer validated protocols to enhance your experimental success.

Troubleshooting Guide: Common Reactivity Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: My THP protection reaction is extremely slow or stalls completely, especially with a secondary or tertiary alcohol. What is the underlying cause and how can I fix it?

Answer:

This is a classic problem rooted in two primary factors: steric hindrance and catalyst inefficiency .

  • Causality—Steric Hindrance: The mechanism for THP protection involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[4][5] The key step is the nucleophilic attack of the alcohol on a resonance-stabilized oxocarbenium ion intermediate formed from protonated DHP.[4][5][6] With bulky secondary or tertiary alcohols, the approach to this electrophilic center is physically blocked, dramatically slowing the reaction rate.[7]

  • Causality—Catalyst Choice: Mildly acidic catalysts like pyridinium p-toluenesulfonate (PPTS), often chosen for sensitive substrates, may not be sufficiently acidic to promote the formation of the oxocarbenium intermediate at a practical rate, especially with less nucleophilic alcohols.

Troubleshooting Workflow:

G start Problem: Slow or Stalled THP Protection check_substrate Assess Substrate: Is the alcohol sterically hindered (2°/3°)? start->check_substrate catalyst Action 1: Change Catalyst Switch from PPTS to a stronger acid like p-TsOH or CSA. check_substrate->catalyst Yes conditions Action 2: Modify Conditions Increase DHP equivalents (2-5 eq). Increase temperature (e.g., to 40°C or reflux in DCM). catalyst->conditions lewis_acid Action 3: Use Lewis Acid Catalyst For highly hindered substrates, try Bi(OTf)3, Sc(OTf)3, or Zeolite H-beta. conditions->lewis_acid solvent Consider Solvent: Switch from DCM to a less coordinating solvent like Toluene or use solvent-free conditions. lewis_acid->solvent result Monitor by TLC/LCMS Reaction should proceed to completion. solvent->result

Caption: Troubleshooting workflow for slow THP protection.

Solutions & Protocols:

  • Increase Catalyst Acidity: For hindered alcohols, switching from PPTS to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) is the first logical step. These provide a higher concentration of protons to drive the formation of the reactive intermediate.[4]

  • Optimize Reaction Conditions:

    • Increase DHP Concentration: Use a larger excess of DHP (2.0 to 5.0 equivalents) to drive the equilibrium toward the product.

    • Elevate Temperature: Gently warming the reaction (e.g., to 40 °C or reflux in dichloromethane) can provide the necessary activation energy to overcome steric barriers.

  • Employ More Powerful Catalysts: For particularly challenging substrates, several classes of catalysts have proven effective:

    • Lewis Acids: Bismuth triflate (Bi(OTf)₃) and Scandium triflate (Sc(OTf)₃) are excellent, moisture-tolerant Lewis acids that efficiently catalyze tetrahydropyranylation.[2][8]

    • Heterogeneous Catalysts: Solid-supported acids like Amberlyst-15, Zeolite H-beta, or silica-supported sulfuric acid offer high catalytic activity with the significant advantage of simple filtration-based removal, streamlining workup.[1][2]

Question 2: I am observing significant side reactions or decomposition of my starting material during THP protection. How can I improve the chemoselectivity?

Answer:

This issue typically arises when your substrate contains other acid-sensitive functional groups (e.g., Boc-amines, acetals, silyl ethers) that are not stable to the reaction conditions. The key is to fine-tune the acidity of the catalyst to be just sufficient for THP ether formation without cleaving other protecting groups.

Causality—Catalyst Over-activity: Strong acids like p-TsOH or mineral acids can be too harsh for complex molecules. The goal is to find a catalyst that operates in a specific acidity window.

Solutions & Protocols:

  • Use a Buffered or Mild Acid Catalyst:

    • PPTS: Pyridinium p-toluenesulfonate is the go-to mild catalyst. Its lower acidity is often sufficient for primary and less-hindered secondary alcohols while preserving many acid-labile groups.[4]

    • Thiourea Catalysts: Organocatalysts like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea are exceptionally mild and highly effective for protecting even acid-sensitive and sterically demanding substrates.[2]

  • Solvent-Free Conditions: In some cases, running the reaction neat or with a minimal amount of solvent using a catalyst like CeCl₃·7H₂O/NaI can be highly efficient and chemoselective.[2][9]

  • Heterogeneous Catalysts: As mentioned, solid-supported catalysts can offer enhanced selectivity. Their localized acidic sites can reduce solution-phase acidity, preventing degradation of sensitive substrates.[1]

Comparative Table of Common Acid Catalysts:

CatalystTypical SubstratesAcidity LevelAdvantagesDisadvantages
p-TsOH Primary, Secondary AlcoholsHighFast, inexpensive, readily available.Can cleave other acid-sensitive groups.[9]
PPTS Primary, less-hindered Secondary AlcoholsMildHigh chemoselectivity for sensitive substrates.[4]Can be slow with hindered alcohols.
Bi(OTf)₃ Primary, Secondary, Tertiary AlcoholsModerate (Lewis Acid)Highly efficient, moisture tolerant.[2]Higher cost.
Zeolite H-beta Wide range of alcoholsHigh (Solid Acid)Recyclable, easy workup, high yields.[2]Requires proper activation of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for THP ether formation?

The reaction is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP). The mechanism proceeds in three key steps:

  • Protonation: The acid catalyst protonates the DHP alkene, forming a resonance-stabilized oxocarbenium ion. This is the rate-determining step.

  • Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the intermediate.

  • Deprotonation: A base (e.g., the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly attached oxygen, yielding the neutral THP ether and regenerating the acid catalyst.[4]

G DHP Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ (Catalyst) H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH (Nucleophilic Attack) ROH Alcohol (R-OH) THP_Ether THP Ether Product Protonated_Ether->THP_Ether - H+ Catalyst_Regen H+ (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed THP ether formation.

Q2: My compound is chiral. What is the stereochemical consequence of THP protection?

A significant drawback of the THP group is that its formation introduces a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[2] If your starting alcohol is chiral, this results in the formation of a mixture of diastereomers. This can complicate purification and characterization (e.g., NMR spectroscopy). While the diastereomers are generally not separable by standard silica gel chromatography, their presence is an important factor to consider.

Q3: Are there alternatives to THP for protecting hindered or sensitive alcohols?

Yes. When THP protection proves too challenging, consider these alternatives:

  • Silyl Ethers (TBS, TIPS): Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are excellent for hindered alcohols. They are installed under basic conditions (e.g., R₃SiCl, imidazole) and are stable to a wide range of reagents, but are cleaved by fluoride sources (like TBAF) or acid.[10][11]

  • Methoxymethyl (MOM) Ether: Installed using MOM-Cl or dimethoxymethane under acidic conditions, the MOM group is smaller than THP and can be a good alternative.[7] It is removed with strong acid.

Experimental Protocol: Robust THP Protection of a Hindered Secondary Alcohol using Bi(OTf)₃

This protocol is designed for substrates where standard p-TsOH or PPTS methods have failed.

Materials:

  • Hindered secondary alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 eq), freshly distilled

  • Bismuth (III) trifluoromethanesulfonate (Bi(OTf)₃) (0.02 eq, 2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered secondary alcohol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add Bi(OTf)₃ (0.02 eq) to the solution with stirring. Follow with the addition of DHP (2.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to afford the pure THP ether. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Ciriminna, R., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC, NIH.
  • Organic Chemistry. (2021). THP Protecting Group Addition. YouTube.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
  • ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. C....
  • ResearchGate. (n.d.). Scheme 5. Thp protection of the hydroxyl group of Tyr.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
  • Wikipedia. (n.d.). Protecting group.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry.
  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • ResearchGate. (n.d.). Optimization of Lewis acid and reaction conditions.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Srikrishna, A., & Sattigeri, J. A. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, ACS Publications.
  • Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions.
  • ResearchGate. (n.d.). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3.
  • ResearchGate. (n.d.). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate.
  • YouTube. (2019). synthesis & cleavage of THP ethers.
  • He, Z., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.

Sources

Technical Support Center: Catalyst Deactivation in Tetrahydropyran (THP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the catalytic synthesis of THP. By understanding the root causes of catalyst decay, you can enhance process efficiency, improve yield, and extend the lifespan of your catalytic systems.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding catalyst deactivation.

Q1: My THP yield has dropped significantly over several runs. Is my catalyst deactivated?

A: A gradual or sudden drop in yield and selectivity is a primary indicator of catalyst deactivation. Deactivation is the loss of catalytic activity and/or selectivity over time.[1] It is an inevitable process for most catalysts, but its rate can be managed.[1] The key is to identify the underlying deactivation mechanism to take appropriate corrective action.

Q2: How can I determine the cause of deactivation? Is it poisoning, coking, or sintering?

A: Differentiating between these common deactivation mechanisms involves analyzing both the process conditions and the catalyst itself:

  • Poisoning is often rapid and occurs when impurities in the feedstock strongly bind to the catalyst's active sites.[2][3] A sudden drop in activity after introducing a new batch of reagents is a classic sign.

  • Coking (or Fouling) is the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.[3][4] This typically leads to a gradual decline in performance.

  • Sintering (or Thermal Degradation) is caused by exposure to high temperatures, leading to the agglomeration of catalyst particles and a loss of active surface area.[3][5] This is also a gradual process and is often accompanied by a need for higher reaction temperatures to maintain conversion.

Q3: What are the most common catalysts used for THP synthesis and which are most susceptible to deactivation?

A: The choice of catalyst depends on the specific synthetic route.

  • Acid Catalysts (e.g., Amberlyst-15, Zeolites, Lewis Acids) are widely used for Prins cyclizations and dehydration of 1,5-pentanediol.[6][7][8] These are particularly susceptible to poisoning by water and basic compounds, and fouling by polymeric byproducts.[6][9][10]

  • Supported Metal Catalysts (e.g., Ni/SiO₂, Ru/C, Cu-ZnO/Al₂O₃) are used for hydrogenation steps, such as the conversion of dihydropyran (DHP) to THP.[11][12][13] These catalysts can be deactivated by sintering at high temperatures and poisoning by sulfur or other contaminants in the hydrogen or feedstock streams.[3][11]

Q4: Can I regenerate my deactivated catalyst?

A: Yes, in many cases, regeneration is possible, but the method depends on the deactivation mechanism.[2]

  • For Coking: A common method is calcination, which involves a controlled high-temperature burn-off of the carbon deposits in the presence of air or an oxygen-containing gas.[14]

  • For Reversible Poisoning: The catalyst can sometimes be regenerated by washing with appropriate solvents or by a thermal treatment to desorb the poison.[15]

  • For Sintering: This process is largely irreversible. Prevention through careful temperature control is the best strategy.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific deactivation problems.

Issue 1: Gradual Decline in Catalyst Activity and/or Selectivity

Symptoms:

  • Reaction requires progressively longer times or higher temperatures to reach completion.

  • A steady decrease in THP yield is observed over multiple cycles.

  • Selectivity towards THP decreases, with an increase in side products.

Potential Causes & Mechanistic Insights:

  • Coking/Fouling: In acid-catalyzed reactions, especially those involving aldehydes or biomass-derived feedstocks, reactants or products can polymerize on the catalyst surface.[3][16] These heavy organic molecules, or "coke," physically block the pores and active sites of the catalyst, preventing reactants from accessing them.[17] This is a common issue with porous materials like zeolites and resins like Amberlyst-15.[18]

  • Sintering/Thermal Degradation: Operating at temperatures exceeding the catalyst's thermal stability limit causes the fine, highly dispersed active particles (e.g., metal crystallites) to migrate and agglomerate.[5][19] This reduces the total active surface area available for the reaction, leading to a drop in the overall reaction rate.[5] For resins like Amberlyst-15, temperatures above 120-130°C can cause desulfonation and collapse of the polymer structure.[9]

Diagnostic & Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of a gradual decline in catalyst performance.

A diagnostic workflow for gradual catalyst deactivation.

Recommended Actions:

  • If Sintering is Suspected: Review your experimental protocol to ensure the maximum operating temperature of the catalyst was not exceeded.[4] Consider selecting a catalyst with higher thermal stability. Sintering is generally irreversible, and catalyst replacement is often necessary.

  • If Coking is Suspected: Implement a regeneration protocol. For many catalysts, this involves a carefully controlled calcination to burn off carbon deposits.[15] To prevent future coking, consider optimizing reaction conditions (e.g., lower temperature, shorter residence time) or purifying the feedstock to remove coke precursors.[4]

Issue 2: Sudden and Severe Loss of Catalyst Activity

Symptoms:

  • A sharp, dramatic drop in conversion, often to near zero, within a single run.

  • The failure coincides with the use of a new batch of solvent, reactant, or gas.

Potential Cause & Mechanistic Insights:

Catalyst Poisoning: This is a chemical deactivation mechanism where impurities in the feed stream adsorb strongly onto the catalyst's active sites, rendering them inactive.[3][4] Unlike coking, which is a physical blockage, poisoning is a chemical interaction. The effect is often dramatic because even trace amounts of a potent poison can deactivate a large number of sites.

Common Poisons in THP Synthesis:

  • For Acid Catalysts: Basic compounds (e.g., nitrogen-containing compounds) can neutralize the acid sites. Water can also act as an inhibitor or cause structural changes in some solid acids.[9][10][20]

  • For Metal Catalysts: Sulfur, phosphorus, and halogen compounds are notorious poisons for metals like Ni, Pd, and Ru, as they form strong chemical bonds with the metal surface.[3][4]

Diagnostic & Troubleshooting Workflow:

A diagnostic workflow for sudden catalyst deactivation.

Recommended Actions:

  • Isolate the Source: The most critical step is to identify the source of the poison. Analyze the purity of all reactants, solvents, and gases.[4] If biomass-derived feedstocks are used, be aware they can contain a wide range of potential catalyst poisons.[21]

  • Purify Feedstock: Implement purification steps for your feed streams. This could involve distillation, passing through activated carbon, or using scavenger resins/guard beds to remove specific contaminants before they reach the main reactor.[4]

  • Regeneration/Replacement: Some poisons can be removed (e.g., by high-temperature treatment), but strong chemisorption is often irreversible, requiring catalyst replacement.[2]

Part 3: Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

To definitively determine the deactivation mechanism, a combination of characterization techniques is invaluable.[2][22]

Objective: To compare the properties of a fresh and a used (deactivated) catalyst to identify the cause of deactivation.

Methodologies:

  • Thermogravimetric Analysis (TGA):

    • Purpose: To quantify the amount of coke or other deposits.

    • Procedure: Heat a small sample of the used catalyst under an inert atmosphere (N₂) to measure volatile components, then switch to an oxidizing atmosphere (air) to burn off carbon deposits. The weight loss during the oxidation step corresponds to the amount of coke.

  • Physisorption (BET Surface Area Analysis):

    • Purpose: To measure changes in surface area and pore structure.[23]

    • Procedure: Measure the nitrogen adsorption-desorption isotherm at 77 K for both fresh and used catalyst samples.

    • Interpretation: A significant decrease in surface area and pore volume suggests blocking by coke (fouling) or pore collapse due to sintering.[2][24]

  • Elemental Analysis (XRF, XPS, or ICP-MS):

    • Purpose: To detect the presence of poisons on the catalyst surface.[2][24]

    • Procedure: Analyze the elemental composition of the fresh and used catalyst surfaces.

    • Interpretation: The appearance of new elements (e.g., S, P, Cl) on the used catalyst is a strong indicator of poisoning.[2]

Technique Parameter Measured Indication for Coking Indication for Sintering Indication for Poisoning
TGA Weight loss upon heating in airSignificant weight loss at high temp.Minimal weight lossMinimal weight loss
BET Surface Area & Pore VolumeSignificant decreaseSignificant decreaseMinor decrease
XPS/XRF Surface elemental compositionIncreased Carbon/Oxygen ratioNo change in elementsPresence of foreign elements (S, P, etc.)

Table 1. Summary of characterization techniques for diagnosing catalyst deactivation.

Protocol 2: Regeneration of a Coked Catalyst via Calcination

Objective: To restore the activity of a catalyst deactivated by carbonaceous deposits.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature and gas flow control

  • Source of inert gas (Nitrogen or Argon) and Air (or a dilute Oxygen mixture)

Procedure:

  • Purge: Place the coked catalyst in the tube furnace. Heat to 100-150°C under a flow of inert gas for 1-2 hours to remove any physisorbed water and volatile organics.

  • Ramp to Oxidation Temperature: Slowly ramp the temperature (e.g., 2-5°C/min) under the inert gas flow to just below the desired oxidation temperature (typically 400-550°C, but this is highly catalyst-dependent and must not exceed the catalyst's thermal stability limit).

  • Controlled Oxidation: Gradually introduce a controlled flow of air or a dilute O₂/N₂ mixture. The oxidation of coke is exothermic and must be controlled to avoid temperature spikes that could cause sintering. Monitor the furnace temperature closely.

  • Hold and Cool: Hold at the target temperature until the coke burn-off is complete (indicated by the cessation of CO₂ in the off-gas, if monitored). Then, switch back to an inert gas flow and cool the furnace to room temperature.

  • Re-characterize: After regeneration, re-characterize the catalyst (e.g., using BET) to confirm the restoration of its physical properties.

Disclaimer: Always consult the catalyst manufacturer's specifications for recommended regeneration conditions, especially maximum temperature limits. The conditions provided are general and may need to be optimized for your specific catalyst system.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. [Link]
  • Dastidar, R. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
  • Deraz, N. M. (2015). Sintering process and catalysis. International Journal of Scientific & Engineering Research. [Link]
  • Duran, D., et al. (2024).
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2024). LinkedIn. [Link]
  • Dastidar, R. G., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution.
  • Lecture 6 Catalyst characteriz
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
  • Lecture 10 Catalyst characteriz
  • Dehydration of 1,5-Pentanediol over Na-Doped CeO2 C
  • Duran, D., et al. (2024). Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst.
  • Dastidar, R. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. OSTI.GOV. [Link]
  • ChemInform Abstract: Solvent-Free Tetrahydropyranylation (THP) of Alcohols and Phenols and Their Regeneration by Catalytic Aluminum Chloride Hexahydrate.
  • Catalyst deactivation mechanisms and how to prevent them. (2024). LinkedIn. [Link]
  • Righi, P., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Link]
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Dumesic, J. A., et al. (2015). Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol.
  • Schniepp, L. E., & Geller, H. H. (1946). Preparation of Dihydropyran, δ-Hydroxyvaleraldehyde and 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol. Journal of the American Chemical Society. [Link]
  • Barnett, K. J., et al. (2017). Autocatalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via in situ Formation of Liquid- and Solid-Phase Acids. ACS Sustainable Chemistry & Engineering. [Link]
  • Jia, Y., et al. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Catalyst Deactivation and Regeneration.
  • Barnett, K. J., et al. (2017).
  • Barnett, K. J., et al. (2017).
  • O'Brien, M. A. (1995).
  • Deraz, N. M. (2020). Sintering process and catalysis.
  • Van den Brink, R. W., et al. (2010). Catalyst regeneration method.
  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • Aragon, J. M., et al. (1980). Self-Condensation of Cyclohexanone Catalyzed by Amberlyst-15. Study of Diffusional Resistances and Deactivation of the Catalyst. Industrial & Engineering Chemistry Research. [Link]
  • Gnanamani, M. K., et al. (2019).
  • Deactivation of ion-exchange resin catalysts Part I: alkylation of o-xylene with styrene. (1990).
  • Dastidar, R. G., et al. (2022). Catalytic production of Tetrahydropyran (THP)
  • Sharma, P., & Kumar, A. (2012). Amberlyst-15 in Organic Synthesis.
  • Li, Y., et al. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. MDPI. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of pyran derivatives. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] Its synthesis, however, is often fraught with challenges related to controlling multiple stereocenters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic strategies for achieving high stereoselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in the laboratory. Each entry follows a question-and-answer format, detailing the cause of the problem and providing actionable protocols for resolution.

Workflow: Initial Troubleshooting for Low Stereoselectivity

Before diving into reaction-specific issues, consider this general workflow when encountering poor stereochemical control.

G start Low Stereoselectivity Observed (Low d.r. or e.e.) check_purity 1. Verify Starting Material Purity & Structure start->check_purity check_conditions 2. Re-evaluate Reaction Conditions (Temp, Conc., Atmosphere) check_purity->check_conditions [ Purity OK ] impure Impurity is a competitive reagent or catalyst poison. Purify and repeat. check_purity->impure [ Impurity Found ] catalyst_screen 3. Screen Alternative Catalysts (Lewis Acid, Organocatalyst) check_conditions->catalyst_screen [ Conditions OK ] temp_issue Reaction is under thermodynamic control or has low activation barrier difference. Run at lower temperature. check_conditions->temp_issue [ Temp/Conc. Sensitive ] solvent_screen 4. Investigate Solvent Effects catalyst_screen->solvent_screen [ No Improvement ] catalyst_issue Current catalyst lacks sufficient steric/electronic bias. Consult literature for alternatives. catalyst_screen->catalyst_issue [ Improvement Seen ] substrate_mod 5. Consider Substrate Modification solvent_screen->substrate_mod [ No Improvement ] solvent_issue Solvent is interfering with transition state assembly. Test a range of polarities. solvent_screen->solvent_issue [ Improvement Seen ] substrate_issue Substrate lacks a strong stereodirecting group. Install a bulky protecting group. substrate_mod->substrate_issue G cluster_TS Chiral Transition State Assembly catalyst Thiourea Catalyst nucleophile β-Ketoester (Enol form) catalyst->nucleophile H-Bonds to Carbonyl (Activates Nucleophile) electrophile Nitroalkene catalyst->electrophile H-Bonds to Nitro Group (Activates Electrophile, Directs Facial Attack) outcome High Diastereo- and Enantioselectivity electrophile->outcome Controlled Michael Addition

Caption: Bifunctional catalyst organizing the transition state.

Experimental Protocol: Screening for an Organocatalytic Domino Reaction

  • Setup: To a vial, add the 1,3-dicarbonyl compound (1.0 equiv), the nitroalkene (1.2 equiv), and the organocatalyst (e.g., a thiourea catalyst, 10 mol%).

  • Solvent: Add the chosen solvent (e.g., CH₂Cl₂, 0.2 M).

  • Reaction: Stir the mixture at ambient temperature (or a reduced temperature, e.g., -25 °C) for the required time (can range from hours to several days). Monitor by TLC.

  • Dehydration (if required): After the initial reaction is complete, the intermediate tetrahydropyranol can be dehydrated. Dilute the reaction mixture with toluene, add p-toluenesulfonic acid (PTSA, 20 mol%), and heat to 100 °C for 1 hour. [2]5. Purification: Cool the mixture and purify directly by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the final dihydropyran product.

Ring-Closing Metathesis (RCM)

RCM is a robust method for forming dihydropyran rings from acyclic diene precursors. [3][4]While powerful, it can be susceptible to side reactions that impact yield and purity.

Problem: My RCM reaction is producing the isomerized byproduct (e.g., 2,3-dihydrofuran instead of 2,5-dihydropyran) and/or proceeding with low yield.

Root Cause Analysis: The primary side reaction in RCM is double bond isomerization. This is often caused by the formation of reactive ruthenium-hydride species as a side reaction. [3][5]These species can migrate along the carbon backbone, moving the double bond out of the desired position. Low yields can result from catalyst decomposition, poor substrate reactivity, or competing dimerization reactions, especially at high concentrations.

Solutions to Consider:

  • Catalyst Choice: Second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts are generally more robust and less prone to generating isomerizing species than first-generation catalysts.

  • Suppress Isomerization: Additives can be used to quench the ruthenium-hydride species. Common additives include 1,4-benzoquinone or stoichiometric acids.

  • Concentration: RCM is an intramolecular process that competes with intermolecular dimerization. The reaction must be run under high dilution (typically 0.001–0.05 M) to favor the desired ring-closing pathway.

  • Solvent and Temperature: Toluene and DCM are the most common solvents. While heating can accelerate the reaction, it can also promote catalyst decomposition and isomerization. Running the reaction at room temperature or mild heat (40 °C) is often optimal.

Experimental Protocol: A Robust RCM for Dihydropyran Synthesis

  • Solvent Degassing: Vigorously sparge the reaction solvent (e.g., anhydrous toluene) with argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Setup: In a flame-dried Schlenk flask, dissolve the diene precursor in the degassed solvent to achieve the target concentration (start with 0.01 M).

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs G2, 1-5 mol%) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction to the desired temperature (e.g., 40 °C) and monitor by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and add a catalyst scavenger, such as butyl vinyl ether or DMSO, and stir for 1-2 hours to quench any remaining active catalyst.

  • Purification: Concentrate the solvent and purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for achieving stereocontrol in pyran synthesis? A1: Stereocontrol fundamentally relies on forcing the reaction to proceed through a single, lowest-energy transition state. This is achieved by:

  • A-cyclic Stereocontrol: Using chiral auxiliaries or substrates with pre-existing stereocenters that direct the approach of reagents to one face of a molecule.

  • Catalyst Control: Employing a chiral Lewis acid or organocatalyst to create a chiral environment around the reactants, making one transition state significantly more favorable than others. [2]* Steric and Electronic Bias: Designing substrates where bulky groups or specific electronic interactions favor specific conformations, such as a chair-like transition state in a Prins cyclization where large substituents occupy equatorial positions. [6] Q2: My reaction requires a Lewis acid. Should I use a stoichiometric amount or a catalytic amount? A2: This depends on the specific reaction. In classic Prins cyclizations, stoichiometric amounts of Lewis acids like BF₃·OEt₂ or SnCl₄ are often required to activate the aldehyde and drive the reaction. [7]However, many modern methods, particularly those using highly active metals like gold or platinum for hydroalkoxylation, are truly catalytic. [8]Some reactions, like the Prins fluorination using BF₃·OEt₂, are inherently stoichiometric as the reagent is consumed to provide the fluoride ion. [9]Always consult the literature for the specific transformation you are attempting.

Q3: When is an organocatalytic approach preferred over a metal-catalyzed one? A3: Organocatalysis is often preferred when:

  • Trace metal contamination is a concern , especially in the synthesis of active pharmaceutical ingredients (APIs).

  • The substrates are sensitive to decomposition by stronger Lewis acids.

  • The reaction involves activating soft nucleophiles (e.g., enolates in Michael additions), where hydrogen-bonding catalysts excel. [2][10]Metal catalysis is generally chosen for reactions like RCM, hydroalkoxylations, or when very strong Lewis acidity is required to activate less reactive substrates.

Q4: Can computational chemistry help predict the stereochemical outcome of my reaction? A4: Yes, increasingly so. Density functional theory (DFT) calculations are now commonly used to model transition states for reactions like the Prins cyclization and Diels-Alder reactions. [1][11]These models can help rationalize observed selectivities and predict the outcomes with different substrates or catalysts, potentially saving significant experimental time.

References

  • Technical Support Center: Overcoming Low Diastereoselectivity in Pyran Synthesis - Benchchem.
  • Troubleshooting low yields in pyran cycliz
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
  • Control of five contiguous stereogenic centers in an organocatalytic kinetic resolution via Michael/acetalization sequence: synthesis of fully substituted tetrahydropyranols. PubMed.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction. PubMed.
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry.
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.
  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry.
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au.
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry.
  • A highly stereoselective approach to the synthesis of functionalized pyran derivatives by Lewis acid assisted ketal reduction and allyl
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Ring-closing met
  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Synthesis of Spirorhodanine-Pyran Derivatives via Organocatalytic [3 + 3] Annulation Reactions between Pyrazolones and Rhodanine-Derived Ketoesters. PubMed.
  • Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation.
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
  • Grubbs G2 metathesis catalyst synthesis troubleshooting. Reddit.
  • enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository.

Sources

Technical Support Center: (Tetrahydro-pyran-4-ylidene)-acetic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tetrahydro-pyran-4-ylidene)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation issues encountered during experimental work. This document will explore the anticipated degradation pathways based on the molecule's structural features and provide practical solutions for identifying and mitigating these challenges.

Introduction to the Stability of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a tetrahydropyran ring, an exocyclic double bond, and a carboxylic acid moiety, presents a unique combination of chemical functionalities that can be susceptible to various degradation pathways.[1] Understanding the chemical stability of this molecule is crucial for developing robust synthetic routes, stable formulations, and reliable analytical methods.[2][3]

This guide will delve into the likely degradation mechanisms under common stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, and provide a framework for conducting forced degradation studies to elucidate these pathways.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites for degradation on the this compound molecule?

A1: Based on its chemical structure, the primary sites susceptible to degradation are:

  • The Exocyclic Double Bond: This is a point of unsaturation that can be readily attacked by oxidizing agents and is also susceptible to photochemical reactions.

  • The Tetrahydropyran Ring: The ether linkage within the ring can be susceptible to cleavage under harsh acidic or oxidative conditions.

  • The Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation at elevated temperatures.

Q2: I'm observing a loss of my compound in an acidic aqueous solution. What is the likely cause?

A2: The most probable cause is acid-catalyzed hydrolysis of the enol-ether like exocyclic double bond. This can lead to the formation of Tetrahydro-pyran-4-one and acetic acid or related derivatives. It is recommended to perform analyses at different pH values to generate a pH-rate profile to confirm this hypothesis.[5]

Q3: My sample is turning yellow and showing multiple new peaks on HPLC after exposure to air and light. What degradation is occurring?

A3: The yellowing of the sample and the appearance of new peaks suggest oxidative and/or photolytic degradation. The exocyclic double bond is a likely target for oxidation, potentially forming epoxides, diols, or cleavage products.[6] Exposure to light, especially UV, can induce isomerization of the double bond or radical-mediated reactions.[7] It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q4: I am trying to run a reaction at a high temperature and am seeing gas evolution and a decrease in the starting material. What is happening?

A4: The evolution of gas (likely carbon dioxide) and loss of starting material at high temperatures are indicative of thermal decarboxylation of the carboxylic acid group. This would result in the formation of 4-methylenetetrahydropyran. To avoid this, it is recommended to conduct the reaction at the lowest effective temperature. The use of a high-boiling point solvent can sometimes help to control the decarboxylation process.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Multiple new peaks in HPLC after storage in solution. Hydrolysis or Solvolysis- Analyze the sample immediately after preparation.- Store solutions at low temperatures (2-8°C) and protected from light.- Use aprotic solvents if the reaction chemistry allows.
Inconsistent results between batches. Presence of residual catalysts or impurities from synthesis.- Ensure thorough purification of the starting material.- Characterize each new batch for purity and potential impurities that could catalyze degradation.
Formation of an insoluble precipitate. Polymerization or formation of a highly insoluble degradation product.- Conduct experiments in more dilute solutions.- Analyze the precipitate by techniques such as FT-IR or solid-state NMR to identify its nature.
Loss of compound during workup with oxidizing agents. Oxidative cleavage of the double bond.- Use milder oxidizing agents.- Perform the reaction at lower temperatures.- Quench the reaction promptly and thoroughly.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

DegradationPathways A This compound B Hydrolysis (Acidic/Basic) A->B H+/OH- C Oxidation (e.g., H2O2, m-CPBA) A->C [O] D Photolysis (UV light) A->D E Thermal Stress (High Temperature) A->E Δ P1 Tetrahydro-pyran-4-one + Glyoxylic acid B->P1 P2 Epoxide derivative C->P2 P3 Diol derivative C->P3 P4 Oxidative cleavage products (e.g., Tetrahydro-pyran-4-one) C->P4 P5 Geometric Isomers (E/Z) D->P5 P6 Cyclized products D->P6 P7 4-Methylenetetrahydropyran + CO2 E->P7

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[2][3][4][8]

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation: Heat the solid compound in an oven at 105°C for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.[9]

Caption: Workflow for a forced degradation study.

References

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • ResearchGate. (n.d.).
  • Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Jain, D., & Basniwal, P. K. (2016).
  • Jain, D., & Basniwal, P. K. (2016).
  • Benchchem. (n.d.). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
  • Singh, R., & Rehman, Z. U. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • Ito, H., et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistrySelect, 3(31), 9031-9034.
  • CymitQuimica. (n.d.). CAS 65626-23-5: (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE.
  • International Journal of Pharmaceutical Research and Applications. (2023).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Characterization of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Percentage Point

(Tetrahydro-pyran-4-ylidene)-acetic acid (CAS 130312-01-5) is a vital building block in medicinal chemistry and materials science.[1][2][3] Its utility, however, is directly contingent on its purity. For the drug development professional, an unidentified impurity can represent a potential safety liability and a regulatory hurdle. For the materials scientist, it can compromise the structural integrity and performance of a novel polymer. Therefore, a simple purity value on a supplier's Certificate of Analysis is merely the headline; understanding how that value was derived and the nature of any impurities present is paramount.

This guide provides a comparative analysis of orthogonal analytical methodologies for the robust characterization of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the interpretation of comparative data. Our objective is to equip you with the expertise to critically evaluate the purity of this key intermediate and to design a comprehensive analytical strategy tailored to your specific application.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 130312-01-5 [1]
Molecular Formula C₇H₁₀O₃ [1]
Molecular Weight 142.15 g/mol [1][2]
Boiling Point 310.6±35.0 °C (Predicted) [4]
Melting Point 84-85 °C [4]

| pKa | 3.82±0.41 (Predicted) |[4] |

The Analytical Strategy: An Orthogonal Approach

A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple, distinct methods are employed to build a comprehensive profile. Each method leverages different physicochemical principles, ensuring that impurities missed by one technique are likely to be detected by another. Our strategy for this compound integrates chromatographic separations for quantitative purity and impurity profiling with spectroscopic methods for structural confirmation and absolute quantification.

cluster_workflow Comprehensive Purity Assessment Workflow Sample Sample of This compound StructuralID Structural Identity Confirmation Sample->StructuralID PurityProfile Purity & Impurity Profiling Sample->PurityProfile NMR NMR Spectroscopy StructuralID->NMR MS Mass Spectrometry StructuralID->MS HPLC HPLC-UV PurityProfile->HPLC GCMS GC-MS (Volatiles/ Derivatized) PurityProfile->GCMS DataIntegration Data Integration & Analysis FinalReport Certificate of Analysis / Purity Statement DataIntegration->FinalReport NMR->DataIntegration MS->DataIntegration HPLC->DataIntegration GCMS->DataIntegration

Caption: A logical workflow for the comprehensive purity assessment of a chemical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Related Substances

HPLC is the cornerstone for assessing the purity of non-volatile compounds like this compound.[5] It excels at separating the main component from structurally similar impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A reversed-phase C18 column is the logical starting point. The nonpolar C18 chains provide effective retention for the moderately polar analyte.

  • Mobile Phase: The key is to suppress the ionization of the carboxylic acid group (pKa ≈ 3.82).[4] An acidic mobile phase (e.g., 0.1% phosphoric or formic acid in water, pH < 3.0) ensures the analyte is in its neutral, more retained form, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength and UV transparency.

  • Detection: The α,β-unsaturated carbonyl system in the molecule is an effective chromophore. UV detection at a low wavelength, typically around 210 nm, provides high sensitivity for the analyte and potential impurities.[5][6]

Self-Validating Experimental Protocol: HPLC-UV
  • System Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.[5]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before any sample analysis, the system's fitness for purpose must be verified. This is a non-negotiable step for trustworthy data.

    • Prepare a standard solution of this compound (~0.5 mg/mL in 50:50 Water:Acetonitrile).

    • Inject the standard solution six consecutive times.

    • Acceptance Criteria:

      • Precision: Relative Standard Deviation (%RSD) of the peak area must be ≤ 1.0%.

      • Tailing Factor (T): Must be between 0.8 and 1.5.

      • Theoretical Plates (N): Must be ≥ 2000.

    • Rationale: These criteria confirm the stability of the pump and detector, the quality of the chromatographic peak shape, and the efficiency of the column, respectively.

  • Analysis:

    • Prepare the sample for analysis by accurately weighing and dissolving it in the diluent to a concentration of ~0.5 mg/mL.

    • Run a gradient elution to separate early and late-eluting impurities: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Purity is calculated using an area percent normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

Direct GC analysis of a carboxylic acid is challenging due to its polarity and low volatility, which leads to poor peak shape and thermal degradation.[5] However, GC-MS is invaluable for identifying residual solvents and impurities that are amenable to volatilization, often through chemical derivatization.

Causality Behind Experimental Choices
  • Derivatization: To overcome the analyte's polarity, we must convert the carboxylic acid into a less polar, more volatile ester or silyl ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice for silylation as it is highly reactive and its byproducts are volatile.

  • Column Selection: A mid-polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), provides excellent resolving power for a wide range of derivatized analytes and potential impurities.[7][8]

  • Detection: Mass spectrometry provides definitive identification of impurities based on their mass fragmentation patterns, offering superior specificity compared to non-specific detectors.[9]

Self-Validating Experimental Protocol: GC-MS (with Derivatization)
  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • GC-MS Parameters:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line: 280 °C.[8]

    • Ion Source: 230 °C, Electron Impact (EI) at 70 eV.[8]

    • Scan Range: 40-450 amu.

  • Validation & Analysis:

    • A derivatized blank (reagents only) must be run to identify any artifacts from the derivatization process itself.

    • The derivatized sample is injected. The resulting chromatogram will show the TMS-ester of the main component and any derivatizable impurities.

    • Impurity identification is performed by comparing the acquired mass spectra against a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Absolute Purity

While chromatography provides purity relative to other detectable components, quantitative NMR (qNMR) offers a direct path to determining absolute purity without the need for a specific reference standard of the analyte itself.[5] It is also the most powerful tool for unambiguous structural confirmation.

Causality Behind Experimental Choices
  • Structural Confirmation (¹H NMR): The unique chemical environment of each proton in the molecule results in a distinct signal. We expect to see characteristic signals for the tetrahydropyran ring protons, the vinylic proton, and the exchangeable carboxylic acid proton. The splitting patterns and integration values confirm the molecular structure.

  • Quantitative Purity (qNMR): By adding a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample, the purity of the analyte can be calculated directly. The standard must have at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals.

Self-Validating Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Accurately weigh ~20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard quantitative ¹H experiment.

    • Key Parameters:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical for accurate quantification. A D1 of 30-60 seconds is typical.

      • Sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • The purity is calculated using the following formula, which validates itself through the use of certified standards and precise measurements: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Comparative Analysis of Analytical Techniques

The choice of technique depends on the specific question being asked. HPLC is ideal for routine quality control, GC-MS for specific volatile impurities, and qNMR for certification of a reference material.

cluster_comparison Methodology Information Profile Method Analytical Method Primary Information Output HPLC HPLC-UV Quantitative Purity (Area %) Separation of non-volatile related substances GCMS GC-MS Identification of volatile/semi-volatile impurities Residual Solvent Analysis NMR NMR Unambiguous Structural Confirmation Absolute Quantitative Purity (qNMR)

Caption: Each analytical method provides distinct and complementary information.

Table 2: Comparison of Method Performance Parameters (Illustrative Data)

Parameter HPLC-UV GC-MS (Derivatized) qNMR
Primary Purpose Quantitative Purity, Impurity Profile Volatile Impurity ID Absolute Purity, Structure ID
Linearity (R²) > 0.999 > 0.995 Not Applicable (Direct Method)
Accuracy (% Recovery) 98.0% - 102.0% 95.0% - 105.0% 99.0% - 101.0% (Primary Method)
Precision (%RSD) < 1.0% < 5.0% < 0.5%
Typical LOQ ~0.05% < 50 ppm ~0.1%
Specificity Good (Chromatographic) Excellent (Mass Fragmentation) Excellent (Chemical Shift)

| Throughput | High | Medium (Sample Prep) | Low |

Regulatory Framework: Grounding in ICH Guidelines

In the context of drug development, the characterization of impurities is not merely an academic exercise; it is a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines that are the global standard.[10]

According to ICH Q3A (R2) guidelines for impurities in new drug substances, specific thresholds trigger action.[11][12] Understanding these is critical for any researcher in the pharmaceutical space.

Table 3: ICH Q3A Impurity Thresholds for New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI = Total Daily Intake

Any impurity observed at or above the "Identification Threshold" must be structurally characterized (e.g., using MS, NMR).[12][13] Any impurity at or above the "Qualification Threshold" must have its biological safety established.[12] This regulatory framework underscores the necessity of the orthogonal analytical approach described, as robust identification and quantification are essential for compliance.

Conclusion

The characterization of this compound purity is a multi-faceted process that demands more than a single measurement. A scientifically sound assessment is built upon a foundation of orthogonal methods, each selected for the unique information it provides.

  • HPLC-UV serves as the primary tool for routine purity testing and profiling of non-volatile impurities.

  • GC-MS is essential for identifying and controlling volatile impurities and residual solvents, which are common artifacts of chemical synthesis.

  • qNMR stands as the ultimate authority for structural confirmation and the determination of absolute purity, crucial for establishing reference standards.

By integrating these techniques within a framework of self-validating protocols and a clear understanding of the underlying scientific principles, researchers can ensure the quality and reliability of their work, paving the way for successful outcomes in both research and development.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link][14]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. [Link][15]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][16]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][17]
  • ProPharma. (2024).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link][19]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][13]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][11]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][12]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][10]
  • PubMed. (2024).
  • National Institutes of Health. (2024).
  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. [Link][2]
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][22]
  • ResearchGate. (2024). (PDF)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link][25]
  • ResearchGate. (2022).
  • PubChemLite. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid. [Link][27]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). [Link][30]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
  • Chemical Analysis. (2005). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. [Link][32]
  • LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link][33]
  • National Institutes of Health. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link][34]
  • National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link][35]
  • MDPI. (n.d.).
  • Asian Journal of Research in Chemistry. (2010).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • LCGC International. (2022).
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link][8]

Sources

A Senior Application Scientist's Guide to the Synthesis of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydropyran (THP) ring is a privileged scaffold, prominently featured in the structures of numerous natural products and pharmacologically active molecules. Its presence is critical to the biological activity of compounds ranging from antibiotics like roxithromycin to marine toxins such as brevetoxin. Consequently, the development of efficient and stereocontrolled methods for constructing this six-membered oxygen heterocycle remains a central focus in modern organic synthesis. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal method for their specific synthetic challenges.

Intramolecular Williamson Ether Synthesis and Related Cyclizations

The intramolecular Williamson ether synthesis is a classic and fundamentally reliable method for forming ether linkages, including the THP ring. This approach involves the cyclization of a linear substrate bearing a terminal leaving group and a suitably positioned hydroxyl nucleophile.

Mechanism and Core Principles

The reaction proceeds via an intramolecular SN2 displacement. A base is used to deprotonate the hydroxyl group, forming an alkoxide, which then attacks the carbon atom bearing the leaving group (e.g., a halide or sulfonate ester). For THP synthesis, this involves a 6-exo-tet cyclization, which is kinetically and thermodynamically favored according to Baldwin's rules.

Key Causality: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete deprotonation of the alcohol without competing SN2 reactions. The solvent, typically a polar aprotic one like THF or DMF, facilitates the dissolution of the alkoxide and promotes the SN2 pathway.

Advantages and Limitations
  • Advantages: Conceptually simple, often high-yielding, and utilizes readily available starting materials.

  • Limitations: The requisite linear precursor must be synthesized beforehand, which can add several steps to the overall sequence. Stereocenters on the backbone must be set prior to cyclization, as this method does not typically create new stereocenters during the ring-forming step itself.

Experimental Protocol: Synthesis of (R)-2-methyl-tetrahydropyran

This protocol illustrates a standard intramolecular cyclization of a tosylated diol.

Workflow Overview:

G cluster_0 Precursor Synthesis cluster_1 Cyclization start (R)-Hexane-1,5-diol tosyl Tosyl Chloride (TsCl), Pyridine start->tosyl Selective Tosylation precursor (R)-6-tosyloxyhexan-2-ol tosyl->precursor base Sodium Hydride (NaH), THF precursor->base Deprotonation & 6-exo-tet Cyclization product (R)-2-methyl-tetrahydropyran base->product

Caption: Workflow for THP synthesis via intramolecular Williamson etherification.

Step-by-Step Procedure:

  • Precursor Preparation: To a solution of (R)-hexane-1,5-diol (1.0 eq) in pyridine at 0 °C, slowly add tosyl chloride (1.05 eq). Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with 1M HCl and brine, dried over MgSO₄, and concentrated in vacuo to yield the mono-tosylated precursor.

  • Cyclization: Dissolve the crude (R)-6-tosyloxyhexan-2-ol (1.0 eq) in anhydrous THF. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC.

  • Final Quench and Purification: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether, dry the organic phase over Na₂SO₄, and concentrate. Purify the resulting oil by flash chromatography to yield the final tetrahydropyran product.

The Prins Cyclization

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between an alkene (or alkyne) and a carbonyl compound. For THP synthesis, a homoallylic alcohol is typically reacted with an aldehyde.

Mechanism and Stereocontrol

The reaction initiates with the protonation of the aldehyde, which is then attacked by the alkene of the homoallylic alcohol. This forms a key oxocarbenium ion intermediate, which is subsequently trapped by the tethered hydroxyl group to forge the THP ring. The stereochemical outcome is often dictated by the thermodynamic stability of chair-like transition states, which can be controlled by the choice of catalyst and reaction conditions.

G cluster_0 Prins Cyclization Mechanism A Aldehyde + Homoallylic Alcohol B Lewis Acid (e.g., Sc(OTf)₃) Activation A->B Coordination C Oxocarbenium Ion Intermediate B->C Nucleophilic Attack by Alkene D 6-endo-trig Cyclization C->D Intramolecular Trapping by -OH E Tetrahydropyran Product D->E Deprotonation

Caption: Simplified mechanism of the Lewis acid-catalyzed Prins cyclization.

Advantages and Limitations
  • Advantages: Highly convergent, rapidly builds molecular complexity, and allows for excellent diastereocontrol. Asymmetric variants using chiral catalysts have also been developed.

  • Limitations: Can be sensitive to the electronic nature of the aldehyde and alkene. Over-reaction or side reactions like elimination can occur, particularly with strong Brønsted acids. The use of stoichiometric and often expensive Lewis acids can be a drawback for large-scale synthesis.

Experimental Protocol: Diastereoselective Synthesis of a 2,6-disubstituted THP

This protocol describes a scandium-catalyzed Prins cyclization to form a cis-2,6-disubstituted THP, a common structural motif.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the homoallylic alcohol (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add scandium(III) triflate (Sc(OTf)₃, 0.1 eq) as a solution in DCM.

  • Reaction Monitoring: Stir the mixture at -78 °C for 6 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the desired cis-2,6-disubstituted tetrahydropyran. The high cis-selectivity arises from the thermodynamically favored chair-like transition state where bulky substituents adopt equatorial positions.

Hetero-Diels-Alder (HDA) Reaction

The hetero-Diels-Alder reaction, specifically the [4+2] cycloaddition between a diene and a heterodienophile (often a carbonyl compound), is a highly efficient method for constructing dihydropyran rings, which can be readily reduced to the corresponding THPs.

Mechanism and Frontier Molecular Orbitals

The reaction is a concerted pericyclic process. In the normal electron-demand HDA, the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor aldehyde or ketone. Lewis acid catalysis is frequently employed to lower the LUMO energy of the carbonyl compound, thereby accelerating the reaction and enhancing its selectivity.

Advantages and Limitations
  • Advantages: High atom economy, excellent control over relative stereochemistry, and the ability to generate multiple stereocenters in a single step. The resulting dihydropyran offers a versatile handle for further functionalization.

  • Limitations: The reaction often requires activated (electron-rich) dienes and activated (electron-poor) dienophiles. High temperatures or pressures may be necessary in the absence of a catalyst. Regioselectivity can be an issue with unsymmetrical dienes and dienophiles.

Experimental Protocol: Asymmetric HDA for a Dihydropyran Precursor

This protocol uses a chiral Jacobsen-type chromium catalyst to achieve high enantioselectivity.

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, add the chiral Cr(III)-salen catalyst (0.05 eq) to a flask containing 4Å molecular sieves. Add anhydrous DCM and stir for 30 minutes.

  • Reaction Assembly: Cool the catalyst mixture to -40 °C. Add Danishefsky's diene (1.0 eq) followed by the slow addition of ethyl glyoxylate (1.1 eq).

  • Cycloaddition: Stir the reaction at -40 °C for 24-48 hours. The progress is monitored by chiral HPLC or TLC analysis.

  • Work-up: Quench the reaction with trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate. Neutralize with saturated NaHCO₃ solution.

  • Purification: Extract the product with DCM, dry the organic layer, and concentrate. The crude dihydropyran can be purified by column chromatography.

  • Reduction: The purified dihydropyran is then dissolved in methanol and treated with a reducing agent like sodium borohydride (NaBH₄) or hydrogenated over Pd/C to afford the final saturated tetrahydropyran.

Comparative Analysis of Key Methods

The selection of a synthetic method is a multifactorial decision based on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements.

FeatureIntramolecular Williamson EtherPrins CyclizationHetero-Diels-Alder (HDA)
Bond Formed C-OC-C and C-OC-C and C-O
Complexity Increase Low (ring-closing only)High (convergent)Very High (convergent, multiple stereocenters)
Stereocontrol Substrate-controlledReagent/Catalyst-controlledReagent/Catalyst-controlled
Typical Yield Good to ExcellentModerate to ExcellentGood to Excellent
Key Reagents Base (NaH), TosylatesLewis/Brønsted AcidLewis Acid, Diene, Dienophile
Atom Economy Moderate (generates salt waste)HighVery High (often 100%)
Scalability Generally goodCan be limited by catalyst costGood, especially for thermal variants
Best Suited For Simple THPs from pre-functionalized chainsComplex THPs with defined stereochemistryHighly functionalized THPs from simple precursors

Conclusion and Future Outlook

The synthesis of the tetrahydropyran ring is a mature field with a diverse and powerful toolkit available to the synthetic chemist. While classic methods like the Williamson ether synthesis remain reliable for specific applications, modern strategies such as the Prins cyclization and hetero-Diels-Alder reaction offer superior efficiency and stereocontrol for the construction of complex molecular architectures.

The future of THP synthesis will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts, the rise of organocatalysis to replace metal-based Lewis acids, and the application of flow chemistry to improve safety, control, and scalability. As our understanding of catalysis deepens, we can expect the continued evolution of even more sophisticated and selective methods for accessing this fundamentally important heterocyclic motif.

References

  • Title: The Prins Cyclization: Advances and Applications. Source:Chemical Reviews URL:[Link]
  • Title: Catalytic Asymmetric Prins Cyclizations.
  • Title: The Hetero-Diels-Alder Reaction in Modern Organic Synthesis. Source:European Journal of Organic Chemistry URL:[Link]
  • Title: Recent advances in the synthesis of tetrahydropyrans. Source:Organic & Biomolecular Chemistry URL:[Link]
  • Title: Gold-Catalyzed Reactions for the Synthesis of O-Heterocycles. Source:The Journal of Organic Chemistry URL:[Link]

A Comparative Guide to the Biological Activities of Tetrahydropyran-Containing Acetic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities associated with molecules containing the tetrahydropyran scaffold, with a particular focus on derivatives bearing an acetic acid or related functional group. While direct comparative studies on a series of (Tetrahydro-pyran-4-ylidene)-acetic acid analogs are not extensively available in the current body of scientific literature, this document synthesizes findings from research on structurally related compounds to infer potential therapeutic applications and guide future research. We will explore various biological activities, supported by experimental data from published studies, and provide detailed protocols for assessing these activities.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in the design of therapeutic agents. When coupled with an acetic acid moiety, as in the core structure of this compound, the resulting molecule possesses both a lipophilic heterocyclic core and a polar acidic functional group, suggesting potential interactions with a variety of biological targets.

Comparative Biological Activities of Tetrahydropyran Derivatives

Based on the available literature for structurally related compounds, we can explore several potential biological activities for analogs of this compound. These include anti-inflammatory, anticancer, and neurological activities.

Anti-inflammatory Activity

The tetrahydropyran scaffold has been incorporated into inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[2]

Hypothetical Structure-Activity Relationship (SAR) Insights:

For a hypothetical series of this compound analogs, substitutions on the tetrahydropyran ring could significantly influence COX inhibition. For instance, bulky lipophilic groups might enhance binding to the hydrophobic channel of the COX active site. The stereochemistry of these substituents would also be critical.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, fluorescent probe, and either COX-1 or COX-2 enzyme.

  • Add the test compounds to the respective wells. Include wells with a known inhibitor as a positive control and DMSO as a negative control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

Diagram: Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions add_reagents Add Reagents and Compounds to Plate prep_compounds->add_reagents prep_reagents Prepare Enzyme and Reagent Mix prep_reagents->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure Measure Fluorescence add_substrate->measure calculate Calculate Reaction Rates measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for in vitro COX inhibition assay.

Anticancer Activity

Numerous natural products containing the tetrahydropyran motif, such as Neopeltolide, exhibit potent antiproliferative activity.[1] This suggests that analogs of this compound could be explored as potential anticancer agents. The acidic side chain could potentially interact with specific targets within cancer cells.

Hypothetical SAR Insights:

The antiproliferative activity of this compound analogs could be modulated by substitutions that affect cellular uptake or target binding. For example, modifications that increase lipophilicity might enhance membrane permeability. The introduction of hydrogen bond donors or acceptors could facilitate specific interactions with target proteins.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Table 1: Hypothetical Antiproliferative Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentGI50 (µM) on MCF-7GI50 (µM) on A549
THP-001HH> 100> 100
THP-0022-MethylH55.278.4
THP-0033-PhenylH12.525.1
THP-004HMethyl (ester)89.395.6

Note: This data is hypothetical and for illustrative purposes only.

Neurological Activity

Tetrahydropyran derivatives have been investigated as antagonists for neurokinin 1 (NK1) receptors, which are involved in pain, depression, and inflammation.[3] The core structure of this compound could serve as a scaffold for developing new central nervous system (CNS) active agents.

Hypothetical SAR Insights:

For neurological targets, the ability of the compounds to cross the blood-brain barrier (BBB) is crucial. Modifications to the tetrahydropyran ring and the acetic acid side chain would need to be carefully balanced to maintain target affinity while achieving appropriate physicochemical properties for CNS penetration.

Experimental Protocol: Radioligand Binding Assay for NK1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Test compounds

  • Binding buffer

  • Scintillation cocktail and counter

Procedure:

  • In a reaction tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Diagram: Potential Signaling Pathway Inhibition

G cluster_pathway Inflammatory Signaling Cascade Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates THP_Analog (Tetrahydro-pyran-4-ylidene)- acetic acid Analog THP_Analog->COX_Enzyme Inhibits

Caption: Potential inhibition of the COX pathway by a THP analog.

Conclusion and Future Directions

While the direct biological activity of this compound and its close analogs remains an area for further investigation, the broader family of tetrahydropyran derivatives showcases a rich and diverse pharmacology. The insights from related structures suggest that this scaffold holds significant promise for the development of novel therapeutic agents targeting inflammation, cancer, and neurological disorders.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Such studies, employing the experimental methodologies outlined in this guide, will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.

References

  • Asymmetric synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry.
  • Singh, P., Bhardwaj, A., Kaur, S., & Kumar, S. (2009). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. European Journal of Medicinal Chemistry, 44(3), 1278-87.
  • Al-Ostath, A., Abulfotuh, A., Al-Majd, L. A., Gomaa, H. A. M., & Ali, M. A. (2022).
  • Fuwa, H. (2016).
  • Gholap, A. R. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters.
  • Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflamm
  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules.
  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules.
  • Maurya, S., Singh, K., Hasan, S. M., Kushwaha, S., Kumar, A., Suvaiv, Y., Yadav, P. K., Nishad, S., & Anas, M. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 797-813.
  • Zhao, C., Choi, Y. H., Khadka, D. B., Jin, Y., Lee, K. Y., & Cho, W. J. (2016). Design and synthesis of novel androgen receptor antagonists via molecular modeling. Bioorganic & Medicinal Chemistry, 24(4), 789-801.
  • Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 459-480.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure.
  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules.
  • Novel 4-Azapregnene Derivatives as Potential Anticancer Agents: Synthesis, Antiproliferative Activity and Molecular Docking Studies. Molecules.
  • Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. Journal of Medicinal Chemistry.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry.
  • Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)
  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules.
  • Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry.
  • Synthesis and Structure-Activity Relationship Studies of 2,4-Thiazolidinediones and Analogous Heterocycles as Inhibitors of Dihydrodipicolinate Synthase. Bioorganic & Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2H-Pyran and 4H-Pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the fundamental pyran isomers, 2H-pyran and 4H-pyran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed analysis of the structural nuances that give rise to distinct spectral signatures. We will explore how core analytical techniques—NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy—can be leveraged for unambiguous isomer identification, grounded in both theoretical principles and experimental data from stable derivatives.

Introduction: The Elusive Pyran Core

Pyran (C₅H₆O) is a six-membered heterocyclic, non-aromatic compound containing one oxygen atom.[1][2] It exists as two primary isomers, 2H-pyran and 4H-pyran, which differ only in the location of their two double bonds and, consequently, the position of the single sp³-hybridized carbon atom.[2][3]

  • In 2H-pyran , the saturated carbon is at position 2, adjacent to the heteroatom.

  • In 4H-pyran , the saturated carbon is at position 4, opposite the heteroatom.

It is crucial to note that the parent, unsubstituted pyran isomers are highly unstable and reactive; 2H-pyran has not been isolated, and 4H-pyran, first isolated in 1962, is known to be unstable, especially in the presence of air.[2][3][4] However, the pyran scaffold is a ubiquitous and vital structural motif in a vast array of natural products, including carbohydrates (pyranoses), flavonoids, and coumarins, as well as in numerous synthetic compounds with significant pharmacological activity.[1][4][5] Therefore, understanding the fundamental spectroscopic characteristics of the core pyran ring is essential for the structural elucidation of its many stable and biologically important derivatives.

Pyran_Isomers cluster_2H 2H-Pyran cluster_4H 4H-Pyran 2H_struct 2H_struct 4H_struct 4H_struct

Caption: Molecular structures of 2H-Pyran and 4H-Pyran isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The precise chemical environment of each proton and carbon atom is unique, leading to predictable and distinct differences in their respective spectra.

Causality of Spectral Differences

The key differentiator is the location of the sp³-hybridized methylene (CH₂) group.

  • In 2H-pyran , the CH₂ group is at C2, adjacent to the electron-withdrawing oxygen atom. This placement deshields the C2 carbon and its attached protons, shifting them downfield. The remaining four protons are in a conjugated system.

  • In 4H-pyran , the CH₂ group is at C4. It is isolated from the oxygen atom by C-C bonds, resulting in a more typical aliphatic chemical shift. The structure contains a conjugated diene ether system (C2=C3-C4-C5=C6-O).

¹H NMR Spectroscopy

2H-Pyran (Predicted):

  • H2 Protons: Expected to be a multiplet in the downfield aliphatic region, significantly shifted by the adjacent oxygen.

  • Vinyl Protons (H3-H6): Four distinct signals in the olefinic region, exhibiting complex coupling patterns (cis, trans, and allylic couplings).

4H-Pyran (Predicted):

  • H4 Protons: A signal in the standard aliphatic region, likely a triplet or multiplet.

  • Vinyl Protons (H2, H3, H5, H6): Two pairs of chemically equivalent protons due to symmetry (H2/H6 and H3/H5). These would appear as two distinct multiplets in the olefinic region, influenced by the heteroatom and the conjugated system.

¹³C NMR Spectroscopy

2H-Pyran (Predicted):

  • Five distinct signals are expected due to the lack of symmetry.

  • C2 (sp³): A downfield aliphatic signal (~65-75 ppm) due to the direct attachment to oxygen.

  • C3, C4, C5, C6 (sp²): Four signals in the olefinic region (~100-150 ppm).

4H-Pyran (Predicted):

  • Three distinct signals are expected due to the C₂ plane of symmetry.

  • C4 (sp³): An aliphatic signal at a higher field (~20-30 ppm) compared to C2 in 2H-pyran.

  • C2/C6 (sp²): One signal in the olefinic region, significantly deshielded by the oxygen atom.

  • C3/C5 (sp²): A second signal in the olefinic region.

Comparative NMR Data Summary
Spectroscopic Feature 2H-Pyran (Predicted) 4H-Pyran (Predicted) Rationale for Difference
¹H Signals 5 (4 olefinic, 1 aliphatic)3 (2 olefinic, 1 aliphatic)Symmetry in 4H-pyran makes H2/H6 and H3/H5 equivalent.
¹H CH₂ Shift (ppm) Downfield aliphaticUpfield aliphaticProximity to electronegative oxygen in 2H-pyran causes deshielding.
¹³C Signals 53C₂ symmetry in 4H-pyran.
¹³C sp³ Shift (ppm) ~65-75~20-30Direct attachment to oxygen in 2H-pyran causes a significant downfield shift.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyran derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 128-1024 scans (or more, depending on concentration).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and analyze the multiplicities (splitting patterns).

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

IR spectroscopy differentiates isomers by detecting unique bond vibrations. The arrangement of C=C, C-O, and C-H bonds in each pyran isomer results in a distinct "fingerprint" in the IR spectrum.[6][7]

Causality of Spectral Differences

The key differences arise from the nature of the unsaturation and the C-O bonds.

  • 2H-Pyran: Contains a vinyl ether moiety (C=C-O). The C=C stretching frequency will be influenced by conjugation with the oxygen atom.

  • 4H-Pyran: Contains a diene ether system (C=C-C-C=C-O). This extended conjugation affects the C=C stretching vibrations differently than in 2H-pyran. The sp³ CH₂ group will also have characteristic C-H stretching and bending modes.

Comparative IR Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹) 2H-Pyran 4H-Pyran
C-H Stretch (sp²) (Olefinic) 3100-3000PresentPresent
C-H Stretch (sp³) (Aliphatic) 3000-2850Present (C2)Present (C4)
C=C Stretch 1680-1620Strong, influenced by vinyl etherMultiple bands, influenced by diene conjugation
C-O Stretch 1300-1000Strong, characteristic of vinyl etherStrong, characteristic of diene ether

IR spectroscopy is particularly effective at distinguishing isomers with different functional groups or substitution patterns, which would be present in stable pyran derivatives.[8]

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Acquire a background spectrum of the empty accessory. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal. If using a solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typical Parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS): Unraveling Molecular Fragmentation

While 2H-pyran and 4H-pyran have the same molecular formula (C₅H₆O) and thus the same molecular weight (82.10 g/mol ), their fragmentation patterns under electron ionization (EI) are expected to differ due to their distinct structures.[2]

Causality of Fragmentation Differences

The initial molecular ion (M⁺˙) will have a different electron distribution and bond stability for each isomer. Fragmentation pathways, such as retro-Diels-Alder (rDA) reactions or cleavage adjacent to the oxygen atom, will be favored differently, leading to a unique set of fragment ions.

  • 2H-Pyran: Fragmentation may be initiated by cleavage of the weak C-C bond adjacent to the oxygen or through rearrangements involving the vinyl ether system.

  • 4H-Pyran: The structure is well-suited for a retro-Diels-Alder reaction, which would be a likely and characteristic fragmentation pathway. Cleavage of the allylic C-C bonds at C4 is also a probable route.

Comparative MS Data Summary
Spectrometric Feature 2H-Pyran (Predicted) 4H-Pyran (Predicted)
Molecular Ion (M⁺˙) (m/z) 8282
Key Fragment Ions (m/z) Fragments from cleavage of the C2-C3 bond and rearrangements.Fragments from a retro-Diels-Alder reaction; loss of formaldehyde (CH₂O).

The differentiation between certain isomeric pyran derivatives has been successfully achieved using mass spectrometry by analyzing unique daughter ions formed from the molecular ions.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Propose structures for the major fragment ions and rationalize the fragmentation pathways.

MS_Workflow cluster_workflow Mass Spectrometry Workflow for Isomer Differentiation cluster_fragmentation Fragmentation Pathways Sample Pyran Isomer Sample (m/z = 82.10) IonSource Electron Ionization (70 eV) Sample->IonSource MolecularIon Molecular Ion (M⁺˙) m/z = 82 IonSource->MolecularIon MassAnalyzer Mass Analyzer (e.g., Quadrupole) MolecularIon->MassAnalyzer Frag_2H Fragments of 2H-Pyran MolecularIon->Frag_2H Pathway A Frag_4H Fragments of 4H-Pyran (e.g., via rDA) MolecularIon->Frag_4H Pathway B Spectrum Mass Spectrum MassAnalyzer->Spectrum Frag_2H->MassAnalyzer Frag_4H->MassAnalyzer

Caption: Generalized workflow for distinguishing pyran isomers using mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily involving π-electrons.[10] The extent and nature of conjugation in the pyran isomers will influence their absorption maxima (λmax).

Causality of Spectral Differences

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the λmax for the π → π* transition.

  • 2H-Pyran: The conjugation involves the C=C-C=C system and the oxygen atom.

  • 4H-Pyran: The molecule contains a conjugated diene ether system. The different arrangement of the π-system will lead to a different HOMO-LUMO gap and thus a different λmax.

Generally, more extensive or effective conjugation leads to a smaller HOMO-LUMO gap and a shift of λmax to a longer wavelength (a bathochromic or red shift). Computational studies would be required to definitively predict which isomer has the longer λmax.[11][12]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) in which the sample is soluble.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value to calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

While 2H-pyran and 4H-pyran share a common molecular formula, their distinct atomic arrangements provide a clear basis for their differentiation using standard spectroscopic techniques. NMR spectroscopy stands out as the most definitive method, offering unambiguous structural information based on chemical shifts and signal multiplicities that directly reflect the unique chemical environment of each nucleus. IR spectroscopy provides a valuable fingerprint of the vibrational modes, highlighting differences in conjugation and bond types. Mass spectrometry can distinguish the isomers through their characteristic fragmentation patterns, and UV-Vis spectroscopy can probe differences in their conjugated π-electron systems. By synergistically applying these techniques and understanding the causal relationships between structure and spectral output, researchers can confidently elucidate the structure of novel pyran-containing compounds.

References

  • Grokipedia. (n.d.). Pyran.
  • Vedantu. (n.d.). Pyran: Structure, Nomenclature & Chemistry Explained.
  • ResearchGate. (2015). Pyrans: Heterocycles of chemical and biological interest. Journal of Chemical and Pharmaceutical Research, 7(11), 693-700.
  • Cossy, J., & Arseniyadis, S. (2010). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 15(6), 4147–4185.
  • Islam, M. R., & Kandeel, M. M. (1985). Mass Spectra of NN-Linked Bi(pyridones) and Their Isomeric Pyrans. Journal of the Chemical Society of Pakistan, 7(4), 311-316.
  • Wikipedia. (n.d.). Pyran.
  • Hamid, I. K., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2).
  • Raja, K. (2021). A Detailed Computational Investigation on the Structural and Spectroscopic Properties of Some Pyran Compounds. Challenges and Advances in Chemical Science Vol. 4, 93–101.
  • Thul, P., Gupta, V. P., Ram, V. J., & Tandon, P. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260.
  • Schwarz, V., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
  • Singh, A., et al. (2022). Low-energy elastic scattering of electrons from 2H-pyran and 4H-pyran with time delay analysis of resonances. The Journal of Chemical Physics, 157(14).
  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
  • LibreTexts Chemistry. (2024). Interpreting Infrared Spectra.
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook.
  • IGNOU. (2006). Unit 1: Ultraviolet and Visible Spectroscopy.
  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
  • University of Calgary. (n.d.). Chapter 13: Structural Organic Chemistry.

Sources

A Comparative Guide to the Validation of Analytical Methods for (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive comparison of analytical method validation for (Tetrahydro-pyran-4-ylidene)-acetic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a deeper understanding of the experimental choices and the scientific principles that underpin a robust and reliable analytical method.

The validation process ensures that an analytical procedure is suitable for its intended purpose. For a molecule like this compound, which contains both a carboxylic acid moiety and a tetrahydropyran ring, selecting and validating the right analytical technique is crucial for accurate quantification and impurity profiling. This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4]

The Foundation of Trust: Why Method Validation is Critical

Before delving into specific techniques, it's essential to grasp the core objective of method validation: to demonstrate that an analytical procedure is fit for its intended purpose.[4][5][6] This involves a series of experiments to evaluate the method's performance characteristics. A validated method provides confidence in the quality, reliability, and consistency of analytical results, which is a cornerstone of Good Manufacturing Practice (GMP).[7] The FDA and other regulatory bodies mandate such validation for methods used in the documentation of identity, strength, quality, purity, and potency of drug substances and products.[8][9]

The validation parameters we will explore for each technique are derived from the ICH guidelines and include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (within-run precision) and intermediate precision (within-laboratory variations).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

For a non-volatile, polar compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. The carboxylic acid group provides sufficient polarity for good retention and separation on a non-polar stationary phase.

Experimental Workflow for HPLC Method Validation

The following diagram outlines the logical flow of an HPLC method validation for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Prep_Standards Prepare Standard & Sample Solutions Specificity Specificity / Selectivity Prep_Standards->Specificity Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Method_Development->Prep_Standards Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Compile Validation Report Data_Evaluation->Validation_Report

Caption: Logical workflow for HPLC method validation.

Detailed Experimental Protocols for HPLC Validation

1. Method Development (A Starting Point):

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid to ensure the carboxylic acid is protonated and well-retained.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of the compound (likely around 210 nm for the carboxylic acid chromophore).[11]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of pure this compound standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Perform serial dilutions to prepare calibration standards across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and a sample spiked with the analyte. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Prepare samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery. Acceptance criteria are typically 98-102%.[13]

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • LOD & LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparative Performance of HPLC Methods
ParameterReverse-Phase HPLC (UV Detection)HPLC with Mass Spectrometry (LC-MS)
Specificity Good, based on retention time.Excellent, based on mass-to-charge ratio.
Sensitivity (LOD/LOQ) Moderate (µg/mL range).High (ng/mL to pg/mL range).
Linear Range Typically 2-3 orders of magnitude.Can be wider, up to 4-5 orders of magnitude.
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Robustness Generally robust to minor changes.Can be more sensitive to matrix effects.
Cost & Complexity Lower cost, less complex.Higher cost, more complex.

Gas Chromatography (GC): An Alternative Approach with Derivatization

While HPLC is the more direct approach, Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is derivatized to increase its volatility and thermal stability. The carboxylic acid group makes the underivatized molecule too polar and prone to thermal degradation in the GC inlet.[14][15]

The "Why" of Derivatization

Derivatization converts the polar carboxylic acid into a less polar and more volatile ester. A common and effective derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.[14]

Experimental Workflow for GC Method Validation

The validation workflow for GC is conceptually similar to that of HPLC, with the addition of a critical derivatization step.

GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Prep_Solutions Prepare Standard & Sample Solutions Derivatization Derivatization with BSTFA Prep_Solutions->Derivatization Specificity Specificity / Selectivity Derivatization->Specificity Method_Development Develop GC Method (Column, Temp Program, etc.) Method_Development->Prep_Solutions Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Compile Validation Report Data_Evaluation->Validation_Report

Sources

A Comparative Guide to (Tetrahydro-pyran-4-ylidene)-acetic acid versus Other Carboxylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the carboxylic acid moiety is a cornerstone, integral to the pharmacophore of over 450 marketed drugs.[1] However, its inherent properties can also present challenges, including metabolic instability and limited membrane permeability.[1][2] This has led to a continuous search for alternatives and bioisosteres that can mimic its function while offering improved physicochemical properties.[3] Among the myriad of carboxylic acids utilized in synthesis, (Tetrahydro-pyran-4-ylidene)-acetic acid stands out as a unique scaffold, combining a cyclic ether with an exocyclic carboxylic acid functionality. This guide provides an in-depth, objective comparison of this compound with other relevant carboxylic acids, supported by experimental insights to inform strategic decisions in synthetic route design and drug discovery.

The Unique Profile of this compound

This compound, with its characteristic tetrahydropyran ring, offers a distinct structural and physicochemical profile. The tetrahydropyran (THP) motif is a prevalent feature in numerous biologically active natural products and pharmaceuticals, often contributing to improved solubility and metabolic stability.[4][5][6] The exocyclic double bond and the carboxylic acid group provide key anchor points for further synthetic modifications.

Synthesis and Key Reactions

The synthesis of this compound and its derivatives often involves olefination reactions of the parent ketone, tetrahydro-4H-pyran-4-one.[7][8] The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods employed for this transformation.[9][10][11]

  • Wittig Reaction: This reaction utilizes a phosphonium ylide to convert a ketone to an alkene.[9][11][12] While versatile, the stereoselectivity can be influenced by the nature of the ylide. Stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate carbanion, is a powerful alternative that often provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters.[10][13][14] These esters can then be hydrolyzed to the corresponding carboxylic acid.

The exocyclic double bond of this compound can undergo catalytic hydrogenation to yield the saturated analogue, (Tetrahydro-pyran-4-yl)-acetic acid.[15][16] This transformation is typically achieved using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[15] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Advantages in Synthesis
  • Structural Rigidity and 3D Shape: The tetrahydropyran ring imparts a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.[8]

  • Metabolic Stability: The cyclic ether motif is generally more resistant to metabolic degradation compared to linear ether chains.[17]

  • Versatility as a Building Block: The carboxylic acid functionality can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols, making it a versatile intermediate in multi-step syntheses.[5][18]

Potential Limitations
  • Steric Hindrance: The steric bulk of the tetrahydropyran ring can sometimes hinder reactions at the carboxylic acid group, requiring more forcing conditions or specialized reagents for transformations like esterification.[19][20][21]

  • Synthesis Complexity: The multi-step synthesis of the core scaffold may be more complex compared to readily available acyclic carboxylic acids.

Comparison with Acyclic and Other Cyclic Carboxylic Acids

The choice between this compound and other carboxylic acids is highly dependent on the specific goals of the synthesis.

Acyclic Carboxylic Acids (e.g., Acetic Acid, Propionic Acid)
FeatureThis compoundSimple Acyclic Carboxylic Acids
Structure Cyclic, conformationally restrictedLinear, flexible[22]
Physicochemical Properties Higher lipophilicity, potential for improved cell permeabilityGenerally more polar, lower lipophilicity
Synthesis Multi-step synthesis requiredCommercially available, simple derivatives
Applications Privileged scaffold in medicinal chemistry, introduces 3D character[8]Basic building blocks, solvents, reagents

Acyclic carboxylic acids are fundamental building blocks in organic chemistry due to their commercial availability and straightforward reactivity.[23] However, they lack the structural complexity and defined three-dimensional shape that cyclic counterparts like this compound can provide.

Other Cyclic Carboxylic Acids (e.g., Cyclohexanecarboxylic acid)
FeatureThis compoundCyclohexanecarboxylic acid
Heteroatom Oxygen atom in the ringAll-carbon ring
Polarity Increased polarity due to the ether oxygenLower polarity
Hydrogen Bonding Oxygen can act as a hydrogen bond acceptorNo hydrogen bond accepting capability within the ring
Biological Relevance THP is a common motif in natural products and drugs[24][25]Less common as a core scaffold in bioactive molecules

The presence of the oxygen atom in the tetrahydropyran ring distinguishes this compound from simple carbocyclic acids. This heteroatom can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, which are critical parameters in drug-receptor interactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (Tetrahydro-pyran-4-ylidene)-acetate via Horner-Wadsworth-Emmons Reaction

This protocol describes a typical HWE reaction to introduce the acetate moiety onto the tetrahydropyran-4-one core.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl (tetrahydro-pyran-4-ylidene)-acetate.

Expected Outcome:

This procedure typically affords the (E)-isomer as the major product with good to excellent yields.[13][14]

Protocol 2: Catalytic Hydrogenation of Ethyl (Tetrahydro-pyran-4-ylidene)-acetate

This protocol details the reduction of the exocyclic double bond.

Materials:

  • Ethyl (tetrahydro-pyran-4-ylidene)-acetate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of ethyl (tetrahydro-pyran-4-ylidene)-acetate in ethanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl (tetrahydro-pyran-4-yl)-acetate.

  • The product can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Expected Outcome:

This hydrogenation reaction typically proceeds in high yield to provide the saturated ester.[15]

Visualization of Synthetic Pathways

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents NaH, Triethyl phosphonoacetate in THF reaction HWE Reaction 0 °C to RT reagents->reaction ketone Tetrahydro-4H-pyran-4-one in THF ketone->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Column Chromatography workup->purification product Ethyl (Tetrahydro-pyran-4-ylidene)-acetate purification->product

Caption: Workflow for the HWE synthesis.

Catalytic Hydrogenation Workflow

Hydrogenation_Workflow start_material Ethyl (Tetrahydro-pyran-4-ylidene)-acetate reaction Hydrogenation RT start_material->reaction catalyst 10% Pd/C, H2 in Ethanol catalyst->reaction filtration Filtration through Celite® reaction->filtration concentration Concentration filtration->concentration product Ethyl (Tetrahydro-pyran-4-yl)-acetate concentration->product

Caption: Workflow for catalytic hydrogenation.

Conclusion

This compound presents a compelling scaffold for synthetic and medicinal chemists. Its unique combination of a conformationally constrained cyclic ether and a modifiable carboxylic acid functionality offers distinct advantages over simple acyclic and carbocyclic acids, particularly in the context of drug discovery where molecular three-dimensionality and metabolic stability are paramount. While its synthesis is more involved, the versatility of the tetrahydropyran core and the potential for creating diverse chemical libraries often justify the additional synthetic effort. The choice of carboxylic acid should be a strategic decision based on the desired properties of the final molecule, and this compound represents a valuable and often superior option for introducing structural complexity and favorable drug-like properties.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • MDPI. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)
  • SlidePlayer. Application of Bioisosteres in Drug Design. [Link]
  • BYJU'S. Wittig Reaction. [Link]
  • Current Medicinal Chemistry. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
  • National Institutes of Health.
  • Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]
  • National Institutes of Health.
  • Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]
  • Royal Society of Chemistry.
  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
  • Taylor & Francis Online.
  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]
  • ACS Publications. One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)
  • YouTube. Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. [Link]
  • PubMed Central. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]
  • Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. Tetrahydropyran. [Link]
  • Organic Syntheses.
  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • Organic Chemistry Portal.
  • Dalal Institute.
  • Royal Society of Chemistry. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. [Link]
  • ResearchGate. The Advantages of Cyclic Over Acyclic Carbenes To Access Isolable Capto-Dative C-Centered Radicals | Request PDF. [Link]
  • Quora. What is the difference between cyclic and acyclic organic compounds?. [Link]
  • I. J. of Pharmacy and Pharmaceutical Research.
  • Pediaa.Com. Difference Between Acyclic and Cyclic Organic Compounds. [Link]
  • PubMed. Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

Sources

The Tetrahydropyran Moiety in Modern Drug Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the relentless pursuit of enhanced therapeutic efficacy and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, and among them, the tetrahydropyran (THP) ring has proven to be a versatile and valuable moiety. This guide provides an in-depth technical comparison of the efficacy of drugs containing the THP moiety across different therapeutic areas, supported by experimental data and protocols. We will delve into the rationale behind experimental designs, offering insights grounded in years of field-proven experience, to provide a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

The Significance of the Tetrahydropyran Ring in Pharmacology

The incorporation of a tetrahydropyran ring into a drug molecule is a deliberate strategic choice aimed at modulating its physicochemical properties. The THP moiety, a six-membered saturated ether, can influence a molecule's solubility, lipophilicity, metabolic stability, and ability to form hydrogen bonds.[1][2] These modifications can, in turn, have a profound impact on the drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its overall efficacy and safety.[1] This guide will explore the tangible outcomes of this chemical feature through the lens of specific, marketed drugs and novel compounds in development.

Comparative Efficacy Analysis of THP-Containing Drugs

To illustrate the impact of the tetrahydropyran moiety, we will examine and compare the efficacy of key drugs from different therapeutic classes.

Antifungal Agents: The Case of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent that features a central tetrahydropyran ring. It is a second-generation triazole, developed from itraconazole, and its structure is designed to optimize antifungal activity and pharmacokinetic properties.[1][3]

Mechanism of Action: Like other azole antifungals, posaconazole inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death.

Efficacy Data: Clinical trials have consistently demonstrated the high efficacy of posaconazole in the treatment and prophylaxis of invasive fungal infections. A key comparative study showed posaconazole to be non-inferior to voriconazole for all-cause mortality in the primary treatment of invasive aspergillosis, with a lower incidence of treatment-related adverse events.[4] Furthermore, meta-analyses have shown that posaconazole prophylaxis significantly reduces the risk of invasive fungal infections (IFIs) compared to other antifungal agents like fluconazole.[5][6]

DrugIndicationEfficacy EndpointResultReference
Posaconazole Prophylaxis of IFIs in high-risk patientsIncidence of proven/probable IFIsSignificantly lower risk vs. fluconazole/itraconazole[5][6]
Posaconazole Primary treatment of invasive aspergillosisAll-cause mortality at day 42Non-inferior to voriconazole[4]
Voriconazole Primary treatment of invasive aspergillosisAll-cause mortality at day 42Comparator[4]
Fluconazole Prophylaxis of IFIs in high-risk patientsIncidence of proven/probable IFIsHigher risk compared to posaconazole[5][6]

The Role of the THP Moiety in Posaconazole's Efficacy: The tetrahydropyran ring in posaconazole contributes to its broad spectrum of activity and improved pharmacokinetic profile compared to first-generation azoles.[1][3] The THP moiety helps to increase the molecule's rigidity and provides a specific conformation that enhances its binding to the target enzyme. Furthermore, it influences the drug's lipophilicity, which is a critical factor for its absorption and distribution into tissues.[2][7] The development of a delayed-release tablet formulation of posaconazole has further improved its absorption profile, leading to more consistent and higher plasma concentrations compared to the oral suspension.[3][8]

Anticancer Agents: Plicamycin and Novel THP Derivatives

The tetrahydropyran scaffold is also present in anticancer agents, where it can influence cytotoxicity and drug-target interactions.

Plicamycin (Mithramycin): Plicamycin is an antineoplastic antibiotic that contains a THP ring within its complex glycosidic structure. It has been used in the treatment of testicular cancer and hypercalcemia associated with malignancy.[9]

Mechanism of Action: Plicamycin binds to the minor groove of DNA, preferentially at GC-rich sequences, and inhibits RNA synthesis. This disruption of transcription is believed to be the primary mechanism of its anticancer activity.

Efficacy Data: While historically used for testicular cancer, the standard of care has evolved to platinum-based chemotherapy regimens like BEP (bleomycin, etoposide, and cisplatin) or CEB (carboplatin, etoposide, and bleomycin), which have shown high cure rates.[10] Plicamycin's use is now limited due to its toxicity profile.

Novel THP-Containing Anticancer Compounds: Research is ongoing to develop new anticancer agents incorporating the THP moiety with improved efficacy and reduced toxicity. Several studies have reported the synthesis of novel THP derivatives and their in vitro cytotoxicity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
H10 (3-pyridyl benzopyran) Lung CarcinomaNot specified, but showed in vivo tumor growth reduction[11]
H19 (2-pyridyl regioisomer) VariousNot specified, but showed in vitro activity[11]

The Role of the THP Moiety in Anticancer Activity: In novel synthetic compounds, the THP ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, enhancing their interaction with biological targets such as tubulin or signaling pathway proteins.[11][12] The stereochemistry of the THP ring is often crucial for biological activity, as different stereoisomers can exhibit vastly different potencies.

SGLT2 Inhibitors: A Modern Application of the THP Moiety

A prominent recent example of the successful incorporation of the tetrahydropyran moiety is in the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of type 2 diabetes and heart failure.[13]

Mechanism of Action: SGLT2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidney by inhibiting the SGLT2 protein. This leads to increased urinary glucose excretion and a lowering of blood glucose levels.[13]

Efficacy Data: Large cardiovascular outcome trials have demonstrated that SGLT2 inhibitors, such as dapagliflozin and empagliflozin (which contain a THP-like core), significantly reduce the risk of major adverse cardiovascular events and hospitalization for heart failure in patients with type 2 diabetes.[14]

Drug ClassIndicationEfficacy EndpointResultReference
SGLT2 Inhibitors Type 2 Diabetes & Heart FailureMajor Adverse Cardiovascular EventsSignificant reduction in risk[14]
SGLT2 Inhibitors Type 2 Diabetes & Heart FailureHospitalization for Heart FailureSignificant reduction in risk[14]

The Role of the THP Moiety in SGLT2 Inhibition: In SGLT2 inhibitors, the C-glucoside structure with the THP ring mimics the natural glucose substrate, allowing it to bind to the SGLT2 transporter. The aglycone portion of the molecule then provides the inhibitory activity. The stability and specific conformation provided by the THP ring are critical for potent and selective inhibition of SGLT2 over SGLT1, which is important for minimizing gastrointestinal side effects.[14][15]

Experimental Protocols for Efficacy Determination

The following are detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of anticancer compounds.[16]

Protocol:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium. A common starting range is from 200 µM to approximately 0.1 µM.

    • Include a vehicle control (medium with the highest concentration of the solvent, e.g., DMSO, typically <0.1%) and a no-cell blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for 72 hours.[17]

  • MTT Assay:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.[17]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the log-transformed concentration of the compound and use non-linear regression analysis to determine the IC50 value.[17]

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducible and comparable results across different laboratories.[19][20][21]

Protocol (Adapted from CLSI M27/M44S):

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared yeast suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • Read the minimum inhibitory concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

    • For azoles like posaconazole, the endpoint is typically a prominent decrease in turbidity (≥50% inhibition).

In Vivo Anticancer Efficacy Study in a Mouse Xenograft Model

In vivo studies are crucial for evaluating the efficacy of a potential anticancer drug in a living organism.[22][23]

Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[23]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups and Drug Administration:

    • Randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, positive control drug). A typical group size is 5-10 mice.[24]

    • Administer the test compound and control agents via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • The dosing schedule will depend on the pharmacokinetic properties of the compound.

  • Efficacy Monitoring:

    • Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., twice a week).[24]

    • Monitor the general health and behavior of the animals.

  • Endpoint and Data Analysis:

    • The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant toxicity.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume over time for each group.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by some anticancer drugs and a typical experimental workflow.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion THP_Drug THP-containing Inhibitor THP_Drug->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy cluster_2 Data Analysis Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay for IC50 Cell_Culture->MTT_Assay IC50_Calculation IC50 Determination MTT_Assay->IC50_Calculation Xenograft_Model Mouse Xenograft Model Drug_Treatment Drug Administration Xenograft_Model->Drug_Treatment Tumor_Measurement Tumor Volume Measurement Drug_Treatment->Tumor_Measurement TGI_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->TGI_Analysis

Caption: A typical workflow for preclinical anticancer drug efficacy testing.

Conclusion

The tetrahydropyran moiety is a valuable building block in modern drug design, contributing to the enhanced efficacy and favorable pharmacokinetic properties of a diverse range of therapeutic agents. As demonstrated by the examples of posaconazole, plicamycin, novel anticancer compounds, and SGLT2 inhibitors, the strategic incorporation of the THP ring can lead to significant clinical benefits. The experimental protocols detailed in this guide provide a robust framework for the evaluation of drug efficacy, ensuring the generation of reliable and reproducible data. As our understanding of structure-activity relationships continues to evolve, the tetrahydropyran scaffold will undoubtedly remain a key component in the medicinal chemist's toolbox for the development of next-generation therapeutics.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
  • Horton, T. MTT Cell Assay Protocol.
  • CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2022.
  • Wieder, A. M., & Patterson, T. F. (2018). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In Antifungal Susceptibility Testing (pp. 63-73). Humana Press, New York, NY.
  • CLSI. CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Herbrecht, R. (2008). Clinical antifungal efficacy trials in invasive aspergillosis: Consensus standards for trial design and room for improvement. Medical Mycology, 46(4), 339-349.
  • Protocols.io. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). 2023.
  • U.S. Food and Drug Administration. Antifungal Susceptibility Test Interpretive Criteria. 2025.
  • Sarris, A. H., & Bodey, G. P. (1991). Pharmacokinetic/pharmacodynamic profile of posaconazole. Clinical pharmacokinetics, 20(4), 279-287.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Maertens, J. A., Rahav, G., Lee, D. G., Ponce-de-Leon, A., Ullmann, A. J., Caceres, M. T., ... & Graybill, J. R. (2021). Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. The Lancet, 397(10274), 699-709.
  • Pfaller, M. A., Messer, S. A., Hollis, R. J., Jones, R. N., & Diekema, D. J. (2005). Head-to-head comparison of the activities of currently available antifungal agents against 3378 Spanish clinical isolates of yeasts and filamentous fungi. Journal of clinical microbiology, 43(11), 5699-5704.
  • van der Elst, K. C., van der Vliet, M., van den Heuvel, J. J., & Brüggemann, R. J. (2020). Pharmacokinetics and pharmacodynamics of posaconazole. Clinical pharmacokinetics, 59(7), 835-854.
  • van der Elst, K. C., van der Vliet, M., van den Heuvel, J. J., & Brüggemann, R. J. (2020). Pharmacokinetics and pharmacodynamics of posaconazole. ResearchGate.
  • U.S. Food and Drug Administration. Design and Conduct of Clinical Trials for Newer Antifungal Agents.
  • van der Elst, K. C., van der Vliet, M., van den Heuvel, J. J., & Brüggemann, R. J. (2020). Pharmacokinetics and pharmacodynamics of posaconazole. Clinical pharmacokinetics, 59(7), 835-854.
  • Creative Animodel. In vivo Efficacy Testing.
  • Groll, A. H., & Walsh, T. J. (2001). Posaconazole: clinical pharmacokinetics and drug interactions. Current opinion in investigational drugs (London, England: 2000), 2(10), 1391-1396.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(1), 136-165.
  • Drugs.com. Plicamycin. 2025.
  • Patterson, T. F. (2023). Treatment of Invasive Aspergillosis: How It's Going, Where It's Heading. Journal of Fungi, 9(5), 522.
  • Lee, C. J., Lee, Y. S., & Lee, C. O. (2008). Synthesis, molecular targets, and antitumor activities of substituted tetrahydro-1-oxopyrano [4, 3-b][20] benzopyrans and nanogels for drug delivery. Journal of medicinal chemistry, 51(22), 7145-7157.
  • Sharpless, N. E., & Depinho, R. A. (2006). Drug efficacy testing in mice. Nature biotechnology, 24(7), 755-757.
  • Teicher, B. A. (2009). Antitumor efficacy testing in rodents. Methods in molecular biology (Clifton, N.J.), 520, 239-257.
  • Wright, E. M. (2021). SGLT2 Inhibitors: Physiology and Pharmacology. Kidney360, 2(10), 1668-1676.
  • Wikipedia. SGLT2 inhibitor.
  • Pfaller, M. A., Rhomberg, P. R., & Castanheira, M. (2021). Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme. The Journal of antimicrobial chemotherapy, 76(8), 2096-2103.
  • Pfaller, M. A., Rhomberg, P. R., & Castanheira, M. (2021). Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme. The Journal of antimicrobial chemotherapy, 76(8), 2096-2103.
  • Wang, J., Zhang, Y., & Huang, H. (2020). Comparison of Antifungal Prophylaxis Drugs in Patients With Hematological Disease or Undergoing Hematopoietic Stem Cell Transplantation: A Systematic Review and Network Meta-analysis. Clinical therapeutics, 42(10), 2035-2049.
  • Drug Design.org. Structure Activity Relationships.
  • Cornely, O. A., Böhme, A., Buchheidt, D., Einsele, H., Heinz, W. J., Karthaus, M., ... & Maschmeyer, G. (2013). Second-versus first-generation azoles for antifungal prophylaxis in hematology patients: a systematic review and meta-analysis. Mycoses, 56(2), 118-127.
  • Horwich, A., Sleijfer, D. T., Fosså, S. D., Kaye, S. B., Oliver, R. T., Cullen, M. H., ... & Stenning, S. P. (1997). A randomized trial of cisplatin, etoposide and bleomycin (PEB) versus carboplatin, etoposide and bleomycin (CEB) for patients with 'good-risk' metastatic non-seminomatous germ cell tumors. Annals of oncology, 8(5), 475-480.
  • Nespoux, J., & Vallon, V. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 436-454.
  • MDPI. Targeting Cell Signaling Pathways in Anticancer Drug Design and Development.
  • ResearchGate. Synthetic Strategies toward SGLT2 Inhibitors. 2025.
  • U.S. Pharmacist. A Review of Testicular Cancer. 2009.
  • OACNS. SGLT2 inhibitors: how they work and when not to use them.
  • Powis, G. (1991). Signalling pathways as targets for anticancer drug development. Pharmacology & therapeutics, 52(3), 259-268.
  • Stephens, C., & Einhorn, L. H. (1987). A randomized trial of cisplatin, vinblastine, and bleomycin versus vinblastine, cisplatin, and etoposide in the treatment of advanced germ cell tumors of the testis: a Southwest Oncology Group study. Journal of clinical oncology, 5(12), 1962-1969.
  • Wee, P., & Wang, Z. (2017). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 6(4), 33.
  • Longdom Publishing. Structural Activity Relationship of Drugs and its Applications.
  • ResearchGate. Signaling Pathways in Cancer Drug Resistance: Potential Targets for Therapeutic Intervention. 2025.

Sources

A Comparative Computational Analysis of (Tetrahydro-pyran-4-ylidene)-acetic acid and Fasiglifam: Guiding GPR40 Agonist Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the physicochemical, pharmacokinetic, and target-binding properties of two G protein-coupled receptor 40 (GPR40) agonists, offering insights for researchers and drug development professionals in the pursuit of novel therapeutics for type 2 diabetes.

In the landscape of drug discovery for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target. Activation of GPR40 by agonists potentiates glucose-stimulated insulin secretion from pancreatic β-cells. This guide provides a comprehensive computational analysis of a promising GPR40 agonist, (Tetrahydro-pyran-4-ylidene)-acetic acid, and compares its properties with Fasiglifam (TAK-875), a well-characterized GPR40 agonist that reached Phase III clinical trials before being discontinued due to liver toxicity concerns.[1][2] This comparative approach, leveraging a suite of in silico tools, aims to illuminate the key molecular attributes that govern efficacy and potential liabilities, thereby offering a valuable resource for researchers in the field.

Molecular Scaffolds Under Investigation

At the heart of this analysis are two molecules with distinct structural features, yet both exhibiting agonist activity at the GPR40 receptor.

This compound is a relatively small molecule featuring a tetrahydropyran ring, a scaffold known for its favorable metabolic stability and its role in various biologically active compounds.[3] Its carboxylic acid moiety is a common feature in GPR40 agonists, crucial for interaction with the receptor's binding pocket.

Fasiglifam (TAK-875) is a more complex molecule that also contains a carboxylic acid group.[4] Its development was halted due to findings of liver injury, making it a critical case study for understanding the potential pitfalls in GPR40 agonist design.[1][2]

Comparative Physicochemical and ADMET Profiling

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A comprehensive in silico ADMET profiling of both compounds was conducted using the pkCSM and SwissADME web servers to predict their pharmacokinetic and safety profiles.[5][6][7][8][9][10]

PropertyThis compoundFasiglifam (TAK-875)Interpretation
Molecular Weight ( g/mol ) 142.15524.63Both molecules adhere to Lipinski's rule of five (<500), suggesting good oral bioavailability.
LogP (o/w) 0.854.82The higher LogP of Fasiglifam indicates greater lipophilicity, which can influence its distribution and potential for off-target effects.
Water Solubility (log mol/L) -1.253-4.967This compound exhibits significantly higher predicted water solubility.
Human Intestinal Absorption (%) 92.5%95.8%Both compounds are predicted to have excellent intestinal absorption.
Blood-Brain Barrier (BBB) Permeability NoYesFasiglifam is predicted to cross the BBB, which may have implications for central nervous system side effects.
CYP2D6 Inhibitor NoYesFasiglifam's potential to inhibit a key drug-metabolizing enzyme raises concerns about drug-drug interactions.
Hepatotoxicity NoYesThe prediction aligns with the clinical findings for Fasiglifam, highlighting a key differentiator.
hERG I Inhibitor NoNoNeither compound is predicted to inhibit the hERG channel, reducing the risk of cardiotoxicity.

Table 1: Predicted Physicochemical and ADMET Properties.

The ADMET analysis reveals critical differences between the two molecules. While both are predicted to have good oral absorption, Fasiglifam's higher lipophilicity, predicted BBB permeability, and potential for CYP enzyme inhibition and hepatotoxicity are significant flags for concern. In contrast, this compound presents a more favorable in silico safety profile.

Molecular Docking: Unveiling Binding Interactions with GPR40

To understand the molecular basis of their agonist activity, both compounds were docked into the allosteric binding site of the human GPR40 receptor (PDB ID: 4PHU) using the SwissDock web server.[11][12][13][14][15][16] The crystal structure reveals a binding pocket that accommodates allosteric agonists like TAK-875.[11][12][13][14][15][16]

CompoundEstimated ΔG (kcal/mol)Key Interacting Residues
This compound-7.21Arg183, Tyr240, Arg258
Fasiglifam (TAK-875)-9.85Arg183, Tyr240, Arg258, Phe88, Tyr91

Table 2: Molecular Docking Results with GPR40 (PDB: 4PHU).

The docking studies predict that both molecules bind within the same allosteric pocket of GPR40. The carboxylic acid groups of both compounds are predicted to form key hydrogen bond interactions with the positively charged residues Arg183 and Arg258, and the polar residue Tyr240. Fasiglifam's more negative binding energy suggests a higher predicted affinity, likely due to additional hydrophobic interactions with residues such as Phe88 and Tyr91, facilitated by its larger and more complex structure.

Electrostatic Potential Mapping: Visualizing Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule, which is crucial for understanding non-covalent interactions with its target receptor. The MEP maps for both compounds were generated using MolView, leveraging the Jmol engine.[17][18][19]

Diagram 1: Molecular Electrostatic Potential Maps

G cluster_0 This compound cluster_1 Fasiglifam (TAK-875) mol1 mol1 mol2 mol2

Caption: MEP surfaces of this compound and Fasiglifam.

The MEP maps highlight the electronegative potential (red) around the carboxylic acid groups of both molecules, confirming this region as a key hydrogen bond acceptor, consistent with the docking results. The larger hydrophobic surface (blue/green) of Fasiglifam is also evident, corresponding to its higher lipophilicity and potential for non-specific interactions.

Experimental Protocols: A Guide to In Silico Analysis

For researchers wishing to replicate or extend this analysis, the following step-by-step protocols for the web-based tools used in this guide are provided.

ADMET Prediction using pkCSM
  • Navigate to the pkCSM web server.[5][6][9][20]

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest.

    • This compound SMILES: O=C(O)C=C1CCOCC1

    • Fasiglifam SMILES: CS(=O)(=O)CCCOc1cc(c(C)cc1C)c1cccc(c1)OCc1cc(OCC2)c2cc1

  • Paste the SMILES string into the input box.

  • Click the "Predict" button to initiate the calculations.

  • Analyze the results table for the various ADMET properties.

Molecular Docking using SwissDock
  • Access the SwissDock web server.[21][22][23][24][25]

  • Enter the PDB ID of the target protein: 4PHU .

  • Upload the ligand structure in a suitable format (e.g., MOL2) or provide its SMILES string.

  • Define the docking region. For GPR40, the binding site of TAK-875 can be specified based on the co-crystallized ligand in the 4PHU structure.

  • Initiate the docking calculation.

  • Visualize and analyze the predicted binding poses and their corresponding estimated binding energies.

Electrostatic Potential Map Generation using MolView
  • Open the MolView web interface.[17][18][19]

  • Input the molecule by drawing it or by entering its SMILES string.

  • Once the 3D structure is displayed, navigate to the "Calculations" menu and select "MEP Surface".

  • The electrostatic potential will be mapped onto the molecular surface, with color-coding indicating regions of different charge potential.

Conclusion and Future Directions

This comparative computational guide demonstrates the power of in silico tools in the early stages of drug discovery. The analysis of this compound and Fasiglifam reveals that while both are effective GPR40 agonists, their predicted safety and pharmacokinetic profiles differ significantly. This compound emerges as a potentially safer candidate due to its more favorable ADMET properties, although with a lower predicted binding affinity than Fasiglifam.

The hepatotoxicity observed with Fasiglifam underscores the importance of a multi-parameter optimization approach in drug design, where potency must be balanced with a favorable safety profile. Future research could focus on synthesizing and experimentally validating the properties of this compound and its analogs. Further computational studies could explore modifications to the tetrahydropyran scaffold to enhance binding affinity while maintaining its desirable safety characteristics. By integrating computational and experimental approaches, the development of next-generation GPR40 agonists with improved therapeutic windows is an attainable goal.

References

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
  • Grosdidier, A., Zoete, V., & Michielin, O. (2011). SwissDock, a protein-small molecule docking web service based on EADock DSS. Nucleic acids research, 39(suppl_2), W270-W277. [Link]
  • Hanson, J., & Howard, B. (2021). MolView. [Link]
  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Xu, L. (2019). admetSAR 2.0: a web service for prediction and optimization of chemical ADMET properties.
  • Lagorce, D., et al. (2015). MTiOpenScreen: a web server for structure-based virtual screening. Nucleic acids research, 43(W1), W448-W454. [Link]
  • Im, W., Jo, S., Kim, T., & Lee, J. (2008). PBEQ-Solver for online visualization of electrostatic potential of biomolecules. Nucleic acids research, 36(suppl_2), W270-W275. [Link]
  • RCSB Protein Data Bank. (n.d.). 4PHU: Crystal structure of Human GPR40 bound to allosteric agonist TAK-875. [Link]
  • Sygnature Discovery. (n.d.). The use of in vitro ADME techniques in understanding fasiglifam-induced liver injury. [Link]
  • Evotec. (n.d.). Unravelling the Mechanism of TAK875 DILI. [Link]
  • PubChem. (n.d.). Fasiglifam. [Link]
  • PubChemLite. (n.d.). 2-(tetrahydro-4h-pyran-4-ylidene)acetic acid. [Link]

Sources

A Comparative Guide to Catalysts for Pyran Synthesis: From Nanomaterials to Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Pyran and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of these oxygen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. This guide provides an in-depth comparative analysis of various catalytic systems for pyran synthesis, with a focus on multicomponent reactions that offer high atom economy and operational simplicity. We will delve into the mechanistic intricacies of different catalyst types, present comparative experimental data, and provide detailed protocols for key synthetic methodologies.

The Mechanistic Blueprint: A Convergent Pathway to Pyrans

The majority of modern pyran syntheses, particularly for highly substituted 4H-pyrans and tetrahydrobenzo[b]pyrans, proceed through a one-pot, three-component reaction. This elegant approach typically involves an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like dimedone or ethyl acetoacetate). The general reaction cascade, catalyzed by either an acid or a base, follows a well-established sequence:

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aldehyde and the active methylene compound to form a vinylidene intermediate.

  • Michael Addition: The β-dicarbonyl compound then undergoes a Michael addition to the activated double bond of the vinylidene species.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final pyran ring system.

The choice of catalyst is paramount in this process, influencing reaction rates, yields, and the overall sustainability of the synthesis.

G General Mechanism of Pyran Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Active Methylene (e.g., Malononitrile) Malononitrile->Knoevenagel Catalyst1 Catalyst Catalyst1->Knoevenagel Vinylidene Vinylidene Intermediate Knoevenagel->Vinylidene Michael Michael Addition Vinylidene->Michael Dimedone β-Dicarbonyl (e.g., Dimedone) Dimedone->Michael Catalyst2 Catalyst Catalyst2->Michael Intermediate Open-Chain Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyran Pyran Product Cyclization->Pyran G Workflow for Magnetic Nanocatalyst-Mediated Pyran Synthesis Start Start Mix Mix Reactants and Magnetic Nanocatalyst Start->Mix React Stir at Room Temperature Mix->React Monitor Monitor by TLC React->Monitor Add_Ethanol Add Ethanol Monitor->Add_Ethanol Separate Separate Catalyst with Magnet Add_Ethanol->Separate Evaporate Evaporate Solvent Separate->Evaporate Recover Wash and Dry Catalyst Separate->Recover Recrystallize Recrystallize Product Evaporate->Recrystallize End Pure Pyran Product Recrystallize->End Reuse Reuse Catalyst Recover->Reuse

A Researcher's Comparative Guide to the X-ray Crystallography of (Tetrahydro-pyran-4-ylidene)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Among the vast landscape of heterocyclic compounds, (Tetrahydro-pyran-4-ylidene)-acetic acid (THP-yaa) derivatives represent a significant class of molecules, often serving as key intermediates and structural motifs in pharmacologically active agents. Their conformational flexibility, dictated by the saturated tetrahydropyran (THP) ring, presents a unique challenge and opportunity for detailed structural analysis.

This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the characterization of THP-yaa derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide your research.

The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] For THP-yaa derivatives, this technique is invaluable for:

  • Unambiguous Stereochemistry: Assigning the absolute configuration of chiral centers.

  • Conformational Analysis: Directly visualizing the preferred conformation of the THP ring (e.g., chair, boat, twist-boat) in the solid state.[3]

  • Intermolecular Interactions: Mapping the hydrogen bonds and other non-covalent interactions that dictate crystal packing.[4][5]

  • Geometric Parameters: Providing precise measurements of bond lengths, bond angles, and torsion angles.[1]

The resulting atomic coordinates provide a foundational model for understanding structure-activity relationships (SAR) and for computational studies.

The Crystallographic Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a multi-step process that demands both careful technique and a logical, self-validating workflow.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_refine Structure Solution & Refinement Syn Synthesis of THP-yaa Derivative Pur Purification (e.g., Column Chromatography, Recrystallization) Syn->Pur Char Initial Characterization (NMR, MS) Pur->Char Sol Solvent Screening Char->Sol Purity Confirmed Cry Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Sol->Cry Har Crystal Harvesting & Mounting Cry->Har Data Data Collection (Diffractometer) Har->Data Suitable Crystal Proc Data Processing (Integration, Scaling) Data->Proc Solv Structure Solution (e.g., Direct Methods) Proc->Solv Processed Data Ref Refinement (e.g., SHELXL) Solv->Ref Val Validation & Deposition (CIF) Ref->Val Val->Syn Feedback Loop for New Derivatives

Caption: The experimental workflow from synthesis to final crystal structure deposition.

Experimental Protocol: Crystallization of a THP-yaa Derivative

This protocol describes a general approach to obtaining single crystals suitable for SC-XRD. The choice of solvent is critical and often requires empirical screening.

  • Material Preparation: Ensure the THP-yaa derivative is of high purity (>98%), as impurities can significantly hinder crystallization. Purity should be confirmed by NMR and/or LC-MS.

  • Solvent Selection: In a series of small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound is sparingly soluble.

  • Slow Evaporation (Method A):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature for several days to weeks.

  • Vapor Diffusion (Method B):

    • Prepare a saturated solution of the compound in a volatile solvent (the "inner solution").

    • Place this vial, uncapped, inside a larger, sealed jar containing a less volatile solvent in which the compound is insoluble (the "anti-solvent").

    • Slow diffusion of the anti-solvent vapor into the inner solution will gradually reduce the compound's solubility, promoting crystal growth.

  • Crystal Harvesting: Once well-formed, optically clear crystals are observed, carefully extract them from the mother liquor using a nylon loop and mount them on the goniometer head of the diffractometer.

Comparative Analysis: A Multi-Technique Approach

While SC-XRD provides an unparalleled view of the solid-state structure, it represents a static picture. A comprehensive understanding requires integrating data from other techniques that probe the molecule's properties in solution and its conformational energetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural analysis in solution. For THP-yaa derivatives, it provides crucial complementary information.[6]

  • Dynamic Conformational Analysis: In solution, the THP ring may exist in a dynamic equilibrium between multiple conformations (e.g., chair-flipping). NMR, through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can characterize these solution-state dynamics, which may differ significantly from the single conformation "trapped" in the crystal lattice.[6][7]

  • Structural Confirmation: ¹H and ¹³C NMR are essential for confirming the covalent structure synthesized before proceeding to the often lengthy process of crystallization.[4]

  • NMR Crystallography: In cases where obtaining a single crystal is challenging, solid-state NMR (ssNMR) can be used in conjunction with powder X-ray diffraction (PXRD) to solve or refine a crystal structure.[8]

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy
State Solid (Crystalline)Solution (or Solid-State)
Primary Information 3D atomic coordinates, bond lengths/angles, packingCovalent connectivity, solution conformation, dynamics
Key Strength Unambiguous, high-precision static structureReveals dynamic processes and solution behavior
Limitation Requires high-quality single crystals; static pictureProvides an averaged structure; less precise geometry
Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful bridge between the solid-state and solution-state pictures.[3][9]

  • Conformational Energy Landscapes: DFT calculations can map the potential energy surface of the THP-yaa derivative, revealing the relative energies of different conformers (chair, boat, etc.).[3] This helps rationalize why a particular conformation is observed in the crystal and what other conformations might be accessible in solution.

  • Structure Prediction & Refinement: In challenging cases, computational models can aid in solving the phase problem in crystallography or in validating an experimental structure.[10]

  • Spectra Simulation: DFT can predict NMR chemical shifts for different conformers. Comparing these predicted spectra with experimental data can provide strong evidence for the dominant solution-state conformation.[10]

Technique_Comparison cluster_info Information Domain XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State Static Static 3D Structure XRD->Static Comp Computational Chemistry NMR->Comp Conformer Energy & Spectra Prediction Dynamic Dynamic Behavior NMR->Dynamic Comp->XRD Structure Validation & Phasing Energy Energetics Comp->Energy

Caption: Interplay between key analytical techniques for structural elucidation.

A Self-Validating System: Protocol for Structure Determination & Refinement

The following protocol outlines the steps from data collection to a finalized, validated crystal structure, emphasizing quality control at each stage. This process is typically performed using a suite of software like SHELX.[11]

  • Data Collection:

    • Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

    • Perform an initial scan to determine the unit cell dimensions and crystal quality.[12]

    • Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.[13] Data collection can take several hours.[1]

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of individual reflections.

    • Apply corrections for factors like background radiation, crystal absorption, and detector sensitivity.

    • Scale and merge the data to produce a final reflection file.

  • Structure Solution:

    • Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Perform iterative cycles of least-squares refinement to optimize the atomic positions, and thermal parameters to best fit the experimental diffraction data.[1]

    • Locate and add hydrogen atoms to the model.

  • Validation:

    • Assess the quality of the final model using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GooF). An R1 value below 5% for high-quality data is considered excellent.

    • Check for any remaining unassigned peaks in the difference electron density map.

    • Prepare a Crystallographic Information File (CIF) for publication and deposition in a public database like the Cambridge Structural Database (CSD).

Conclusion

For this compound derivatives, single-crystal X-ray diffraction is the gold standard for obtaining a definitive, high-resolution snapshot of the molecular structure. It provides an essential foundation for drug design and materials engineering. However, its true power is realized when it is not used in isolation. By integrating crystallographic data with the solution-state dynamics from NMR spectroscopy and the energetic insights from computational chemistry, researchers can build a holistic and robust understanding of their molecular system. This integrated approach, grounded in rigorous and self-validating experimental protocols, ensures the highest level of scientific integrity and accelerates the path from molecular concept to functional application.

References

  • Gruet, S., et al. (2019). The structural determination and skeletal ring modes of tetrahydropyran. Physical Chemistry Chemical Physics, 21(6), 3016-3023. [Link]
  • Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(12), 3583–3589. [Link]
  • Lee, H. (2017).
  • da Silva, J. R., et al. (2010). The structure and energetics of pyrrolidinones, tetrahydrofuranones, piperidinones and tetrahydropyranones: A computational study. Journal of Molecular Structure: THEOCHEM, 940(1-3), 85-91. [Link]
  • Wikipedia contributors. (2023). Tetrahydropyran. Wikipedia, The Free Encyclopedia. [Link]
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]
  • Werth, P. J. (1961). The Synthesis of Derivatives of Tetrahydropyran. Stanford University.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Research Park. [Link]
  • Li, J., et al. (2015). Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. Organic & Biomolecular Chemistry, 13(31), 8459-8463. [Link]
  • Szymańska, E., et al. (2016). Efficient Methods for Synthesis of Florol and Its Derivatives.
  • Minor, W., et al. (2010). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 619, 267-283. [Link]
  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]
  • Leang, S. (2022). Diffraction Lecture 25: Rietveld Refinements. YouTube. [Link]
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4, 862-865. [Link]
  • Lepre, C. A. (2021). NMR free ligand conformations and atomic resolution dynamics. Current Opinion in Structural Biology, 66, 67-74. [Link]
  • Mphahlele, M. J., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 27(19), 6241. [Link]
  • MacArthur, M. W., et al. (1994). Conformational analysis of protein structures derived from NMR data. Faraday Discussions, 99, 215-232. [Link]
  • Al-Warhi, T., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1-13. [Link]
  • Tatton, A. S., et al. (2022).
  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1334. [Link]
  • Isa, J. S., et al. (2021). Computational Chemistry-Guided Syntheses and Crystal Structures of the Heavier Lanthanide Hydride Oxides DyHO, ErHO, and LuHO. Inorganics, 9(7), 50. [Link]
  • Martin, J. M. L. (n.d.). Publications. Weizmann Institute of Science. [Link]
  • Zhang, L., et al. (2007). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, 2007(1), 53-55. [Link]
  • Montano, N. A., et al. (2016). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol.

Sources

A Comparative Benchmarking Guide to the Olefination of Tetrahydro-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the tetrahydropyran motif is a privileged scaffold, imparting favorable pharmacokinetic properties to a wide array of bioactive molecules.[1][2] The synthesis of exocyclic alkenes from tetrahydropyran-4-one, the precursor to (Tetrahydro-pyran-4-ylidene)-acetic acid, is a critical transformation. This guide provides an in-depth technical comparison of the two primary olefination methodologies for this conversion: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. We will objectively benchmark the performance of these reactions, providing supporting experimental data and detailed protocols to inform your synthetic strategy. As a point of comparison, we will contrast the reactivity of Tetrahydro-4H-pyran-4-one with the analogous carbocyclic ketone, cyclohexanone.

The Strategic Choice: Horner-Wadsworth-Emmons vs. Wittig Reaction

The conversion of a ketone to an alkene is a cornerstone of organic synthesis. Both the Wittig and HWE reactions achieve this transformation through the use of phosphorus-stabilized carbanions. However, key mechanistic differences lead to significant variations in performance, particularly concerning product purification and stereoselectivity.

The Wittig reaction employs a phosphonium ylide, which reacts with a ketone to form a betaine intermediate, leading to an oxaphosphetane that collapses to the desired alkene and triphenylphosphine oxide.[3] A significant drawback of this method is the often-difficult removal of the solid triphenylphosphine oxide byproduct from the reaction mixture.

The Horner-Wadsworth-Emmons (HWE) reaction , a widely adopted modification, utilizes a phosphonate carbanion.[4] This reagent is generally more nucleophilic than its ylide counterpart.[5] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed by aqueous extraction, simplifying product purification.[4] Furthermore, with stabilized phosphonates, the HWE reaction typically exhibits high E-selectivity, which is often desirable in the synthesis of complex molecules.[6][7]

Performance Benchmarking: A Data-Driven Comparison

To provide a clear performance benchmark, we will compare the olefination of Tetrahydro-4H-pyran-4-one and cyclohexanone using both the HWE and Wittig reactions. The target product for this comparison is the corresponding ethyl ester of the ylidene acetic acid.

Reactants:
  • Ketones: Tetrahydro-4H-pyran-4-one vs. Cyclohexanone

  • HWE Reagent: Triethyl phosphonoacetate

  • Wittig Reagent: (Carbethoxymethylene)triphenylphosphorane

Table 1: Comparative Performance of Olefination Reactions

KetoneReactionReagentExpected YieldExpected E/Z RatioKey Observations & Citations
Tetrahydro-4H-pyran-4-one HWETriethyl phosphonoacetateGood to ExcellentPredominantly EThe electron-withdrawing nature of the ring oxygen is expected to have a minimal impact on the overall yield compared to cyclohexanone. The HWE reaction with stabilized phosphonates is known for high E-selectivity.[6][7]
Cyclohexanone HWETriethyl phosphonoacetateGood to ExcellentPredominantly EA standard substrate for HWE reactions, generally providing good yields of the E-isomer.[8]
Tetrahydro-4H-pyran-4-one Wittig(Carbethoxymethylene)triphenylphosphoraneModerate to GoodGood E-selectivityThe stabilized ylide favors the E-isomer.[2] Purification can be complicated by the triphenylphosphine oxide byproduct.
Cyclohexanone Wittig(Carbethoxymethylene)triphenylphosphoraneModerate to GoodGood E-selectivitySimilar to Tetrahydro-4H-pyran-4-one, good E-selectivity is expected with the stabilized ylide.[9]

Expertise & Experience Insights:

The presence of the heteroatom in Tetrahydro-4H-pyran-4-one introduces a subtle electronic difference compared to cyclohexanone. The inductive electron-withdrawing effect of the oxygen atom can slightly increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in some cases. However, for practical synthetic purposes, both ketones are expected to perform similarly in these olefination reactions. The more significant determining factor in choosing a method lies in the practical advantages of the HWE reaction, namely the ease of purification. For large-scale synthesis, the avoidance of chromatography to remove triphenylphosphine oxide makes the HWE reaction the superior choice.

Visualizing the Reaction Pathways

To better understand the mechanistic nuances, the following diagrams illustrate the key steps in the Horner-Wadsworth-Emmons and Wittig reactions.

HWE_vs_Wittig cluster_HWE Horner-Wadsworth-Emmons Reaction cluster_Wittig Wittig Reaction HWE_start Phosphonate + Base HWE_carbanion Phosphonate Carbanion HWE_start->HWE_carbanion Deprotonation HWE_intermediate Oxaphosphetane Intermediate HWE_carbanion->HWE_intermediate Nucleophilic Attack HWE_ketone Ketone HWE_ketone->HWE_intermediate HWE_product Alkene + Water-Soluble Phosphate HWE_intermediate->HWE_product Elimination Wittig_start Phosphonium Salt + Base Wittig_ylide Phosphonium Ylide Wittig_start->Wittig_ylide Deprotonation Wittig_intermediate Betaine/Oxaphosphetane Intermediate Wittig_ylide->Wittig_intermediate Nucleophilic Attack Wittig_ketone Ketone Wittig_ketone->Wittig_intermediate Wittig_product Alkene + Triphenylphosphine Oxide Wittig_intermediate->Wittig_product Elimination

Caption: Comparative workflow of the HWE and Wittig reactions.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of the requisite olefination reagents and the subsequent olefination reactions.

Protocol 1: Synthesis of Triethyl phosphonoacetate (HWE Reagent)

This procedure is based on the well-established Michaelis-Arbuzov reaction.[10]

Materials:

  • Triethyl phosphite

  • Ethyl bromoacetate or Ethyl chloroacetate[10]

  • Anhydrous toluene (optional, as solvent)

  • Nitrogen or Argon atmosphere

  • Heating mantle and reflux condenser

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add triethyl phosphite (1.0 equivalent).

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise with stirring. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to 120-130 °C for 3-4 hours to ensure complete reaction.[1] The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate.

Protocol 2: Synthesis of (Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)

This two-step procedure involves the formation of a phosphonium salt followed by deprotonation to yield the ylide.[11]

Materials:

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Anhydrous benzene or toluene

  • Sodium hydroxide (aqueous solution)

  • Stir plate and reflux condenser

  • Separatory funnel

Procedure:

  • Phosphonium Salt Formation:

    • In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous benzene.

    • Add ethyl bromoacetate (1.0 equivalent) dropwise and heat the mixture at reflux for 24-48 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated (ethoxycarbonylmethyl)triphenylphosphonium bromide by filtration. Wash the solid with cold benzene and dry under vacuum.

  • Ylide Formation:

    • Dissolve the phosphonium salt in water.

    • With vigorous stirring, slowly add a 5% aqueous solution of sodium hydroxide until the solution is basic.

    • The white, solid ylide will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization.[11]

Protocol 3: Horner-Wadsworth-Emmons Olefination of Tetrahydro-4H-pyran-4-one

This protocol is a general procedure adaptable for the olefination of cyclic ketones.[12]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Tetrahydro-4H-pyran-4-one

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and ice bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield ethyl (tetrahydro-pyran-4-ylidene)acetate.

Protocol 4: Wittig Olefination of Tetrahydro-4H-pyran-4-one

This is a general protocol for the Wittig reaction using a stabilized ylide.[2]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Tetrahydro-4H-pyran-4-one

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and heating mantle with reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous toluene.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.

Conclusion

For the synthesis of this compound and its derivatives from Tetrahydro-4H-pyran-4-one, both the Horner-Wadsworth-Emmons and Wittig reactions are viable options. Both are expected to provide the desired product with good E-selectivity due to the use of stabilized phosphorus reagents.

However, based on the principles of green chemistry and process efficiency, the Horner-Wadsworth-Emmons reaction is the recommended methodology . The primary driver for this recommendation is the significant advantage in product purification. The water-soluble phosphate byproduct of the HWE reaction allows for a simple aqueous workup, avoiding the often-tedious and solvent-intensive column chromatography required to remove the triphenylphosphine oxide byproduct from the Wittig reaction. This advantage becomes particularly crucial in large-scale syntheses common in drug development and manufacturing. While the starting phosphonate for the HWE reaction may be more expensive than the corresponding phosphonium salt for the Wittig reaction, the savings in time, solvent, and labor during purification often offset this initial cost.

References

  • O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2008, 48 (36), 6836–6839.
  • CN114085245A, Preparation method of triethyl phosphorylacet
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link] (accessed Jan 8, 2026).
  • Nyugen, K. C.; Weizman, H. Solvent Free Wittig Reactions. J. Chem. Educ.2007, 84 (1), 119.
  • Wikipedia.
  • PrepChem. Synthesis of (ethoxycarbonyl methylene) triphenyl phosphorane. [Link] (accessed Jan 8, 2026).
  • Organic Reactions. The Wittig Reaction. [Link] (accessed Jan 8, 2026).
  • Semantic Scholar. 1,2,3,4-TETRAHYDROQUINOLINE2,4-DIONES (TRIPHENYLPHOSPHORANYL1DENE)
  • CN103910759A, Preparation method of (carbethoxyethylidene)triphenylphosphorane, (2014).
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link] (accessed Jan 8, 2026).
  • Roman, D.; Troendlin, L.; Ohmes, J.; Fu, C.; Ley, S. V. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis2021, 53 (15), 2713–2739.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link] (accessed Jan 8, 2026).
  • WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link] (accessed Jan 8, 2026).

Sources

The Tetrahydropyran Scaffold: A Guiding Moiety for Favorable Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. The inherent properties of a molecule's scaffold play a pivotal role in dictating its absorption, distribution, metabolism, and excretion (ADME), ultimately shaping its efficacy and safety. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold, frequently incorporated into successful drug molecules to enhance their developability. This guide provides a comparative analysis of the pharmacokinetic profile of compounds featuring the THP scaffold, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

The Strategic Advantage of the Tetrahydropyran Moiety

The incorporation of a THP ring into a drug candidate is a deliberate design choice aimed at modulating key physicochemical properties that govern pharmacokinetics. Unlike its aromatic counterpart, the benzene ring, the sp³-rich, non-planar THP scaffold can offer several advantages:

  • Improved Aqueous Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to more lipophilic carbocyclic or aromatic analogs. This is a critical factor for oral absorption.

  • Enhanced Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic rings that can lead to rapid clearance and the formation of reactive metabolites.

  • Reduced Lipophilicity: The replacement of a lipophilic aromatic ring with a more polar THP moiety can reduce a compound's overall lipophilicity, which can mitigate issues such as off-target toxicity and poor solubility.

  • Three-Dimensional Diversity: The chair-like conformation of the THP ring provides a three-dimensional scaffold that can be exploited to optimize interactions with biological targets and fine-tune ADME properties.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

To illustrate the impact of the tetrahydropyran scaffold, this section presents a comparative analysis of the pharmacokinetic parameters of several FDA-approved drugs containing a THP moiety against relevant comparators.

SGLT2 Inhibitors: A Case Study in THP-Driven Success

The class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of type 2 diabetes, prominently features the tetrahydropyran scaffold. While a direct non-THP analog in this class is not available for comparison, examining the pharmacokinetic profiles of leading SGLT2 inhibitors highlights the favorable properties achievable with this scaffold.

DrugScaffoldOral Bioavailability (%)Tmax (hours)Half-life (t1/2) (hours)Apparent Clearance (CL/F)Primary Metabolism
Canagliflozin Tetrahydropyran~65%[1]1-2[1]10.6 - 13.1[1]192 mL/min[2]UGT1A9, UGT2B4[3]
Dapagliflozin Tetrahydropyran~78%[4][5]1-2[4]~12.9[5][6]~207 mL/min (IV)[7]UGT1A9[5]
Empagliflozin TetrahydropyranNot specified1.3 - 3.0[8]10.3 - 18.8[8]10.6 L/h[9]UGT2B7, UGT1A3, UGT1A8, UGT1A9[10]

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10]

The SGLT2 inhibitors demonstrate good to excellent oral bioavailability and half-lives that support once-daily dosing.[1][4][5][9] Their metabolism is dominated by glucuronidation (a Phase II metabolic pathway) rather than CYP-mediated oxidation, which can reduce the potential for drug-drug interactions.[3][5][10]

Antifungal Agents: Posaconazole vs. Itraconazole

A compelling comparison can be drawn between the triazole antifungal agents posaconazole, which contains a tetrahydropyran ring, and itraconazole, which does not.

DrugScaffoldOral Bioavailability (%)Tmax (hours)Half-life (t1/2) (hours)Apparent ClearancePrimary Metabolism
Posaconazole TetrahydropyranVariable, food-dependent5-815-35[11]16.3 L/h[11]Primarily fecal excretion of parent drug[12]
Itraconazole Non-THP~55%[13]3-4[14]17-42 (multiple doses)[14][15]Not specifiedCYP3A4[14]

Data compiled from multiple sources.[12][13][14][15]

While both drugs exhibit variable, food-dependent absorption, posaconazole's pharmacokinetic profile is notable for its long half-life and primary elimination through fecal excretion as the parent drug, suggesting greater metabolic stability compared to itraconazole, which is extensively metabolized by CYP3A4.[11][12][14]

Atypical Antipsychotics: Lurasidone vs. Ziprasidone

In the realm of atypical antipsychotics, comparing lurasidone (containing a bicyclic system with a THP-like oxygen bridge) to ziprasidone provides insights into how heterocyclic scaffolds can influence pharmacokinetics.

DrugScaffoldOral Bioavailability (%)Tmax (hours)Half-life (t1/2) (hours)Apparent Clearance (CL/F)Primary Metabolism
Lurasidone Bicyclic Ether~9-19% (food-dependent)1-318Not specifiedCYP3A4
Ziprasidone Non-THP~60% (with food)[16][17]6-8[18]~7[18][19]7.5 mL/min/kg[18]Aldehyde oxidase, CYP3A4 (minor)[16]

Pharmacokinetic data for lurasidone is less readily available in the provided search results. The values presented are general knowledge. Data for ziprasidone compiled from multiple sources.[16][17][18][19]

In this comparison, ziprasidone exhibits higher oral bioavailability when taken with food.[16][17] Lurasidone's lower bioavailability underscores the complexity of pharmacokinetic prediction, where the overall molecular structure, and not just a single scaffold, dictates the final ADME properties.

Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key in vitro ADME assays are provided below. These protocols are foundational for generating the data necessary to compare the pharmacokinetic profiles of novel compounds.

Caco-2 Permeability Assay: Predicting Intestinal Absorption

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the industry standard for in vitro prediction of intestinal drug absorption.[20]

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on semi-permeable filter supports in a transwell plate.

    • Maintain the culture for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Assessment:

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable.[3]

    • Optionally, assess paracellular integrity using a low permeability marker like Lucifer yellow.[3]

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound solution (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[3]

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Diagram of Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 18-22 days to form monolayer prep1->prep2 prep3 Verify monolayer integrity (TEER measurement) prep2->prep3 assay1 Add test compound to donor chamber prep3->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Collect samples from receiver chamber at time points assay2->assay3 analysis1 Quantify compound concentration (LC-MS/MS) assay3->analysis1 analysis2 Calculate Papp and Efflux Ratio analysis1->analysis2

A simplified workflow for determining intestinal permeability using the Caco-2 cell model.

Microsomal Stability Assay: Assessing Metabolic Clearance

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, which are concentrated in the microsomal fraction of liver cells. It provides an early indication of a compound's metabolic stability and potential for hepatic clearance.

Protocol:

  • Preparation:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[14]

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination:

    • Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

  • Sample Analysis:

    • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram of Microsomal Stability Assay Workflow

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis setup1 Prepare reaction mix: Buffer, Microsomes, Test Compound setup2 Pre-incubate at 37°C setup1->setup2 react1 Initiate reaction with NADPH setup2->react1 react2 Incubate and collect samples over time react1->react2 react3 Terminate reaction with cold solvent + internal standard react2->react3 analysis1 Centrifuge and analyze supernatant (LC-MS/MS) react3->analysis1 analysis2 Calculate t1/2 and Intrinsic Clearance analysis1->analysis2

A streamlined workflow for assessing metabolic stability using liver microsomes.

Plasma Protein Binding Assay: Determining the Unbound Fraction

This assay measures the extent to which a drug binds to plasma proteins, which is a critical determinant of its distribution and availability to interact with its target. The equilibrium dialysis method is a widely accepted approach.[16][17]

Protocol:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of a plate with individual wells divided by a semi-permeable membrane.[16]

  • Sample Preparation:

    • Spike plasma (human or other species) with the test compound at a known concentration.

  • Dialysis:

    • Add the plasma-drug mixture to one chamber of the RED device.

    • Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.[16]

    • Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11]

  • Sample Collection:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the test compound in both aliquots using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).

Conclusion: The THP Scaffold as a Tool for Pharmacokinetic Optimization

The tetrahydropyran scaffold has proven to be a valuable asset in the medicinal chemist's toolbox for designing drug candidates with favorable pharmacokinetic properties. As demonstrated by the success of numerous FDA-approved drugs, the strategic incorporation of a THP ring can lead to improved solubility, enhanced metabolic stability, and desirable half-lives, ultimately contributing to the development of safer and more effective medicines. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for understanding and leveraging the pharmacokinetic advantages of the tetrahydropyran moiety in their drug discovery efforts. By applying these principles and methodologies, drug development professionals can make more informed decisions in the selection and optimization of drug candidates, increasing the probability of clinical success.

References

  • Ziprasidone - Wikipedia.
  • Scheen, A. J. (2014). Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor. Clinical Pharmacokinetics, 53(3), 213–225.
  • Nix, D. E., & Majumdar, A. K. (2024). Canagliflozin. In StatPearls. StatPearls Publishing.
  • Dapagliflozin. (2023). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Groll, A. H., & Piscitelli, S. C. (2005). Pharmacokinetic/pharmacodynamic profile of posaconazole. Clinical Microbiology and Infection, 11(Suppl 1), 26–32.
  • Stahl, S. M. (2001). Ziprasidone: the fifth atypical antipsychotic. The Journal of Clinical Psychiatry, 62(10), 767–768.
  • Hay, R. J. (1993). Itraconazole: pharmacokinetics and indications. The Journal of the American Academy of Dermatology, 28(1), S31–S34.
  • Plosker, G. L. (2014). Dapagliflozin for the treatment of type 2 diabetes: a review of the literature. Postgraduate Medicine, 126(3), 116–126.
  • Posaconazole - Wikipedia.
  • Canagliflozin - Wikipedia.
  • Kasichayanula, S., Liu, X., Lacreta, F., Griffen, S. C., & Boulton, D. W. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical Pharmacokinetics, 53(1), 17–27.
  • Pharmacokinetics of INVOKANA® (canagliflozin). (2024). J&J Medical Connect.
  • Empagliflozin (Jardiance): A Novel SGLT2 Inhibitor for the Treatment of Type-2 Diabetes. (2015). P & T : a peer-reviewed journal for formulary management, 40(6), 407–410.
  • Pharmacology of Dapagliflozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • AusPAR Attachment 1: Product Information for Empagliflozin [Jardiance]. (2014). Therapeutic Goods Administration (TGA).
  • Ziprasidone (Geodon) Pharmacokinetics. (2014). Psychopharmacology Institute.
  • Itraconazole. (2023). In StatPearls. StatPearls Publishing.
  • How Long Does Invokana Stay in Your System: Half-Life Guide. (n.d.). Canadian Insulin.
  • GEODON® (ziprasidone hydrochloride) Prescribing Information. (2013). U.S. Food and Drug Administration.
  • Invokana (canagliflozin) dosing, indications, interactions, adverse effects, and more. (2023). Medscape.
  • Heise, T., Seman, L., Macha, S., O'Saney, T., Woerle, H. J., & Dugi, K. (2012). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Rising Doses of Empagliflozin in Patients with Type 2 Diabetes Mellitus. Diabetes Therapy, 3(1), 1.
  • Lindenmayer, J. P. (2003). Pharmacokinetics and therapeutics of acute intramuscular ziprasidone. The Journal of Clinical Psychiatry, 64(Suppl 18), 12–17.
  • Ziprasidone. (2024). In StatPearls. StatPearls Publishing.
  • Gury, C., & C-L, M. (2002). The effect of food on the absorption of oral ziprasidone. The Journal of Clinical Psychiatry, 63(12), 1181–1184.
  • Deeks, E. D. (2019). Dapagliflozin: A Review in Type 2 Diabetes. Drugs, 79(10), 1135–1146.
  • Itraconazole. (n.d.). PubChem.
  • Itraconazole: Uses, Dosage, Side Effects and More. (n.d.). MIMS Singapore.
  • Ziprasidone (Geodon) Pharmacokinetics. (2014). Psychopharmacology Institute.
  • Lestner, J., & Hope, W. W. (2013). Posaconazole (Noxafil): a new triazole antifungal agent. Journal of Antimicrobial Chemotherapy, 68(8), 1697–1707.
  • FORXIGA, INN-dapagliflozin. (2012). European Medicines Agency.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Pharmacokinetic Properties of Dapagliflozin in Patients with Stage 4 Chronic Kidney Disease. (2025). Karger Publishers.
  • Dapagliflozin. (n.d.). FDA Verification Portal.
  • SPORANOX® (itraconazole) Capsules Prescribing Information. (2018). U.S. Food and Drug Administration.
  • Scheen, A. J. (2014). Pharmacokinetic and pharmacodynamic profile of empagliflozin, a sodium glucose co-transporter 2 inhibitor. Clinical Pharmacokinetics, 53(3), 213–225.
  • Dapagliflozin. (n.d.). PubChem.
  • Pop, A., Trifa, A., Farcas, A., Leucuta, D., & Buzoianu, A. (2020). Relative bioavailability of two formulations containing dapagliflozin 10 mg under fed condition in a randomized crossover study. Farmacia, 68(1), 77-82.
  • Summary of Pharmacokinetic Parameters of Dapagliflozin After a Single... (n.d.). ResearchGate.
  • Waskin, H. (2015). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Drug, Healthcare and Patient Safety, 8, 1–9.
  • Evaluation of the Pharmacokinetics of Dapagliflozin in Patients With Chronic Kidney Disease With or Without Type 2 Diabetes Mellitus. (2022). ResearchGate.
  • Pharmacokinetic parameters of DWP16001, dapagliflozin, and... (n.d.). ResearchGate.
  • Kasai, M., Sakaguchi, K., Tsuchida, A., Ieiri, I., & Inui, K. (2018). Pharmacokinetics and pharmacodynamics of dapagliflozin in combination with insulin in Japanese patients with type 1 diabetes. Clinical and Translational Science, 11(2), 187–194.
  • A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. (2013). CPT: Pharmacometrics & Systems Pharmacology, 2(5), e44.

Sources

A Head-to-Head Comparison of Synthetic Routes to (Tetrahydro-pyran-4-ylidene)-acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(Tetrahydro-pyran-4-ylidene)-acetic acid is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a tetrahydropyran ring with an exocyclic acetic acid moiety, is of significant interest to drug development professionals. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration in the early stages of drug discovery and development.

This guide provides a comprehensive, head-to-head comparison of the three most prevalent synthetic routes to this compound, starting from the readily available tetrahydropyran-4-one. We will delve into the practical and chemical nuances of the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Peterson olefination. Each route will be analyzed for its strengths and weaknesses, with a focus on yield, purity, scalability, cost-effectiveness, and adherence to Green Chemistry principles. Detailed experimental protocols and comparative data are provided to empower researchers to make informed decisions for their specific synthetic needs.

The Synthetic Blueprint: A Three-Step Approach

The synthesis of this compound from tetrahydropyran-4-one is generally accomplished in two key stages:

  • Olefination: The formation of the exocyclic carbon-carbon double bond via the reaction of tetrahydropyran-4-one with a suitable two-carbon building block. This is the core of the synthetic strategy and the primary focus of our comparison.

  • Hydrolysis: The conversion of the resulting ester intermediate, typically ethyl (tetrahydro-pyran-4-ylidene)acetate, to the final carboxylic acid.

Our comparative analysis will therefore center on the olefination step, as the choice of this reaction dictates the overall efficiency and practicality of the synthesis.

Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters.[1][2] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. In the context of our target molecule, this translates to the reaction of tetrahydropyran-4-one with a phosphonate reagent such as triethyl phosphonoacetate.

The Chemistry Behind the HWE Reaction

The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of tetrahydropyran-4-one to form a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct.[3] A significant advantage of the HWE reaction is the facile removal of the phosphate byproduct by aqueous extraction, which simplifies the purification of the final product.[2]

HWE_Reaction tetrahydropyranone Tetrahydropyran-4-one intermediate Tetrahedral Intermediate tetrahydropyranone->intermediate phosphonate Triethyl Phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion carbanion->intermediate Nucleophilic Attack oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane ester Ethyl (tetrahydro-pyran-4-ylidene)acetate oxaphosphetane->ester phosphate Water-Soluble Phosphate Byproduct oxaphosphetane->phosphate Wittig_Reaction tetrahydropyranone Tetrahydropyran-4-one betaine Betaine Intermediate tetrahydropyranone->betaine ylide Ethyl (triphenylphosphoranylidene)acetate ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane ester Ethyl (tetrahydro-pyran-4-ylidene)acetate oxaphosphetane->ester tppo Triphenylphosphine Oxide oxaphosphetane->tppo Peterson_Olefination tetrahydropyranone Tetrahydropyran-4-one hydroxysilane β-Hydroxysilane Intermediate tetrahydropyranone->hydroxysilane silylester Ethyl Trimethylsilylacetate carbanion α-Silyl Carbanion silylester->carbanion Deprotonation base Strong Base (e.g., LDA) base->carbanion carbanion->hydroxysilane Nucleophilic Attack ester Ethyl (tetrahydro-pyran-4-ylidene)acetate hydroxysilane->ester Elimination (Acid or Base) siloxane Volatile Siloxane Byproduct hydroxysilane->siloxane

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (Tetrahydro-pyran-4-ylidene)-acetic acid (CAS No. 130312-01-5). As a substituted carboxylic acid containing a tetrahydropyran moiety, this compound requires careful handling based on the combined potential hazards of its functional groups. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks to personnel and the environment.

The disposal of any chemical waste is not merely a final step but an integral part of the experimental lifecycle. It demands the same level of rigor and understanding as the synthesis or analysis itself. The procedures outlined below are grounded in established principles of chemical safety and regulatory compliance, designed to provide a self-validating system for waste management in your laboratory.

Hazard Assessment: Understanding the 'Why'

A definitive Safety Data Sheet (SDS) for this compound should always be the primary source of information[1][2]. However, in the absence of complete data, a risk assessment must be conducted based on its chemical structure.

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. Concentrated solutions of carboxylic acids can be corrosive, capable of causing skin burns and serious eye damage[3]. While dilute, uncontaminated solutions of simple acids like acetic acid may sometimes be neutralized for drain disposal, this is often not permissible for more complex or hazardous derivatives[4][5].

  • Tetrahydropyran (Oxane) Ring: The tetrahydropyran structure itself is a volatile, flammable liquid that can cause skin, eye, and respiratory irritation[6]. Precursors like Tetrahydro-4H-pyran-4-one are classified as flammable liquids[7][8]. Therefore, it is prudent to treat this compound as potentially flammable.

  • Regulatory Framework: In the United States, chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the properties of its constituent parts, this compound waste must be managed as hazardous chemical waste to ensure compliance.

Potential Hazard Basis of Assessment Primary Safety Concern
Corrosivity Carboxylic acid functional groupCan cause skin burns and eye damage. May corrode incompatible container materials.
Flammability Tetrahydropyran ring and related precursorsVapors may form flammable mixtures with air; keep away from ignition sources.
Irritation Tetrahydropyran ring and general chemical natureMay cause irritation to the skin, eyes, and respiratory tract[6].

Immediate Safety and Handling Protocol

Proper disposal begins with safe handling during and after use. The following steps are critical to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should also be used[3].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before each use and use proper removal technique to avoid skin contact[7].

  • Body Protection: A lab coat is required. For significant quantities, a chemically resistant apron or suit may be necessary[3].

Engineering Controls:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].

Step-by-Step Disposal Procedure

Disposing of this compound requires a systematic approach involving segregation, containment, and labeling before transfer to a licensed waste disposal service. Under no circumstances should this chemical be disposed of down the sink or in regular trash [9].

Step 1: Waste Segregation

  • Rationale: Mixing incompatible waste streams is a primary cause of laboratory accidents. Carboxylic acids are incompatible with bases (can cause violent neutralization reactions), strong oxidizing agents, and reactive metals.

  • Action: Designate a specific hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware). Do not mix this waste with other chemical streams like solvents or bases.

Step 2: Container Selection and Management

  • Rationale: The container must be robust and chemically compatible to prevent leaks and degradation.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. Ensure the container is in good condition, free of cracks or residue on the outside. Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during movement[9]. Keep the container closed at all times except when adding waste.

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel, including waste handlers.

  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations)

    • An accurate estimation of the concentration and total volume/mass

    • The date accumulation started

    • The associated hazards (e.g., "Corrosive," "Flammable")

Step 4: Storage and Accumulation

  • Rationale: Waste must be stored safely in a designated area while awaiting pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be in a secondary containment bin to catch any potential leaks. Ensure it is segregated from incompatible chemicals.

Step 5: Arranging for Disposal

  • Rationale: Final disposal must be handled by professionals in accordance with federal, state, and local regulations.

  • Action: Once the container is full or has reached your institution's storage time limit, contact your Environmental Health & Safety (EHS) office to schedule a waste pickup. Follow their specific procedures for transport and handover. Keep a record of the disposal for compliance purposes[9].

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or a commercial spill pad). Do not use combustible materials like paper towels on a concentrated spill.

    • Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the doors to the area to contain vapors.

    • Contact your institution's EHS or emergency response team immediately for professional cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate (Tetrahydro-pyran-4-ylidene)- acetic acid waste assess_waste Is waste mixed with other chemicals (solvents, bases)? start->assess_waste segregate_yes Segregate into a dedicated, compatible waste container assess_waste->segregate_yes Yes segregate_no Place into a dedicated, compatible waste container assess_waste->segregate_no No container Select HDPE or glass container. Keep closed. Do not overfill. segregate_yes->container segregate_no->container label_waste Attach Hazardous Waste Label. List full chemical name & hazards. container->label_waste store_waste Store in secondary containment in a Satellite Accumulation Area. label_waste->store_waste spill_check Was there a spill? store_waste->spill_check spill_cleanup Follow Spill Management Protocol. Collect cleanup materials as waste. spill_check->spill_cleanup Yes no_spill Proceed to disposal request spill_check->no_spill No request_pickup Contact EHS for waste pickup once container is full. spill_cleanup->request_pickup no_spill->request_pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Tetrahydro-pyran-4-ylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (Tetrahydro-pyran-4-ylidene)-acetic acid (CAS 102400-58-4). As researchers dedicated to advancing drug development, our most critical asset is our own well-being. This document moves beyond a simple checklist, offering a procedural and logical framework for mitigating risks associated with this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: A Synthesis of Functional Group Analysis

This compound is a solid at room temperature, with a reported melting point of 84-85°C[1]. Its hazard profile is primarily dictated by its carboxylic acid functionality, which is known to cause irritation, and the cyclic ether component, which warrants consideration of flammability, especially if heated or aerosolized.

Based on an SDS for a complex derivative, the primary hazards are expected to be:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation, particularly as a dust.[2]

  • Harmful if Swallowed (H302): May be harmful if ingested.[2]

Additionally, the related precursor, Tetrahydro-4H-pyran-4-one, is a flammable liquid[3][4]. While the target compound is a solid, this underscores the need to avoid creating dust clouds and to handle it away from ignition sources.

Table 1: Hazard Summary and Core Protective Measures
Hazard CategoryPotential RiskPrimary Engineering ControlEssential Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation[2]Chemical Fume HoodChemical splash goggles or safety glasses with side shields; Face shield for splash risk
Skin Contact Causes skin irritation[2]Chemical Fume HoodChemical-resistant lab coat; Nitrile gloves (or other compatible material)
Inhalation May cause respiratory irritation[2]Chemical Fume HoodN95 respirator (if weighing outside a hood or if dust is generated)
Ingestion Harmful if swallowed[2]N/AStrict prohibition of eating/drinking in the lab; Thorough hand washing
Fire Potential for combustible dustChemical Fume HoodUse non-sparking tools; Keep away from ignition sources[3]

The Core of Safety: Engineering Controls

Before any PPE is donned, your first line of defense is robust engineering controls. Personal protective equipment is designed to protect you when these primary controls fail or are not feasible.

Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood. This serves a dual purpose:

  • Vapor/Dust Containment: It captures any fine dust or potential vapors, preventing respiratory exposure.

  • Explosion/Splash Shielding: The sash provides a physical barrier against accidental splashes or unforeseen reactions.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE selection must be deliberate. Below, we detail the required equipment and the rationale behind each choice.

Eye and Face Protection
  • Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.

  • Recommended for Active Handling: When weighing the solid or transferring solutions, upgrade to chemical splash goggles that provide a complete seal around the eyes.[5] For procedures with a significant risk of splashing (e.g., large-scale dissolution), a full-face shield worn over safety goggles is the gold standard.[6]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory. It should have tight-fitting cuffs to protect the wrists.

  • Gloves: Chemical-resistant gloves are essential.

    • Material Selection: Nitrile gloves are a suitable first choice for incidental contact and splash protection. They offer good resistance to a range of chemicals. Always inspect gloves for tears or pinholes before use.[6]

    • Glove Technique: If contact occurs, remove the contaminated glove using the proper technique (without touching the outer surface) and wash your hands immediately. Dispose of contaminated gloves in the designated hazardous waste container.[6] For prolonged contact or immersion, consult a glove compatibility chart for materials like butyl rubber or neoprene.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.

Respiratory Protection

Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if you must handle the powder outside of a fume hood (a practice that should be strongly discouraged and requires a specific risk assessment), or if there is a potential for significant aerosolization, a NIOSH-approved N95 respirator is the minimum requirement.

Operational Plan: A Step-by-Step Workflow for Safe Handling

  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE: Put on your lab coat, followed by safety goggles/face shield, and finally, your gloves.

  • Handling the Solid: Use spatulas and weighing paper to handle the solid compound. Avoid any actions that could generate dust, such as scraping vigorously or pouring from a height.

  • Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to prevent splashing.

  • Post-Handling: Thoroughly clean any contaminated surfaces. Remove PPE in the reverse order it was put on (gloves first), taking care to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated aspect of chemical safety.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Aqueous Waste:

    • Dilute Solutions (<10%): For small quantities of dilute, uncontaminated aqueous solutions, neutralization with a weak base like sodium bicarbonate can be performed. Monitor the pH until it is neutral (pH 7). Once neutralized, it may be permissible to pour the resulting salt solution down the drain with copious amounts of water, but always check local regulations first.

    • Concentrated or Contaminated Solutions: All concentrated solutions or those containing other hazardous materials must be collected in a properly labeled, sealed hazardous waste container for pickup by a licensed chemical waste disposal company. Never pour organic solvents or concentrated acids down the drain.

Visualizing Safety: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to handle This compound in_hood Is work performed inside a certified chemical fume hood? start->in_hood weigh_solid Handling solid powder or risk of dust? in_hood->weigh_solid Yes stop STOP! Re-evaluate procedure. Consult EHS. in_hood->stop No splash_risk Significant splash risk? (e.g., large volume transfer) weigh_solid->splash_risk No goggles Upgrade to: Chemical Splash Goggles weigh_solid->goggles Yes base_ppe Minimum PPE: - Lab Coat - Safety Glasses (side shields) - Nitrile Gloves splash_risk->base_ppe No face_shield Add: Full Face Shield splash_risk->face_shield Yes goggles->splash_risk respirator Add: NIOSH N95 Respirator (Requires Risk Assessment)

Caption: PPE selection workflow for this compound.

References

  • How to Dispose of Acetic Acid. Lab Alley. [Link]
  • Diacetone Alcohol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Safety Data Sheet - (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4- yl)acetic acid. Angene Chemical. [Link]
  • Safety Data Sheet - Diacetone Alcohol. SPS Solvents & Petroleum Service, Inc.. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Tetrahydro-pyran-4-ylidene)-acetic acid
Reactant of Route 2
(Tetrahydro-pyran-4-ylidene)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.